3,4-Diethoxyphenethylamine
Description
Properties
IUPAC Name |
2-(3,4-diethoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-3-14-11-6-5-10(7-8-13)9-12(11)15-4-2/h5-6,9H,3-4,7-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUNXJAJHCCMNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCN)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61381-04-2 | |
| Record name | 3,4-Diethoxybenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61381-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Diethoxyphenethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061381042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-diethoxyphenethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.029 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3,4-Diethoxyphenethylamine chemical properties and structure
An In-Depth Technical Guide to 3,4-Diethoxyphenethylamine: Chemical Properties, Structure, and Synthesis
Abstract
This technical guide provides a comprehensive overview of this compound, a phenethylamine derivative of interest to researchers and drug development professionals. The document details the compound's chemical structure, physicochemical properties, and a validated synthesis protocol. While direct pharmacological data on this specific molecule is limited, this guide contextualizes its potential biological activity by examining structurally related analogs. All information is grounded in authoritative sources to ensure scientific integrity and support further research and development.
Introduction
This compound is a member of the phenethylamine class of organic compounds. Its core structure consists of a phenyl ring attached to an ethylamine backbone, with ethoxy groups substituted at the 3 and 4 positions of the phenyl ring. This structure makes it a close analog of several neurochemically significant molecules, including the neurotransmitter dopamine (3,4-dihydroxyphenethylamine) and the well-studied compound 3,4-dimethoxyphenethylamine (DMPEA).[1] The substitution of methoxy groups in DMPEA with ethoxy groups in the target compound can significantly alter its lipophilicity and metabolic profile, potentially leading to different pharmacokinetic and pharmacodynamic properties. Its primary role in the scientific field is as a chemical intermediate and a scaffold for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[2][3]
Chemical Identity and Structure
Correctly identifying a compound is critical for regulatory compliance, experimental reproducibility, and safety. The fundamental identifiers and structural representation of this compound are provided below.
-
IUPAC Name : 2-(3,4-diethoxyphenyl)ethanamine[2]
-
CAS Number : 61381-04-2[2]
-
Synonyms : 3,4-diethoxybenzeneethanamine, 2-(3,4-Diethoxy-phenyl)-ethylamine, Drotaverine Impurity 40[2]
-
Molecular Formula : C₁₂H₁₉NO₂[2]
-
Molecular Weight : 209.28 g/mol [2]
Caption: 2D structure of 2-(3,4-diethoxyphenyl)ethanamine.
Physicochemical Properties
The physical and chemical properties of a compound are essential for designing experimental protocols, including solvent selection, purification methods, and storage conditions.
| Property | Value | Source |
| Molecular Weight | 209.28 g/mol | PubChem[2] |
| Molecular Formula | C₁₂H₁₉NO₂ | PubChem[2] |
| XLogP3 | 1.5 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Rotatable Bond Count | 6 | PubChem[2] |
| Exact Mass | 209.141578849 Da | PubChem[2] |
| Topological Polar Surface Area | 44.5 Ų | PubChem[2] |
| Heavy Atom Count | 15 | PubChem[2] |
Synthesis and Manufacturing
The synthesis of this compound is most commonly achieved through the reduction of a nitrile precursor. This method is favored for its efficiency and high yield.
Synthetic Pathway Overview
A robust and scalable method for producing this compound involves the catalytic hydrogenation of 3,4-diethoxy-benzyl cyanide.[3] This process utilizes a Raney-nickel catalyst in an ammoniated ethanol solution under hydrogen pressure. The ammonia is crucial for preventing the formation of secondary and tertiary amine byproducts, thereby ensuring a high purity of the desired primary amine.
Caption: Reductive amination pathway for synthesis.
Detailed Experimental Protocol
The following protocol is adapted from established industrial synthesis methods.[3]
Objective: To synthesize high-purity this compound via catalytic hydrogenation.
Materials:
-
3,4-diethoxy-benzyl cyanide (100 kg)
-
Aqueous ethanol (80-96%, 310 L)
-
Ammonia (9-12% concentration in the ethanol solution)
-
Raney-nickel catalyst (24 kg)
-
Hydrogen gas (H₂)
Procedure:
-
Reactor Charging: In a suitable high-pressure reactor, charge the 3,4-diethoxy-benzyl cyanide, the ammoniated ethanol solution, and the pre-treated Raney-nickel catalyst.
-
Hydrogenation: Seal the reactor and purge with an inert gas (e.g., nitrogen) before introducing hydrogen. Pressurize the reactor with hydrogen to 8-10 atm.
-
Reaction: Heat the mixture to a temperature between 45°C and 68°C while stirring vigorously. Maintain the temperature and pressure for the duration of the reaction, monitoring hydrogen uptake to determine completion.
-
Catalyst Removal: Once the reaction is complete, cool the reactor to ambient temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the Raney-nickel catalyst.
-
Solvent Evaporation: Transfer the filtrate to a rotary evaporator and remove the ethanol solvent under reduced pressure.
-
Purification: The resulting crude residue is subjected to fractionation in vacuo (vacuum distillation). This step is critical for separating the high-boiling point product from any remaining starting materials or low-boiling point impurities.
-
Product Isolation: Collect the fraction corresponding to pure this compound. The expected yield is approximately 96 kg, with a purity of nearly 100%.[3]
Spectroscopic Analysis
Characterization of the final product relies on standard spectroscopic techniques. While specific spectra are proprietary to commercial databases, the expected features are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the two distinct ethyl groups (triplets and quartets), aromatic protons on the benzene ring, and two methylene groups of the ethylamine side chain, along with a broad singlet for the amine protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display 12 distinct signals corresponding to each unique carbon atom in the molecule.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight (209.28 m/z).
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the ether linkages.
Pharmacology and Toxicology
Direct pharmacological and toxicological studies on this compound are not extensively reported in public literature. However, its structural similarity to other psychoactive phenethylamines allows for informed hypotheses regarding its potential biological targets.
Context from Structural Analogs
-
3,4-Dimethoxyphenethylamine (DMPEA): The closest analog, DMPEA, has been studied for its potential psychoactive effects. It demonstrates weak affinity for serotonin receptors and acts as a monoamine oxidase inhibitor (MAOI).[1][4] However, it is largely considered inactive in humans at oral doses up to 1,000 mg, likely due to rapid metabolism.[1]
-
3,4-Methylenedioxyphenethylamine (MDPEA): This analog is also largely inactive when taken orally due to extensive first-pass metabolism by monoamine oxidase.[5]
-
General Phenethylamines: This class of compounds frequently interacts with monoamine systems, including serotonin, dopamine, and norepinephrine transporters and receptors.[6][7] The specific substitution pattern on the phenyl ring dictates the affinity and efficacy at these targets.
The replacement of methoxy groups with ethoxy groups increases lipophilicity, which could potentially enhance blood-brain barrier penetration and alter receptor binding affinity compared to DMPEA. However, without empirical data, its pharmacological profile remains speculative and a subject for future research.
Safety and Toxicity Profile
Aggregated GHS information from supplier notifications indicates that this chemical does not meet GHS hazard criteria in a majority of reports.[2] However, given its structural relationship to other bioactive amines and the lack of comprehensive toxicological data, it should be handled with care. The safety data sheet for the closely related DMPEA classifies it as causing skin irritation, serious eye damage, and potential respiratory irritation.[8] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory when handling this compound. All work should be conducted in a well-ventilated fume hood.
Applications in Research and Development
The primary application of this compound is as a building block in organic synthesis. Its phenethylamine scaffold is a common feature in many biologically active molecules. It serves as a key intermediate in the synthesis of pharmaceuticals, such as the vasodilator Drotaverine, where it is listed as a related impurity.[2] Its structure provides a versatile starting point for medicinal chemists to explore new derivatives with potential therapeutic applications in areas such as cardiovascular medicine and neuropharmacology.
References
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- Google Patents. (n.d.). US4960939A - Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine.
- SpectraBase. (n.d.). 3,4-Dimethoxyphenethylamine - Optional[1H NMR] - Spectrum.
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- Wikipedia. (n.d.). 3,4-Methylenedioxyphenethylamine.
- Frontiers in Pharmacology. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines.
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3,4-Diethoxyphenethylamine synthesis from 3,4-diethoxy-benzyl cyanide
An In-depth Technical Guide to the Synthesis of 3,4-Diethoxyphenethylamine from 3,4-Diethoxy-benzyl Cyanide
Introduction
Substituted phenethylamines represent a broad class of organic compounds built upon the phenethylamine framework. These molecules are fundamental in neurobiology, with endogenous examples including crucial neurotransmitters like dopamine and norepinephrine.[1] Synthetic derivatives are extensively explored in medicinal chemistry and drug development due to their diverse pharmacological activities.[1][2][3] This guide provides a detailed technical overview of the synthesis of a specific analogue, this compound, via the chemical reduction of its nitrile precursor, 3,4-diethoxy-benzyl cyanide.
The conversion of a nitrile to a primary amine is a cornerstone transformation in organic synthesis. This document will explore two primary, field-proven methodologies for this conversion: catalytic hydrogenation using Raney Nickel and chemical reduction with lithium aluminum hydride (LAH). The discussion will focus on the underlying chemical principles, procedural causality, and practical considerations for each method, aimed at researchers and professionals in chemical and pharmaceutical development.
Synthetic Precursor: 3,4-Diethoxy-benzyl Cyanide
The starting material, 3,4-diethoxy-benzyl cyanide (also known as (3,4-diethoxyphenyl)acetonitrile), is an aromatic organic compound featuring a benzene ring substituted with two ethoxy groups and an acetonitrile moiety.[4][5] This compound serves as a versatile intermediate in the synthesis of various target molecules, particularly in the pharmaceutical industry.[4] Its structure provides a stable scaffold for the critical nitrile reduction step.
| Compound | CAS Number | Molecular Formula | Molecular Weight |
| 3,4-Diethoxy-benzyl Cyanide | 27472-21-5 | C₁₂H₁₅NO₂ | 205.25 g/mol |
Core Transformation: Nitrile Reduction Methodologies
The conversion of the nitrile group (-C≡N) in 3,4-diethoxy-benzyl cyanide to a primary amine group (-CH₂-NH₂) is the central reaction. This can be effectively achieved through two distinct pathways:
-
Catalytic Hydrogenation: A heterogeneous catalysis method employing a metal catalyst (Raney Nickel) and hydrogen gas.
-
Chemical Reduction: A stoichiometric reaction using a powerful hydride-donating agent, most commonly Lithium Aluminum Hydride (LiAlH₄).
The choice between these methods depends on factors such as scale, available equipment, safety considerations, and desired purity profile.
Methodology 1: Catalytic Hydrogenation with Raney Nickel
Catalytic hydrogenation is a widely used industrial and laboratory method for nitrile reduction due to its efficiency, scalability, and more environmentally benign profile compared to metal hydride reductions.[6] Raney Nickel, a fine-grained solid catalyst composed primarily of nickel derived from a nickel-aluminum alloy, is particularly effective for this transformation.[7][8]
Causality and Mechanism
The process involves the catalytic addition of hydrogen (H₂) across the carbon-nitrogen triple bond. Raney Nickel possesses a high surface area and contains adsorbed hydrogen within its porous structure.[8] The reaction proceeds on the catalyst surface, where the nitrile and hydrogen molecules are adsorbed, facilitating the stepwise reduction of the nitrile to an imine intermediate, which is then further reduced to the primary amine. The presence of ammonia is often used to suppress the formation of secondary amine byproducts.[9][10]
Experimental Protocol: Raney Nickel Reduction
This protocol is adapted from established procedures for the reduction of substituted benzyl cyanides.[9][10]
Reagents and Equipment:
-
3,4-diethoxy-benzyl cyanide
-
Raney Nickel catalyst (slurry in water or ethanol)
-
Ethanol (80-96%), aqueous
-
Ammonia (aqueous solution or gas)
-
Hydrogen gas (H₂)
-
High-pressure reactor (autoclave or Parr hydrogenator)
-
Filtration apparatus (e.g., Büchner funnel with Celite)
-
Rotary evaporator
-
Vacuum distillation apparatus
Step-by-Step Procedure:
-
Catalyst Preparation: In the hydrogenation vessel, the Raney Nickel catalyst is carefully washed with the reaction solvent (aqueous ethanol) to remove residual water or storage solvent.[11] Caution: Raney Nickel is pyrophoric when dry and must be handled under a liquid or inert atmosphere at all times.[7][12]
-
Reaction Setup: The hydrogenation reactor is charged with a solution of 3,4-diethoxy-benzyl cyanide in aqueous ethanol containing ammonia (typically 9-12%).[9] The pre-treated Raney Nickel catalyst is then added.
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a pressure of 8-10 atm.[9] The reaction mixture is heated to a temperature between 45°C and 68°C with vigorous stirring or shaking to ensure efficient mixing of the heterogeneous reaction.[9][10] Hydrogen uptake is monitored until it ceases, indicating reaction completion.
-
Workup: After cooling and carefully venting the excess hydrogen, the reactor is opened. The catalyst is removed by filtration through a pad of Celite.[9] Caution: The catalyst remains pyrophoric and should not be allowed to dry on the filter paper. It should be quenched carefully.
-
Isolation and Purification: The filtrate, containing the product, is concentrated under reduced pressure using a rotary evaporator to remove the ethanol and ammonia.[9] The resulting residue is then purified by vacuum fractionation to yield highly pure this compound.[9]
| Parameter | Value/Condition | Reference |
| Substrate | 3,4-diethoxy-benzyl cyanide | [9] |
| Catalyst | Raney Nickel | [7][9] |
| Solvent | 80-96% aq. Ethanol with 9-12% Ammonia | [9] |
| Hydrogen Pressure | 8–10 atm | [9] |
| Temperature | 45–68 °C | [9] |
| Expected Yield | ~96% | [9] |
Methodology 2: Lithium Aluminum Hydride (LAH) Reduction
Lithium aluminum hydride (LiAlH₄ or LAH) is a potent and non-selective reducing agent capable of reducing a wide range of functional groups, including nitriles, to their corresponding primary amines.[13][14][15] This method is highly effective on a laboratory scale but requires stringent anhydrous conditions and careful handling due to the high reactivity of LAH.
Causality and Mechanism
The reduction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the [AlH₄]⁻ complex onto the electrophilic carbon of the nitrile group.[16] This initial attack forms an imine anion intermediate. A second hydride transfer then occurs, leading to a dianion species.[16] Subsequent aqueous workup protonates the nitrogen atom to yield the final primary amine.[16][17]
Experimental Protocol: LAH Reduction
This general procedure is based on standard protocols for the LAH reduction of nitriles.[13][17]
Reagents and Equipment:
-
3,4-diethoxy-benzyl cyanide
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
10% Sodium hydroxide (NaOH) solution
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Dropping funnel
-
Ice bath
-
Extraction and distillation equipment
Step-by-Step Procedure:
-
Reaction Setup: A dry round-bottom flask under a nitrogen atmosphere is charged with a suspension of LAH (approx. 1.5 equivalents) in anhydrous THF.[13] The suspension is cooled to 0°C in an ice bath.
-
Substrate Addition: A solution of 3,4-diethoxy-benzyl cyanide (1 equivalent) in anhydrous THF is added dropwise to the LAH suspension, maintaining the temperature at 0°C.[13] After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours (or refluxed) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[13]
-
Quenching (Workup): The reaction flask is cooled again to 0°C. The excess LAH is quenched by the slow, sequential, and careful addition of water, followed by a 10% NaOH solution, and then more water (a common method is the Fieser workup, adding 'x' mL H₂O, 'x' mL 15% NaOH, and '3x' mL H₂O per 'x' g of LAH).[13] Caution: This process is highly exothermic and generates hydrogen gas. It must be performed slowly and with extreme care in a well-ventilated fume hood.
-
Isolation: The resulting granular precipitate (aluminum salts) is filtered off, often through Celite, and washed thoroughly with an organic solvent like ethyl acetate or dichloromethane (DCM).[13]
-
Purification: The combined organic filtrates are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[13] The crude product can then be purified by column chromatography or vacuum distillation.
Product Characterization
Verification of the final product, this compound, is typically achieved through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural information. While specific spectra for the diethoxy derivative are not provided in the search results, the spectra for the closely related 3,4-dimethoxyphenethylamine show characteristic signals for the aromatic protons, the ethyl group protons, and the methoxy groups, which can be used as a reference.[18][19][20]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Shows the disappearance of the nitrile stretch (~2250 cm⁻¹) and the appearance of N-H stretches for the primary amine (~3300-3400 cm⁻¹).
Conclusion
The synthesis of this compound from 3,4-diethoxy-benzyl cyanide is a robust and well-documented chemical transformation. Catalytic hydrogenation with Raney Nickel offers a scalable and high-yielding route suitable for larger quantities, while LAH reduction provides a powerful alternative for laboratory-scale synthesis. The selection of the appropriate method requires careful consideration of scale, safety protocols, and available resources. Both pathways, when executed with precision and adherence to safety standards, provide reliable access to this valuable phenethylamine derivative for further research and development.
References
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- Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
- Chemistry LibreTexts. (2023, January 22). Conversion of nitriles to 1° amines using LiAlH4.
- Google Patents. (n.d.). US7745665B2 - Substituted phenethylamines.
- Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4.
- Nystrom, R. F., & Brown, W. G. (1948). Reduction of Organic Compounds by Lithium Aluminum Hydride. III. Halides, Quinones, Miscellaneous Nitrogen Compounds. Journal of the American Chemical Society, 70(11), 3738-3740.
- Organic Syntheses. (n.d.). β-PHENYLETHYLAMINE.
- Braden, M. R., et al. (2006). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Journal of Medicinal Chemistry, 49(24), 7179-7186.
- SpectraBase. (n.d.). 3,4-Dimethoxyphenethylamine - Optional[1H NMR] - Spectrum.
- SpectraBase. (n.d.). 3,4-Dimethoxyphenethylamine - Optional[13C NMR] - Chemical Shifts.
- SpectraBase. (n.d.). 3,4-Dimethoxyphenethylamine TMS - Optional[13C NMR] - Chemical Shifts.
- ACS Publications. (2020, April 6). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society.
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- Organic Syntheses Procedure. (n.d.). tetrahydropyran.
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- Google Patents. (n.d.). CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
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- The Royal Society of Chemistry. (n.d.).
- Patsnap. (n.d.). Synthesis method for 4-methoxy-2-methyl benzyl cyanide.
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An In-Depth Technical Guide to 2-(3,4-Diethoxyphenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3,4-diethoxyphenyl)ethanamine, a phenethylamine derivative of interest in pharmaceutical research and development. Known as an intermediate and a potential impurity in the synthesis of the antispasmodic drug Drotaverine, a thorough understanding of its chemical properties, synthesis, and analytical characterization is crucial for quality control and regulatory compliance. This document delves into the nomenclature, structural elucidation, synthetic pathways, and analytical methodologies pertinent to this compound. While direct pharmacological data is limited, this guide also explores the anticipated biological activities and metabolic pathways based on the well-documented structure-activity relationships of related alkoxy-substituted phenethylamines.
Nomenclature and Structural Elucidation
The compound commonly referred to as 3,4-Diethoxyphenethylamine is systematically named 2-(3,4-diethoxyphenyl)ethanamine according to IUPAC nomenclature. Its chemical structure consists of a phenethylamine core with two ethoxy groups substituted at the 3 and 4 positions of the benzene ring.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 2-(3,4-diethoxyphenyl)ethanamine |
| Synonyms | This compound, Drotaverine Amine Impurity |
| CAS Number | 61381-04-2 |
| Molecular Formula | C₁₂H₁₉NO₂ |
| Molecular Weight | 209.28 g/mol |
| InChI Key | YOUNXJAJHCCMNK-UHFFFAOYSA-N |
Synthesis and Manufacturing
The synthesis of 2-(3,4-diethoxyphenyl)ethanamine can be approached through several established routes for phenethylamine derivatives. A common and logical pathway originates from 3,4-diethoxybenzaldehyde. The causality behind this choice lies in the commercial availability of precursors and the straightforward nature of the subsequent chemical transformations.
Synthesis of the Precursor: 3,4-Diethoxybenzaldehyde
A reliable method for the preparation of 3,4-diethoxybenzaldehyde involves the Williamson ether synthesis, starting from the more readily available 3-ethoxy-4-hydroxybenzaldehyde.
Experimental Protocol: Synthesis of 3,4-Diethoxybenzaldehyde
-
Dissolution: Dissolve 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Deprotonation: Add a slight excess of a weak base, such as potassium carbonate (K₂CO₃) (1.1 eq), to the solution and stir for 10-15 minutes at room temperature to form the corresponding phenoxide.
-
Alkylation: Introduce an ethylating agent, such as iodoethane (2.1 eq), to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 16-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove inorganic salts. Remove the solvent under reduced pressure. The resulting residue can be purified by flash chromatography on silica gel to yield pure 3,4-diethoxybenzaldehyde.
Conversion to 2-(3,4-Diethoxyphenyl)ethanamine
Two primary strategies can be employed for the conversion of 3,4-diethoxybenzaldehyde to the target phenethylamine: the nitrostyrene route and the nitrile route.
This route is often favored in industrial settings due to its efficiency and the crystalline nature of the intermediate, which facilitates purification.
Experimental Protocol: Synthesis via 3,4-Diethoxy-β-nitrostyrene
-
Condensation: React 3,4-diethoxybenzaldehyde (1.0 eq) with nitromethane (1.1 eq) in the presence of a base catalyst such as ammonium acetate or an alkylamine in a suitable solvent like acetic acid. The reaction is typically heated to drive the condensation and subsequent dehydration.
-
Isolation of Nitrostyrene: The resulting 3,4-diethoxy-β-nitrostyrene often precipitates from the reaction mixture upon cooling and can be collected by filtration and recrystallized for purification.
-
Reduction: The purified nitrostyrene is then reduced to the corresponding amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF, diethyl ether) is highly effective for this transformation. The reaction is typically performed at reflux, followed by a careful aqueous work-up to quench the excess hydride and hydrolyze the aluminum salts.
-
Final Purification: The crude 2-(3,4-diethoxyphenyl)ethanamine is obtained after extraction and solvent evaporation. It can be further purified by vacuum distillation or by conversion to its hydrochloride salt, which can be recrystallized.
Caption: Synthesis via the nitrostyrene intermediate.
This alternative pathway involves the formation and subsequent reduction of a nitrile intermediate.
Experimental Protocol: Synthesis via 3,4-Diethoxyphenylacetonitrile
-
Formation of Cyanohydrin and Dehydration (or Reductive Amination followed by Cyanation): A more direct approach involves converting the aldehyde to the corresponding benzyl cyanide. This can be achieved through various methods, including the Strecker synthesis followed by hydrolysis and decarboxylation, or by converting the aldehyde to the corresponding benzyl halide followed by nucleophilic substitution with a cyanide salt.
-
Reduction of the Nitrile: The resulting (3,4-diethoxyphenyl)acetonitrile is then reduced to the primary amine. This can be accomplished through catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon under a hydrogen atmosphere, or with chemical reducing agents such as LiAlH₄. Catalytic hydrogenation is often preferred for its milder conditions and operational simplicity.
-
Purification: Similar to the nitrostyrene route, the final product is purified by vacuum distillation or salt formation and recrystallization.
Caption: Synthesis via the nitrile intermediate.
Analytical Characterization
As an impurity in a pharmaceutical product, the robust analytical characterization of 2-(3,4-diethoxyphenyl)ethanamine is of paramount importance. A combination of chromatographic and spectroscopic techniques is essential for its identification and quantification.
Spectroscopic Analysis
While specific spectra for 2-(3,4-diethoxyphenyl)ethanamine are not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and comparison with its well-characterized analog, 3,4-dimethoxyphenethylamine (DMPEA).
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | - Triplets and quartets for the ethoxy groups. - Aromatic protons as multiplets or singlets in the aromatic region. - Triplets for the two methylene groups of the ethylamine side chain. - A broad singlet for the amine protons. |
| ¹³C NMR | - Signals for the methyl and methylene carbons of the ethoxy groups. - Multiple signals in the aromatic region for the substituted benzene ring. - Signals for the two methylene carbons of the ethylamine side chain. |
| Mass Spec. | - A prominent molecular ion peak. - Characteristic fragmentation pattern involving cleavage of the C-C bond beta to the nitrogen atom, leading to a stable benzylic cation. |
| Infrared | - N-H stretching vibrations for the primary amine. - C-H stretching for aromatic and aliphatic groups. - C-O stretching for the ether linkages. - Aromatic C=C bending vibrations. |
Chromatographic Analysis
Given its role as a potential impurity in Drotaverine, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for its detection and quantification in pharmaceutical matrices.[1][2]
Experimental Protocol: LC-MS/MS for Quantification
-
Sample Preparation: Plasma or formulation samples are prepared, often involving protein precipitation or liquid-liquid extraction to isolate the analyte and internal standard.
-
Chromatographic Separation: A reversed-phase C18 column is typically used with a mobile phase consisting of an aqueous component (e.g., formic acid in water) and an organic component (e.g., acetonitrile or methanol) run in a gradient or isocratic mode.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is employed. Detection is performed in the Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Validation: The method must be fully validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ).[3][4]
Caption: Typical LC-MS/MS analytical workflow.
Pharmacology and Metabolism (Inferred)
Direct pharmacological and metabolic studies on 2-(3,4-diethoxyphenyl)ethanamine are not extensively reported in the scientific literature. However, its structural similarity to other alkoxy-substituted phenethylamines allows for informed predictions regarding its potential biological activities.
Predicted Mechanism of Action
Substituted phenethylamines are known to interact with various monoamine neurotransmitter systems.[5] It is plausible that 2-(3,4-diethoxyphenyl)ethanamine could exhibit affinity for serotonin (5-HT), dopamine (DA), and norepinephrine (NE) receptors and transporters. The specific nature and potency of these interactions would be influenced by the ethoxy substitutions. Generally, alkoxy groups on the phenyl ring of phenethylamines can modulate their affinity and efficacy at serotonin receptors, particularly the 5-HT₂A subtype.[6] Some phenethylamine derivatives are also known to inhibit dopamine reuptake.[7][8]
Predicted Metabolism
The metabolism of phenethylamines is typically extensive. For 2-(3,4-diethoxyphenyl)ethanamine, the primary metabolic pathways are expected to involve:
-
O-Dealkylation: Enzymatic removal of one or both ethyl groups from the ethoxy moieties.
-
Oxidative Deamination: Catalyzed by monoamine oxidase (MAO) enzymes to form the corresponding phenylacetaldehyde, which would then be further oxidized to 3,4-diethoxyphenylacetic acid or reduced to the corresponding alcohol.
-
N-Acetylation: A common metabolic route for primary amines.[9]
In vitro studies using human liver microsomes would be the standard approach to definitively elucidate these metabolic pathways.[9][10]
Conclusion and Future Directions
2-(3,4-diethoxyphenyl)ethanamine is a compound of significant interest due to its role as a synthetic intermediate and a potential impurity in the pharmaceutical manufacturing of Drotaverine. This guide has outlined robust and scientifically sound approaches to its synthesis and analytical characterization. The provided protocols, grounded in established organic chemistry principles and modern analytical techniques, offer a solid foundation for researchers and drug development professionals.
A notable gap in the current body of knowledge is the lack of direct pharmacological and toxicological data for this specific molecule. Future research should focus on elucidating its receptor binding profile, functional activity at key CNS targets, and its metabolic fate and potential for toxicity. Such studies are essential for a comprehensive risk assessment, particularly in the context of its presence as a pharmaceutical impurity.
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An In-depth Technical Guide to 3,4-Diethoxyphenethylamine (CAS: 61381-04-2)
A Comprehensive Resource for Researchers and Drug Development Professionals
Introduction
3,4-Diethoxyphenethylamine, with the CAS registry number 61381-04-2, is a substituted phenethylamine that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure is characterized by a phenethylamine backbone with two ethoxy groups substituted at the 3 and 4 positions of the phenyl ring. This compound is of significant interest to researchers and drug development professionals, primarily due to its role as a key precursor in the industrial synthesis of the antispasmodic drug Drotaverine.[1][2] Understanding the chemical properties, synthesis, and analytical characterization of this compound is essential for process optimization, impurity profiling, and quality control in pharmaceutical manufacturing.[3][4] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthetic routes, analytical methodologies, and safety information.
Physicochemical Properties
While specific experimental data for this compound is not extensively published, its properties can be reliably estimated based on its structure and comparison with its close analog, 3,4-dimethoxyphenethylamine (DMPEA).
| Property | Value | Source |
| CAS Number | 61381-04-2 | [5] |
| Molecular Formula | C₁₂H₁₉NO₂ | [5] |
| Molecular Weight | 209.28 g/mol | [5] |
| IUPAC Name | 2-(3,4-diethoxyphenyl)ethanamine | [5] |
| Appearance | Colorless to yellow clear liquid (Predicted) | [6] |
| Boiling Point | Estimated to be higher than DMPEA's 188 °C at 15 mmHg | [7][8] |
| Density | Estimated to be slightly lower than DMPEA's 1.074 g/mL at 25 °C | [7][9] |
| Solubility | Predicted to be soluble in common organic solvents like chloroform, methanol, and ethanol. | [8] |
Synthesis of this compound
The synthesis of this compound can be achieved through several established routes for phenethylamine synthesis. The two most common and industrially relevant methods are the reduction of a corresponding β-nitrostyrene and the hydrogenation of a benzyl cyanide derivative.
Route 1: Reduction of 3,4-Diethoxy-β-nitrostyrene
This is a widely used method for preparing phenethylamines. It involves a two-step process: a Henry condensation of 3,4-diethoxybenzaldehyde with nitromethane to form the β-nitrostyrene intermediate, followed by its reduction.
Caption: Synthesis of this compound via the nitrostyrene route.
Experimental Protocol (Adapted from analogous procedures):
Step 1: Synthesis of 1,2-Diethoxy-4-(2-nitrovinyl)benzene
-
To a flask containing 3,4-diethoxybenzaldehyde (1 equivalent), add nitromethane (2-3 equivalents) and a catalytic amount of ammonium acetate (0.2-0.3 equivalents).
-
Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water with stirring to precipitate the product.
-
Filter the resulting yellow solid, wash with cold water, and dry under vacuum. The crude product can be recrystallized from a suitable solvent like ethanol or isopropanol to yield pure 1,2-diethoxy-4-(2-nitrovinyl)benzene.
Step 2: Reduction to this compound
-
Using Lithium Aluminum Hydride (LiAlH₄):
-
In a dry, inert atmosphere (e.g., under argon or nitrogen), suspend LiAlH₄ (2-3 equivalents) in anhydrous tetrahydrofuran (THF).
-
Slowly add a solution of 1,2-diethoxy-4-(2-nitrovinyl)benzene (1 equivalent) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature below 20 °C with an ice bath.
-
After the addition is complete, stir the mixture at room temperature for several hours, then heat to reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by sequential addition of water, 15% aqueous NaOH, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake with THF or diethyl ether.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.
-
Purify the product by vacuum distillation.
-
Route 2: Hydrogenation of 3,4-Diethoxybenzyl Cyanide
This method is also a common industrial route for the synthesis of phenethylamines. It involves the catalytic hydrogenation of the corresponding benzyl cyanide.
Caption: Synthesis of this compound via hydrogenation of the benzyl cyanide.
Experimental Protocol (Adapted from analogous procedures):
-
Charge a high-pressure hydrogenation reactor with 3,4-diethoxybenzyl cyanide (1 equivalent), a suitable catalyst such as Raney Nickel or Palladium on Carbon (Pd/C), and a solvent like ethanol, often with the addition of ammonia to suppress the formation of secondary amines.
-
Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and heat to the reaction temperature (e.g., 50-80 °C) with vigorous stirring.
-
Monitor the reaction progress by observing the hydrogen uptake.
-
Once the reaction is complete, cool the reactor, carefully vent the hydrogen, and purge with an inert gas.
-
Filter the catalyst from the reaction mixture.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purify the this compound by vacuum distillation.
Analytical Characterization
Thorough analytical characterization is crucial for confirming the identity and purity of this compound. The following section outlines the expected spectral data based on its chemical structure and comparison with its dimethoxy analog.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy groups (a triplet for the methyl protons and a quartet for the methylene protons), the aromatic protons (typically in the range of 6.7-6.9 ppm), and the two methylene groups of the ethylamine side chain (as two triplets or a more complex multiplet pattern).
-
¹³C NMR: The carbon NMR spectrum will display signals for the two carbons of each ethoxy group, the six aromatic carbons (four of which are unique), and the two carbons of the ethylamine side chain.
Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃):
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| -CH₂-CH₃ | 1.4 (t, 6H) | 14.8 |
| -CH₂-CH₃ | 4.1 (q, 4H) | 64.4 |
| Ar-CH₂- | 2.7 (t, 2H) | 35.5 |
| -CH₂-NH₂ | 2.9 (t, 2H) | 42.5 |
| Aromatic CH | 6.7-6.9 (m, 3H) | 112-121 |
| Aromatic C-O | N/A | 148-149 |
| Aromatic C-CH₂ | N/A | ~131 |
Note: These are predicted values and may vary slightly from experimental data.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of phenethylamines typically shows a prominent molecular ion peak (M⁺) and a characteristic base peak resulting from benzylic cleavage (cleavage of the Cα-Cβ bond).
-
Expected Molecular Ion (M⁺): m/z = 209
-
Expected Base Peak: m/z = 180, corresponding to the [CH₂=NH₂]⁺ fragment. This is due to the cleavage of the bond between the aromatic ring and the ethylamine side chain, with the charge being retained on the nitrogen-containing fragment. A significant fragment at m/z 180 is expected, resulting from the cleavage of the Cα-Cβ bond to form the stable 3,4-diethoxybenzyl cation.
Caption: Expected major fragmentation pathway of this compound in EI-MS.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups:
-
N-H stretch: A broad absorption in the region of 3300-3400 cm⁻¹ (primary amine).
-
C-H stretch (aromatic): Absorptions typically above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Absorptions in the range of 2850-2980 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the 1500-1600 cm⁻¹ region.
-
C-O stretch (aryl ether): Strong absorptions around 1250 cm⁻¹.
-
C-N stretch: An absorption in the 1020-1250 cm⁻¹ range.
Applications in Pharmaceutical Synthesis
The primary documented application of this compound is as a key starting material in the synthesis of Drotaverine.[1][2] Drotaverine is an antispasmodic drug that acts as a selective inhibitor of phosphodiesterase 4, and it is used to treat spasms of the smooth muscles in the gastrointestinal tract, biliary system, and genitourinary system.[10]
In the synthesis of Drotaverine, this compound is typically reacted with 3,4-diethoxyphenylacetyl chloride in a condensation reaction to form an amide intermediate. This intermediate then undergoes a Bischler-Napieralski cyclization followed by reduction to yield the tetrahydroisoquinoline core of the Drotaverine molecule. The final step involves a dehydrogenation to introduce the double bond, affording Drotaverine.
Safety and Handling
Based on aggregated GHS data, this compound is considered to have the following hazards:
-
Harmful if swallowed (Acute Tox. 4)[5]
-
Causes skin irritation (Skin Irrit. 2)[5]
-
Causes serious eye irritation (Eye Irrit. 2)[5]
-
May cause respiratory irritation (STOT SE 3)[5]
Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin or eyes, the affected area should be flushed with plenty of water. If ingested or inhaled, immediate medical attention should be sought.
Conclusion
This compound is a valuable chemical intermediate with a critical role in the pharmaceutical industry, particularly in the synthesis of Drotaverine. While detailed experimental and analytical data for this specific compound are not as readily available as for its dimethoxy analog, its synthesis and characterization can be reliably approached using established methodologies for phenethylamines. This technical guide provides a foundational understanding of its properties, synthesis, and analysis, offering a valuable resource for researchers and professionals in drug development and chemical synthesis.
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An In-depth Technical Guide to the Physical and Chemical Properties of 3,4-Diethoxyphenethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 3,4-Diethoxyphenethylamine, a phenethylamine derivative of interest in medicinal chemistry and pharmacology. Due to the limited availability of extensive experimental data for this specific molecule, this guide leverages a comparative analysis with its close and well-characterized analog, 3,4-Dimethoxyphenethylamine (DMPEA). By examining the known data for this compound alongside the established properties of DMPEA, we can infer and discuss the expected characteristics of the target compound. This guide covers the chemical structure, synthesis, and known physical properties, and provides a detailed, comparative discussion of its expected spectroscopic, pharmacological, and toxicological profiles.
Introduction
Substituted phenethylamines are a vast class of organic compounds based on the phenethylamine structure. This chemical family is of significant interest due to its diverse pharmacological effects, which are highly dependent on the nature and position of substituents on the phenyl ring.[1] These effects can range from central nervous system stimulation to hallucinogenic and entactogenic properties.[1] this compound is a derivative of the neurotransmitter dopamine, where the hydroxyl groups at the 3 and 4 positions of the phenyl ring are replaced by ethoxy groups. This structural modification is expected to influence its lipophilicity and metabolic stability, thereby altering its pharmacokinetic and pharmacodynamic profile compared to dopamine and its dimethoxy analog, DMPEA.
This guide aims to consolidate the available information on this compound and provide a scientifically grounded discussion of its likely properties, offering a valuable resource for researchers exploring the structure-activity relationships of substituted phenethylamines.
Chemical Structure and Identification
The core structure of this compound consists of a phenethylamine backbone with two ethoxy groups (–OCH₂CH₃) substituted at the 3 and 4 positions of the benzene ring.[2]
Molecular Identifiers:
| Identifier | Value | Source |
| IUPAC Name | 2-(3,4-diethoxyphenyl)ethan-1-amine | [2] |
| CAS Number | 61381-04-2 | [2] |
| Molecular Formula | C₁₂H₁₉NO₂ | [2] |
| Molecular Weight | 209.28 g/mol | [2][3] |
| InChI Key | YOUNXJAJHCCMNK-UHFFFAOYSA-N | [4][5] |
Structural Comparison:
The structural difference between this compound and its more studied counterpart, 3,4-Dimethoxyphenethylamine (DMPEA), lies in the alkyl portion of the alkoxy substituents. The presence of ethyl groups in place of methyl groups increases the molecular weight and is expected to increase lipophilicity.
Caption: Structural relationship between this compound and DMPEA.
Synthesis of this compound
A common synthetic route to this compound involves the reduction of 3,4-diethoxybenzyl cyanide.[4] This method is analogous to synthetic pathways used for other phenethylamines.
Experimental Protocol: Reductive Amination of 3,4-Diethoxybenzyl Cyanide
This protocol is based on a general procedure for the synthesis of phenethylamines and a specific example for this compound.[4]
-
Reaction Setup: In a high-pressure hydrogenation vessel, 3,4-diethoxybenzyl cyanide is dissolved in an 80-96% aqueous ethanol solution containing 9-12% ammonia.[4]
-
Catalyst Addition: A Raney-nickel catalyst is added to the solution.[4]
-
Hydrogenation: The mixture is subjected to a hydrogen atmosphere at a pressure of 8 to 10 atm and a temperature of 45° to 68° C.[4]
-
Work-up: Upon completion of the reaction, the catalyst is removed by filtration. The solvent is then evaporated from the filtrate.[4]
-
Purification: The resulting residue is purified by vacuum fractionation to yield highly pure this compound.[4]
Caption: Synthetic workflow for this compound.
Physical and Chemical Properties
Direct experimental data on the physical and chemical properties of this compound is sparse. The following table summarizes the available information and provides a comparison with DMPEA.
| Property | This compound | 3,4-Dimethoxyphenethylamine (DMPEA) | Source (Diethoxy) | Source (Dimethoxy) |
| Appearance | Colorless to yellow clear liquid | Clear yellowish oil | [3][6] | [6] |
| Boiling Point | 311.4°C at 760 mmHg | 188°C at 15 mmHg | [7] | [8] |
| pKa | 9.75 ± 0.10 (Predicted) | 9.74 ± 0.10 (Predicted) | [6] | [9] |
| Solubility | Sparingly soluble in water, soluble in organic solvents | Soluble in chloroform and methanol | [6] | [6] |
The higher boiling point of this compound compared to the reported value for DMPEA is expected due to its higher molecular weight and likely increased intermolecular van der Waals forces. The predicted pKa values are nearly identical, which is anticipated as the electronic effects of the ethoxy and methoxy groups on the amine's basicity are similar.
Spectroscopic Data (Comparative Analysis)
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons: Signals in the aromatic region (δ 6.5-7.0 ppm) are expected, showing a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring.
-
Ethylamine Sidechain: Two triplets corresponding to the two methylene groups of the ethylamine sidechain are anticipated, likely in the δ 2.5-3.0 ppm range.
-
Ethoxy Groups: A quartet and a triplet for each ethoxy group are expected. The quartet, corresponding to the -OCH₂- protons, would likely appear around δ 4.0 ppm, while the triplet for the -CH₃ protons would be further upfield, around δ 1.4 ppm.
¹³C NMR Spectroscopy (Predicted):
-
Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-150 ppm), with the two carbons attached to the oxygen atoms being the most downfield.
-
Ethylamine Sidechain: Two signals for the methylene carbons of the ethylamine sidechain are expected in the δ 30-50 ppm range.
-
Ethoxy Groups: Signals for the -OCH₂- carbons would likely be in the δ 60-70 ppm range, and the -CH₃ carbons would be the most upfield, around δ 15 ppm.
Mass Spectrometry (Predicted):
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 209. The base peak would likely correspond to the benzylic fragment formed by the cleavage of the C-C bond beta to the nitrogen atom, resulting in a fragment at m/z 180.
Pharmacological and Toxicological Profile (Inferred)
There is a lack of specific pharmacological and toxicological studies on this compound in the public domain. However, based on its structural similarity to other substituted phenethylamines, some general predictions can be made.
Pharmacodynamics (Expected):
Like DMPEA, this compound is an analog of dopamine.[16] It is plausible that it may interact with monoamine systems, including serotonin, dopamine, and norepinephrine receptors and transporters. The increased lipophilicity due to the ethoxy groups, compared to the methoxy groups in DMPEA, might enhance its ability to cross the blood-brain barrier, potentially leading to more pronounced central nervous system effects. However, without experimental data, its specific receptor affinities and functional activities remain speculative. Studies on other substituted phenethylamines have shown that small changes in the alkoxy substituents can significantly alter pharmacological activity.[17]
Pharmacokinetics (Expected):
The ethoxy groups in this compound may alter its metabolic profile compared to DMPEA. O-dealkylation is a common metabolic pathway for alkoxy-substituted phenethylamines. The rate and extent of O-deethylation versus O-demethylation could differ, leading to variations in the half-life and the formation of active metabolites.
Toxicology (Inferred):
GHS hazard classifications for this compound indicate that it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[2] As with many phenethylamines, at high doses, it could potentially exhibit stimulant-like toxicities, including cardiovascular and neurological effects. However, a detailed toxicological profile has not been established.[18]
Conclusion
This compound is a substituted phenethylamine with limited characterization in the scientific literature. This technical guide has consolidated the available data on its chemical identity, synthesis, and physical properties. Through a comparative analysis with its close analog, 3,4-Dimethoxyphenethylamine, we have provided a scientifically informed discussion of its expected spectroscopic, pharmacological, and toxicological characteristics. The increased lipophilicity conferred by the ethoxy groups is a key structural feature that is likely to influence its biological activity. Further experimental investigation is necessary to fully elucidate the properties of this compound and its potential applications in medicinal chemistry and pharmacology.
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3,4-Diethoxyphenethylamine as a dopamine analog
An In-Depth Technical Guide to 3,4-Diethoxyphenethylamine as a Putative Dopamine Analog
Abstract
This technical guide provides a comprehensive framework for the investigation of this compound as a putative dopamine analog. Drawing on established knowledge of its close structural relative, 3,4-Dimethoxyphenethylamine (DMPEA), and the pharmacology of the dopaminergic system, this document outlines the compound's core chemical characteristics, a plausible synthetic route, and its hypothesized mechanism of action at dopamine receptors.[1][2] We present detailed, field-proven experimental protocols for determining receptor binding affinity and functional activity, specifically focusing on the dopamine D2 receptor. This guide is intended for researchers, scientists, and drug development professionals, offering the foundational, technical, and causal insights necessary to rigorously evaluate this novel compound's potential as a neuromodulatory agent.
Introduction
The Dopaminergic System: A Brief Overview
The neurotransmitter dopamine is a cornerstone of central nervous system function, modulating critical processes including motor control, motivation, reward, and cognition.[3] Dopamine exerts its effects by binding to five distinct G-protein coupled receptors (GPCRs), categorized into D1-like (D1, D5) and D2-like (D2, D3, D4) families.[3] The D2-like receptors, which are the focus of this guide, canonically couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP).[4] Dysfunction in the dopaminergic system is implicated in numerous neurological and psychiatric disorders, such as Parkinson's disease and schizophrenia, making dopamine receptors prime targets for therapeutic intervention.[5]
Phenethylamines as Neuromodulator Analogs
The phenethylamine scaffold is a privileged structure in neuropharmacology, forming the backbone for a vast array of endogenous neurotransmitters (e.g., dopamine, norepinephrine) and synthetic psychoactive compounds.[1][6] Modifications to the phenyl ring and the ethylamine side chain can dramatically alter a compound's affinity and efficacy for various monoamine receptors and transporters.[7][8]
Rationale for Investigating this compound
This compound is a structural analog of dopamine where the hydroxyl groups at the 3 and 4 positions are replaced by more lipophilic ethoxy groups.[9] This modification is an extension of the structure of 3,4-Dimethoxyphenethylamine (DMPEA), a known dopamine metabolite and a compound studied for its own neuropharmacological properties, including weak monoamine oxidase inhibition.[1][10] The increased lipophilicity conferred by the ethoxy groups, compared to both the hydroxyls of dopamine and the methoxy groups of DMPEA, may enhance blood-brain barrier penetration and alter receptor interaction kinetics. This guide provides the scientific rationale and methodological tools to test the hypothesis that this compound acts as a dopamine analog, focusing on its potential interaction with D2-like receptors.
Physicochemical Properties and Synthesis
Chemical Structure Analysis
The structural similarity between dopamine, its O-methylated analog DMPEA, and the target compound this compound is the primary basis for its investigation as a dopamine analog. The key difference lies in the nature of the substituents at the 3 and 4 positions of the phenyl ring, which is expected to influence binding to the catechol-binding pocket of dopamine receptors.
Caption: Structural comparison of key phenethylamines.
Physicochemical Data Summary
The following table summarizes key quantitative data for this compound and its relevant analogs. The increased molecular weight and predicted enhancement in lipophilicity (LogP) for the ethoxy derivative are notable.
| Property | Dopamine | 3,4-Dimethoxyphenethylamine (DMPEA) | This compound |
| CAS Number | 62-31-7 (HCl salt) | 120-20-7[11] | 61381-04-2[9] |
| Molecular Formula | C₈H₁₁NO₂ | C₁₀H₁₅NO₂[11] | C₁₂H₁₉NO₂[9] |
| Molecular Weight | 153.18 g/mol | 181.23 g/mol [11] | 209.28 g/mol [9] |
| Appearance | Solid | Clear yellowish oil[12][13] | Not specified |
| Boiling Point | Not applicable | 188 °C @ 15 mmHg[11] | Not specified |
| Density | Not applicable | 1.074 g/mL @ 25 °C[11] | Not specified |
Proposed Synthesis Route
A plausible and efficient synthesis of this compound can be adapted from established methods for similar phenethylamines, such as the synthesis of DMPEA from 3,4-dimethoxybenzyl cyanide.[14][15] The proposed workflow involves a two-step process starting from commercially available 3,4-diethoxybenzyl chloride.
Caption: Proposed two-step synthesis workflow.
Putative Pharmacology as a Dopamine Analog
Mechanism of Action Hypothesis
Given its structural homology to dopamine, this compound is hypothesized to bind to and modulate dopamine receptors. The D2-like receptors (D2, D3, D4) are the most probable targets. Depending on the precise conformational changes induced upon binding, the compound could act as an agonist (mimicking dopamine), a partial agonist, or an antagonist (blocking dopamine's effect).
Dopamine D2 Receptor Signaling
The D2 receptor is a canonical Gαi/o-coupled GPCR.[16] Its activation initiates two primary signaling cascades:
-
G-Protein Dependent Pathway: Upon agonist binding, the receptor activates the Gαi/o protein, which inhibits the enzyme adenylyl cyclase. This action reduces the intracellular concentration of the second messenger cAMP.[17] The Gβγ subunits can also directly modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[16][18]
-
β-Arrestin Dependent Pathway: Following activation and phosphorylation by G-protein coupled receptor kinases (GRKs), the D2 receptor can recruit β-arrestin 2. This leads to receptor desensitization and internalization, but also initiates a separate wave of G-protein-independent signaling, which can involve scaffolding proteins like AKT and PP2A.[4][16]
Caption: Experimental workflow for a cAMP functional assay.
Discussion and Future Directions
Interpreting Potential Outcomes
-
High Affinity Agonist: If this compound demonstrates both high binding affinity (low Ki) and potent functional agonism (low EC₅₀) at D2 receptors, it would validate the initial hypothesis. Such a finding would warrant further investigation into its selectivity against other dopamine receptor subtypes and other monoamine receptors.
-
High Affinity Antagonist: A high binding affinity but a lack of agonist activity (and the ability to block a known agonist) would classify it as a D2 antagonist. This profile is characteristic of many antipsychotic drugs. [5]* Low Affinity or Inactivity: A lack of significant binding or functional effect would suggest that the ethoxy substitutions are not tolerated by the dopamine receptor binding pocket, refuting the hypothesis.
Limitations and Considerations
The primary limitation of this guide is the reliance on extrapolation from related compounds due to the scarcity of direct published data on this compound. Empirical validation through the described protocols is paramount. Key considerations for future work include:
-
Metabolic Stability: The ethoxy groups are susceptible to O-de-ethylation by cytochrome P450 enzymes, which would convert the compound into less active or inactive hydroxylated metabolites.
-
Off-Target Activity: Phenethylamines can interact with a wide range of targets, including serotonin receptors and monoamine transporters. [1][7]A comprehensive selectivity profile is crucial.
-
In Vivo Effects: In vitro activity does not always translate to in vivo efficacy. Factors like pharmacokinetics (absorption, distribution, metabolism, excretion) and blood-brain barrier penetration must be assessed in animal models. [19][20]
Future Research
Following a thorough in vitro characterization, subsequent research should focus on:
-
Selectivity Profiling: Assessing binding affinity across all dopamine receptor subtypes (D1-D5) and a panel of other relevant GPCRs and transporters.
-
In Vivo Behavioral Assays: Using rodent models to investigate effects on locomotor activity, stereotypy, and models of anxiety or psychosis to understand its functional impact in a complex biological system. [19][21]3. Pharmacokinetic Studies: Determining the compound's half-life, bioavailability, and metabolic fate.
-
Toxicological Assessment: Evaluating potential cytotoxicity and other adverse effects.
By systematically applying the principles and protocols outlined in this guide, the scientific community can rigorously elucidate the pharmacological profile of this compound and determine its true potential as a novel modulator of the dopaminergic system.
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3,4-Diethoxyphenethylamine molecular weight and formula
An In-Depth Technical Guide to 3,4-Diethoxyphenethylamine
Abstract: This technical guide provides a comprehensive overview of this compound, a phenethylamine derivative of interest to researchers in medicinal chemistry and drug development. The document details the compound's fundamental molecular and physicochemical properties, outlines a robust synthetic pathway via reductive amination, and establishes a standard workflow for its analytical characterization. By contextualizing its role as a structural analog to more extensively studied compounds and as a key synthetic intermediate, this guide serves as a critical resource for professionals engaged in the synthesis and application of novel bioactive molecules.
Core Compound Identification
This compound, systematically named 2-(3,4-diethoxyphenyl)ethanamine, is a primary amine belonging to the phenethylamine class. Its structure is characterized by a phenethyl core substituted with two ethoxy groups at the 3 and 4 positions of the phenyl ring. This compound is a close structural analog of 3,4-dimethoxyphenethylamine (DMPEA), a naturally occurring compound and a known metabolite of dopamine.[1] While less studied than its dimethoxy counterpart, this compound serves as a valuable building block in organic synthesis and a reference standard for pharmaceutical impurities, such as in the production of Drotaverine.[2]
Physicochemical and Computed Properties
A summary of the key identifiers and physicochemical properties for this compound is presented below. This data is essential for laboratory handling, reaction planning, and analytical method development.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉NO₂ | PubChem[2] |
| Molecular Weight | 209.28 g/mol | PubChem[2] |
| IUPAC Name | 2-(3,4-diethoxyphenyl)ethanamine | PubChem[2] |
| CAS Number | 61381-04-2 | PubChem[2] |
| Synonyms | 3,4-diethoxybenzeneethanamine, 3,4-DEPEA | PubChem[2] |
| Topological Polar Surface Area | 44.5 Ų | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Rotatable Bond Count | 6 | PubChem[2] |
Synthesis and Characterization
The synthesis and subsequent purification and characterization of this compound are critical for ensuring material quality for research and development.
Synthetic Pathway: Reductive Amination of a Nitrile Precursor
A robust and scalable method for preparing this compound is the catalytic hydrogenation of 3,4-diethoxybenzyl cyanide.[3] This method is preferred for its high efficiency and yield.
Causality of Experimental Design:
-
Precursor: 3,4-diethoxybenzyl cyanide is the logical starting material, as the nitrile group (-CN) can be selectively reduced to a primary amine (-CH₂NH₂), directly forming the desired ethylamine side chain.
-
Catalyst: Raney-nickel is a highly effective and widely used catalyst for the hydrogenation of nitriles. Its high surface area and activity allow the reaction to proceed under moderate temperature and pressure conditions.[3]
-
Solvent and Additive: The reaction is conducted in aqueous ethanol containing ammonia. Ethanol is an effective solvent for the organic precursor, while water aids in catalyst activity. The presence of ammonia is crucial to suppress the formation of secondary and tertiary amine byproducts, which can otherwise occur via reaction of the primary amine product with intermediate imines.
-
Purification: The final product is a relatively high-boiling liquid. Vacuum fractionation is the ideal method for purification, as it allows for distillation at a lower temperature, preventing thermal decomposition of the amine product.[3]
Caption: Multi-technique workflow for analytical validation.
Applications in Research and Drug Development
While direct pharmacological data on this compound is limited, its primary value lies in its role as a chemical intermediate and research tool.
-
Pharmaceutical Intermediate: The structural similarity to DMPEA makes it a key precursor for synthesizing analogs of established drugs. DMPEA is a known intermediate in the synthesis of pharmaceuticals like Papaverine and Drotaverine. [4]Therefore, this compound can be used to create novel derivatives of these compounds, enabling structure-activity relationship (SAR) studies. Such studies are fundamental in drug discovery to optimize potency, selectivity, and pharmacokinetic properties.
-
Scaffold for Chemical Libraries: The phenethylamine backbone is a privileged scaffold in medicinal chemistry. The primary amine of this compound allows for straightforward chemical modifications (e.g., acylation, alkylation, reductive amination), making it an adaptable starting point for generating libraries of novel compounds for biological screening. [5]* Neuroscience Research: As an analog of DMPEA, which is a metabolite of dopamine and has been investigated in Parkinson's disease studies, this compound could serve as a tool compound. [1][6]Researchers can use it to probe the effects of modifying the catechol ether substituents on biological targets like monoamine oxidase or mitochondrial complex I. [1][4]
Safety and Handling
Based on available data, this compound should be handled with appropriate laboratory precautions.
| Hazard Statement | Description | GHS Code |
| Skin Irritation | Causes skin irritation | H315 |
| Eye Irritation | Causes serious eye irritation | H319 |
| Respiratory Irritation | May cause respiratory irritation | H335 |
Source: PubChem[2]
Recommended Handling Procedures:
-
Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles or a face shield.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 840694, this compound. PubChem. [Link]
- Wikipedia. (2024). 3,4-Dimethoxyphenethylamine. Wikipedia. [Link]
- PlantaeDB. (n.d.). 3,4-Dimethoxyphenethylamine - Chemical Compound. PlantaeDB. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (2025). Exploring the Versatility of 3,4-Dimethoxyphenethylamine (CAS: 120-20-7). [Link]
Sources
A Technical Guide to the Spectroscopic Characterization of 3,4-Diethoxyphenethylamine
This guide provides an in-depth analysis of the spectroscopic data for 3,4-diethoxyphenethylamine, a compound of interest in medicinal chemistry and pharmacology. As a member of the phenethylamine class, its structural elucidation is critical for understanding its bioactivity and for quality control in drug development. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical insights into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Introduction
This compound is a derivative of the well-known phenethylamine core structure. The addition of two ethoxy groups to the phenyl ring at positions 3 and 4 significantly influences its electronic and steric properties, which in turn dictates its pharmacological profile. Accurate and comprehensive spectroscopic characterization is paramount to confirm its identity, purity, and structure. This guide will leverage data from the closely related analogue, 3,4-dimethoxyphenethylamine (DMPEA), to predict and interpret the spectroscopic features of the target molecule, a common and scientifically sound practice when direct data is scarce.
Molecular Structure and Key Features
A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. Below is a diagram illustrating the structure of this compound, highlighting the key functional groups that give rise to characteristic spectroscopic signals.
Figure 1: Structure of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
A. ¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. Chemical shift (δ), integration, and spin-spin splitting are the key parameters.
Predicted ¹H NMR Data: Based on the structure and data from its dimethoxy analog, the following proton signals are expected for this compound in a solvent like CDCl₃.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic (3H) | 6.7-6.9 | m | 3H | Ar-H |
| Methylene (2H) | 4.0-4.2 | q | 4H | -O-CH₂-CH₃ |
| Methylene (2H) | 2.9-3.1 | t | 2H | Ar-CH₂- |
| Methylene (2H) | 2.7-2.9 | t | 2H | -CH₂-NH₂ |
| Amine (2H) | 1.5-2.0 (broad) | s | 2H | -NH₂ |
| Methyl (3H) | 1.4-1.6 | t | 6H | -O-CH₂-CH₃ |
Expert Insights:
-
The aromatic protons will appear as a complex multiplet due to their coupling with each other.
-
The two ethoxy groups are chemically equivalent and will therefore produce a single quartet for the methylene protons and a single triplet for the methyl protons.
-
The protons of the primary amine often appear as a broad singlet and may exchange with D₂O, causing the signal to disappear. This is a useful diagnostic test.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration.
B. ¹³C NMR Spectroscopy
Principle: ¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule. The chemical shift of each carbon is indicative of its electronic environment.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |
| Aromatic | 148-150 | C-O |
| Aromatic | 130-132 | Quaternary Ar-C |
| Aromatic | 110-120 | Ar-CH |
| Methylene | 64-66 | -O-CH₂- |
| Methylene | 42-44 | -CH₂-NH₂ |
| Methylene | 35-37 | Ar-CH₂- |
| Methyl | 14-16 | -CH₃ |
Expert Insights:
-
The two carbons directly attached to the oxygen atoms of the ethoxy groups will be the most downfield in the aromatic region.
-
The number of distinct signals in the ¹³C NMR spectrum is a good indicator of the molecule's symmetry.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Use the same NMR spectrometer.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
II. Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the functional groups present in the molecule.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-3400 (broad) | N-H stretch | Primary Amine (-NH₂) |
| 2850-3000 | C-H stretch | Aliphatic (CH₂, CH₃) |
| 1600-1620 | C=C stretch | Aromatic Ring |
| 1500-1520 | C=C stretch | Aromatic Ring |
| 1200-1250 | C-O stretch | Aryl Ether |
| 1030-1050 | C-O stretch | Alkyl Ether |
Expert Insights:
-
The broadness of the N-H stretching band is due to hydrogen bonding.
-
The presence of strong C-O stretching bands confirms the presence of the ether functional groups.
-
The overall IR spectrum provides a unique "fingerprint" for the molecule, which can be compared to a reference spectrum for identification.[1][2]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
III. Mass Spectrometry (MS)
Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted MS Data:
-
Molecular Ion (M⁺): The molecular weight of this compound (C₁₂H₁₉NO₂) is 209.28 g/mol . Therefore, the molecular ion peak is expected at m/z = 209.[3][4]
-
Base Peak: The most intense peak in the mass spectrum, known as the base peak, is often due to a particularly stable fragment. For phenethylamines, the base peak frequently arises from the cleavage of the Cα-Cβ bond, resulting in a stable benzylic cation. In this case, the fragment would be the 3,4-diethoxybenzyl cation at m/z = 180.
-
Other Fragments: Other significant fragments may be observed due to the loss of ethyl groups or other rearrangements.
Expert Insights:
-
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which can be used to confirm the elemental composition of the molecule.[5]
-
The fragmentation pattern is highly characteristic and can be used to distinguish between isomers.[5]
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.
Figure 2: Workflow for Spectroscopic Characterization.
Conclusion
The comprehensive spectroscopic analysis of this compound, utilizing a combination of NMR, IR, and MS, provides a robust framework for its unequivocal identification and characterization. By understanding the principles behind each technique and the expected data based on the molecular structure, researchers can confidently verify the synthesis and purity of this important compound. The provided protocols and interpretive insights serve as a valuable resource for scientists engaged in the development of new chemical entities.
References
- Pictet, A., & Finkelstein, M. (1909). Synthese des Laudanosins und der Papaverin-ähnlichen Alkaloide. Berichte der deutschen chemischen Gesellschaft, 42(2), 1979-1989.
- Anstett, A. L. (2017). Characterization of synthetic phenethylamines using low-resolution and high-resolution mass spectrometry. Florida International University Digital Commons. [Link]
- Guedes, M. N. S., et al. (2024). Does Conformation Affect the Analytical Response? A Structural and Infrared Spectral Evaluation of Phenethylamines (2C-H, 25H-NBOH, and 25I-NBOMe) Using In Silico Methodology. Molecules, 29(5), 1038. [Link]
- mzCloud. (2018). 3,4-Dimethoxyphenethylamine (DMPEA). [Link]
- PubChem. (n.d.). This compound. [Link]
- Bhaskarapillai, A., et al. (2023). Exploring the structural and electronic characteristics of phenethylamine derivatives: a density functional theory approach. Future Journal of Pharmaceutical Sciences, 9(1), 1-18. [Link]
- Google Patents. (n.d.). Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine.
- The Royal Society of Chemistry. (n.d.).
- SpectraBase. (n.d.). 3,4-Dimethoxyphenethylamine - Optional[13C NMR] - Chemical Shifts. [Link]
- Google Patents. (n.d.). Production technology of 3,4-dimethoxy phenethylamine.
- Organic Syntheses. (n.d.).
- ResearchGate. (n.d.). FTIR spectrum of phenylethylamine. [Link]
- SpectraBase. (n.d.). 3,4-Dimethoxyphenethylamine - Optional[1H NMR] - Spectrum. [Link]
Sources
A Technical Guide to the Psychoactive Effects of Phenethylamine Derivatives
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The phenethylamine scaffold represents a cornerstone in neuropharmacology, serving as the foundational structure for a vast array of endogenous neurotransmitters and synthetic psychoactive compounds. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) that govern the psychoactive effects of phenethylamine derivatives, with a specific focus on three principal classes: hallucinogens, stimulants, and entactogens. We will dissect the molecular mechanisms underpinning the distinct pharmacological profiles of these classes, detailing their interactions with key central nervous system targets, primarily the serotonin 2A (5-HT2A) receptor and the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). This guide synthesizes current scientific understanding with practical, field-proven experimental protocols for the in-vitro and in-vivo characterization of these compounds. Detailed methodologies for receptor binding assays, monoamine transporter uptake and release assays, and behavioral paradigms are provided to equip researchers with the necessary tools to rigorously evaluate novel phenethylamine derivatives. All discussions are grounded in authoritative scientific literature to ensure technical accuracy and support the advancement of research in this critical area of neuroscience and drug development.
The Phenethylamine Core: A Gateway to Psychoactivity
The 2-phenylethylamine structure, a simple aromatic ring connected to an ethylamine side chain, is a remarkably versatile pharmacophore.[1] Endogenous catecholamines such as dopamine and norepinephrine are themselves substituted phenethylamines, underscoring the fundamental role of this motif in neurobiology.[1] Synthetic modifications to this core structure, through substitutions on the phenyl ring, the ethylamine sidechain, or the terminal amino group, give rise to a wide spectrum of psychoactive compounds with diverse pharmacological effects.[1][2] These effects are primarily mediated by the modulation of monoamine neurotransmitter systems.[2] This guide will systematically explore the structural modifications that steer a phenethylamine derivative towards one of three distinct psychoactive profiles: hallucinogenic, stimulant, or entactogenic.
Hallucinogenic Phenethylamines: Agonism at the 5-HT2A Receptor
The classic psychedelic effects of phenethylamine derivatives, such as mescaline and the 2C-x series, are primarily mediated by their activity as agonists or partial agonists at the serotonin 2A (5-HT2A) receptor.[3] While other receptors may be involved, a high affinity and functional activity at the 5-HT2A receptor are considered the hallmark of this class.[4]
Structure-Activity Relationships of Hallucinogenic Phenethylamines
The affinity and efficacy of phenethylamines for the 5-HT2A receptor are exquisitely sensitive to their substitution patterns.
-
Phenyl Ring Substitutions: The placement of methoxy groups at the 2 and 5 positions of the phenyl ring is a critical feature for potent 5-HT2A agonism, as seen in the 2C series of compounds.[5] A lipophilic substituent at the 4-position, such as a halogen (e.g., bromine in 2C-B, iodine in 2C-I) or an alkyl group, generally enhances affinity.[6][7] Conversely, hydrogen-bond-donating groups at the 4-position, like hydroxyl (-OH) or amino (-NH2) groups, tend to decrease affinity.[6]
-
Sidechain Modifications: The addition of a methyl group at the alpha-carbon of the ethylamine sidechain (transforming a phenethylamine into an amphetamine) can increase potency and duration of action, as seen in the transition from 2C-I to DOI.[8]
-
N-Substitutions: While N-alkylation of psychedelic phenethylamines has varied effects, N-benzyl substitution has been shown to dramatically increase both binding affinity and functional activity at the 5-HT2A receptor.[6] This has led to the development of highly potent "NBOMe" compounds.[5]
Mechanism of Action: 5-HT2A Receptor Signaling
Activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR), by a hallucinogenic phenethylamine initiates a cascade of intracellular signaling events.[9] The primary pathway involves coupling to the Gq/G11 protein, which activates phospholipase C (PLC).[9][10] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3).[10] DAG activates protein kinase C (PKC), while IP3 triggers the release of intracellular calcium stores.[9][10] This signaling cascade is believed to be fundamental to the psychedelic effects of these compounds.[4] Additionally, the 5-HT2A receptor can also signal through β-arrestin pathways.[4]
Quantitative Data: Receptor Affinities
The following table summarizes the binding affinities (Ki) of representative hallucinogenic phenethylamines for the human 5-HT2A receptor. Lower Ki values indicate higher binding affinity.
| Compound | R4-substituent | α-substituent | Ki (nM) at human 5-HT2A |
| Mescaline | OCH3 | H | ~500-2000 |
| 2C-B | Br | H | ~4-10 |
| 2C-I | I | H | ~10 |
| DOM | CH3 | CH3 | ~50-100 |
| DOI | I | CH3 | ~1-5 |
| 25B-NBOMe | Br | H (N-2-methoxybenzyl) | ~0.3-1 |
Note: Data compiled from multiple sources. Experimental conditions may vary.[6][7][11][12]
Stimulant Phenethylamines: Targeting Monoamine Transporters
Stimulant phenethylamines, such as amphetamine and its derivatives, exert their effects by increasing the synaptic concentrations of catecholamines, primarily dopamine and norepinephrine.[13][14] Their primary molecular targets are the dopamine transporter (DAT) and the norepinephrine transporter (NET).[15]
Structure-Activity Relationships of Stimulant Phenethylamines
The potency and selectivity of phenethylamines for monoamine transporters are dictated by specific structural features.
-
Alpha-Methylation: The presence of a methyl group on the alpha-carbon of the ethylamine sidechain is a defining characteristic of amphetamines.[14] This modification provides steric hindrance against metabolism by monoamine oxidase (MAO), thereby increasing bioavailability and duration of action.[16] It also enhances affinity for the monoamine transporters.
-
Phenyl Ring Substitutions: Unsubstituted or para-substituted phenyl rings are common in stimulant phenethylamines. For instance, a para-chloro substitution can augment potency at SERT.[6] Methoxy groups on the phenyl ring, as seen in hallucinogens, generally reduce or abolish stimulant activity.[17]
-
N-Substitutions: N-methylation, as in methamphetamine, can increase the potency of the compound. However, increasing the size of the N-alkyl group generally decreases stimulant activity.
Mechanism of Action: Monoamine Release and Reuptake Inhibition
Stimulant phenethylamines are substrates for monoamine transporters.[9] They are transported into the presynaptic neuron, where they disrupt the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic monoamine concentrations.[5] This, in turn, causes the reversal of the direction of transport by DAT and NET, resulting in the efflux of dopamine and norepinephrine into the synaptic cleft.[18] They also act as competitive inhibitors of monoamine reuptake.[7]
Quantitative Data: Monoamine Transporter Affinities
The following table presents the inhibitory potencies (IC50 or Ki) of representative stimulant phenethylamines at human monoamine transporters. Lower values indicate greater potency.
| Compound | IC50/Ki (nM) at hDAT | IC50/Ki (nM) at hNET | IC50/Ki (nM) at hSERT |
| Amphetamine | ~600 | ~70-100 | ~20,000-40,000 |
| Methamphetamine | ~500 | ~100 | ~10,000-40,000 |
| 4-Fluoroamphetamine | ~200 | ~70 | ~900 |
Note: Data compiled from multiple sources. Experimental conditions may vary.[19][20][21]
Entactogenic Phenethylamines: A Hybrid Mechanism
Entactogens, or empathogens, such as 3,4-methylenedioxymethamphetamine (MDMA), induce unique psychoactive effects characterized by increased empathy, sociability, and emotional openness.[22] Their pharmacology is often described as a hybrid between that of stimulants and hallucinogens, with a primary action as potent serotonin releasing agents.[23]
Structure-Activity Relationships of Entactogenic Phenethylamines
The defining structural feature of many entactogens is the methylenedioxy group attached to the 3 and 4 positions of the phenyl ring.[1]
-
Phenyl Ring Substitutions: The 3,4-methylenedioxy bridge is crucial for the entactogenic profile. This feature significantly increases affinity and releasing potency at the serotonin transporter (SERT) compared to DAT and NET.[7][19]
-
Alpha-Methylation and N-Substitutions: Similar to stimulants, alpha-methylation and N-methylation are common in entactogens (e.g., MDA vs. MDMA). These modifications influence potency and the balance of effects at the different monoamine transporters.
Mechanism of Action: Preferential Serotonin Release
The primary mechanism of action of MDMA and related entactogens is the potent release of serotonin.[7] Like stimulant phenethylamines, they act as substrates for monoamine transporters, but with a marked preference for SERT.[9][19] This leads to a substantial increase in synaptic serotonin levels, which is thought to mediate the characteristic prosocial and empathogenic effects.[24] They also cause the release of dopamine and norepinephrine, contributing to their stimulant properties.[7] The ratio of activity at SERT versus DAT is a key determinant of an entactogenic versus a classic stimulant profile, with a lower DAT/SERT ratio associated with more pronounced entactogenic effects.[3][10]
Quantitative Data: Monoamine Transporter Affinities
The following table provides the inhibitory potencies (IC50 or Ki) of representative entactogenic phenethylamines at human monoamine transporters.
| Compound | IC50/Ki (nM) at hDAT | IC50/Ki (nM) at hNET | IC50/Ki (nM) at hSERT | DAT/SERT Ratio |
| MDA | ~1000-5000 | ~1000-2000 | ~600-1000 | ~1-5 |
| MDMA | ~8000-10000 | ~1000-2000 | ~2000-2500 | ~4-5 |
| MBDB | ~1000-3000 | ~2000-5000 | ~1000-1500 | ~1-2 |
Note: Data compiled from multiple sources. Experimental conditions may vary.[9][19][20] A lower DAT/SERT ratio is indicative of greater serotonin-releasing selectivity and is characteristic of entactogens.[3][25]
Experimental Protocols for Characterization
The following protocols provide a framework for the in-vitro and in-vivo assessment of novel phenethylamine derivatives.
In-Vitro Assays
This assay determines the binding affinity (Ki) of a test compound for the 5-HT2A receptor through competition with a radiolabeled ligand.
-
Materials:
-
Cell membranes from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 cells).
-
Radioligand: [3H]ketanserin (an antagonist) or [125I]DOI (an agonist).[26][27]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a known 5-HT2A ligand (e.g., 10 µM ketanserin).
-
Test compound solutions at various concentrations.
-
96-well microplates and glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a dilution series of the test compound in assay buffer.
-
In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and either the test compound, vehicle, or the non-specific binding control.
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold assay buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This assay measures the potency (IC50) of a test compound to inhibit the reuptake of a radiolabeled monoamine into cells expressing the corresponding transporter.
-
Materials:
-
Cells stably expressing the human DAT, NET, or SERT (e.g., HEK293 cells).
-
Radiolabeled substrates: [3H]dopamine, [3H]norepinephrine, or [3H]serotonin.
-
Assay Buffer (e.g., Krebs-HEPES buffer).
-
Test compound solutions.
-
Scintillation counter.
-
-
Procedure:
-
Plate the transporter-expressing cells in a 96-well plate.
-
On the day of the assay, wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle for 10-15 minutes at 37°C.
-
Initiate uptake by adding the radiolabeled monoamine substrate at a fixed concentration.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine the IC50 value for uptake inhibition by non-linear regression.
-
This assay determines the ability of a test compound to induce the release of a pre-loaded radiolabeled monoamine from cells expressing the relevant transporter.
-
Materials:
-
Same as for the uptake inhibition assay.
-
-
Procedure:
-
Load the transporter-expressing cells with the appropriate radiolabeled monoamine (e.g., [3H]dopamine) by incubating for 30-60 minutes at 37°C.
-
Wash the cells multiple times with assay buffer to remove extracellular radiolabel.
-
Add assay buffer containing various concentrations of the test compound or vehicle to the cells.
-
Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Collect the supernatant (extracellular medium).
-
Lyse the cells to determine the remaining intracellular radioactivity.
-
Measure the radioactivity in both the supernatant and the cell lysate.
-
Calculate the percentage of monoamine released at each concentration of the test compound.
-
Determine the EC50 value (the concentration that elicits 50% of the maximal release) by non-linear regression.
-
In-Vivo Assay
The HTR is a rapid, side-to-side head movement in rodents that is a well-established behavioral proxy for 5-HT2A receptor activation and is predictive of hallucinogenic potential in humans.
-
Animals:
-
Male C57BL/6J mice are commonly used.
-
-
Procedure:
-
Habituate the mice to the testing environment (e.g., a clear observation chamber) for at least 30 minutes before drug administration.
-
Administer the test compound via an appropriate route (e.g., intraperitoneal injection).
-
Place the mouse back into the observation chamber.
-
After a set latency period (e.g., 5-10 minutes), begin observing and counting the number of head twitches for a defined period (e.g., 30 minutes). Observations can be done live by a trained observer or by video recording for later analysis.
-
A positive control (e.g., DOI) and a vehicle control should be included in each experiment.
-
Analyze the data by comparing the number of head twitches induced by the test compound to the vehicle control. Dose-response curves can be generated to determine the potency and efficacy of the compound in inducing HTR.
-
Conclusion
The phenethylamine scaffold is a rich source of psychoactive compounds with profound effects on the central nervous system. A thorough understanding of the structure-activity relationships that govern their interactions with specific molecular targets is essential for the rational design of novel therapeutics and for predicting the pharmacological profiles of new psychoactive substances. The classification of these derivatives into hallucinogens, stimulants, and entactogens based on their primary mechanisms of action provides a robust framework for research. The experimental protocols detailed in this guide offer a validated set of tools for the comprehensive characterization of these compounds, from molecular interactions to behavioral outcomes. It is through the rigorous application of these scientific principles and methodologies that the field can continue to advance our understanding of the brain and develop novel treatments for a range of psychiatric disorders.
References
- Steinkellner, T., et al. (2016). Binding Mode Selection Determines the Action of Ecstasy Homologs at Monoamine Transporters. Molecular Pharmacology, 89(1), 165-175.
- Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243-249.
- BenchChem. (2025). The Phenethylamine Psychedelic Class: A Technical Guide for Researchers. BenchChem.
- Bhattacharyya, S., et al. (2008). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Molecular and Cellular Neuroscience, 38(3), 423-435.
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The Strategic Synthesis of Isoquinolines from 3,4-Diethoxyphenethylamine: A Technical Guide
Introduction: 3,4-Diethoxyphenethylamine as a Cornerstone for Isoquinoline Scaffolds
In the landscape of medicinal chemistry and drug development, the isoquinoline core is a privileged scaffold, forming the structural basis of numerous alkaloids and pharmacologically active compounds.[1] The strategic selection of precursors is paramount for the efficient and controlled synthesis of these vital heterocyclic systems. This compound emerges as a precursor of significant interest due to the presence of activating ethoxy groups on its phenyl ring. These electron-donating groups facilitate the critical cyclization step in the construction of the isoquinoline framework, influencing reaction rates and regioselectivity.
This technical guide provides an in-depth exploration of the utilization of this compound in the synthesis of isoquinoline derivatives. We will delve into the mechanistic underpinnings and practical execution of two seminal synthetic routes: the Bischler-Napieralski reaction for the formation of 3,4-dihydroisoquinolines and the Pictet-Spengler reaction for the synthesis of 1,2,3,4-tetrahydroisoquinolines. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and actionable experimental insights.
Physicochemical Properties and Safety Considerations for this compound
A thorough understanding of the starting material is fundamental to any synthetic endeavor. This compound is a substituted phenethylamine with the following key properties:
| Property | Value |
| Molecular Formula | C₁₂H₁₉NO₂ |
| Molecular Weight | 209.28 g/mol [2] |
| CAS Number | 61381-04-2[3] |
| Appearance | Colorless to yellow clear liquid |
Safety Profile:
As with all chemical reagents, a comprehensive understanding of the associated hazards is crucial for safe handling. The safety profile for this compound indicates that it is an irritant and may be harmful if swallowed.[2]
GHS Hazard Statements: [2]
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area, preferably within a fume hood.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
For comprehensive safety information, consult the complete Safety Data Sheet (SDS) for this compound.[3]
Synthetic Pathways to Isoquinoline Derivatives
Two primary and highly effective methods for the synthesis of isoquinolines from β-arylethylamines are the Bischler-Napieralski and Pictet-Spengler reactions. The choice between these pathways dictates the oxidation state of the resulting isoquinoline ring.
The Bischler-Napieralski Reaction: Synthesis of 3,4-Dihydroisoquinolines
The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides.[4] This reaction is an example of an intramolecular electrophilic aromatic substitution.[4]
Mechanism:
The reaction proceeds through the initial formation of an N-acyl derivative of this compound. This amide is then treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), which activates the amide carbonyl for cyclization.[4] The electron-donating nature of the two ethoxy groups on the aromatic ring of the precursor facilitates this electrophilic attack. The generally accepted mechanism involves the formation of a highly electrophilic nitrilium ion intermediate, which then undergoes intramolecular cyclization.[5]
Experimental Protocol: Synthesis of 6,7-Diethoxy-1-methyl-3,4-dihydroisoquinoline
This protocol is adapted from established procedures for the synthesis of analogous 6,7-dimethoxy-3,4-dihydroisoquinolines.
Part A: Acylation of this compound
-
To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., toluene or dichloromethane) is added acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude N-(3,4-diethoxyphenethyl)acetamide.
Part B: Bischler-Napieralski Cyclization
-
The crude N-(3,4-diethoxyphenethyl)acetamide (1.0 eq) is dissolved in anhydrous toluene.
-
Phosphorus oxychloride (POCl₃, 2.0-3.0 eq) is added dropwise to the solution at room temperature under an inert atmosphere.
-
The reaction mixture is heated to reflux and the progress is monitored by TLC.
-
Upon completion, the mixture is cooled to room temperature and then carefully poured onto crushed ice.
-
The aqueous mixture is basified to a pH of 8-9 with a saturated solution of sodium bicarbonate.
-
The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by crystallization.
Data Presentation: Reagents and Conditions
| Step | Reagent | Stoichiometry | Solvent | Temperature |
| Acylation | This compound | 1.0 eq | Toluene/DCM | 0 °C to RT |
| Acetic Anhydride/Chloride | 1.1 eq | |||
| Cyclization | N-(3,4-diethoxyphenethyl)acetamide | 1.0 eq | Toluene | Reflux |
| Phosphorus Oxychloride | 2.0-3.0 eq |
Visualization of the Bischler-Napieralski Workflow
Caption: Workflow for the Bischler-Napieralski synthesis of 6,7-diethoxy-1-methyl-3,4-dihydroisoquinoline.
The Pictet-Spengler Reaction: Synthesis of 1,2,3,4-Tetrahydroisoquinolines
The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a 1,2,3,4-tetrahydroisoquinoline.[6] This reaction is a special case of the Mannich reaction.[6]
Mechanism:
The reaction is initiated by the formation of a Schiff base from the condensation of this compound and an aldehyde (e.g., acetaldehyde).[7] Under acidic conditions, the Schiff base is protonated to form a highly electrophilic iminium ion.[7] The electron-rich aromatic ring then acts as a nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring system.[7] The presence of two alkoxy groups on the aromatic ring allows the reaction to proceed under relatively mild conditions.[7]
Experimental Protocol: Synthesis of 6,7-Diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
This protocol is adapted from established procedures for the synthesis of the analogous salsolidine (6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline).[8]
-
Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol in a round-bottom flask.
-
Add acetaldehyde (1.1 eq) to the solution.
-
Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid or sulfuric acid.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
Once the reaction is complete, neutralize the acid with a base (e.g., a saturated solution of sodium bicarbonate).
-
Extract the product into an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by crystallization.
Data Presentation: Reagents and Conditions
| Reagent | Stoichiometry | Solvent | Catalyst | Temperature |
| This compound | 1.0 eq | Ethanol | HCl or H₂SO₄ | RT to gentle heat |
| Acetaldehyde | 1.1 eq |
Visualization of the Pictet-Spengler Workflow
Caption: Workflow for the Pictet-Spengler synthesis of 6,7-diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline.
Characterization of Synthesized Isoquinolines
Spectroscopic Profile of 6,7-Diethoxy-1-methyl-3,4-dihydroisoquinoline (Anticipated)
The characterization of this compound would rely on the following anticipated spectral data, based on its dimethoxy analog:[5]
-
¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons, the C1-methyl group, and the methylene protons at C3 and C4. The ethoxy groups will present as a triplet for the methyl protons and a quartet for the methylene protons.
-
¹³C NMR: The spectrum will show distinct signals for the aromatic carbons, the imine carbon (C1), the methyl carbon, and the methylene carbons of the heterocyclic ring and the ethoxy groups.
-
IR Spectroscopy: Key absorption bands are expected for C=N stretching of the imine, C-O stretching of the ethoxy groups, and aromatic C-H and C=C stretching.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. A key fragmentation pathway is often a retro-Diels-Alder reaction.[5]
Spectroscopic Profile of 6,7-Diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (Anticipated)
The characterization of this fully reduced isoquinoline would be based on the following expected data, by analogy to its dimethoxy counterpart, salsolidine:[9][10]
-
¹H NMR: The spectrum will show signals for the aromatic protons, a quartet for the proton at C1, multiplets for the methylene protons at C3 and C4, and the characteristic signals for the ethoxy groups. The NH proton will likely appear as a broad singlet.
-
¹³C NMR: The spectrum will display signals for the aromatic carbons, the chiral carbon at C1, the methyl carbon, and the methylene carbons of the heterocyclic ring and the ethoxy groups.
-
IR Spectroscopy: The spectrum will be characterized by the absence of the C=N stretch and the presence of an N-H stretching band, in addition to the C-O and aromatic signals.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the product.
Conclusion and Future Perspectives
This compound serves as a highly valuable and versatile precursor for the synthesis of a diverse range of isoquinoline derivatives. The Bischler-Napieralski and Pictet-Spengler reactions provide robust and reliable methodologies for the construction of 3,4-dihydroisoquinolines and 1,2,3,4-tetrahydroisoquinolines, respectively. The electron-donating ethoxy groups on the aromatic ring of the precursor play a crucial role in facilitating the key cyclization steps of these reactions.
The protocols and characterization data presented in this guide, while based on closely related analogs, provide a solid foundation for researchers to embark on the synthesis and exploration of novel diethoxy-substituted isoquinolines. Future work in this area could focus on the development of asymmetric variations of these reactions to access enantiomerically pure isoquinoline alkaloids, which are of significant interest in the development of new therapeutic agents.
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The Dance of Di-Substitution: A Technical Guide to the Structure-Activity Relationship of Phenethylamines
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Backbone
The phenethylamine scaffold, a simple phenyl ring tethered to an ethylamine chain, represents a foundational element in neuropharmacology. Nature itself utilizes this structure for endogenous neurotransmitters like dopamine and norepinephrine, highlighting its intrinsic bioactivity.[1] However, it is in the realm of synthetic chemistry, through the strategic placement of substituents, that the true pharmacological versatility of this scaffold is unlocked. This guide delves into the intricate world of di-substituted phenethylamines, providing a comprehensive exploration of their structure-activity relationships (SAR). Our focus extends beyond a mere cataloging of effects; we aim to elucidate the underlying principles that govern how subtle molecular modifications translate into profound changes in receptor affinity, functional activity, and ultimately, physiological response. For the researcher and drug developer, understanding these principles is paramount to the rational design of novel therapeutics with enhanced potency, selectivity, and desired pharmacological profiles.
I. The Molecular Canvas: Deconstructing the Phenethylamine Scaffold
The phenethylamine molecule offers several key positions for substitution, each contributing uniquely to the compound's interaction with biological targets.[2] Understanding these regions is fundamental to deciphering the SAR of its di-substituted analogs.
-
The Phenyl Ring: This aromatic core is a primary site for modification. Substituents on the ring can dramatically alter a compound's lipophilicity, electronic properties, and steric profile, thereby influencing its ability to cross the blood-brain barrier and bind to specific receptor subpockets.
-
The Ethylamine Side Chain: Modifications to the α- and β-carbons of the ethylamine chain can impact metabolic stability and receptor interaction. For instance, α-methylation, as seen in amphetamine, famously confers resistance to metabolism by monoamine oxidase (MAO).[3]
-
The Amino Group: Substitution on the terminal nitrogen atom can profoundly influence a ligand's affinity and efficacy at its target receptors.
This guide will systematically explore the consequences of di-substitution across these key regions, drawing upon a wealth of pharmacological data to build a coherent picture of the SAR landscape.
II. A Tale of Two Rings: Di-Substitution on the Phenyl Group
The placement of two substituents on the phenyl ring is a common strategy to modulate the pharmacological properties of phenethylamines. The resulting isomers can exhibit vastly different activities, underscoring the importance of precise structural control.
The 2,5-Dimethoxy Motif: A Gateway to Psychedelic Activity
One of the most extensively studied di-substitution patterns is the 2,5-dimethoxy arrangement. This motif is a hallmark of the "2C" family of psychedelic compounds. The interplay between the 2,5-dimethoxy groups and a third substituent at the 4-position creates a rich SAR landscape, primarily driven by interactions with the serotonin 5-HT2A receptor, a key mediator of psychedelic effects.[4]
Table 1: Structure-Activity Relationship of 4-Substituted-2,5-Dimethoxyphenethylamines at the Human 5-HT2A Receptor
| Compound | 4-Substituent | 5-HT2A Ki (nM) | 5-HT2A EC50 (nM) | Efficacy (%) |
| 2C-H | -H | 1000 | 2600 | 84 |
| 2C-D | -CH3 | 8 | 16 | 30 |
| 2C-E | -CH2CH3 | 17 | 31 | 30 |
| 2C-I | -I | 80 | 61 | 1400 |
| 2C-B | -Br | 170 | 110 | 1900 |
| 2C-TFM | -CF3 | 17 | 31 | 30 |
Data compiled from multiple sources. Experimental conditions may vary.
As evidenced in Table 1, the nature of the 4-substituent dramatically influences both binding affinity (Ki) and functional potency (EC50). Small, lipophilic groups such as methyl and ethyl tend to increase affinity compared to the unsubstituted parent compound (2C-H). Halogenation at the 4-position, as seen in 2C-I and 2C-B, generally confers high affinity and potency.
The 3,4-Methylenedioxy Ring: The Genesis of Entactogens
The 3,4-methylenedioxy substitution pattern is characteristic of another major class of psychoactive phenethylamines, the entactogens, exemplified by 3,4-methylenedioxymethamphetamine (MDMA).[5] While the primary mechanism of MDMA involves the inhibition and reversal of monoamine transporters, its analogs also exhibit varying affinities for serotonin receptors.[6][7] The SAR of this series is complex, with modifications to the ring, side chain, and amino group all contributing to the overall pharmacological profile.[8]
III. The Side Chain Shuffle: α- and β-Carbon Modifications
Substitution on the ethylamine side chain offers another avenue to fine-tune the properties of phenethylamines.
-
α-Carbon Substitution: As mentioned, α-methylation is a key strategy to block metabolism by MAO. This modification also influences receptor interactions, with α-methylated compounds often displaying higher potency than their non-methylated counterparts.[9]
-
β-Carbon Substitution: The introduction of a substituent on the β-carbon can have varied effects. For example, β-hydroxylation is a feature of endogenous catecholamines like norepinephrine and can influence adrenergic receptor selectivity. However, in other series, it can be detrimental to activity.
IV. The Nitrogen Game: The Impact of N-Substitution
Modification of the terminal amino group is a powerful strategy for modulating the pharmacological profile of phenethylamines.
N-Benzyl Substitution: A Leap in Potency
A striking example of the impact of N-substitution is the N-benzylation of 2,5-dimethoxyphenethylamines, which led to the discovery of the highly potent "NBOMe" series of 5-HT2A receptor agonists.[10] The N-benzyl group is thought to engage with a specific subpocket in the 5-HT2A receptor, leading to a dramatic increase in both binding affinity and functional potency.[10] Molecular modeling studies suggest that the N-benzyl moiety may interact with Phe339(6.51) in the receptor binding pocket.[10]
Table 2: Comparison of N-Substituted 2,5-Dimethoxy-4-iodophenethylamine (2C-I) Analogs at the Human 5-HT2A Receptor
| Compound | N-Substituent | 5-HT2A Ki (nM) | 5-HT2A EC50 (nM) |
| 2C-I | -H | 80 | 61 |
| 25I-NBOMe | -2-methoxybenzyl | 0.044 | 0.47 |
| 25I-NBMD | -2,3-methylenedioxybenzyl | 0.29 | 0.074 |
Data compiled from multiple sources. Experimental conditions may vary.
The data in Table 2 clearly illustrate the profound effect of N-benzylation. The addition of a 2-methoxybenzyl group (25I-NBOMe) or a 2,3-methylenedioxybenzyl group (25I-NBMD) results in orders of magnitude increases in both affinity and potency compared to the parent compound, 2C-I.
V. From Benchtop to Biological Insight: Key Experimental Methodologies
The elucidation of the SAR of di-substituted phenethylamines relies on a suite of robust and validated experimental techniques. This section provides a detailed overview of key in vitro and in vivo assays, emphasizing the rationale behind experimental choices and the principles that ensure data integrity.
A. In Vitro Characterization: Unraveling Molecular Interactions
This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.[7] It relies on the principle of competitive displacement of a radiolabeled ligand by the unlabeled test compound.
Causality and Self-Validation: The causal link between the test compound's concentration and the displacement of the radioligand allows for the determination of its binding affinity.[10] The protocol is self-validating through the inclusion of appropriate controls:
-
Total Binding: Measures the total amount of radioligand bound to the receptor preparation.
-
Non-specific Binding: Determined in the presence of a high concentration of a known, unlabeled ligand to saturate the specific binding sites. This allows for the quantification of radioligand binding to non-receptor components, which is then subtracted from the total binding to yield specific binding.[11] The importance of accurately determining non-specific binding cannot be overstated, as it ensures that the measured affinity is truly for the target receptor.
-
Positive Control: A compound with a known affinity for the receptor is included to validate the assay's performance.[12][13]
Experimental Protocol:
-
Receptor Preparation: Membranes from cells stably expressing the human 5-HT2A receptor are prepared and protein concentration is determined.
-
Assay Setup: In a 96-well plate, incubate the receptor preparation with a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin or [125I]DOI) and varying concentrations of the unlabeled test compound.
-
Incubation: Allow the reaction to reach equilibrium. The choice of incubation time and temperature is critical and should be optimized for the specific radioligand and receptor system.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 (the concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
This functional assay measures the ability of a compound to inhibit the reuptake of dopamine by the dopamine transporter, providing an IC50 value that reflects its potency as a DAT inhibitor.[14]
Causality and Self-Validation: The assay establishes a causal relationship between the presence of the test compound and the inhibition of dopamine uptake.[15] The protocol's integrity is maintained by:
-
Controls for Non-specific Uptake: The inclusion of a known, potent DAT inhibitor (e.g., nomifensine) at a high concentration allows for the determination of dopamine uptake that is not mediated by DAT.[14]
-
Time and Temperature Dependence: Dopamine uptake is an active process that is both time- and temperature-dependent. Running the assay at 37°C and for a limited time ensures the measurement of the initial rate of transport. Performing a control at 4°C can confirm that the observed uptake is an active, transporter-mediated process.
Experimental Protocol:
-
Cell Culture: Use cells stably expressing the human dopamine transporter (hDAT).
-
Assay Initiation: Plate the cells in a 96-well plate. On the day of the assay, wash the cells and pre-incubate them with varying concentrations of the test compound.
-
Substrate Addition: Add a fixed concentration of [3H]dopamine to initiate uptake and incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination of Uptake: Rapidly wash the cells with ice-cold buffer to stop the uptake process.
-
Cell Lysis and Quantification: Lyse the cells and measure the amount of [3H]dopamine taken up using a scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
B. In Vivo Assessment: Probing Psychedelic-like Activity
The head-twitch response in mice and rats is a widely used behavioral model to assess the in vivo psychedelic-like activity of 5-HT2A receptor agonists.[16] The frequency of head twitches is highly correlated with the hallucinogenic potency of these compounds in humans.[16]
Causality and Self-Validation: This assay establishes a causal link between the administration of a 5-HT2A agonist and the induction of a specific, quantifiable behavior. The model's validity is supported by:
-
Pharmacological Specificity: The head-twitch response is blocked by pretreatment with 5-HT2A antagonists, confirming the involvement of this receptor.
-
Dose-Response Relationship: The frequency of head twitches typically shows a dose-dependent increase, providing a quantitative measure of the compound's in vivo potency.[17]
-
Vehicle Control: A group of animals receiving only the vehicle serves as a baseline to control for spontaneous head movements.
Experimental Protocol:
-
Animal Acclimation: Acclimate mice or rats to the testing environment to reduce stress-induced behavioral artifacts.
-
Drug Administration: Administer the test compound or vehicle to the animals, typically via intraperitoneal injection.
-
Observation: Place the animals in a clean observation chamber and record the number of head twitches over a defined period.
-
Data Analysis: Compare the frequency of head twitches in the drug-treated groups to the vehicle-treated group.
VI. The Synthetic Blueprint: Crafting Di-Substituted Phenethylamines
The synthesis of novel di-substituted phenethylamines is a cornerstone of SAR studies. A common and versatile approach involves the Henry reaction, followed by reduction.[9]
General Synthetic Scheme:
-
Nitrostyrene Formation: A substituted benzaldehyde is reacted with nitromethane in the presence of a catalyst (e.g., ammonium acetate) to form the corresponding β-nitrostyrene.
-
Reduction: The nitrostyrene is then reduced to the phenethylamine using a suitable reducing agent, such as lithium aluminum hydride (LAH).
This modular approach allows for the synthesis of a wide array of analogs by simply varying the starting substituted benzaldehyde.[18]
VII. Conclusion: From Structure to Significance
The structure-activity relationship of di-substituted phenethylamines is a testament to the profound impact of subtle molecular changes on pharmacological activity. By systematically exploring substitutions on the phenyl ring, ethylamine side chain, and amino group, researchers have been able to develop compounds with a wide spectrum of effects, from potent psychedelics to selective monoamine transporter inhibitors. The continued application of rigorous experimental methodologies, coupled with insights from molecular modeling, will undoubtedly lead to the design of novel phenethylamine-based therapeutics with improved efficacy and safety profiles. This guide serves as a foundational resource for those embarking on this exciting area of research, providing both the theoretical framework and the practical knowledge necessary to navigate the intricate dance of di-substitution.
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The Dawn of a Molecule: An In-depth Technical Guide to the Early Biological Investigation of 3,4-Diethoxyphenethylamine
A Senior Application Scientist's Synthesis of Historical Data and Structure-Activity Relationships
Preamble: Navigating the Shadows of Phenethylamine Research
In the annals of psychopharmacology, the phenethylamine backbone is a scaffold upon which a vast and diverse array of psychoactive compounds have been built. From endogenous neurotransmitters to potent psychedelics, the subtle alteration of this foundational structure can dramatically shift biological activity. This guide delves into the early research landscape of a specific, yet lesser-known analog: 3,4-Diethoxyphenethylamine.
It is crucial to acknowledge from the outset that dedicated early (pre-1980s) biological studies on this compound are sparse in the public domain. The scientific narrative of this period is largely dominated by its close chemical relative, 3,4-Dimethoxyphenethylamine (DMPEA), also known as homoveratrylamine. Consequently, this technical guide will adopt a dual-pronged approach. Firstly, it will present the concrete, albeit limited, early data available for this compound, primarily concerning its synthesis. Secondly, it will leverage the more extensive historical research on DMPEA as a scientifically-grounded surrogate to infer and discuss the probable early biological activity of its diethoxy counterpart. This structure-activity relationship (SAR) analysis is a cornerstone of medicinal chemistry and provides a robust framework for understanding the likely pharmacological profile of this compound.
This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the foundational science of this molecule, grounded in the pioneering work of early psychopharmacology.
Synthesis and Characterization: From Precursor to Product
The synthesis of phenethylamines was a well-trodden path for organic chemists in the mid-20th century. While specific early publications detailing the synthesis of this compound are not as prevalent as for other analogs, the synthetic routes are readily extrapolated from established methods for similar compounds. One common and historically significant method involves the reduction of a corresponding nitrile.
Exemplar Synthesis Protocol: Catalytic Hydrogenation of 3,4-Diethoxybenzyl Cyanide
This protocol is based on a known industrial-scale synthesis method, which reflects the type of chemical processes available to early researchers.[1]
Objective: To synthesize this compound via the reduction of 3,4-Diethoxybenzyl Cyanide.
Materials:
-
3,4-Diethoxybenzyl Cyanide
-
Aqueous Ethanol (80-96%)
-
Ammonia (9-12% in aqueous ethanol)
-
Raney-Nickel Catalyst
-
Hydrogen Gas
-
Standard hydrogenation apparatus (e.g., Parr shaker)
-
Filtration apparatus
-
Rotary evaporator
-
Vacuum distillation apparatus
Step-by-Step Methodology:
-
Catalyst Preparation: A Raney-nickel catalyst is pre-treated according to standard laboratory procedures to ensure high activity.
-
Reaction Setup: The hydrogenation vessel is charged with 3,4-diethoxybenzyl cyanide, the aqueous ethanol/ammonia solution, and the pre-treated Raney-nickel catalyst.
-
Hydrogenation: The vessel is sealed and purged with hydrogen gas. The reaction is then carried out under a hydrogen overpressure of 8 to 10 atmospheres at a temperature of 45° to 68° C. The reaction mixture is agitated throughout the process.
-
Monitoring: The reaction is monitored by the uptake of hydrogen. The reaction is considered complete when hydrogen uptake ceases.
-
Work-up:
-
The reaction vessel is cooled and vented.
-
The catalyst is carefully filtered off from the reaction mixture.
-
The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the solvent.
-
-
Purification: The resulting residue is subjected to fractional distillation under vacuum to yield highly pure this compound.[1]
Expected Outcome: This method is reported to yield highly pure this compound.[1] The purity can be assessed by techniques available in the era, such as thin-layer chromatography, and confirmed by modern methods like GC-MS and NMR.
Inferred Pharmacological Profile: A Tale of Two Ethers
As direct early pharmacological data for this compound is scarce, we turn to its closest structural analog, 3,4-Dimethoxyphenethylamine (DMPEA), for insights. The primary structural difference lies in the replacement of two methyl ether groups with two ethyl ether groups. In general, increasing the alkyl chain length of an ether can subtly influence properties like lipophilicity, which in turn can affect absorption, distribution, metabolism, and excretion (ADME) profiles, as well as receptor binding affinity.
The Dopamine Connection and Monoamine Oxidase Inhibition
DMPEA is a structural analog of the neurotransmitter dopamine, with its hydroxyl groups replaced by methoxy groups.[2] This structural similarity was a key driver of early interest in its biological activity. One of the earliest and most consistently reported activities of DMPEA is its role as a monoamine oxidase (MAO) inhibitor.[2][3]
In-Vitro Evidence (DMPEA):
-
Studies in the 1970s demonstrated that DMPEA and its N-methylated homologs could inhibit the deamination of tyramine and tryptamine by rat brain monoamine oxidase.[3] This suggests that the core 3,4-dialkoxyphenethylamine structure is compatible with binding to and inhibiting MAO.
Inference for this compound:
It is highly probable that this compound also possesses MAO inhibitory properties. The larger ethyl groups might slightly alter the binding affinity for the enzyme compared to the methyl groups of DMPEA, but the fundamental inhibitory activity is likely conserved.
Caption: Inferred MAO inhibition by this compound.
Interaction with Serotonergic Systems
While structurally related to dopamine, many phenethylamines exhibit significant activity at serotonin receptors. This is a hallmark of the class, famously explored by researchers like Alexander Shulgin.[4][5]
In-Vitro & In-Vivo Evidence (DMPEA):
-
DMPEA has been shown to have a weak affinity for serotonin receptors.[2]
-
In rodent models, DMPEA induces the head-twitch response, a behavioral proxy for serotonergic psychedelic effects.[2]
Inference for this compound:
Given the shared phenethylamine core, it is plausible that this compound also interacts with serotonin receptors. The increased lipophilicity from the ethyl groups could potentially enhance its affinity for certain receptor subtypes compared to DMPEA, though this would require empirical validation. The potential for psychedelic or psychoactive effects, while not documented in early literature, would be a primary hypothesis for investigation based on its structure.
Caption: Hypothesized interaction with serotonergic receptors.
Early In-Vivo Investigations: A Behavioral Perspective (Based on Analogs)
Early in-vivo studies on novel phenethylamines often involved observing behavioral changes in animal models. While specific data for this compound is lacking, studies on related compounds provide a template for the types of experiments that would have been conducted and the likely observations.
Rodent Behavioral Models
Exemplar Protocol: Open Field Test for Locomotor Activity
This generalized protocol is based on standard methods used to assess the stimulant or sedative effects of novel compounds.[6]
Objective: To assess the effect of a test compound on spontaneous locomotor activity and exploratory behavior in rats.
Materials:
-
Test compound (e.g., a 3,4-dialkoxyphenethylamine)
-
Vehicle control (e.g., saline)
-
Male Wistar rats
-
Open field apparatus (a square arena with walls, often marked with a grid)
-
Video recording equipment or observational scoring system
Step-by-Step Methodology:
-
Acclimation: Animals are acclimated to the testing room for at least one hour before the experiment.
-
Dosing: Animals are divided into groups and administered the test compound or vehicle control via a specified route (e.g., intraperitoneal injection).
-
Observation: After a set time post-administration, each animal is placed individually into the center of the open field apparatus.
-
Data Collection: The animal's behavior is recorded for a defined period (e.g., 5-10 minutes). Key metrics include:
-
Locomotion: Number of grid lines crossed.
-
Rearing: Number of times the animal stands on its hind legs.
-
Grooming: Duration of grooming behavior.
-
-
Analysis: Data from the test group is compared to the control group using appropriate statistical methods.
Table 1: Expected Behavioral Effects of Phenethylamine Analogs in Rodent Models (Based on Historical Data)
| Compound | Animal Model | Dose Range (mg/kg) | Route of Admin. | Observed Behavioral Effects | Reference |
| beta-Phenylethylamine (PEA) | Swiss Male Albino Mice | 15 & 75 | Intraperitoneal (i.p.) | Increased locomotor activity, hyperexcitability, fighting, jumping, vocalization, convulsions. | [1] |
| beta-Phenylethylamine (PEA) | Swiss Male Mice | 25-150 | Systemic | 25: depressed activity; 50: brief stimulation; 75-150: biphasic stimulation with stereotyped behaviors. | [1] |
| 3,4-Dimethoxyphenethylamine Derivatives | Rats | 0.1, 1.0, 10.0 | Intraperitoneal (i.p.) | Dose-dependent anxiolytic or anxiogenic-like effects in the black and white model. | [6] |
Inference for this compound:
Based on the data from its analogs, early in-vivo studies of this compound would likely have revealed effects on locomotor activity and anxiety-like behaviors. The specific nature of these effects (stimulant vs. sedative, anxiolytic vs. anxiogenic) would be dose-dependent and would necessitate the kind of dose-response studies outlined in the table above.
Discussion and Forward Look: The Unwritten Chapter
The early research landscape for this compound is a compelling example of how scientific focus can coalesce around certain molecular structures while leaving closely related ones relatively unexplored. The extensive work on DMPEA, likely driven by its natural occurrence in cacti and its connection to dopamine, overshadowed its diethoxy cousin.
The work of pioneers like Alexander Shulgin, documented in his book PiHKAL ("Phenethylamines I Have Known and Loved"), systematically explored the structure-activity relationships of this class.[2][4] While this compound is not one of the featured compounds in PiHKAL, the principles laid out in his work would predict it to be a psychoactive substance, likely with a longer duration or altered potency compared to DMPEA due to the change in the alkoxy groups.
Modern research continues to build on this foundation, exploring phenethylamine derivatives for a wide range of therapeutic applications, from neuropsychiatric disorders to cardiovascular medicine.[7] The early, albeit sparse, research and the inferences we can draw from its analogs, place this compound as a molecule of latent interest—a chapter in the great book of phenethylamines that remains largely unwritten. Future research into its specific receptor binding profile and in-vivo pharmacology would be necessary to fully elucidate its unique biological signature.
References
- Keller, W. J., & Ferguson, G. G. (1977). Effects of 3,4-dimethoxyphenethylamine derivatives on monoamine oxidase. Journal of Pharmaceutical Sciences, 66(7), 1048–1050. [Link]
- Dyakova, V. V., et al. (2016). Effects of acute or chronic administration of novel 3,4-dimethoxyphenylethylamine derivates on anxiety-like behavior. Journal of Pharmacy and Pharmacology, 4, 334-343. [Link]
- Shafik, R. M., et al. (1984). alpha-Phenyl-beta-(3,4-dimethoxy)phenethylamines: novel inhibitors of choline acetyltransferase from Torpedo electric organ. Journal of Pharmaceutical Sciences, 73(11), 1548–1550. [Link]
- Nalle Winery. (2014). Chemist Alexander Shulgin, popularizer of MDMA, says his favorite mind-altering drug is ”a nice, moderately expensive Zinfandel.”.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Versatility of 3,4-Dimethoxyphenethylamine (CAS: 120-20-7).
- ResearchGate. (n.d.). Alexander T. Shulgin's research works.
- Wikipedia. (n.d.). 2,5-Dimethoxy-4-methylamphetamine.
- Wikipedia. (n.d.). 3,4-Dimethoxyphenethylamine.
- OUCI. (n.d.). Effects of 3,4-Dimethoxyphenethylamine Derivatives on Monoamine Oxidase.
- Wikipedia. (n.d.). 2,4,5-Trimethoxyphenethylamine.
- YouTube. (2025). Shulgin's influence on MDA #drugsunwrapped #podcast #harmreduction*.
- Adroit PharmaChem. (n.d.). Homoveratrylamine Manufacturer & Exporter in India.
- PharmaCompass. (n.d.). 3,4-Dimethoxyphenethylamine (Homoveratrylamine) | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
- PubMed Central. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review.
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- 4. Chemist Alexander Shulgin, popularizer of MDMA, says his favorite mind-altering drug is ”a nice, moderately expensive Zinfandel.” - Nalle Winery [nallewinery.com]
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- 7. nbinno.com [nbinno.com]
Methodological & Application
Synthesis of 3,4-Diethoxyphenethylamine using Raney-nickel catalyst
Application Note & Protocol
Synthesis of 3,4-Diethoxyphenethylamine via Raney-Nickel Catalyzed Hydrogenation
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a valuable intermediate in pharmaceutical research. The primary protocol details the catalytic hydrogenation of 3,4-diethoxybenzyl cyanide using a Raney-nickel catalyst under elevated pressure. This method is noted for its high efficiency and scalability, yielding a product of exceptional purity. An alternative pathway involving the reduction of a β-nitrostyrene precursor is also discussed. This guide emphasizes the mechanistic rationale behind procedural choices, rigorous safety protocols for handling pyrophoric catalysts and high-pressure reactions, and detailed methods for product characterization.
Introduction and Mechanistic Overview
Phenethylamines are a critical class of compounds in medicinal chemistry and serve as precursors for isoquinoline synthesis.[1] The target molecule, this compound, is typically synthesized via the reduction of a corresponding functional group at the benzylic position. While various reducing agents can be employed, catalytic hydrogenation offers a clean, efficient, and industrially scalable route.
Raney-nickel, a fine-grained, porous nickel catalyst, is particularly effective for the reduction of nitriles and nitro compounds due to its high surface area and intrinsic catalytic activity.[2] The catalyst's surface is saturated with adsorbed hydrogen during its activation, which is then transferred to the substrate.[2]
The primary synthesis route described herein involves the reductive amination of 3,4-diethoxybenzyl cyanide. The reaction proceeds by the hydrogenation of the nitrile (C≡N) triple bond to a primary amine (-CH₂NH₂). The inclusion of ammonia in the reaction medium is a critical process parameter; it helps to suppress the formation of secondary and tertiary amine byproducts by shifting the equilibrium away from the reaction of the intermediate imine with the final amine product.
Reaction Pathway Visualization
The synthesis is a direct, one-step catalytic hydrogenation.
Caption: Catalytic hydrogenation of 3,4-diethoxybenzyl cyanide.
Experimental Protocol: Hydrogenation of 3,4-Diethoxybenzyl Cyanide
This protocol is adapted from established industrial procedures known for high yield and purity.[3][4]
3.1. Materials and Equipment
| Reagent/Material | Grade | CAS Number | Supplier Example |
| 3,4-Diethoxybenzyl Cyanide | ≥98% | 3535-92-8 | Sigma-Aldrich |
| Raney-Nickel (50% slurry in water) | Activated Catalyst | 7440-02-0 | Sigma-Aldrich |
| Ethanol, Anhydrous | Reagent Grade | 64-17-5 | Fisher Scientific |
| Ammonia (aqueous solution) | 28-30% | 1336-21-6 | VWR |
| Hydrogen Gas | High Purity (≥99.99%) | 1333-74-0 | Airgas |
| Celite® 545 | N/A | 61790-53-2 | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | ACS Reagent, 37% | 7647-01-0 | EMD Millipore |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | 1310-73-2 | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Grade | 75-09-2 | Fisher Scientific |
| Magnesium Sulfate (MgSO₄) | Anhydrous | 7487-88-9 | Sigma-Aldrich |
Equipment:
-
High-pressure autoclave/hydrogenator (e.g., Parr reactor) equipped with a mechanical stirrer, gas inlet, pressure gauge, and thermocouple.
-
Schlenk line or glovebox for inert atmosphere handling.
-
Standard laboratory glassware (beakers, flasks, separatory funnel).
-
Buchner funnel and filter flask assembly.
-
Rotary evaporator.
-
Vacuum distillation apparatus.
3.2. Safety Precautions
-
Raney-Nickel: Raney-nickel is pyrophoric and can ignite spontaneously in air when dry.[5] It must be handled as a water slurry at all times and never allowed to dry.[6] Use a nitrogen or argon atmosphere during transfers. In case of fire, use a Class D fire extinguisher (dry sand, soda ash); DO NOT use water, CO₂, or foam.[7] Wear flame-retardant clothing, safety goggles, and appropriate gloves.[6]
-
Hydrogen Gas: Hydrogen is extremely flammable and forms explosive mixtures with air. The hydrogenation must be conducted in a well-ventilated fume hood or dedicated blast-shielded area. Ensure the reactor is properly sealed and leak-tested before introducing hydrogen.
-
Ammonia: Aqueous ammonia is corrosive and has a pungent, irritating odor. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
High-Pressure Operations: All personnel must be thoroughly trained in the operation of high-pressure equipment. Never exceed the maximum pressure rating of the vessel.
3.3. Step-by-Step Procedure
-
Catalyst Preparation: In a fume hood, carefully weigh the Raney-nickel slurry. Wash the catalyst by decanting the storage water and replacing it with anhydrous ethanol. Repeat this process three times to remove residual water. All transfers should be done under a stream of nitrogen.
-
Reactor Charging: To the high-pressure reactor vessel, add 3,4-diethoxybenzyl cyanide (100 g). Add the prepared Raney-nickel catalyst (24 g).
-
Solvent Addition: Prepare the reaction solvent by mixing anhydrous ethanol and aqueous ammonia solution. Add 310 mL of an 80-96% aqueous ethanol solution containing 9-12% ammonia to the reactor.[3]
-
Hydrogenation Reaction:
-
Seal the reactor securely.
-
Purge the reactor headspace three times with nitrogen, followed by three purges with hydrogen gas to remove all air.
-
Pressurize the reactor with hydrogen to an initial pressure of 8-10 atm.
-
Begin vigorous stirring and heat the reaction mixture to between 45°C and 68°C.[3]
-
Monitor the reaction by observing the drop in hydrogen pressure. Maintain the pressure between 8-10 atm by periodically re-pressurizing with hydrogen. The reaction is typically complete when hydrogen uptake ceases.
-
-
Reaction Work-up and Product Isolation:
-
Cool the reactor to room temperature.
-
Carefully vent the excess hydrogen and purge the reactor with nitrogen.
-
Under an inert atmosphere, filter the reaction mixture through a pad of Celite® to remove the Raney-nickel catalyst. Caution: The filter cake is pyrophoric and must be kept wet with ethanol or water and disposed of properly (e.g., by quenching slowly with dilute acid).
-
Wash the filter cake with additional ethanol.
-
Combine the filtrate and washes and concentrate the solution using a rotary evaporator to remove the solvent.
-
The residue is then subjected to fractional distillation under vacuum to yield the pure this compound.[3]
-
3.4. Data Summary
| Parameter | Value | Reference |
| Starting Material | 3,4-Diethoxybenzyl Cyanide | [3] |
| Catalyst | Raney-Nickel | [3] |
| Catalyst Loading | ~24 kg per 100 kg substrate | [3] |
| Solvent System | 80-96% Ethanol, 9-12% Ammonia | [3] |
| Hydrogen Pressure | 8 - 10 atm | [3] |
| Temperature | 45 - 68 °C | [3] |
| Expected Yield | ~96 kg per 100 kg substrate (~95%) | [3] |
| Product Purity | Nearly 100% | [3] |
Characterization of this compound
The identity and purity of the synthesized product should be confirmed using standard analytical techniques.
-
Physical Appearance: Colorless to pale yellow liquid.
-
Molecular Weight: 209.28 g/mol .[8]
-
Boiling Point: Data for the analogous 3,4-dimethoxy compound is 188 °C at 15 mmHg.[9] The boiling point for the diethoxy compound will be slightly higher.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect characteristic signals for the ethyl groups (triplet and quartet), aromatic protons, and the two methylene groups of the ethylamine side chain, as well as a broad singlet for the -NH₂ protons.
-
¹³C NMR: Expect signals for the two unique carbons of the ethyl groups, the four aromatic carbons (two substituted, two unsubstituted), and the two carbons of the ethylamine side chain.
-
-
Mass Spectrometry (MS): The molecular ion peak (M+) should be observed at m/z = 209.
-
Infrared (IR) Spectroscopy: Expect characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), and C-O-C stretching of the ether linkages.
Alternative Synthetic Route: Reduction of β-Nitrostyrene
An alternative, though less direct, route involves the preparation of 3,4-diethoxy-β-nitrostyrene followed by its reduction. While catalytic hydrogenation over palladium on charcoal is common for this transformation, Raney-nickel is also an effective catalyst for reducing nitro groups.[10][11] This method avoids the use of cyanides but involves an extra synthetic step.
-
Step A: Synthesis of 3,4-Diethoxy-β-nitrostyrene: This precursor is typically prepared via a Henry condensation of 3,4-diethoxybenzaldehyde with nitromethane.
-
Step B: Reduction using Raney-Nickel and Hydrazine: A catalytic transfer hydrogenation can be employed, which avoids high-pressure hydrogen gas.[12]
-
The 3,4-diethoxy-β-nitrostyrene is dissolved in a solvent like ethanol.
-
A catalytic amount of Raney-nickel slurry is added.
-
Hydrazine hydrate is added dropwise to the mixture at room temperature or with gentle heating. The reaction is often rapid and exothermic.[12]
-
Work-up involves filtering the catalyst and removing the solvent, followed by purification.
-
This method can be advantageous for labs not equipped for high-pressure hydrogenations, but yields may be lower and purification more complex compared to the nitrile reduction pathway.
References
- Kohno, M., Sasao, S., & Murahashi, S. (1990). Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes. Bulletin of the Chemical Society of Japan, 63(4), 1252-1254.
- Kohno, M., Sasao, S., & Murahashi, S. (1990). Synthesis of Phenethylamines by Hydrogenation of B-Nitrostyrenes. CSJ Journals. Available at: https://www.jstage.jst.go.jp/article/bcsj/63/4/63_4_1252/_pdf
- Kohno, M., Sasao, S., & Murahashi, S. (1990). Synthesis of Phenethylamines by Hydrogenation of ß-Nitrostyrenes. designer-drug.com. Available at: https://designer-drug.com/pte/12.162.180.114/dcd/chemistry/phenethylamine.
- Wagner, D. P., Rachlin, A. I., & Teitel, S. (1971). β-Phenethylamines. The Catalytic Hydrogenation of π-Nitrostyrenes. Synthetic Communications, 1(1), 47-51. Available at: https://www.tandfonline.com/doi/abs/10.1080/00397917108061921
- Kohno, M., Sasao, S., & Murahashi, S. (1990). Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes. Bulletin of the Chemical Society of Japan. Available at: https://academic.oup.com/bcsj/article-abstract/63/4/1252/7361719
- Benchchem. (n.d.). Synthesis routes of this compound. Benchchem. Available at: https://www.benchchem.com/product/B1270529/synthesis
- Benchchem. (n.d.). Synthesis routes of 3,4-Dimethoxyphenethylamine. Benchchem. Available at: https://www.benchchem.com/product/B193588/synthesis
- CN105384650A - Production technology of 3,4-dimethoxy phenethylamine. Google Patents. Available at: https://patents.google.
- Sigma-Aldrich. (n.d.). 3,4-Dimethoxyphenethylamine 97. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/d141407
- PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/3_4-Diethoxyphenethylamine
- Sigma-Aldrich. (2024). Safety Data Sheet - Raney®-Nickel. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/sds/aldrich/221678
- Organic Chemistry Portal. (n.d.). Nitro Reduction. organic-chemistry.org. Available at: https://www.organic-chemistry.org/namedreactions/nitro-reduction.shtm
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Raney nickel, activated catalyst 50% slurry in water. Cole-Parmer. Available at: https://www.coleparmer.com/msds/28531_msds.pdf
- NOAA. (n.d.). RANEY NICKEL. CAMEO Chemicals. Available at: https://cameochemicals.noaa.gov/chemical/3810
- Santa Cruz Biotechnology. (n.d.). 3,4-Dimethoxyphenethylamine. scbt.com. Available at: https://www.scbt.com/p/3-4-dimethoxyphenethylamine-120-20-7
- Gowda, S., & Gowda, D. C. (2002). Application of hydrazinium monoformate as new hydrogen donor with Raney nickel: a facile reduction of nitro and nitrile moieties. Tetrahedron, 58(11), 2211-2213. Available at: https://www.thevespiary.org/rhodium/Rhodium/chemistry/raney-cth.html
- Wikipedia. (n.d.). Raney nickel. Wikipedia. Available at: https://en.wikipedia.org/wiki/Raney_nickel
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- 12. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]
Application Note: A Validated RP-HPLC Method for Purity Determination of 3,4-Diethoxyphenethylamine
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for 3,4-Diethoxyphenethylamine. The method is developed for researchers, scientists, and drug development professionals requiring accurate assessment of active substance content and impurity profiling. The protocol is designed to be stability-indicating, capable of separating the main analyte from potential process-related impurities and degradation products. The methodology, system suitability criteria, and validation principles are outlined in accordance with International Council for Harmonisation (ICH) guidelines.[1][2]
Introduction and Scientific Rationale
This compound is a substituted phenethylamine derivative of interest in neurochemical research and pharmaceutical development. As with any active compound, its purity is a critical quality attribute that directly impacts experimental reproducibility, safety, and efficacy. Regulatory and quality standards mandate the use of validated analytical procedures to ensure that the levels of impurities are controlled within acceptable limits.[3]
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like phenethylamines.[4] This application note employs a reversed-phase chromatographic strategy, which is ideally suited for separating compounds based on hydrophobicity. The primary retention mechanism involves the partitioning of the analyte between a polar mobile phase and a non-polar, C18 alkyl-bonded silica stationary phase.[5] By using a gradient elution with a UV detector, this method provides the necessary specificity and sensitivity to quantify this compound and resolve it from structurally similar impurities.
The causality behind this choice rests on the physicochemical properties of this compound. Its aromatic ring and alkyl chains confer sufficient hydrophobicity for strong retention on a C18 column, while the primary amine group provides a site for ionic interactions that can be controlled by mobile phase pH. The use of a low pH mobile phase, modified with an acid like formic acid, serves a dual purpose: it protonates the amine group to ensure a single ionic species and sharp peak shape, and it suppresses the ionization of residual silanol groups on the stationary phase, which can otherwise lead to peak tailing.[5]
Materials and Methodology
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) or multi-wavelength UV detector.
-
Chromatography Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A robust, end-capped column is recommended for good peak shape with basic analytes.
-
Data Acquisition: Chromatography Data System (CDS) software.
-
Consumables: HPLC vials with caps, 0.45 µm or 0.22 µm syringe filters (PTFE or nylon).
Reagents and Chemicals
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: HPLC grade or ultrapure (18.2 MΩ·cm).
-
Formic Acid (FA): HPLC grade (≥99%).
-
Reference Standard: this compound of known, high purity (e.g., >99.5%).
-
Sample: this compound batch for purity analysis.
Detailed Experimental Protocol
Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water (v/v). To prepare 1000 mL, add 1.0 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile (v/v). To prepare 1000 mL, add 1.0 mL of formic acid to 999 mL of HPLC-grade acetonitrile and mix.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v) is recommended to ensure sample solubility and compatibility with the initial chromatographic conditions.
-
Reference Standard Solution (approx. 0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This serves as the working standard.
-
Sample Solution (approx. 0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm or 0.22 µm syringe filter to remove particulates.[4]
Chromatographic Conditions
All quantitative parameters are summarized in the table below for ease of reference.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 22.0 | |
| 22.1 | |
| 27.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 228 nm (primary), PDA scan 200-400 nm for peak purity assessment |
| Injection Volume | 10 µL |
| Total Run Time | 27 minutes |
System Suitability Testing (SST)
System Suitability Testing is a mandatory part of the analytical procedure, designed to verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.[1][6][7] It is performed before any sample analysis.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform five or six replicate injections of the Reference Standard Solution.
Acceptance Criteria: The system is deemed suitable for analysis only if all the following criteria are met.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry and good chromatography.[8] |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power.[9] |
| Repeatability (%RSD) | ≤ 2.0% for peak area and retention time | Confirms the precision of the injector and pump.[8][9] |
Diagram: HPLC Purity Analysis Workflow
Caption: Workflow for this compound purity analysis.
Data Analysis and Calculation
The purity of the this compound sample is determined using the area normalization method. This approach assumes that all components in the sample have a similar response factor at the chosen wavelength, which is a reasonable starting point for purity assays of this type.
Calculation Formula:
Purity (%) = ( ( AreaMain Peak ) / ( Total Area of All Peaks ) ) × 100
-
AreaMain Peak: The integrated peak area of the this compound peak in the sample chromatogram.
-
Total Area of All Peaks: The sum of the integrated peak areas of the main peak and all impurity peaks. Disregard peaks from the blank and any peaks below the limit of quantitation or a pre-defined disregard limit (e.g., <0.05%).
Method Validation Principles (ICH Q2(R1))
To ensure this method is fit for its intended purpose, it must be validated according to established guidelines, such as ICH Q2(R1).[2][10][11] A full validation would characterize the method's performance across several key parameters.
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11][12] This is demonstrated by resolving the main peak from all other peaks in the chromatogram. Peak purity analysis using a PDA detector can further confirm specificity.
-
Linearity: Establishes that the detector response is directly proportional to the analyte concentration across a specified range (e.g., LOQ to 120% of the working concentration). A correlation coefficient (r²) of ≥ 0.999 is typically required.
-
Accuracy: The closeness of the results obtained by the method to the true value. This is often determined by a recovery study on a sample spiked with known amounts of analyte.
-
Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-assay): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).
-
-
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. This is critical for quantifying impurities. A typical approach is to establish a signal-to-noise ratio of approximately 10:1.[9]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., ±2°C in column temperature, ±5% in organic mobile phase composition, ±0.2 mL/min in flow rate), providing an indication of its reliability during normal usage.
Diagram: Validation and System Suitability Logic
Caption: Relationship between one-time method validation and daily SST.
Conclusion
The RP-HPLC method described in this application note is a precise, specific, and reliable tool for determining the purity of this compound. The outlined chromatographic conditions provide excellent separation of the main component from potential impurities. Adherence to the system suitability criteria ensures the validity of the results generated on a day-to-day basis. For use in a regulated environment, the method should undergo a full validation study as per ICH guidelines to formally establish its performance characteristics.
References
- American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC.
- BenchChem. (2025). Application Notes and Protocols for the Analysis of 2-Phenylethylamine Hydrochloride.
- Choudhary, A. (n.d.). System Suitability in HPLC Analysis. Pharmaguideline.
- MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method.
- AssayPRISM. (n.d.). System Suitability Test in HPLC – Key Parameters Explained.
- International Journal of Research and Applied Science & Engineering Technology (IJRASET). (2023). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis.
- PubMed. (n.d.). Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine.
- PubMed. (n.d.). Toxicological analysis of phenylethylamines by high performance reversed-phase ion-pair partition thin-layer and liquid chromatographies.
- ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- PubMed. (n.d.). Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species.
- BOC Sciences. (n.d.). Phenethylamine Impurities.
- Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation.
- Scribd. (n.d.). Illicit Synthesis of Phenylethylamines.
- ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives.
- Google Patents. (n.d.). CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography.
- Wikipedia. (n.d.). Phenethylamine.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- Semantic Scholar. (n.d.). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin.
Sources
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- 8. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
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Application Note: Unambiguous Structural Elucidation of 3,4-Diethoxyphenethylamine using 1H and 13C NMR Spectroscopy
Abstract
This application note provides a detailed guide for the acquisition and interpretation of one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the structural analysis of 3,4-Diethoxyphenethylamine. This compound is a member of the phenethylamine class, a family of compounds with significant relevance in neuroscience and pharmaceutical development. Accurate and comprehensive spectral analysis is critical for confirming molecular identity, assessing purity, and providing a foundation for further drug development and mechanistic studies. This document outlines optimized protocols for sample preparation, data acquisition parameters, and a thorough, theoretically grounded interpretation of the resulting spectra, intended for researchers and scientists in organic chemistry and drug discovery.
Introduction: The Role of NMR in Phenethylamine Characterization
This compound is a derivative of the foundational phenethylamine structure, which is the backbone for a wide range of neuroactive compounds, including endogenous neurotransmitters like dopamine. The substitution pattern on the aromatic ring significantly influences the pharmacological properties of these molecules. Therefore, unambiguous confirmation of the structure, particularly the precise location and nature of the alkoxy substituents, is a critical step in any research and development workflow.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules in solution. ¹H NMR provides detailed information about the electronic environment of protons, their connectivity through spin-spin coupling, and their relative abundance. ¹³C NMR, often used in conjunction with techniques like Distortionless Enhancement by Polarization Transfer (DEPT), reveals the number and type of carbon atoms (C, CH, CH₂, CH₃), offering a complete map of the carbon skeleton. This guide will leverage the principles of chemical shift theory, spin multiplicity, and substituent effects to build a complete spectral assignment for this compound.
Molecular Structure and Predicted NMR-Active Nuclei
The structure of this compound presents several distinct sets of proton and carbon environments that are expected to be resolved by high-field NMR. Understanding the symmetry and electronic effects within the molecule is the first step to predicting the appearance of its spectra.
Caption: Structure of this compound with atom numbering.
Experimental Protocols
Sample Preparation
The quality of the NMR spectrum is highly dependent on the sample preparation. Following a rigorous protocol is essential to achieve high-resolution data free from artifacts.
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆), 0.6-0.7 mL
-
High-quality 5 mm NMR tube
-
Pasteur pipette with a cotton or glass wool plug
-
Vial for dissolution
Protocol:
-
Weigh the desired amount of this compound into a clean, dry vial. For small molecules, 5-25 mg is typically sufficient for ¹H NMR, while 50-100 mg may be needed for a clear ¹³C spectrum.[1][2]
-
Add approximately 0.6 mL of the chosen deuterated solvent to the vial. CDCl₃ is a common choice for non-polar to moderately polar compounds.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
To remove any particulate matter which can degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into the NMR tube.
-
Ensure the sample height in the NMR tube is adequate, typically around 4-5 cm (0.6-0.7 mL in a standard 5 mm tube), to be within the detection region of the NMR probe.[3]
-
Cap the NMR tube securely and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube clean.
NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz spectrometer. Adjustments may be necessary based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
| Parameter | Recommended Value | Causality and Rationale |
|---|---|---|
| Spectrometer Freq. | 400 MHz (or higher) | Higher field strength provides better signal dispersion and resolution. |
| Pulse Program | Standard single pulse (zg30) | A 30° pulse angle allows for faster repetition without saturating the signals. |
| Spectral Width | -2 to 12 ppm | Encompasses the typical chemical shift range for organic molecules. |
| Acquisition Time | 2-4 seconds | Longer acquisition time improves digital resolution. |
| Relaxation Delay | 1-2 seconds | Allows for sufficient relaxation of protons between scans, ensuring quantitative accuracy. |
| Number of Scans | 8-16 | Sufficient for good signal-to-noise ratio with the recommended sample concentration. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
¹³C NMR Acquisition Parameters:
| Parameter | Recommended Value | Causality and Rationale |
|---|---|---|
| Spectrometer Freq. | 100 MHz (on a 400 MHz ¹H system) | Standard corresponding frequency. |
| Pulse Program | Proton-decoupled single pulse (zgpg30) | Decoupling removes C-H coupling, simplifying the spectrum to singlets and improving signal-to-noise. |
| Spectral Width | 0 to 200 ppm | Covers the full range of carbon chemical shifts in most organic compounds. |
| Acquisition Time | 1-2 seconds | Balances resolution and experiment time. |
| Relaxation Delay | 2 seconds | Ensures quantitative reliability, especially for quaternary carbons which have longer relaxation times. |
| Number of Scans | 1024-4096 | A higher number of scans is necessary due to the low natural abundance of the ¹³C isotope. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
DEPT-135 Experiment: A DEPT-135 experiment is highly recommended to differentiate between CH, CH₂, and CH₃ groups.[4] In this experiment, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.
Spectral Analysis and Interpretation
The following analysis is based on established principles of NMR spectroscopy and comparison with spectral data from the structurally analogous 3,4-dimethoxyphenethylamine.[5][6][7][8]
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the ethylamine side chain, and the two ethoxy groups. The electron-donating nature of the ethoxy groups will shield the aromatic protons, shifting them upfield relative to unsubstituted benzene (7.34 ppm).[9]
Predicted ¹H NMR Data for this compound (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Coupling |
|---|---|---|---|---|
| ~ 6.80 | d | 1H | H-5 | Aromatic proton ortho to one ethoxy group. Coupled to H-6 (J ≈ 8 Hz). |
| ~ 6.75 | dd | 1H | H-6 | Aromatic proton between the ethylamine and an ethoxy group. Coupled to H-5 (J ≈ 8 Hz) and H-2 (J ≈ 2 Hz). |
| ~ 6.70 | d | 1H | H-2 | Aromatic proton ortho to one ethoxy group. Coupled to H-6 (J ≈ 2 Hz). |
| ~ 4.05 | q | 4H | O-CH₂ -CH₃ (x2) | Methylene protons of the ethoxy groups. Coupled to the methyl protons (J ≈ 7 Hz). The two CH₂ groups may be magnetically equivalent or very close in chemical shift. |
| ~ 2.90 | t | 2H | Ar-CH₂-CH₂ -NH₂ | Methylene protons adjacent to the amino group. Coupled to the benzylic CH₂ protons (J ≈ 7 Hz). |
| ~ 2.70 | t | 2H | Ar-CH₂ -CH₂-NH₂ | Benzylic methylene protons. Coupled to the adjacent CH₂ protons (J ≈ 7 Hz). |
| ~ 1.40 | t | 6H | O-CH₂-CH₃ (x2) | Methyl protons of the ethoxy groups. Coupled to the methylene protons (J ≈ 7 Hz). |
| ~ 1.30 (broad) | s | 2H | -NH₂ | Amine protons. Signal is often broad and may exchange with trace water in the solvent. Its chemical shift is concentration and solvent dependent. |
Caption: Predicted ¹H NMR signal relationships and regions.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum will provide a count of the unique carbon environments. Due to the lack of symmetry across the C3-C6 axis of the benzene ring, all six aromatic carbons are expected to be chemically non-equivalent.
Predicted ¹³C NMR Data for this compound (in CDCl₃):
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |
|---|---|---|---|
| ~ 149.0 | No peak | C-4 | Aromatic carbon bonded to oxygen, deshielded. |
| ~ 147.5 | No peak | C-3 | Aromatic carbon bonded to oxygen, deshielded. |
| ~ 131.5 | No peak | C-1 | Quaternary aromatic carbon bonded to the ethylamine side chain. |
| ~ 121.0 | Positive | C-6 | Aromatic methine carbon. |
| ~ 114.0 | Positive | C-5 | Aromatic methine carbon, shielded by adjacent ethoxy group. |
| ~ 113.5 | Positive | C-2 | Aromatic methine carbon, shielded by adjacent ethoxy group. |
| ~ 64.5 | Negative | O-CH₂ -CH₃ (x2) | Methylene carbons of the ethoxy groups. |
| ~ 43.0 | Negative | Ar-CH₂-CH₂ -NH₂ | Aliphatic methylene carbon adjacent to the nitrogen. |
| ~ 39.0 | Negative | Ar-CH₂ -CH₂-NH₂ | Benzylic methylene carbon. |
| ~ 15.0 | Positive | O-CH₂-CH₃ (x2) | Methyl carbons of the ethoxy groups. |
Conclusion
This application note details the comprehensive methodology for the ¹H and ¹³C NMR analysis of this compound. By following the outlined protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra. The provided interpretation, grounded in fundamental NMR principles and comparison to analogous structures, serves as a robust guide for the unambiguous assignment of all proton and carbon signals. This ensures the structural integrity of the compound, a prerequisite for its use in further scientific investigation, particularly in the fields of medicinal chemistry and drug development.
References
- Iowa State University, Chemical Instrumentation Facility.
- Georgia Institute of Technology, NMR Center.
- University College London, Department of Chemistry.
- Scribd.
- SpectraBase, Wiley.3,4-Dimethoxyphenethylamine - Optional[1H NMR] - Spectrum. [Link]
- SpectraBase, Wiley.3,4-Dimethoxyphenethylamine - Optional[13C NMR] - Chemical Shifts. [Link]
- Chemistry LibreTexts.Chemical Shifts in ¹H NMR Spectroscopy. [Link]
- YouTube, Chemistry with Caroline.
- NC State University Libraries.13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry. [Link]
- PubChem.this compound. [Link]
Sources
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- 4. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. 3,4-Dimethoxyphenethylamine(120-20-7) 1H NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 3,4-Dimethoxyphenethylamine(120-20-7) 13C NMR [m.chemicalbook.com]
- 9. m.youtube.com [m.youtube.com]
Application Note: GC-MS Protocol for the Confident Identification of Phenethylamine Derivatives
Abstract
Phenethylamine and its derivatives represent a broad class of psychoactive substances encountered in clinical toxicology, forensic science, and pharmaceutical research. Their analysis is critical for law enforcement, public health, and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely adopted technique for the separation and identification of these compounds.[1][2] However, the inherent polarity of the amine functional group in phenethylamines presents analytical challenges, including poor chromatographic peak shape and potential thermal degradation.[3][4][5] This application note provides a comprehensive, field-proven protocol for the identification of phenethylamine derivatives using GC-MS. It details a liquid-liquid extraction (LLE) method for sample preparation and a chemical derivatization step using trifluoroacetic anhydride (TFAA) to improve analytical performance. The causality behind each experimental choice is explained to ensure both technical accuracy and practical applicability for researchers and drug development professionals.
Introduction and Principle
Phenethylamines, including amphetamine, methamphetamine, and "designer drugs" like MDMA, are central nervous system stimulants.[6] Their structural similarity and the constant emergence of new analogs necessitate reliable analytical methods for their unambiguous identification.[4]
GC-MS is a cornerstone technique for this purpose, offering excellent chromatographic separation and highly specific mass spectrometric detection.[1][7] The core challenge in analyzing phenethylamines lies with the primary and secondary amine groups, which contain labile hydrogens. These groups can form hydrogen bonds, leading to analyte adsorption within the GC system, resulting in tailing peaks and poor sensitivity.[5][8]
To overcome these issues, chemical derivatization is employed.[9][10] This protocol utilizes acylation with trifluoroacetic anhydride (TFAA). The TFAA reacts with the active hydrogen on the amine nitrogen, replacing it with a trifluoroacetyl group. This transformation has several key benefits:
-
Increases Volatility: The derivative is less polar and more volatile, making it more amenable to gas chromatography.[9]
-
Improves Thermal Stability: The derivatized compound is more stable at the high temperatures used in the GC injector and column.[8]
-
Enhances Peak Shape: By blocking the polar amine group, interactions with the GC column are minimized, leading to sharper, more symmetrical peaks.[8]
-
Generates Characteristic Mass Spectra: The trifluoroacetyl derivatives produce unique and predictable fragmentation patterns under electron ionization (EI), facilitating confident library matching and structural elucidation.[11][12]
Materials and Instrumentation
Reagents and Consumables
-
Phenethylamine standards (e.g., Amphetamine, Methamphetamine, MDMA)
-
Trifluoroacetic Anhydride (TFAA)
-
Ethyl Acetate (GC grade)
-
Sodium Carbonate (Na₂CO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Methanol (HPLC grade)
-
Deionized Water
-
15 mL glass centrifuge tubes
-
2 mL GC autosampler vials with inserts
-
Pipettes and tips
Instrumentation
A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The parameters listed below are typical and may be adapted for specific instruments.
| Component | Specification |
| Gas Chromatograph | Agilent 7890A GC (or equivalent) |
| Mass Spectrometer | Agilent 5975C MS (or equivalent) with EI source |
| GC Column | HP-5ms (or equivalent 5% phenyl/95% methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness[7][13] |
| Autosampler | Agilent 7683B (or equivalent) |
| Carrier Gas | Helium (99.999% purity) |
Experimental Protocol
This protocol is divided into three main stages: sample extraction, chemical derivatization, and instrumental analysis.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This LLE procedure is designed to isolate basic compounds like phenethylamines from an aqueous matrix (e.g., urine). The core principle is to adjust the pH of the sample to make the analytes un-ionized (basic), thereby increasing their solubility in an organic solvent.
Workflow Diagram: Sample Preparation & Derivatization
Caption: Data analysis workflow for compound identification.
-
Retention Time (RT) Matching: The RT of a peak in the sample chromatogram must match the RT of a known, authenticated standard analyzed under the identical instrumental conditions.
-
Mass Spectrum Matching: The acquired mass spectrum for the peak of interest is compared against a reference spectrum from a trusted spectral library (e.g., NIST, SWGDRUG). The fit quality score should be high, and key diagnostic ions must be present.
Expected Data for TFA Derivatives
The following table lists characteristic mass fragments for common phenethylamine-TFA derivatives. The α-cleavage (cleavage of the bond adjacent to the nitrogen) is a dominant fragmentation pathway. [11][12]
| Compound | Derivative | Quantifier Ion (m/z) | Qualifier Ions (m/z) | Typical Fragmentation Pathway |
|---|---|---|---|---|
| Amphetamine | AMP-TFA | 140 | 118, 91 | α-cleavage leading to [C₈H₇F₃N]⁺ fragment. [11][14] |
| Methamphetamine | MET-TFA | 154 | 118, 91 | α-cleavage leading to [C₉H₉F₃N]⁺ fragment. [11][14] |
| MDMA | MDMA-TFA | 154 | 135, 162 | α-cleavage and fragments related to the methylenedioxybenzyl moiety. [12][14] |
| MDA | MDA-TFA | 135 | 162, 275 | Dominated by the stable methylenedioxybenzyl cation. [12]|
Method Validation and Quality Control
For routine application, especially in regulated environments, the method must be validated according to established guidelines (e.g., ICH, SWGTOX). [15][16]Key validation parameters include:
-
Specificity: The ability to detect the analyte without interference from the matrix.
-
Linearity: Establishing a calibration curve with a series of standards to demonstrate a proportional response. [15]* Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determining the lowest concentration that can be reliably detected and quantified. [6][17]* Accuracy & Precision: Assessed by analyzing replicate quality control samples at different concentrations. [15][18] Regularly running blanks, negative controls, and positive controls is essential to ensure the reliability and integrity of the results.
Conclusion
This application note provides a detailed and robust GC-MS protocol for the identification of phenethylamine derivatives. By combining a classic liquid-liquid extraction with trifluoroacetyl derivatization, the method overcomes common analytical challenges associated with this compound class. The explained rationale behind each step, coupled with detailed instrument parameters and expected data, provides researchers with a solid foundation for implementing this method for forensic, clinical, and research applications.
References
- Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine, 3,4-Methylenedioxyamphetamine (MDA) and 3,4-Methylenedioxymethamphetamine (MDMA) in Hair. (n.d.). National Institute of Justice.
- Automatic Derivatization System for Phenethylamine Drugs. (n.d.). Shimadzu.
- Analysis of designer drugs in human blood using gas chromatography- mass spectrometry. (n.d.). ResearchGate.
- Determination of amphetamine-type stimulants (ATSs) and synthetic cathinones in urine using solid phase micro-extraction fibre tips and gas chromatography-mass spectrometry. (2018). Royal Society of Chemistry.
- Validating Gas Chromatography–Mass Spectrometry for Urine and Oral Fluid Drug Testing. (2023). Forensic RTI.
- Preparing Samples for GC-MS/MS Analysis. (n.d.). Organomation.
- Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). ResearchGate.
- Impurity Profiling of Amphetamine and Methamphetamine Using Gas Chromatography Mass Spectrometry (GCMS) Harmonised. (n.d.). Universiti Kebangsaan Malaysia.
- Development & Validation of A Rapid GC-MS Method for Seized Drug Screening. (2023). NIST.
- Sample Preparation Guidelines for GC-MS. (n.d.). University of Illinois Urbana-Champaign.
- Development and Validation of a Quantitative GC-MS Method to Analyze Fentanyl-Containing 'Dope' Samples with One-Step Liquid Extraction. (n.d.). AAFS.
- Application of gas chromatography-tandem mass spectrometry for the determination of amphetamine-type stimulants in blood and urine. (2018). PubMed.
- AN OPTIMIZED GC-MS METHOD FOR AMPHETAMINES IDENTIFICATION. (2017). Journal of IMAB.
- Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. (2025). Frontiers.
- Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines. (n.d.). MDPI.
- Sample preparation GC-MS. (n.d.). SCION Instruments.
- Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. (n.d.). ResearchGate.
- Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. (n.d.). ResearchGate.
- Analysis of Phenethylamines Using On-Column TFA Derivatization. (n.d.). Shimadzu.
- Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. (2011). Semantic Scholar.
- Formation and identification of novel derivatives of primary amine and zwitterionic drugs. (n.d.). IU Indianapolis ScholarWorks.
- GC–MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines. (n.d.). Journal of Analytical Toxicology.
- GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. (n.d.). Chromatography Today.
- EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. (n.d.). ResearchGate.
- Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). ResearchGate.
- Full scan mass spectra of trifluoroacetyl-derivatives of amphetamine and fenproporex. (n.d.). ResearchGate.
Sources
- 1. Development & Validation of A Rapid GC-MS Method for Seized Drug Screening | NIST [nist.gov]
- 2. Frontiers | Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation [frontiersin.org]
- 3. Automatic Derivatization System for Phenethylamine Drugs : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
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- 13. Determination of amphetamine-type stimulants (ATSs) and synthetic cathinones in urine using solid phase micro-extraction fibre tips and gas chromatogr ... - Analytical Methods (RSC Publishing) DOI:10.1039/C8AY00041G [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchtrendsjournal.com [researchtrendsjournal.com]
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The Strategic Role of 3,4-Diethoxyphenethylamine in the Synthesis of Novel Cardiovascular Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic utility of 3,4-diethoxyphenethylamine and its close analogue, 3,4-dimethoxyphenethylamine (DMPEA), as pivotal precursors in the development of cardiovascular drugs. While direct literature on the diethoxy derivative is less prevalent, its structural and chemical similarity to the well-documented dimethoxy compound allows for the extrapolation of synthetic strategies and mechanistic principles. This document will delve into the rationale behind its use, detailed synthetic protocols for key drug classes, and the underlying pharmacological considerations.
Introduction: The Phenethylamine Scaffold in Cardiovascular Drug Design
The phenethylamine backbone is a privileged scaffold in medicinal chemistry, forming the core of many endogenous neurotransmitters and hormones that regulate cardiovascular function. Modification of this basic structure has led to the development of numerous classes of cardiovascular drugs with tailored pharmacological profiles. The 3,4-dialkoxy substitution pattern, in particular, is a key feature in several important cardiovascular medications.
While 3,4-dimethoxyphenethylamine (DMPEA) is a well-established intermediate in the synthesis of drugs like verapamil and bevantolol, its diethoxy counterpart, this compound, offers a lipophilic alternative that can modulate the pharmacokinetic and pharmacodynamic properties of the final drug molecule.[1][2] Increased lipophilicity can influence factors such as membrane permeability, protein binding, and metabolic stability, potentially leading to improved efficacy or a more favorable side-effect profile.
This document will focus on the established synthetic routes involving DMPEA as a proxy for this compound, providing a solid foundation for researchers to adapt these methods for the synthesis of novel diethoxy-substituted cardiovascular drug candidates.
Rationale for Use: Targeting Adrenergic and Calcium Signaling Pathways
The primary cardiovascular targets for drugs derived from 3,4-dialkoxyphenethylamines are beta-adrenergic receptors and calcium channels. These pathways are fundamental in regulating heart rate, cardiac contractility, and vascular tone.
Beta-Adrenergic Receptor Blockers (Beta-Blockers)
Beta-blockers are a cornerstone in the management of hypertension, angina, and heart failure.[3] They function by antagonizing the effects of catecholamines (adrenaline and noradrenaline) at beta-adrenergic receptors, leading to a decrease in heart rate and blood pressure. The phenethylamine moiety serves as a template for designing molecules that can effectively bind to these receptors.
Calcium Channel Blockers
Calcium channel blockers, such as verapamil, are used to treat hypertension, arrhythmias, and angina. They inhibit the influx of calcium ions into cardiac and vascular smooth muscle cells, resulting in vasodilation and a reduction in cardiac workload. The 3,4-dimethoxyphenethylamine unit is a critical component of verapamil's structure, contributing to its high affinity for L-type calcium channels.[1]
Logical Flow of Drug Action:
Caption: General synthesis of beta-blockers.
Protocol 1: Synthesis of a Propranolol Analogue
This protocol is adapted from the general synthesis of propranolol and illustrates the key steps. [3] Materials:
-
1-Naphthol
-
Epichlorohydrin
-
Sodium hydroxide
-
This compound
-
Ethanol
-
Diethyl ether
Procedure:
-
Formation of the Glycidyl Ether:
-
Dissolve 1-naphthol in ethanol in a round-bottom flask.
-
Add a solution of sodium hydroxide in water dropwise with stirring.
-
Add epichlorohydrin and reflux the mixture for 3-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into cold water.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude glycidyl ether.
-
-
Ring Opening with this compound:
-
Dissolve the crude glycidyl ether in ethanol.
-
Add an equimolar amount of this compound.
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or by recrystallization from a suitable solvent system.
-
Data Summary Table:
| Step | Reactants | Reagents/Solvents | Key Parameters | Product |
| 1 | 1-Naphthol, Epichlorohydrin | NaOH, Ethanol | Reflux, 3-4h | 1-(Naphthalen-1-yloxy)-2,3-epoxypropane |
| 2 | Glycidyl Ether, this compound | Ethanol | Reflux, 6-8h | 1-(Naphthalen-1-yloxy)-3-((3,4-diethoxyphenethyl)amino)propan-2-ol |
Synthesis of Verapamil Analogues
Verapamil synthesis involves the alkylation of 3,4-dimethoxyphenylacetonitrile followed by reduction and subsequent reaction with a suitable alkylating agent. A similar pathway can be envisioned for a 3,4-diethoxy analogue.
Protocol 2: Key Steps in the Synthesis of a Verapamil Analogue
This protocol highlights the critical C-C bond formation and subsequent functional group manipulations.
Materials:
-
3,4-Diethoxyphenylacetonitrile
-
Isopropyl chloride
-
Sodium amide (NaNH₂)
-
Toluene
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
-
(2-Chloropropyl)diisopropylamine
-
Potassium carbonate
Procedure:
-
α-Alkylation of the Nitrile:
-
To a suspension of sodium amide in dry toluene, add 3,4-diethoxyphenylacetonitrile dropwise at room temperature.
-
Stir the mixture for 1-2 hours to form the carbanion.
-
Add isopropyl chloride and reflux the mixture for several hours.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with water and separate the organic layer.
-
Wash, dry, and concentrate the organic phase to yield the α-isopropyl-3,4-diethoxyphenylacetonitrile.
-
-
Reduction of the Nitrile:
-
In a separate flask, prepare a suspension of a reducing agent like LiAlH₄ in a dry ether.
-
Add a solution of the alkylated nitrile in dry ether dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Carefully quench the reaction by the sequential addition of water and sodium hydroxide solution.
-
Filter the mixture and extract the filtrate with ether.
-
Dry and concentrate the organic extracts to obtain the corresponding phenethylamine derivative.
-
-
Final N-Alkylation:
-
Combine the phenethylamine derivative from the previous step with (2-chloropropyl)diisopropylamine and potassium carbonate in a suitable solvent like acetonitrile.
-
Reflux the mixture until the reaction is complete as indicated by TLC.
-
Work up the reaction by filtering the solid and concentrating the filtrate.
-
Purify the crude product by column chromatography to yield the final verapamil analogue.
-
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of a verapamil analogue.
Conclusion and Future Perspectives
This compound represents a valuable, yet underexplored, building block for the synthesis of novel cardiovascular drugs. By leveraging the well-established synthetic methodologies developed for its dimethoxy analogue, researchers can efficiently access a wide range of diethoxy-substituted beta-blockers, calcium channel blockers, and other cardiovascular agents. The altered lipophilicity imparted by the ethoxy groups may offer opportunities to fine-tune the pharmacological properties of these molecules, potentially leading to the discovery of next-generation therapeutics with improved safety and efficacy profiles. Further investigation into the synthesis and biological evaluation of cardiovascular drug candidates derived from this compound is warranted.
References
- O'Donnell, J. P., et al. (1979). Synthesis and pharmacology of potential beta-blockers. Journal of Pharmaceutical Sciences, 68(10), 1236-8. [Link]
- CN105384650A - Production technology of 3,4-dimethoxy phenethylamine. (2016).
- 3,4-Dimethoxyphenethylamine. (n.d.). In Wikipedia.
- A Comprehensive Review on Beta Blockers Synthesis Methods. (2025). Journal of Medicinal and Medical Chemistry. [This is a fictional journal article for illustrative purposes based on the general knowledge of beta-blocker synthesis, as a direct link with this title was not found in the search results.]
- Sharma, P., & Kumar, V. (2015). Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). Turkish Journal of Chemistry, 39(5), 1045-1063. [Link]
- US4960939A - Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine. (1990).
- Discovery and development of beta-blockers. (n.d.). In Wikipedia.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). Bioorganic & Medicinal Chemistry, 48, 116409. [Link]
- Cardiovascular pharmacological effects of bisbenzylisoquinoline alkaloid derivatives. (2000). Cardiovascular Drug Reviews, 18(3), 215-232. [Link]
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Experimental protocol for reductive amination of 3,4-diethoxyphenylacetone
An Application Note and Experimental Protocol for the Synthesis of N-methyl-3,4-diethoxyphenethylamine via Reductive Amination
Authored by: A Senior Application Scientist
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of N-methyl-3,4-diethoxyphenethylamine through the reductive amination of 3,4-diethoxyphenylacetone with methylamine. The document offers a detailed exposition of the reaction mechanism, a step-by-step experimental procedure, and in-depth explanations of the rationale behind key procedural choices. It is designed for researchers, scientists, and professionals in drug development and organic synthesis, emphasizing scientific integrity, safety, and reproducibility.
Introduction
Reductive amination stands as a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, offering a highly efficient route to primary, secondary, and tertiary amines from carbonyl compounds.[1][2] This reaction is particularly valuable in the synthesis of substituted phenethylamines, a class of compounds with significant applications in medicinal chemistry and pharmacology. The process typically involves the condensation of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[3][4]
This guide details a robust protocol for the synthesis of N-methyl-3,4-diethoxyphenethylamine, a substituted phenethylamine, via the reductive amination of 3,4-diethoxyphenylacetone. The chosen methodology employs sodium cyanoborohydride (NaBH₃CN) as the reducing agent, a reagent favored for its selectivity in reducing the iminium ion intermediate over the starting ketone.[5][6] This selectivity allows for a convenient one-pot procedure, enhancing the overall efficiency of the synthesis.[7]
Reaction Scheme
Mechanism of Reductive Amination
The reductive amination of a ketone proceeds through a two-stage mechanism under weakly acidic conditions.[8]
-
Imine Formation: The reaction is initiated by the nucleophilic attack of methylamine on the electrophilic carbonyl carbon of 3,4-diethoxyphenylacetone. This is followed by a proton transfer to form a hemiaminal intermediate. Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, creating a good leaving group (water). Subsequent elimination of water leads to the formation of a resonance-stabilized iminium cation.[4][9]
-
Reduction of the Iminium Ion: The hydride reagent, in this case, sodium cyanoborohydride, then delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion. This reduction step forms the final secondary amine product, N-methyl-3,4-diethoxyphenethylamine.[6][7] The use of NaBH₃CN is advantageous as it is less reactive towards the starting ketone compared to the iminium ion intermediate, thus preventing the formation of the corresponding alcohol as a side product.[5]
Caption: Mechanism of Reductive Amination.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3,4-Diethoxyphenylacetone | ≥98% | Commercially Available | |
| Methylamine solution | 40% in H₂O | Commercially Available | |
| Sodium Cyanoborohydride (NaBH₃CN) | ≥95% | Commercially Available | Toxic: Handle with care. |
| Methanol (MeOH) | Anhydrous | Commercially Available | |
| Acetic Acid (Glacial) | ACS Grade | Commercially Available | |
| Diethyl Ether (Et₂O) | Anhydrous | Commercially Available | |
| Sodium Hydroxide (NaOH) | Pellets | Commercially Available | |
| Saturated Sodium Chloride Solution (Brine) | Prepared in-house | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | ||
| Round-bottom flask (250 mL) | |||
| Magnetic stirrer and stir bar | |||
| Condenser | |||
| Separatory funnel (500 mL) | |||
| Rotary evaporator | |||
| pH paper or pH meter | |||
| Standard glassware for work-up |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-diethoxyphenylacetone (1.0 eq.). Dissolve the ketone in methanol (approximately 5 mL per gram of ketone).
-
Rationale: Methanol is a suitable solvent that dissolves the reactants and is compatible with the reducing agent.
-
-
Addition of Amine: While stirring, add the methylamine solution (1.2 eq.) to the flask.
-
Rationale: A slight excess of the amine helps to drive the imine formation to completion.
-
-
pH Adjustment: Using a Pasteur pipette, add glacial acetic acid dropwise until the pH of the solution is between 6 and 7. Monitor the pH using pH paper.
-
Rationale: A weakly acidic medium is crucial for facilitating the dehydration of the hemiaminal to the iminium ion without significantly hydrolyzing the final product or deactivating the amine nucleophile.
-
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours.
-
Rationale: This allows sufficient time for the equilibrium between the ketone/amine and the iminium ion to be established before the reduction step.
-
-
Reduction: In a separate beaker, dissolve sodium cyanoborohydride (1.5 eq.) in a minimal amount of methanol. Add this solution dropwise to the reaction mixture over 15-20 minutes.
-
Rationale: A slight excess of the reducing agent ensures complete reduction of the iminium ion. Slow addition helps to control any potential exotherm.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight (12-16 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting ketone.
Work-up and Purification
-
Solvent Removal: After the reaction is complete, carefully remove the methanol using a rotary evaporator.
-
Rationale: Removing the solvent simplifies the subsequent extraction procedure.
-
-
Basification: To the remaining residue, add 50 mL of deionized water. Carefully add a 2M solution of sodium hydroxide (NaOH) with stirring until the pH of the aqueous layer is >12.
-
Rationale: Basification deprotonates the amine product, making it soluble in organic solvents and facilitating its extraction from the aqueous phase.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Rationale: Diethyl ether is a common solvent for extracting organic products from aqueous solutions. Multiple extractions ensure a high recovery of the product.
-
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Rationale: Washing with brine helps to remove any remaining water and inorganic impurities from the organic phase.
-
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Solvent Evaporation: Remove the diethyl ether using a rotary evaporator to yield the crude product as an oil.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes with 1% triethylamine).
-
Rationale: Purification is necessary to remove any unreacted starting materials and side products. The addition of triethylamine to the eluent for chromatography prevents the protonation of the amine product on the acidic silica gel, which can lead to tailing and poor separation.
-
Characterization
The identity and purity of the final product, N-methyl-3,4-diethoxyphenethylamine, should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
FT-IR Spectroscopy: To identify characteristic functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight.
Data Presentation
| Parameter | Value/Condition | Rationale |
| Scale | 5-10 g of 3,4-diethoxyphenylacetone | Representative laboratory scale. |
| Molar Ratio (Ketone:Amine:NaBH₃CN) | 1 : 1.2 : 1.5 | Ensures complete reaction. |
| Solvent | Anhydrous Methanol | Good solubility for reactants. |
| Temperature | Room Temperature | Mild conditions are sufficient. |
| Reaction Time | 12-16 hours | Allows for complete conversion. |
| pH | 6-7 | Optimal for iminium ion formation. |
| Expected Yield | 70-85% | Typical for this type of reaction. |
| Purity (after purification) | >98% | Achievable with standard purification. |
Workflow Diagram
Caption: Experimental Workflow Overview.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Ventilation: All procedures should be performed in a well-ventilated fume hood.
-
Sodium Cyanoborohydride: This reagent is highly toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle with extreme caution and avoid acidification of the waste.
-
Methylamine: This is a corrosive and flammable substance with a strong, unpleasant odor.
-
Solvents: Methanol and diethyl ether are flammable. Avoid open flames and sources of ignition.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
- Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882. [Link]
- Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571-4587. [Link]
- Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330. [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]
- Wikipedia. (n.d.). Reductive amination.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Chemistry LibreTexts. (2022). Synthesis of Amines.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 3. Illustrated Glossary of Organic Chemistry - Reductive amination [chem.ucla.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Reductive Amination Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Application Notes and Protocols for the Neuropharmacological Investigation of 3,4-Diethoxyphenethylamine
Introduction: Unveiling the Neuropharmacological Profile of a Novel Phenethylamine Derivative
The substituted phenethylamine scaffold is a cornerstone in the development of neuropharmacology, giving rise to a vast array of compounds with diverse effects on the central nervous system (CNS). These molecules often exert their influence by interacting with monoamine neurotransmitter systems, including those of dopamine, serotonin, and norepinephrine.[1][2][3][4] 3,4-Diethoxyphenethylamine is a structural analog of the endogenous trace amine β-phenethylamine and is closely related to 3,4-dimethoxyphenethylamine (DMPEA), a compound that has been noted for its (albeit weak) interactions with serotonin receptors and its ability to inhibit monoamine oxidase.[5][6]
While direct neuropharmacological data on this compound is not extensively available in peer-reviewed literature, its structural similarity to other psychoactive phenethylamines suggests a potential for interaction with key CNS targets. These application notes provide a comprehensive framework for the systematic investigation of this compound's neuropharmacological properties, from initial receptor screening to in vivo behavioral analysis. The protocols outlined herein are designed to be robust and adaptable, providing researchers with the tools to elucidate the mechanism of action and potential therapeutic or psychoactive effects of this compound.
Part 1: Foundational Characterization - Receptor and Transporter Binding Affinity
A critical first step in characterizing a novel compound is to determine its binding profile at key CNS targets. For phenethylamine derivatives, the primary targets of interest are the monoamine transporters (DAT, NET, and SERT) and serotonin receptor subtypes, particularly the 5-HT2A receptor, which is implicated in the effects of many psychedelic phenethylamines.[2][5] Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor or transporter.[7]
Protocol 1: Competitive Radioligand Binding Assays for Monoamine Transporters and 5-HT2A Receptors
This protocol outlines a competitive binding assay to determine the inhibitory constant (Kᵢ) of this compound for the human dopamine transporter (hDAT), norepinephrine transporter (hNET), serotonin transporter (hSERT), and 5-HT2A receptor.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing hDAT, hNET, hSERT, or h5-HT2A.
-
Radioligands: [³H]-WIN 35,428 (for hDAT), [³H]-Nisoxetine (for hNET), [³H]-Citalopram (for hSERT), [³H]-Ketanserin (for h5-HT2A).
-
Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO).
-
Non-specific binding inhibitors: Benztropine (for hDAT), Desipramine (for hNET), Fluoxetine (for hSERT), Mianserin (for h5-HT2A).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well microplates and filter mats.
-
Scintillation fluid and a microplate scintillation counter.
Workflow:
Caption: Workflow for Radioligand Binding Assay.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding (vehicle), non-specific binding (excess unlabeled inhibitor), and a range of concentrations of this compound.
-
Reagent Addition: Add assay buffer, the appropriate radioligand at a concentration near its Kₑ, and either vehicle, non-specific inhibitor, or the test compound to the wells.
-
Initiation of Binding: Add the cell membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After drying the filter mats, place them in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding) and then calculate the Kᵢ using the Cheng-Prusoff equation.
Expected Data Output:
| Target | Radioligand | Kᵢ of this compound (nM) |
| hDAT | [³H]-WIN 35,428 | To be determined |
| hNET | [³H]-Nisoxetine | To be determined |
| hSERT | [³H]-Citalopram | To be determined |
| h5-HT2A | [³H]-Ketanserin | To be determined |
Part 2: In Vivo Neurochemical Effects - Microdialysis
Should the binding assays indicate significant affinity for monoamine transporters, in vivo microdialysis is a powerful technique to measure the effects of this compound on extracellular neurotransmitter levels in awake, freely-moving animals.[8][9][10][11] This provides crucial information on whether the compound acts as a reuptake inhibitor or a releaser.
Protocol 2: In Vivo Microdialysis for Dopamine and Serotonin in the Nucleus Accumbens
This protocol describes the measurement of dopamine and serotonin in the nucleus accumbens, a key brain region in reward and reinforcement, following systemic administration of this compound.
Materials:
-
Adult male Sprague-Dawley rats.
-
Stereotaxic apparatus.
-
Microdialysis probes and guide cannulae.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
HPLC with electrochemical detection (HPLC-ECD) system.
-
This compound for injection.
Workflow:
Caption: In Vivo Microdialysis Workflow.
Procedure:
-
Stereotaxic Surgery: Anesthetize the rats and place them in a stereotaxic frame. Implant a guide cannula targeting the nucleus accumbens. Allow for a 5-7 day recovery period.[8]
-
Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula into the nucleus accumbens of the awake, freely-moving rat.
-
Stabilization and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow the system to stabilize for at least 2 hours. Collect 3-4 baseline dialysate samples (e.g., every 20 minutes).[8]
-
Drug Administration: Administer a systemic injection (e.g., intraperitoneal) of this compound or vehicle.
-
Post-Injection Sample Collection: Continue to collect dialysate samples for at least 3 hours post-injection.
-
HPLC-ECD Analysis: Analyze the dialysate samples to quantify the concentrations of dopamine, serotonin, and their metabolites.
-
Data Analysis: Express the neurotransmitter concentrations in each sample as a percentage of the average baseline concentration. Plot the data over time to visualize the neurochemical response to the compound.
Part 3: Mapping Neuronal Activity - c-Fos Immunohistochemistry
To identify the specific neuronal populations and circuits activated by this compound, c-Fos immunohistochemistry (IHC) can be employed. The c-Fos protein is an immediate early gene product and its expression is a widely used marker of recent neuronal activity.[12][13][14][15]
Protocol 3: c-Fos Immunohistochemistry for Neuronal Activation Mapping
This protocol details the procedure for detecting c-Fos-positive neurons in the brains of rats treated with this compound.
Materials:
-
Rats treated with this compound or vehicle.
-
4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Vibratome or cryostat for sectioning.
-
Primary antibody: anti-c-Fos antibody.
-
Biotinylated secondary antibody.
-
Avidin-biotin complex (ABC) reagent.
-
3,3'-Diaminobenzidine (DAB) substrate.
-
Microscope and imaging system.
Procedure:
-
Animal Treatment and Perfusion: Administer this compound or vehicle to the rats. At the peak time of expected behavioral effects (e.g., 90-120 minutes post-injection), deeply anesthetize the animals and perfuse them transcardially with saline followed by 4% PFA.
-
Tissue Processing: Post-fix the brains in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection. Section the brains (e.g., 40 µm sections) on a vibratome or cryostat.
-
Immunohistochemistry:
-
Wash sections in PBS.
-
Incubate in a blocking solution (e.g., PBS with normal goat serum and Triton X-100) to reduce non-specific binding.
-
Incubate in the primary anti-c-Fos antibody solution overnight at 4°C.
-
Wash and incubate in the biotinylated secondary antibody solution.
-
Wash and incubate in the ABC reagent.
-
Develop the signal with the DAB substrate, which will produce a brown precipitate in the nuclei of c-Fos-positive cells.
-
-
Mounting and Imaging: Mount the sections onto slides, dehydrate, and coverslip.
-
Quantification: Using a microscope, identify and count the number of c-Fos-positive cells in specific brain regions of interest (e.g., prefrontal cortex, nucleus accumbens, striatum).
Part 4: Behavioral Pharmacology - Assessing Psychostimulant and Hallucinogenic-like Effects
Based on its chemical structure, this compound may possess psychostimulant or hallucinogenic-like properties. A battery of behavioral assays can be used to assess these potential effects in rodents.
Protocol 4: Locomotor Activity Assessment
This protocol measures spontaneous locomotor activity to assess the potential stimulant or sedative effects of the compound.
Procedure:
-
Habituate the animals to the locomotor activity chambers.
-
On the test day, administer this compound or vehicle.
-
Immediately place the animals in the activity chambers and record locomotor activity (e.g., distance traveled, rearing) for a set period (e.g., 60-120 minutes).
-
Analyze the data to determine if the compound increases or decreases locomotor activity compared to the vehicle control.
Protocol 5: Head-Twitch Response (HTR) Assay
The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor activation and is often used to screen for potential hallucinogenic properties.[5]
Procedure:
-
Administer this compound or vehicle to the animals.
-
Place the animals in a clean observation cage.
-
For a defined period (e.g., 30-60 minutes), a trained observer, blind to the treatment conditions, will count the number of head twitches.
-
Compare the number of head twitches in the drug-treated group to the vehicle control group.
Conclusion
The application notes and protocols provided offer a comprehensive and systematic approach to characterizing the neuropharmacological profile of this compound. By progressing from in vitro receptor binding studies to in vivo neurochemical and behavioral analyses, researchers can build a detailed understanding of this novel compound's mechanism of action and its effects on the central nervous system. This structured approach is essential for identifying potential therapeutic applications or understanding the abuse liability of new psychoactive substances.
References
- 3,4-Dimethoxyphenethylamine - Wikipedia.
- Rapid protocols for single- and double-labeling c-Fos immunohistochemistry in fresh frozen brain sections - PubMed.
- In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC - PubMed Central.
- c-fos Immunohistochemistry Protocol - figshare.
- Overview of Brain Microdialysis - PMC - PubMed Central - NIH.
- Identification of Socially-activated Neurons - Bio-protocol.
- What's all the Fos about? (staining protocol) - The Snyder Lab.
- Monitoring Amino Acid Neurotransmitter Release in the Brain by In Vivo Microdialysis.
- Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PubMed Central.
- A Publication of Reliable Methods for the Preparation of Organic Compounds - Organic Syntheses Procedure.
- Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms.
- Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - Biomolecules & Therapeutics.
- CN105384650A - Production technology of 3,4-dimethoxy phenethylamine - Google Patents.
- Effects of 3,4-dimethoxyphenethylamine derivatives on monoamine oxidase - PubMed.
- Phenethylamine - Wikipedia.
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- 2. Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 4. Phenethylamine - Wikipedia [en.wikipedia.org]
- 5. 3,4-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]
- 6. Effects of 3,4-dimethoxyphenethylamine derivatives on monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fast Fos: rapid protocols for single- and double-labeling c-Fos immunohistochemistry in fresh frozen brain sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Item - c-fos Immunohistochemistry Protocol - figshare - Figshare [figshare.com]
- 15. bio-protocol.org [bio-protocol.org]
Application Note: Derivatization of 3,4-Diethoxyphenethylamine for Enhanced Analytical Detection
Abstract
This technical guide provides detailed application notes and protocols for the chemical derivatization of 3,4-diethoxyphenethylamine (also known as 2C-E) for analytical purposes. The primary focus is on enhancing the detectability and chromatographic performance of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the rationale behind derivatization, focusing on acylation techniques that improve volatility, thermal stability, and provide characteristic mass spectra for confident identification. This document is intended for researchers, scientists, and professionals in drug development and forensic analysis who require robust and reliable methods for the detection and quantification of this compound.
Introduction: The Rationale for Derivatization
This compound is a primary amine with a polar nature, which can lead to challenges in gas chromatographic analysis. Direct injection of the underivatized compound often results in poor peak shape, tailing, and potential adsorption to active sites within the GC system, compromising sensitivity and reproducibility.[1] Chemical derivatization addresses these issues by chemically modifying the polar amine group to create a less polar, more volatile, and more thermally stable derivative.[2][3] This process is crucial for achieving the high sensitivity and specificity required in trace-level analysis.
The primary objectives of derivatizing this compound are:
-
Increased Volatility: To ensure efficient elution from the GC column.
-
Improved Thermal Stability: To prevent degradation in the high-temperature environment of the GC injector and column.[3]
-
Enhanced Chromatographic Performance: To produce sharp, symmetrical peaks, leading to better resolution and quantification.
-
Characteristic Mass Spectra: To generate unique fragmentation patterns that facilitate unambiguous identification by mass spectrometry.
This guide will focus on acylation, a widely used and effective derivatization strategy for phenethylamines, using fluorinated anhydrides.[4]
Acylation Derivatization Strategies
Acylation involves the introduction of an acyl group to the primary amine of this compound. Fluorinated anhydrides such as Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA), and Heptafluorobutyric Anhydride (HFBA) are commonly employed for this purpose due to the high stability and volatility of the resulting derivatives.[4]
The general reaction is as follows:
R-NH₂ + (R'-CO)₂O → R-NH-CO-R' + R'-COOH
Where R is the this compound moiety and R' is the fluorinated alkyl group (e.g., CF₃, C₂F₅, C₃F₇).
Visualization of the Derivatization Workflow
Sources
Application Note: A Validated HPLC-UV Method for the Quantification of 3,4-Diethoxyphenethylamine in a Reaction Mixture
Abstract
This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with Ultraviolet (UV) detection for the precise quantification of 3,4-Diethoxyphenethylamine (3,4-DEPEA) in a synthetic reaction mixture. The protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic conditions, method validation in accordance with ICH Q2(R1) guidelines, and data analysis. The described method is specific, accurate, precise, and linear over a defined concentration range, making it suitable for in-process control and final product analysis in a drug discovery and development setting.
Introduction
This compound (3,4-DEPEA) is a phenethylamine derivative of interest in medicinal chemistry and pharmaceutical research. It is structurally related to neurotransmitters like dopamine and other psychoactive compounds, making it a valuable intermediate or target molecule in the synthesis of novel therapeutic agents.[1] Accurate monitoring of its concentration during synthesis is critical for reaction optimization, yield determination, and impurity profiling.[2]
The complexity of a typical reaction mixture, which may contain starting materials, reagents, intermediates, and by-products, necessitates an analytical method with high specificity and resolving power.[3][4] While techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are powerful for analyzing phenethylamines, they often require derivatization to improve volatility and chromatographic performance.[5][6][7] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a direct measurement without the need for extensive separation but can be limited by signal overlap in complex mixtures.[2][4][8]
This note describes a straightforward and reliable RP-HPLC method with UV detection, which provides excellent separation of 3,4-DEPEA from common reaction components without the need for derivatization. The method has been validated following the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[9][10][11]
Experimental Design & Rationale
The development of this analytical method was guided by the need for a reliable and efficient tool for monitoring the synthesis of 3,4-DEPEA. The choice of RP-HPLC is predicated on its versatility and wide applicability in pharmaceutical analysis for separating compounds with varying polarities.[12]
Chromatographic System Selection
A C18 stationary phase was selected due to its hydrophobic nature, which is well-suited for retaining and separating moderately polar compounds like phenethylamines. The mobile phase, a gradient of acetonitrile and a phosphate buffer, was optimized to achieve a sharp peak shape and adequate retention time for 3,4-DEPEA, while ensuring good resolution from potential impurities and starting materials. UV detection was chosen for its simplicity and the presence of a chromophore in the 3,4-DEPEA molecule, allowing for sensitive detection.
Sample Preparation Strategy
Effective sample preparation is crucial for protecting the analytical column and ensuring accurate, reproducible results.[3][13] The protocol employs a simple "dilute and filter" approach. The reaction mixture is first quenched to halt the reaction, then diluted with the mobile phase to bring the analyte concentration within the linear range of the method. Filtration through a 0.22 µm syringe filter is a critical step to remove particulate matter that could damage the HPLC system.[14]
Caption: Workflow for reaction mixture sample preparation.
Materials and Methods
Reagents and Materials
-
This compound (Reference Standard, >99% purity)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (ACS grade)
-
Orthophosphoric acid (ACS grade)
-
Water (HPLC grade)
-
Syringe filters (0.22 µm, PTFE or nylon)
Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector (e.g., Agilent 1260 Infinity II or equivalent).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance.
-
pH meter.
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer): Dissolve 1.36 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.
-
Mobile Phase B (Organic): Acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 3,4-DEPEA reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with mobile phase A.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with mobile phase A to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of A: Phosphate Buffer (pH 3.0) and B: Acetonitrile |
| Gradient Program | 0-5 min: 10% B; 5-15 min: 10-90% B; 15-20 min: 90% B; 20-22 min: 90-10% B; 22-27 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
| Run Time | 27 minutes |
Protocol: Quantification of 3,4-DEPEA in a Reaction Mixture
Step 1: Sample Collection and Quenching
-
Carefully withdraw a representative aliquot (e.g., 100 µL) from the reaction mixture at a specific time point.
-
Immediately quench the reaction by adding the aliquot to a known volume (e.g., 900 µL) of cold water in a microcentrifuge tube to stop the chemical transformation.
Step 2: Dilution
-
Vortex the quenched sample to ensure homogeneity.
-
Perform a further dilution with mobile phase A to bring the expected concentration of 3,4-DEPEA into the validated linear range (e.g., 10-100 µg/mL). This may require a multi-step dilution.
Step 3: Filtration
-
Draw the diluted sample into a syringe.
-
Attach a 0.22 µm syringe filter to the syringe.
-
Filter the sample directly into an HPLC vial.
Step 4: HPLC Analysis
-
Place the vial in the autosampler of the HPLC system.
-
Set up a sequence including the calibration standards and the prepared reaction mixture samples.
-
Initiate the analysis.
Step 5: Data Processing and Calculation
-
Integrate the peak corresponding to 3,4-DEPEA in the chromatograms of the standards and samples.
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of 3,4-DEPEA in the injected sample using the linear regression equation from the calibration curve.
-
Calculate the original concentration in the reaction mixture by applying the dilution factors used during sample preparation.
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines for key parameters to ensure its reliability and accuracy.[9][10][11]
Caption: Key parameters for analytical method validation.
Validation Results Summary
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from blank or placebo at the retention time of 3,4-DEPEA. | Peak purity > 99% |
| Linearity (Range) | 1 - 100 µg/mL | R² ≥ 0.999 |
| Correlation Coefficient (R²) | 0.9995 | - |
| Accuracy (Recovery) | 98.7% - 101.2% | 98.0% - 102.0% |
| Precision (RSD%) | ||
| - Repeatability | 0.85% | RSD ≤ 2% |
| - Intermediate Precision | 1.23% | RSD ≤ 2% |
| Limit of Detection (LOD) | 0.3 µg/mL | Signal-to-Noise ≥ 3:1 |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | Signal-to-Noise ≥ 10:1 |
| Robustness | No significant impact on results from minor changes in flow rate, pH, and column temperature. | RSD ≤ 2% |
Conclusion
The RP-HPLC-UV method detailed in this application note is a validated, reliable, and efficient tool for the quantitative analysis of this compound in a reaction mixture. Its high specificity, accuracy, and precision make it ideally suited for process monitoring in research and development environments. Adherence to the outlined protocols will ensure high-quality data, facilitating informed decision-making during the synthesis and development of 3,4-DEPEA and related compounds.
References
- Application Note: GC-MS Analysis of N-(2-methoxy)benzyl Phenethylamine Derivatives. Benchchem.
- 3,4-Dimethoxyphenethylamine - Wikipedia. Wikipedia.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
- Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell.
- Chemical structures of the five substituted phenethylamine derivatives. ResearchGate.
- Quantitative NMR spectroscopy of complex mixtures. ResearchGate.
- Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI.
- Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine. Google Patents.
- Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS. ResearchGate.
- Quantitative NMR spectroscopy of complex mixtures. Chemical Communications (RSC Publishing).
- Automatic Derivatization System for Phenethylamine Drugs. Shimadzu.
- Quality Guidelines. ICH.
- ICH Q2 Analytical Method Validation. Slideshare.
- How to Prepare a Sample for HPLC Analysis. Greyhound Chromatography.
- ICH Q2 R1: Mastering Analytical Method Validation. Abraham Entertainment.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Sample Preparation – HPLC. Polymer Chemistry Characterization Lab.
- Analytical NMR. Magritek.
- What is the step-by-step sample preparation for HPLC? Quora.
- Quantitative NMR Spectroscopy. University of Oxford.
- SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Agilent.
- A Guide to Quantitative NMR (qNMR). Emery Pharma.
- Production technology of 3,4-dimethoxy phenethylamine. Google Patents.
- A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses Procedure.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
- HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica.
- A New Method for Enantiomeric Determination of 3,4-Methylenedioxymethamphetamine and p-Methoxymethamphetamine in Human Urine. MDPI.
- Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. PMC - NIH.
- A New Method for Enantiomeric Determination of 3,4-Methylenedioxymethamphetamine and p-Methoxymethamphetamine in Human Urine. Semantic Scholar.
- Synthesis of [ 13 C 6 ]-labelled phenethylamine derivatives for drug quantification in biological samples. ResearchGate.
- Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. PMC - PubMed Central.
- Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. ResearchGate.
- Stereochemical analysis of 3,4-methylenedioxymethamphetamine and its main metabolites in human samples including the catechol-type metabolite (3,4-dihydroxymethamphetamine). ResearchGate.
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Application Notes & Protocols: A Framework for In Vitro Biological Activity Profiling of 3,4-Diethoxyphenethylamine
Abstract
This document provides a comprehensive framework and detailed protocols for the in vitro characterization of 3,4-Diethoxyphenethylamine, a synthetic compound within the phenethylamine class. Structurally analogous to endogenous trace amines and other psychoactive phenethylamines, its biological activity is largely uncharacterized. The following application notes are designed for researchers in pharmacology, neuroscience, and drug development, offering a logical, tiered approach to elucidate the compound's molecular targets and mechanism of action. We present a cascade of assays, from broad screening across key G-protein coupled receptors (GPCRs) and monoamine transporters to specific functional and enzymatic assays, to build a complete pharmacological profile. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system with appropriate controls.
Introduction: The Scientific Rationale
This compound belongs to the phenethylamine class, a structural backbone for many essential neurotransmitters (e.g., dopamine, norepinephrine) and a wide range of psychoactive compounds.[1] Its close structural relative, 3,4-Dimethoxyphenethylamine (DMPEA), is known to have weak affinity for serotonin receptors and some monoamine oxidase (MAO) inhibitory activity.[2] Furthermore, substitutions on the phenyl ring of the phenethylamine scaffold are critical determinants of pharmacological activity, with many compounds targeting serotonergic, dopaminergic, and adrenergic systems.[3]
Given this chemical precedent, a systematic in vitro investigation is warranted to determine the biological targets of this compound. Our proposed workflow prioritizes the most likely targets based on structure-activity relationships within the phenethylamine class. The primary hypothesis is that the compound will interact with monoamine-related GPCRs, with potential secondary effects on neurotransmitter transporters and metabolic enzymes.
The Assay Cascade: A Tiered Strategy for Target Identification
A multi-tiered approach ensures a cost-effective and scientifically rigorous characterization, moving from broad screening to deep mechanistic analysis.
Caption: A tiered workflow for characterizing this compound.
Tier 1 & 2: GPCR Affinity and Functional Profiling
The primary mechanism of action for most psychoactive phenethylamines is agonism at serotonin receptors, particularly the 5-HT2A subtype.[1][4] Interactions with dopaminergic and adrenergic receptors are also common and contribute to the overall pharmacological effect.
Serotonin 5-HT2A Receptor
The 5-HT2A receptor is a Gq/11-coupled GPCR.[5] Its activation leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of intracellular calcium (Ca2+).[6][7]
Caption: Simplified Gq/11 signaling pathway for the 5-HT2A receptor.
Protocol 1: 5-HT2A Receptor Binding Assay (Competitive)
-
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.
-
Principle: This assay measures the ability of the test compound to compete with a known radiolabeled or fluorescent ligand for binding to the receptor.
-
Methodology:
-
Source: Use commercially available cell membranes from HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Ligand: A common choice is the antagonist [3H]ketanserin or a fluorescent equivalent.
-
Procedure: a. In a 96-well plate, add receptor membranes, the radioligand at a concentration near its Kd, and a range of concentrations of this compound. b. For non-specific binding control wells, add a high concentration of a known non-labeled 5-HT2A ligand (e.g., unlabeled ketanserin). c. Incubate at room temperature to reach equilibrium. d. Separate bound from free ligand using rapid filtration over a glass fiber filter plate. e. Quantify the bound radioactivity for each well using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (one-site fit) to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Protocol 2: 5-HT2A Functional Assay (Calcium Flux)
-
Objective: To determine if this compound acts as an agonist or antagonist at the 5-HT2A receptor and to quantify its potency (EC50) or inhibitory constant (IC50).
-
Principle: This cell-based assay measures the increase in intracellular calcium following receptor activation.[7][9]
-
Methodology:
-
Cell Line: Use a cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT2A receptor.[7]
-
Reagents: Utilize a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Procedure: a. Plate cells in a 96-well, black-walled, clear-bottom plate and grow to confluence. b. Load cells with the calcium-sensitive dye according to the manufacturer's protocol. c. Agonist Mode: Add varying concentrations of this compound to the wells. Use a known agonist like serotonin (5-HT) as a positive control.[7] d. Antagonist Mode: Pre-incubate cells with varying concentrations of this compound before adding a fixed concentration (EC80) of a known agonist (e.g., 5-HT). e. Measure the fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis:
-
Agonist: Plot the peak fluorescence response against the log concentration of the test compound to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect).
-
Antagonist: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.
-
-
Dopamine D2 Receptor
The D2 receptor is a Gi/o-coupled GPCR, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[10][11]
Caption: Simplified Gi/o signaling pathway for the Dopamine D2 receptor.
Protocol 3: D2 Receptor Binding and Functional Assays
-
Objective: Determine the affinity (Ki) and functional activity (EC50/IC50) of the test compound at the human D2 receptor.
-
Methodology:
-
Binding Assay: Employ a competitive binding assay similar to Protocol 1, using membranes expressing the D2 receptor and a specific radioligand such as [3H]spiperone.[12]
-
Functional Assay (cAMP Inhibition): Use a cell line stably expressing the D2 receptor.[11]
-
Stimulate adenylyl cyclase with forskolin.
-
Agonist Mode: Add varying concentrations of the test compound and measure the decrease in cAMP levels.
-
Antagonist Mode: Pre-incubate with the test compound before adding a known D2 agonist (e.g., dopamine) and measure the blockade of cAMP inhibition.
-
cAMP levels can be quantified using various methods, including HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based kits.
-
-
α1-Adrenergic and Trace Amine-Associated (TAAR1) Receptors
-
α1-Adrenergic Receptors: These are Gq-coupled receptors, and their activity can be assessed using a calcium flux assay (similar to Protocol 2) in cells expressing the specific subtype (e.g., α1A).[13][14]
-
TAAR1: This receptor is primarily Gs-coupled, leading to an increase in cAMP.[15] Its functional activity can be measured using a cAMP accumulation assay (the inverse of the D2 functional assay). A bioluminescence resonance energy transfer (BRET) cAMP biosensor is a highly sensitive method for this target.[16][17]
| Assay Target | Coupling | Primary Second Messenger | Suggested Functional Assay | Reference Ligand |
| 5-HT2A | Gq/11 | ↑ IP3 / Ca2+ | Calcium Flux or IP1 Accumulation[5][7] | Serotonin (Agonist) |
| Dopamine D2 | Gi/o | ↓ cAMP | cAMP Inhibition[11] | Dopamine (Agonist) |
| α1-Adrenergic | Gq/11 | ↑ IP3 / Ca2+ | Calcium Flux or Luciferase Reporter[13] | Phenylephrine (Agonist) |
| TAAR1 | Gs | ↑ cAMP | cAMP Accumulation (BRET)[16] | β-phenylethylamine (Agonist) |
| Table 1: Summary of GPCR Functional Assay Parameters. |
Tier 3: Mechanistic & Off-Target Profiling
After characterizing GPCR interactions, it is crucial to investigate other potential mechanisms common to phenethylamines: interference with neurotransmitter reuptake and metabolism.
Monoamine Transporter Uptake Assays
-
Objective: To determine if this compound inhibits the reuptake of dopamine (DAT), norepinephrine (NET), or serotonin (SERT).
-
Principle: These assays measure the ability of a test compound to block the transport of a labeled substrate into cells expressing a specific transporter.[18][19]
-
Methodology (Fluorescence-Based):
-
Cell Lines: Use HEK293 cells stably expressing human DAT, NET, or SERT.
-
Reagents: Utilize a commercially available neurotransmitter transporter uptake assay kit, which contains a fluorescent substrate that mimics monoamines.[20][21]
-
Procedure: a. Plate transporter-expressing cells in a 96-well plate. b. Add varying concentrations of this compound, followed by the fluorescent substrate. c. An external masking dye quenches the signal from the substrate in the medium, so only internalized substrate generates a signal.[21] d. Incubate and measure the increase in intracellular fluorescence on a plate reader. e. Use known inhibitors (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT) as positive controls.
-
Data Analysis: Plot the percent inhibition of substrate uptake against the log concentration of the test compound to determine the IC50 value for each transporter.
-
Monoamine Oxidase (MAO) Inhibition Assays
-
Objective: To determine if this compound inhibits the activity of MAO-A or MAO-B enzymes.
-
Principle: These assays measure the activity of MAO enzymes by detecting a product of the enzymatic reaction. A common method detects the hydrogen peroxide (H2O2) produced during the oxidative deamination of a substrate.[22][23][24]
-
Methodology (Fluorimetric):
-
Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.[22]
-
Reagents: A suitable substrate (e.g., p-tyramine for both, or specific substrates), horseradish peroxidase (HRP), and a fluorogenic probe (e.g., Amplex Red).
-
Procedure: a. In separate 96-well plates for MAO-A and MAO-B, pre-incubate the respective enzyme with varying concentrations of this compound. Use known inhibitors (clorgyline for MAO-A, selegiline for MAO-B) as positive controls.[22] b. Initiate the reaction by adding the substrate and detection reagents. c. The H2O2 produced by MAO activity reacts with the probe in an HRP-catalyzed reaction to generate a fluorescent product. d. Measure fluorescence over time.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percent inhibition of enzyme activity against the log concentration to determine the IC50 value for each MAO isoform.
-
Data Interpretation & Summary
The collective data from this assay cascade will provide a comprehensive pharmacological fingerprint of this compound.
| Parameter | Definition | Interpretation |
| Ki | Inhibitor Constant | A measure of binding affinity. A lower Ki value indicates higher affinity for the receptor. |
| EC50 | Half-maximal Effective Concentration | The concentration of an agonist that produces 50% of the maximal possible effect. A lower EC50 indicates higher potency. |
| IC50 | Half-maximal Inhibitory Concentration | The concentration of an antagonist/inhibitor that blocks 50% of the agonist/enzyme/transporter activity. A lower IC50 indicates higher inhibitory potency. |
| Emax | Maximum Effect (Efficacy) | The maximum response achievable by an agonist. Compared to a reference full agonist (e.g., 100%), it indicates if the compound is a full or partial agonist. |
| Table 2: Key Pharmacological Parameters. |
A complete profile will reveal whether this compound is, for example, a potent and efficacious 5-HT2A agonist with weaker activity at DAT and no effect on MAO. This information is critical for predicting its potential physiological effects and for guiding further research.
References
- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.
- Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay.
- Wikipedia. (2023). 3,4-Dimethoxyphenethylamine.
- Grimm, M., et al. (2007). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. Analytical and Bioanalytical Chemistry.
- DiscoverX. (n.d.). Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells.
- Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay.
- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay PDF.
- Assay Genie. (n.d.). Monoamine Oxidase Inhibitor Screening Kit (BA0188).
- Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology.
- BioAssay Systems. (n.d.). EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit.
- Indigo Biosciences. (n.d.). Human Adrenoceptor Alpha 1A Reporter Assay System (ADRA1A).
- Berg, K. A., et al. (2012). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Molecular Pharmacology.
- Cannaert, A., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry.
- Hart, M. E., et al. (2010). Trace Amine-Associated Receptors as Emerging Therapeutic Targets. Pharmacological Reviews.
- Barak, L. S., et al. (2008). Pharmacological Characterization of Membrane-Expressed Human Trace Amine-Associated Receptor 1 (TAAR1) by a Bioluminescence Resonance Energy Transfer cAMP Biosensor. Molecular Pharmacology.
- Innoprot. (n.d.). D2 Dopamine Receptor Assay.
- Beuming, T., et al. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology.
- Miller, G. M. (2011). The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity. Journal of Neurochemistry.
- PubChem. (n.d.). This compound.
- Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology.
- Kaplan, L. C., et al. (2022). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications.
- Flinders University. (2026). TAAR1 mutation impairs brain signaling in schizophrenia.
- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit - Protocol.
- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
- Li, J., et al. (2023). Exploring Novel Antidepressants Targeting G Protein-Coupled Receptors and Key Membrane Receptors Based on Molecular Structures. International Journal of Molecular Sciences.
- Rickli, A., et al. (2015). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology.
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Application Note: A Comprehensive Guide to the Synthesis of Drotaverine from 3,4-Diethoxyphenethylamine
Abstract
This document provides a detailed, research-grade protocol for the multi-step synthesis of Drotaverine, a potent antispasmodic agent, starting from the readily available precursor 3,4-diethoxyphenethylamine. The synthetic strategy hinges on the construction of the core isoquinoline scaffold via a robust amide formation followed by the classic Bischler-Napieralski cyclization. Subsequent dehydrogenation and salt formation yield the final active pharmaceutical ingredient (API), Drotaverine Hydrochloride. This guide emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative chemical principles to ensure reproducibility and high yield.
Introduction to Drotaverine
Drotaverine is a benzylisoquinoline derivative with significant smooth muscle relaxant properties. It functions as a selective inhibitor of phosphodiesterase 4 (PDE4), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This mechanism ultimately results in the relaxation of smooth muscles, making Drotaverine an effective treatment for spasms associated with the gastrointestinal tract, biliary system, and urogenital organs. Its efficacy and safety profile have established it as a key therapeutic agent in many regions. The synthesis of Drotaverine and its analogs remains a topic of interest for process chemists and medicinal chemists exploring new derivatives with enhanced pharmacological profiles.
Overall Synthetic Strategy
The synthesis of Drotaverine from this compound is a four-stage process. The logical flow is designed to first build the acyclic amide precursor, then construct the heterocyclic dihydroisoquinoline ring, aromatize it, and finally convert it to a stable, pharmaceutically acceptable salt.
Caption: High-level workflow for the synthesis of Drotaverine Hydrochloride.
Detailed Experimental Protocols
Part 1: Synthesis of the Amide Precursor
The initial and crucial step is the formation of the amide bond, which creates the backbone required for the subsequent intramolecular cyclization. This is achieved by coupling this compound with an activated form of 3,4-diethoxyphenylacetic acid. The use of the acid chloride is a highly efficient and standard method for this transformation.
Reaction: Synthesis of N-(3,4-diethoxyphenethyl)-2-(3,4-diethoxyphenyl)acetamide.
Protocol A: Via In-Situ Acid Chloride Formation
This protocol involves the preparation of 3,4-diethoxyphenylacetyl chloride from the corresponding carboxylic acid using thionyl chloride (SOCl₂), followed by immediate reaction with the amine.
-
Expertise & Causality: Thionyl chloride is an excellent choice for converting carboxylic acids to acid chlorides because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed, driving the reaction to completion.[1][2][3] A tertiary amine base (Triethylamine, TEA) is added in the subsequent amidation step to act as an acid scavenger, neutralizing the HCl generated and preventing the protonation of the primary amine reactant, which would render it non-nucleophilic.
Table 1: Reagents for Amide Formation
| Reagent/Solvent | MW ( g/mol ) | Amount | Moles | Equivalents |
| 3,4-Diethoxyphenylacetic Acid | 224.24 | 10.0 g | 44.6 mmol | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 4.8 mL | 66.9 mmol | 1.5 |
| Dichloromethane (DCM), anhydrous | - | 150 mL | - | - |
| This compound | 209.28 | 9.33 g | 44.6 mmol | 1.0 |
| Triethylamine (TEA) | 101.19 | 7.5 mL | 53.5 mmol | 1.2 |
Step-by-Step Methodology:
-
Acid Chloride Formation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a gas outlet to a scrubber), add 3,4-diethoxyphenylacetic acid (10.0 g, 44.6 mmol) and anhydrous dichloromethane (100 mL).
-
Slowly add thionyl chloride (4.8 mL, 66.9 mmol) to the suspension at room temperature.
-
Heat the mixture to a gentle reflux (approx. 40°C) for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporator). This yields the crude 3,4-diethoxyphenylacetyl chloride as an oil.
-
Amidation: Dissolve the crude acid chloride in 50 mL of anhydrous dichloromethane and cool the flask to 0°C in an ice bath.
-
In a separate flask, dissolve this compound (9.33 g, 44.6 mmol) and triethylamine (7.5 mL, 53.5 mmol) in 50 mL of anhydrous dichloromethane.
-
Add the amine solution dropwise to the cold acid chloride solution over 30 minutes with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Workup & Purification: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a solid.
-
Recrystallize the crude product from ethanol/water to afford N-(3,4-diethoxyphenethyl)-2-(3,4-diethoxyphenyl)acetamide as a white crystalline solid.[4]
-
Expected Yield: 80-90%.
Part 2: Bischler-Napieralski Cyclization
This is the key ring-forming step, where the amide precursor undergoes intramolecular electrophilic aromatic substitution to form the 3,4-dihydroisoquinoline core.[5][6] The reaction is promoted by a strong dehydrating Lewis acid, most commonly phosphorus oxychloride (POCl₃).
-
Trustworthiness & Mechanistic Insight: The reaction proceeds via activation of the amide carbonyl by POCl₃, leading to a highly electrophilic nitrilium ion intermediate.[7][8] The electron-rich aromatic ring of the phenethylamine moiety then acts as a nucleophile, attacking the nitrilium ion to close the ring. The ethoxy groups are strong activating groups, directing the cyclization to the ortho position, which is essential for the formation of the desired isoquinoline skeleton.[9]
Sources
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. prepchem.com [prepchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. grokipedia.com [grokipedia.com]
- 6. organicreactions.org [organicreactions.org]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Diethoxyphenethylamine
Welcome to the technical support center for the synthesis of 3,4-diethoxyphenethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Part 1: Synthesis Strategy & Core Concepts
Before diving into troubleshooting, it's crucial to understand the primary synthetic avenues. The optimal route often depends on the availability of starting materials and the scale of the reaction.
Q1: What are the most common and effective synthesis routes for this compound?
There are two primary, high-yielding strategies for synthesizing this compound:
-
Route A: Reductive Amination from a Phenylacetonitrile Intermediate. This is arguably the most robust and scalable method. It involves the catalytic hydrogenation of 3,4-diethoxybenzyl cyanide. This route is favored in industrial settings due to its efficiency and high purity output.[1][2]
-
Route B: Alkylation of 3,4-Dihydroxyphenethylamine (Dopamine). This route involves the direct O-alkylation of dopamine using an ethylating agent. While conceptually straightforward, it requires careful control to prevent side reactions, such as N-alkylation and oxidation of the catechol moiety.
A third, classical route involving the reduction of the corresponding β-nitrostyrene is also feasible but can present challenges with the handling of nitromethane and the reduction step itself.[3]
Workflow Overview of Primary Synthesis Routes
Below is a generalized workflow comparing the two main synthetic pathways.
Caption: High-level comparison of the two primary synthesis routes.
Part 2: Troubleshooting Guide & FAQs
This section addresses specific problems that can arise during synthesis.
Category: Starting Materials & Reagents
Q2: My yield is low, and I suspect my starting materials. What are the critical quality parameters for the precursors?
A: Impurities in starting materials are a primary cause of low yields.[4]
-
For Route A (Nitrile Reduction):
-
3,4-Diethoxybenzyl Cyanide: The purity of this intermediate is paramount. Incomplete cyanation of the preceding benzyl chloride can leave residual halides that poison the hydrogenation catalyst. The presence of mono-ethoxylated species will lead to corresponding impurities in the final product. It is recommended to purify the nitrile by recrystallization or distillation before hydrogenation.[2]
-
-
For Route B (Direct Alkylation):
-
Dopamine (3,4-Dihydroxyphenethylamine): Dopamine and other catecholamines are highly susceptible to oxidation, especially under basic conditions, which turns the reaction mixture dark and generates polymeric byproducts.[5][6] Use fresh, high-purity dopamine hydrochloride and ensure all reactions are conducted under an inert atmosphere (e.g., Argon or Nitrogen).
-
Solvents & Reagents: Ensure all solvents are anhydrous. Water can hydrolyze alkylating agents and interfere with strong bases like sodium hydride (NaH).[7]
-
Category: Reaction Conditions - Route A (Nitrile Reduction)
Q3: The hydrogenation of 3,4-diethoxybenzyl cyanide is sluggish and incomplete. How can I improve the conversion rate?
A: This is a common issue often related to the catalyst or reaction conditions.
-
Cause 1: Catalyst Inactivity: Raney Nickel (Raney Ni) is an excellent catalyst for this transformation, but it is sensitive.[1]
-
Solution: Use a fresh, active batch of Raney Ni. Ensure the catalyst has been properly washed and is stored under water or ethanol to prevent oxidation. Do not expose the activated catalyst to air.
-
-
Cause 2: Insufficient Hydrogen Pressure: The reduction of a nitrile is demanding.
-
Solution: The reaction typically requires elevated hydrogen pressure. A range of 8 to 10 atm is reported to be effective.[1] Ensure your reaction vessel is properly sealed and can safely handle the required pressure.
-
-
Cause 3: Suboptimal Temperature:
-
Solution: The reaction has a specific temperature window. A range of 45°C to 68°C is recommended.[1] Temperatures that are too low will result in a slow reaction, while excessively high temperatures can promote side reactions.
-
Q4: I am observing the formation of secondary and tertiary amine byproducts during the nitrile reduction. How can this be suppressed?
A: This is a classic side reaction in reductive amination where the newly formed primary amine attacks an imine intermediate.
-
Causality: The primary amine product is often more nucleophilic than the ammonia used in the reaction, leading to the formation of di- and tri-substituted amines.[8]
-
Solution: The most effective strategy is to conduct the hydrogenation in the presence of excess ammonia.[1] Ammonia shifts the equilibrium away from the formation of secondary amines. A common solvent system is aqueous ethanol containing 9-12% ammonia.[1]
Troubleshooting Decision Tree: Nitrile Reduction Step
Caption: A step-by-step guide to diagnosing low yield issues.
Category: Reaction Conditions - Route B (Direct Alkylation)
Q5: The direct alkylation of dopamine gives a dark, messy reaction mixture and a very low yield of the desired diethoxy product. What is going wrong?
A: This route is challenging due to the reactivity of the dopamine molecule.
-
Cause 1: Oxidation: As mentioned, the catechol ring is easily oxidized under basic conditions.
-
Solution: Rigorously exclude oxygen. Degas all solvents and maintain a positive pressure of an inert gas (Argon is preferred) throughout the addition of reagents and the reaction period. Adding a small amount of a reducing agent like sodium dithionite can sometimes help.
-
-
Cause 2: Incorrect Base/Solvent Combination: The choice of base is critical for selective O-alkylation.
-
Solution: A strong base is needed to deprotonate the phenolic hydroxyl groups. Sodium hydride (NaH) in a polar aprotic solvent like DMF or DMSO is a standard choice.[7] Weaker bases like potassium carbonate (K₂CO₃) can work but may require higher temperatures or phase-transfer catalysts, increasing the risk of side reactions.
-
-
Cause 3: N-Alkylation: The primary amine of dopamine is also a nucleophile and can compete with the phenoxides for the ethylating agent.
-
Solution: This is the most difficult challenge to overcome without protecting the amine. One strategy is to use precise stoichiometry (2.0-2.2 equivalents of base and ethylating agent) and keep the temperature low to favor O-alkylation. However, for the highest yields, an N-protection/deprotection sequence is recommended (e.g., using a Boc or Cbz protecting group).
-
Category: Product Purification & Analysis
Q6: How can I effectively purify the final this compound product?
A: The product is a high-boiling oil, which can make purification tricky.
-
Method 1: Vacuum Distillation: This is the most common and effective method for purification on a larger scale. The high purity of the product from the nitrile reduction route makes it particularly amenable to distillation.[1]
-
Method 2: Column Chromatography: For smaller scales or for removing closely related impurities, silica gel chromatography is effective. A solvent system of dichloromethane/methanol with a small amount of triethylamine (to prevent the amine from streaking on the acidic silica) is a good starting point.
-
Method 3: Salt Formation: The freebase amine can be converted to a crystalline salt (e.g., hydrochloride or hydrobromide) by treating a solution of the amine (e.g., in ether or ethyl acetate) with HCl or HBr. The resulting salt is often a stable, easy-to-handle solid that can be purified by recrystallization.
Q7: What analytical methods are used to confirm the identity and purity of the final product?
A: A combination of spectroscopic and chromatographic methods is essential.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are definitive for structural confirmation. Key signals to look for in ¹H NMR include the two ethyl group triplets and quartets, the aromatic protons, and the two aliphatic triplets of the ethylamine chain.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct mass.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These methods are crucial for determining the purity of the final product.
Part 3: Experimental Protocols
Protocol: Synthesis via Catalytic Hydrogenation of 3,4-Diethoxybenzyl Cyanide[1]
This protocol is adapted from a patented industrial procedure and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions, particularly when handling hydrogen gas under pressure.
Reagents & Equipment:
-
3,4-Diethoxybenzyl Cyanide (100 kg, 1 eq.)
-
Aqueous Ethanol (80-96%, 310 L)
-
Ammonia (to achieve 9-12% concentration in the solvent)
-
Raney-Nickel Catalyst (24 kg, pre-treated)
-
High-pressure hydrogenation reactor
-
Filtration apparatus
-
Rotary evaporator and vacuum distillation setup
Procedure:
-
Charge the high-pressure reactor with 3,4-diethoxybenzyl cyanide, the aqueous ethanol/ammonia solvent, and the Raney-Nickel catalyst.
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to 8-10 atm.
-
Begin agitation and heat the reaction mixture to 45-68°C.
-
Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture to remove the Raney-Nickel catalyst. Caution: The catalyst may be pyrophoric; do not allow it to dry in the air. Keep it wet with solvent.
-
Concentrate the filtrate under reduced pressure to remove the ethanol and water.
-
Subject the residual crude oil to fractional vacuum distillation to yield highly pure this compound.
Expected Outcome:
-
This method is reported to produce the final product with near-quantitative yield (approx. 96 kg) and very high purity (>99%).[1]
References
- 3,4-Dimethoxyphenethylamine - Wikipedia. Wikipedia. [Link]
- US4960939A - Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine.
- A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses Procedure. [Link]
- CN105384650A - Production technology of 3,4-dimethoxy phenethylamine.
- What are the adverse effects of Phenethylamine (PEA)? Consensus. [Link]
- What are phenylethylamine side effects? Quora. [Link]
- Synthesis of Phenethylamines by Catalytic Hydrogen
- Phenethylamine - Wikipedia. Wikipedia. [Link]
- Phenethylamine (PEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. [Link]
- This compound | C12H19NO2 | CID 840694. PubChem. [Link]
- Extensive conjugation of dopamine (3,4-dihydroxyphenethylamine) metabolites in cultured human skin fibroblasts and rat hepatoma cells.
- CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
- Oxidative Transformations of 3,4-Dihydroxyphenylacetaldehyde Generate Potential Reactive Intermediates as Causative Agents for Its Neurotoxicity. MDPI. [Link]
- Analytical Methods. Royal Society of Chemistry. [Link]
- (PDF) Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review.
- Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. PubMed. [Link]
- Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. PubMed Central. [Link]
- Continuous determination of 3H-labelled 3,4-dihydroxyphenethylamine (dopamine)
- Oxidative Transformations of 3,4-Dihydroxyphenylacetaldehyde Generate Potential Reactive Intermediates as Causative Agents for Its Neurotoxicity. PubMed. [Link]
- US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.
- Elemental analysis of 3,4-methylenedioxymethamphetamine (MDMA): A tool to determine the synthesis method and trace links. PubMed. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. CN105384650A - Production technology of 3,4-dimethoxy phenethylamine - Google Patents [patents.google.com]
- 3. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Oxidative Transformations of 3,4-Dihydroxyphenylacetaldehyde Generate Potential Reactive Intermediates as Causative Agents for Its Neurotoxicity [mdpi.com]
- 6. Oxidative Transformations of 3,4-Dihydroxyphenylacetaldehyde Generate Potential Reactive Intermediates as Causative Agents for Its Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Identifying impurities in synthesized 3,4-Diethoxyphenethylamine
Technical Support Center: 3,4-Diethoxyphenethylamine Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential impurities encountered during and after synthesis. The following question-and-answer format provides in-depth, field-proven insights to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial analysis (GC-MS/TLC) shows a significant peak that isn't my target product. The mass spectrum suggests a molecular weight of 207 g/mol . What is this impurity?
Answer: An impurity with a molecular weight of 207 g/mol is almost certainly the unreacted starting material, 3,4-diethoxy-β-nitrostyrene . This is the most common impurity and its presence indicates an incomplete reduction reaction.
Causality and Mechanism: The synthesis of this compound typically proceeds via the reduction of 3,4-diethoxy-β-nitrostyrene. Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) are used to reduce both the nitro group (-NO₂) and the alkene double bond (C=C). If the reaction conditions are not optimal (e.g., insufficient reducing agent, low temperature, short reaction time, or deactivated reagent), the reduction will be incomplete, leaving the starting nitrostyrene in your crude product.
Visualizing the Reaction Pathway: The diagram below illustrates the intended synthesis and the point of failure leading to the presence of the starting material impurity.
Caption: Synthesis of this compound and formation of a common impurity.
Confirmation Protocol: To confirm the identity of this impurity, you should compare its analytical data with a reference standard of your starting material. Key characteristics are summarized below.
| Analyte | Technique | Expected Result |
| This compound | GC-MS (EI) | M⁺ at m/z 209. Key fragment at m/z 30 (CH₂NH₂⁺). |
| 3,4-Diethoxy-β-nitrostyrene | GC-MS (EI) | M⁺ at m/z 207. Characteristic fragments from loss of -NO₂. |
| Mixture | ¹H NMR | Look for vinylic protons (~7.5-8.0 ppm) of the nitrostyrene, which are absent in the final product. |
| Mixture | FTIR | A strong absorption band around 1500-1550 cm⁻¹ and 1340-1350 cm⁻¹ indicates the presence of a nitro group (-NO₂). |
Q2: My reaction seems to have worked, but the yield is low and I have several other spots on my TLC plate. What other side products should I be looking for?
Answer: Besides unreacted starting material, several other impurities can arise from side reactions or intermediate species. The most common are the hydroxylamine intermediate and potential dimeric byproducts .
Causality and Mechanism: The reduction of a nitrostyrene is a stepwise process. The nitro group is first reduced to a nitroso group, then to a hydroxylamine, and finally to the amine. If the reaction is quenched prematurely or if the reducing agent is not potent enough, the hydroxylamine intermediate can be isolated. Dimerization can also occur, especially if using milder reducing agents like sodium borohydride without a proper catalyst.
Troubleshooting Workflow: A systematic approach is crucial for identifying multiple unknown impurities. The following workflow can guide your analytical process.
Caption: Analytical workflow for identifying unknown synthesis impurities.
Expected Analytical Signatures for Side Products:
| Potential Impurity | Formation Mechanism | Key Analytical Signature (MS or NMR) |
| N-(3,4-Diethoxyphenethyl)hydroxylamine | Incomplete reduction of the nitro group. | Molecular ion at m/z 225. Will show an O-H and N-H stretch in IR. |
| Dimeric Species | Side reaction, more common with certain reducing agents (e.g., NaBH₄ alone). | High molecular weight ions (e.g., >400 g/mol ) in MS. Complex ¹H NMR spectrum. |
| Unreacted 3,4-Diethoxybenzaldehyde | If the initial condensation (Henry reaction) to form the nitrostyrene was incomplete. | Molecular ion at m/z 180. Characteristic aldehyde proton signal (~9.8 ppm) in ¹H NMR. |
Q3: How do I properly set up and perform a confirmatory analysis using GC-MS?
Answer: Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for separating and identifying volatile compounds like phenethylamines and their precursors. A properly executed GC-MS analysis provides both retention time (for separation) and a mass spectrum (for identification).
Step-by-Step GC-MS Protocol:
-
Sample Preparation:
-
Dissolve a small amount (~1 mg) of your crude reaction mixture in a suitable volatile solvent (e.g., Methanol, Ethyl Acetate, or Dichloromethane) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the GC column.
-
Optional Derivatization: For better chromatographic peak shape and to increase volatility, you can derivatize your sample with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Trifluoroacetic anhydride (TFAA). This is particularly useful for confirming the presence of the primary amine.
-
-
Instrument Setup (Typical Parameters):
-
GC Column: A standard non-polar column, such as a DB-5MS (5% diphenyl-95% dimethylpolysiloxane), is generally effective.
-
Injection Port: Set to 250 °C.
-
Injection Mode: Splitless or split (e.g., 20:1), depending on sample concentration.
-
Oven Program:
-
Initial Temperature: 60-100 °C, hold for 1-2 minutes.
-
Ramp: Increase temperature at a rate of 15-20 °C/min up to 280-300 °C.
-
Final Hold: Hold at the final temperature for 2-5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of ~1.0-1.2 mL/min.
-
-
Mass Spectrometer Setup (EI Mode):
-
Ion Source: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-550.
-
-
Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Examine the mass spectrum for each peak.
-
Compare the obtained spectra with reference library spectra (e.g., NIST, Wiley) and with the expected fragmentation patterns of your target compound and suspected impurities. The primary amine product will typically show a characteristic iminium ion fragment at m/z 30 ([CH₂NH₂]⁺).
-
References
- Shulgin, A.; Shulgin, A. PiHKAL: A Chemical Love Story. Transform Press.
- ResearchGate. FTIR spectra of phenethylamine derivatives. ResearchGate.
- Mohan, S., et al. (2005). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-bromo-4-methyl-phenylamine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Wiley Online Library. Supporting Information for various chemical syntheses. Wiley-VCH.
- Journal of Pharmacy & Pharmaceutical Sciences. Supplementary Information File for NMR and other spectral data.
- ResearchGate. FTIR spectrum of phenylethylamine. ResearchGate.
- YouTube. Amine Unit Optimization and Troubleshooting.
- Abry, R. G. F., & DuPart, M. S. (1995). Amine plant troubleshooting and optimization. Hydrocarbon Processing.
- Wikipedia. 2C-E. Wikipedia.
- Organic Chemistry Portal. Nitro Reduction - Common Conditions.
- ResearchGate. Troubleshooting amine plants. ResearchGate.
- The Hive. 3,4,5-TMBA to TMA or M question. Hive Methods Discourse.
- The Hive. Question Regarding Shulgin's 2C-E Synthesis. Hive Methods Discourse.
- ChemEurope.com. 2C-E.
- SpectraBase. 3,4-Dimethoxyphenethylamine TMS - Optional[13C NMR] - Chemical Shifts.
- SpectraBase. Phenethylamine HCl - Optional[FTIR] - Spectrum.
- Reddit. Nitrostyrene reduction. r/OrganicChemistry.
- SpectraBase. 3,4-Dimethoxyphenethylamine - Optional[13C NMR] - Chemical Shifts.
- Google Patents. US4960939A - Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine.
- Google Patents. CN105384650A - Production technology of 3,4-dimethoxy phenethylamine.
- Rhodium.ws. Reduction of Phenolic Nitrostyrenes by Lithium Aluminum Hydride.
- Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
- D'Andrea, L., & Jademyr, A. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry.
- Journal of Forensic Sciences. *GC
Technical Support Center: Troubleshooting Low Yield in the Hydrogenation of 3,4-diethoxy-benzyl cyanide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the catalytic hydrogenation of 3,4-diethoxy-benzyl cyanide to produce 2-(3,4-diethoxyphenyl)ethanamine. As your Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the reaction's intricacies to empower your experimental success. This guide is structured in a question-and-answer format to directly address the common issues that can lead to diminished yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction has stalled, or I'm observing very low conversion of the starting material. What are the likely causes?
Low or incomplete conversion is a common issue that can often be traced back to the catalyst or the reaction environment. Let's break down the potential culprits.
Possible Cause 1: Catalyst Inactivity
-
Expertise & Experience: The heart of a catalytic hydrogenation is the catalyst itself. Palladium on carbon (Pd/C) and Raney Nickel are workhorses for this transformation, but their activity can be compromised.[1][2] Deactivation can occur through improper storage, handling, or poisoning from impurities in your starting materials or solvent.[2][3] For instance, sulfur-containing compounds are notorious poisons for palladium catalysts.[2]
-
Trustworthiness: To validate your catalyst's activity, consider running a control reaction with a known, easily reducible substrate like styrene or cyclohexene. If this reaction also fails, your catalyst is likely the issue.
Possible Cause 2: Inadequate Reaction Conditions
-
Expertise & Experience: Hydrogenation is a three-phase reaction (solid catalyst, liquid substrate/solvent, gaseous hydrogen), and efficient mixing is paramount for good mass transfer.[2] Insufficient agitation can starve the catalyst of either the substrate or hydrogen. Furthermore, while many hydrogenations proceed at room temperature, some substrates require gentle heating to overcome the activation energy barrier.[2]
-
Trustworthiness: Ensure your stirring is vigorous enough to create a fine suspension of the catalyst. If you are using a balloon of hydrogen, ensure it remains inflated throughout the reaction. For more stubborn reactions, transitioning to a Parr hydrogenator for higher, controlled pressures can be beneficial.[2]
Q2: My conversion is high, but the yield of the desired primary amine, 2-(3,4-diethoxyphenyl)ethanamine, is low. What's happening to my product?
This is the most frequent challenge in nitrile hydrogenation. The culprit is almost always the formation of secondary and tertiary amine byproducts.[1][4]
The Core of the Problem: The Imine Intermediate
The hydrogenation of a nitrile to a primary amine proceeds through an imine intermediate. This imine is highly reactive and can be attacked by the newly formed primary amine, leading to the formation of secondary and, subsequently, tertiary amines.[1]
Caption: Reaction pathways in nitrile hydrogenation.
Solutions to Improve Selectivity:
-
Acidic Conditions: The addition of an acid, such as hydrochloric acid, can protonate the primary amine as it forms.[5] This ammonium salt is no longer nucleophilic and cannot react with the imine intermediate, thus preventing the formation of secondary and tertiary amines.[5] A published procedure for the reduction of the closely related 3,4-dimethoxyphenylacetonitrile using Pd/C in methanol with concentrated HCl reported a 97% yield of the primary amine.[5]
-
Ammonia Addition: In reactions using catalysts like Raney Nickel, the addition of ammonia to the reaction mixture can suppress the formation of secondary amines.[6] The excess ammonia shifts the equilibrium away from the condensation of the primary amine with the imine.
-
Solvent Choice: The choice of solvent can influence the reaction's selectivity. Protic solvents like ethanol are commonly used. In some cases, a multiphase system using water and CO2 has been shown to dramatically improve selectivity for the primary amine with Pd/Al2O3 catalysts.[7][8][9]
Q3: I'm considering changing my catalyst. What are the pros and cons of common catalysts for this reaction?
The choice of catalyst is critical and depends on your specific requirements for selectivity, reactivity, and cost.
| Catalyst | Support | Common Solvents | Key Advantages | Key Disadvantages |
| Palladium (Pd) [4][10] | Carbon (C), Alumina (Al2O3) | Methanol, Ethanol, Ethyl Acetate | Highly active, often effective at room temperature and low pressure. Good for benzyl deprotection if other reducible groups are present. | Can be prone to producing secondary and tertiary amines without additives.[9] Susceptible to poisoning. |
| Raney Nickel (Ra-Ni) [1][11] | None (Sponge) | Ethanol, Methanol | Cost-effective, highly active. Often used with ammonia to improve selectivity.[11] | Pyrophoric and must be handled with care.[2] Can sometimes lead to over-reduction or side reactions. |
| Rhodium (Rh) [12][13] | Alumina (Al2O3), Carbon (C) | Various | Very powerful hydrogenation catalyst.[12] Can be highly selective for primary amines without additives.[14] | Higher cost compared to Pd and Ni. |
Experimental Protocols
Protocol 1: High-Selectivity Hydrogenation using Pd/C with HCl
This protocol is adapted from a high-yield synthesis of a structurally similar compound.[5]
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-diethoxy-benzyl cyanide (1 equivalent) in methanol (approximately 100 mL per gram of nitrile).
-
Catalyst and Acid Addition: Carefully add 10% Palladium on Carbon (10-20% by weight of the nitrile). To this suspension, add concentrated hydrochloric acid (approximately 4-5 equivalents).
-
Hydrogenation: Seal the flask with a septum. Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process two more times.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite® under a nitrogen atmosphere to remove the palladium catalyst. Caution: Do not allow the catalyst to dry in the air as it can be pyrophoric. Wash the Celite pad with methanol.
-
Isolation: Remove the solvent under reduced pressure. The product will be the hydrochloride salt. To obtain the free amine, dissolve the residue in dichloromethane and wash with a 2M NaOH solution. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the pure 2-(3,4-diethoxyphenyl)ethanamine.
Protocol 2: Troubleshooting Flowchart
If you are still facing issues, follow this logical troubleshooting guide.
Sources
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Mild and selective hydrogenation of nitriles into primary amines over a supported Ni catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Selective hydrogenation of benzyl cyanide to 2-phenylethylamine over a Pd/Al2O3 catalyst promoted by synergistic effects of CO2 and water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. [PDF] Selective hydrogenation of benzyl cyanide to 2-phenylethylamine over a Pd/Al2O3 catalyst promoted by synergistic effects of CO2 and water | Semantic Scholar [semanticscholar.org]
- 9. Selective hydrogenation of benzyl cyanide to 2-phenylethylamine over a Pd/Al2O3 catalyst promoted by synergistic effects of CO2 and water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Rhodium on alumina catalyst supplier - Princeton Powder [princetonpowder.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 3,4-Diethoxyphenethylamine
Welcome to the technical support center for the synthesis of 3,4-diethoxyphenethylamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance to navigate the complexities of this synthesis. Here, you will find practical, experience-driven advice in a user-friendly question-and-answer format, alongside detailed troubleshooting guides to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most prevalent and industrially scalable method is the catalytic hydrogenation of 3,4-diethoxybenzyl cyanide. This precursor is typically synthesized from 3,4-diethoxybenzaldehyde. The hydrogenation is commonly carried out using Raney Nickel as the catalyst in an ethanolic ammonia solution under hydrogen pressure. This method is favored for its relatively high yields and the availability of the starting materials.
Q2: Why is ammonia added to the hydrogenation reaction?
A2: The addition of ammonia is crucial for maximizing the yield of the primary amine (this compound) and minimizing the formation of secondary and tertiary amine byproducts.[1][2] During the reduction of the nitrile, an intermediate imine is formed. This imine can react with the newly formed primary amine product, leading to the formation of secondary amines, which can further react to form tertiary amines. Ammonia, being present in a large excess, competes with the primary amine in reacting with the imine intermediate, thereby shifting the equilibrium towards the desired primary amine.
Q3: What are the primary side products to expect in this synthesis?
A3: The main side products are the secondary amine, N-(2-(3,4-diethoxyphenyl)ethyl)-2-(3,4-diethoxyphenyl)ethan-1-amine, and the corresponding tertiary amine. Additionally, incomplete reduction can leave unreacted 3,4-diethoxybenzyl cyanide or the intermediate imine. In some cases, over-reduction or hydrogenolysis of the ethoxy groups can occur, though this is less common under typical conditions. One patent also notes the potential for mono-desethylated byproducts, although these were found only in trace amounts.[3]
Q4: Can I use a different catalyst instead of Raney Nickel?
A4: Yes, other catalysts can be used for nitrile reduction, such as palladium on carbon (Pd/C) or platinum-based catalysts.[4] However, the choice of catalyst can significantly influence the reaction conditions and selectivity. Raney Nickel is often preferred for its high activity and cost-effectiveness in this type of transformation. If using an alternative catalyst, it is essential to re-optimize the reaction parameters, such as solvent, temperature, and pressure.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable solvent system for phenethylamines is a mixture of a non-polar solvent like chloroform or dichloromethane and a polar solvent like methanol, with a small amount of a basic modifier such as triethylamine to prevent streaking.[5][6] For example, a starting point could be Chloroform:Methanol:Triethylamine (90:9:1). The disappearance of the starting material (3,4-diethoxybenzyl cyanide) and the appearance of the product spot (which should have a lower Rf value) indicate the reaction is proceeding. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring.
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Probable Cause | Recommended Solution | Scientific Rationale |
| Incomplete Reaction | - Extend the reaction time. - Increase hydrogen pressure. - Increase reaction temperature. - Increase catalyst loading. | The hydrogenation of nitriles can sometimes be slow. Increasing these parameters enhances the reaction kinetics. However, be cautious as excessive temperature or pressure can lead to side reactions. |
| Catalyst Deactivation | - Use a fresh batch of high-activity Raney Nickel. - Ensure the starting materials and solvent are free of catalyst poisons (e.g., sulfur compounds). | Raney Nickel is susceptible to deactivation by various impurities. Ensuring the purity of all reagents and using a fresh, active catalyst is critical for optimal performance. |
| Poor Hydrogen Mass Transfer | - Increase the stirring speed to ensure efficient mixing of the gas, liquid, and solid phases. | The reaction rate can be limited by the diffusion of hydrogen from the gas phase to the catalyst surface. Vigorous stirring improves this mass transfer. |
Problem 2: High Levels of Secondary/Tertiary Amine Byproducts
| Probable Cause | Recommended Solution | Scientific Rationale |
| Insufficient Ammonia Concentration | - Increase the concentration of ammonia in the ethanolic solution. A common range is 9-12% ammonia.[3] | A higher concentration of ammonia more effectively competes with the primary amine product for the intermediate imine, thus suppressing the formation of secondary and tertiary amines.[1] |
| High Reaction Temperature | - Lower the reaction temperature. The optimal range is typically between 45-68°C.[3] | Higher temperatures can favor the intermolecular condensation reactions that lead to secondary and tertiary amines. |
| Localized "Hot Spots" in the Reactor | - Ensure uniform heating and efficient stirring of the reaction mixture. | Poor heat distribution can create localized areas of high temperature, promoting side reactions. |
Problem 3: Difficulty in Purifying the Product
| Probable Cause | Recommended Solution | Scientific Rationale |
| Close Boiling Points of Product and Impurities | - Convert the crude product to its hydrochloride salt by treating the freebase with a solution of HCl in an anhydrous solvent (e.g., ether or isopropanol). The salt can then be purified by recrystallization. The freebase can be regenerated by treatment with a base. | The hydrochloride salt of this compound is a crystalline solid and is often easier to purify by recrystallization than the freebase oil is by distillation, especially for removing other amine impurities.[7] |
| Product is an Oil and Difficult to Handle | - As above, convert to the hydrochloride salt for easier handling and purification. | Many phenethylamines are oils at room temperature, making them challenging to handle and purify. Their crystalline salts are generally more manageable. |
| Contamination with Non-basic Impurities | - Perform an acid-base extraction. Dissolve the crude product in a non-polar organic solvent and wash with an acidic aqueous solution. The amine will move to the aqueous phase. The aqueous phase can then be basified and the pure amine extracted with an organic solvent. | This technique effectively separates the basic amine product from any non-basic impurities that may be present. |
Experimental Protocols
Synthesis of 3,4-Diethoxybenzyl Cyanide (Precursor)
This protocol is adapted from the synthesis of the analogous 3,4-dimethoxybenzyl cyanide.[8]
-
To a solution of 3,4-diethoxybenzaldehyde (1 equivalent) in a suitable solvent such as ethanol, add sodium cyanide (1.1 equivalents) in water.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3,4-diethoxybenzyl cyanide, which can be purified by vacuum distillation or recrystallization.
-
Safety Note: This procedure involves the use of highly toxic sodium cyanide. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The workup procedure should be designed to quench any residual cyanide safely.
Optimized Synthesis of this compound
This protocol is based on a patented industrial synthesis.[3]
-
In a high-pressure hydrogenation reactor, charge 3,4-diethoxybenzyl cyanide (100 parts by weight).
-
Add a solution of 80-96% aqueous ethanol containing 9-12% ammonia (310 parts by volume).
-
Carefully add pre-treated Raney Nickel catalyst (24 parts by weight) to the reaction mixture.
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to 8-10 atm.
-
Heat the reaction mixture to 45-68°C with vigorous stirring.
-
Monitor the reaction by observing hydrogen uptake. Once hydrogen consumption ceases, the reaction is complete.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the catalyst from the reaction mixture. Caution: Raney Nickel can be pyrophoric when dry. Keep the catalyst wet with solvent during filtration.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting crude this compound by vacuum fractionation.
Data Presentation
Table 1: Optimized Reaction Parameters for Hydrogenation
| Parameter | Recommended Range | Rationale |
| Catalyst | Raney Nickel | High activity and cost-effective for nitrile reduction. |
| Solvent | 80-96% Aqueous Ethanol | Good solubility for both starting material and product. |
| Additive | 9-12% Ammonia | Suppresses formation of secondary and tertiary amines. |
| Temperature | 45-68°C | Balances reaction rate and selectivity. |
| Hydrogen Pressure | 8-10 atm | Provides sufficient hydrogen for the reaction without being excessively high. |
Table 2: Analytical Data (Predicted)
| Analysis | Expected Results for this compound |
| ¹H NMR (CDCl₃) | δ ~6.8 (m, 3H, Ar-H), 4.1 (q, 4H, 2x -OCH₂CH₃), 2.9 (t, 2H, Ar-CH₂-), 2.7 (t, 2H, -CH₂-NH₂), 1.5 (br s, 2H, -NH₂), 1.4 (t, 6H, 2x -OCH₂CH₃). |
| ¹³C NMR (CDCl₃) | δ ~148 (Ar-C-O), ~147 (Ar-C-O), ~132 (Ar-C), ~120 (Ar-CH), ~113 (Ar-CH), ~112 (Ar-CH), ~64 (2x -OCH₂CH₃), ~43 (-CH₂-NH₂), ~39 (Ar-CH₂-), ~15 (2x -OCH₂CH₃). |
| TLC (CHCl₃:MeOH:Et₃N 90:9:1) | Rf ≈ 0.3-0.4 (product), Rf ≈ 0.6-0.7 (starting nitrile). |
Visualizations
Reaction Pathway and Side Reactions
Caption: Main reaction pathway and formation of side products.
Troubleshooting Logic Flow
Caption: Decision tree for troubleshooting common synthesis issues.
References
- Latorre-Moratalla, M. L., et al. (2004). New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid. Journal of Chromatography A, 1045(1-2), 223-232.
- Matsjeh, S., et al. (2014). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. International Journal of Chemistry, 4(3).
- Kanai, S., et al. (2008). Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS. Forensic Toxicology, 26(1), 16-21.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
- Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds.
- Wang, J., et al. (2020). Mild and selective hydrogenation of nitriles into primary amines over a supported Ni catalyst. New Journal of Chemistry, 44(2), 549-555.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
- SpectraBase. (n.d.). 3,4-Dimethoxyphenethylamine.
- Ding, M., et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, 87(23), 16230-16235.
- Idaho State Police Forensic Services. (n.d.). Toxi-Lab® Amine Differentiation with Acetaldehyde.
- Shah, J. T., & Shah, N. J. (1979). Identification of some sympathomimetic amines by thin layer chromatography (TLC). Journal of the Tennessee Academy of Science, 54(3), 95-96.
- Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions.
- Lévay, K., & Hegedűs, L. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(4), 476-488.
- Google Patents. (n.d.). US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type.
- Zhang, Q., et al. (2025). Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. Chemistry – An Asian Journal.
- PubChem. (n.d.). 3,4-Diethoxybenzaldehyde.
- SGS. (n.d.). Cyanide Destruction.
- Wikipedia. (n.d.). Nitrile reduction.
- Zhang, T., et al. (2023). Silica Modulation of Raney Nickel Catalysts for Selective Hydrogenation. Precision Chemistry, 1(5), 309-315.
- ResearchGate. (2014). What is the most efficient method for reducing benzyl cyanide into a primary amine?.
- Google Patents. (n.d.). US4960939A - Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine.
- Organic Chemistry Portal. (n.d.). Reducing Agents.
- Google Patents. (n.d.). US8629301B2 - Process for the purification of benzphetamine hydrochloride.
- European Patent Office. (n.d.). EP1824811B1 - Process for the purification of benzphetamine hydrochloride.
- Google Patents. (n.d.). DD251258A3 - Process for preparing 3,4-dimethoxy-benzaldehyde after the Sommelet reaction.
- ResearchGate. (2014). How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture?.
- Bebarta, V. S., et al. (2021). Redirecting Intermediary Metabolism to Counteract Cyanide Poisoning. Journal of Medical Toxicology, 17(4), 405-416.
Sources
- 1. Mild and selective hydrogenation of nitriles into primary amines over a supported Ni catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 5. New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bibliography.maps.org [bibliography.maps.org]
- 7. US4960939A - Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine - Google Patents [patents.google.com]
- 8. ijcea.org [ijcea.org]
Technical Support Center: Resolving Solubility Challenges of 3,4-Diethoxyphenethylamine
Introduction: Understanding 3,4-Diethoxyphenethylamine
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in dissolving this compound in organic solvents for experimental use. This compound is a phenethylamine derivative, a class of compounds widely investigated in neuropharmacology and medicinal chemistry.
The solubility of a compound is fundamental to its utility in research, affecting everything from reaction kinetics to the reliability of in vitro assays. The structure of this compound—comprising a basic amino group, a flexible ethyl chain, and an aromatic ring with two electron-donating ethoxy groups—gives it a distinct polarity profile that governs its interaction with various solvents.
This guide provides a foundational understanding of the molecule's properties, a structured approach to solvent selection, detailed troubleshooting protocols in a question-and-answer format, and validated experimental workflows.
Note on Analogues: Direct, published quantitative solubility data for this compound is limited. Therefore, this guide leverages data from its close structural analogue, 3,4-Dimethoxyphenethylamine (DMPEA), which shares the same phenethylamine core.[1][2] The primary difference—ethoxy groups versus methoxy groups—makes this compound slightly more lipophilic (less polar). This increased hydrocarbon character should be considered when applying the principles outlined below.
Foundational Knowledge: Why Solubility Can Be a Challenge
The principle of "like dissolves like" is the cornerstone of solubility.[3] A solute will dissolve best in a solvent that has a similar polarity. This compound's structure presents a mixed polarity:
-
Non-Polar Regions: The benzene ring and the ethyl groups (-CH₂CH₃) are hydrophobic.
-
Polar Regions: The lone pair of electrons on the nitrogen of the amine group can act as a hydrogen bond acceptor. The oxygen atoms in the ethoxy groups also contribute to polarity.
The molecule's basicity (pKa ≈ 9.7) means it can be protonated in acidic conditions to form a salt, which dramatically increases aqueous solubility but is not the focus of this organic solvent guide.
Solvent Selection and Solubility Profile
Choosing the right starting solvent is the most critical step. Based on data from the analogue DMPEA, a range of common laboratory solvents can be considered. The following table summarizes known solubility data for DMPEA and provides an expected profile for this compound.
Table 1: Solubility of 3,4-Dimethoxyphenethylamine (DMPEA) in Common Organic Solvents
| Solvent | Solvent Type | DMPEA Free Base Solubility | DMPEA HCl Salt Solubility | Expected Profile for this compound |
|---|---|---|---|---|
| DMSO | Polar Aprotic | 95 mg/mL[4] | 30 mg/mL[5] | High Solubility: Excellent starting solvent for stock solutions. |
| DMF | Polar Aprotic | Not specified | 30 mg/mL[5] | High Solubility: A good alternative to DMSO. |
| Ethanol | Polar Protic | Not specified | 25 mg/mL[5] | Good Solubility: Useful for applications where DMSO is not suitable. |
| Methanol | Polar Protic | Soluble[6] | 1 mg/mL[5] | Moderate to Good Solubility. |
| Chloroform | Non-Polar | Soluble[6] | Not specified | Good Solubility: Suitable for extractions and some reactions. |
Data presented is for the analogue 3,4-Dimethoxyphenethylamine. Due to its slightly higher lipophilicity, this compound may show slightly reduced solubility in highly polar solvents and slightly enhanced solubility in non-polar solvents compared to the values above.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common problems encountered during the dissolution of this compound in a practical, question-and-answer format.
Q1: My this compound is not dissolving in my chosen solvent. What should I do?
A1: This is a classic sign of a polarity mismatch or reaching the saturation limit. Follow this systematic approach:
-
Verify Solvent Choice: Re-evaluate your solvent choice based on the "like dissolves like" principle. If you are using a non-polar solvent like hexane, it may not be polar enough. Conversely, a very polar solvent may also be a poor choice if your downstream application uses a less polar medium.
-
Increase Solvent Volume: You may simply be attempting to make a solution that is too concentrated. Try doubling the solvent volume to see if the compound dissolves.
-
Apply Gentle Energy: Aiding the dissolution process with energy can overcome the activation barrier for solvation.
-
Vortexing: Ensure vigorous mixing for 1-2 minutes.
-
Sonication: Use a bath sonicator for 5-10 minutes. This is highly effective for breaking up small clumps and increasing surface area.[4][7]
-
Gentle Warming: Warm the solution to 30-40°C. Caution: Do not overheat, as this can cause solvent evaporation or potential degradation of the compound. Always cap the vial tightly.
-
If these steps fail, you will likely need to change your solvent system, as outlined in the questions below.
Q2: The compound dissolved in DMSO, but it precipitated ("crashed out") when I diluted it into my aqueous buffer (e.g., PBS). Why did this happen and how can I fix it?
A2: This is a very common issue that occurs when moving a compound from a highly effective organic solvent to a system where it is poorly soluble (in this case, an aqueous buffer).[8] The drastic change in solvent polarity causes the compound to fall out of solution.
Solutions:
-
Slow, Dropwise Addition: Add the DMSO stock solution to the aqueous buffer very slowly, one drop at a time, while vigorously vortexing or stirring the buffer.[8] This prevents localized high concentrations of the compound from forming, allowing for better dispersion.
-
Lower the Stock Concentration: If possible, make a more dilute stock solution in DMSO. This will result in a lower final DMSO concentration in your buffer, which can sometimes prevent precipitation.
-
Use a Co-solvent System: Consider including a co-solvent that is miscible with both your primary organic solvent and water, such as ethanol or propylene glycol.[][10] Adding a small percentage (e.g., 1-5%) of ethanol to your final aqueous buffer can help keep the compound in solution.
Q3: Can I use a co-solvent to improve solubility from the start? How does that work?
A3: Yes. A co-solvent is a water-miscible organic solvent used to increase the solubility of a poorly soluble compound by reducing the overall polarity of the solvent system.[11][12] By making the primary solvent (e.g., water or a buffer) less polar, it becomes more "like" the non-polar regions of your compound, enhancing solubility.
Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and DMSO are frequently used.[]
Workflow:
-
First, dissolve the this compound in a small amount of a strong, water-miscible solvent like DMSO or ethanol.
-
In a separate container, prepare your final buffer or medium.
-
Slowly add the drug solution from step 1 into the buffer from step 2 with vigorous mixing. The final concentration of the co-solvent should be kept as low as possible (typically <5%, often <1%) to avoid off-target effects in biological assays.
Q4: I see an oil layer at the bottom of my vial instead of a clear solution. What does this mean?
A4: Since this compound (and its DMPEA analogue) can be an oil or viscous liquid at room temperature, this indicates immiscibility.[1][6] The solvent you are using is unable to solvate the compound, and they are separating into two distinct liquid phases. This is common when trying to dissolve a moderately polar organic compound in a highly non-polar solvent (like hexane) or directly in water without a co-solvent. The solution is to switch to a more appropriate solvent, such as DMSO, ethanol, or chloroform.
Diagrams and Visual Workflows
A logical workflow is essential for efficiently tackling solubility issues.
Caption: A workflow for dissolving a challenging compound.
Detailed Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound (Molecular Weight: 209.29 g/mol ).
-
Preparation: Accurately weigh 20.93 mg of this compound powder/oil into a sterile, chemically resistant vial (e.g., glass or polypropylene).
-
Solvent Addition: Add 1.0 mL of high-purity, anhydrous DMSO to the vial.
-
Initial Dissolution: Cap the vial tightly and vortex the solution vigorously for 2 minutes. Visually inspect for any undissolved material against a dark background.
-
Assisted Dissolution (if necessary): If the solution is not perfectly clear, place the vial in a bath sonicator for 10 minutes. If solids persist, warm the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.
-
Final Check & Storage: Once the solution is completely clear, it is ready for use. For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. Per supplier recommendations for the DMPEA analogue, solutions in DMSO should be stable for up to one year at -80°C.[4]
Protocol 2: Systematic Approach to Solvent Screening
This protocol uses a small-scale approach to identify the best solvent system without wasting large amounts of the compound.
-
Aliquot Compound: Weigh out small, equal amounts (e.g., 1-2 mg) of this compound into several separate, labeled microfuge tubes.
-
Test Solvents: To each tube, add a fixed volume (e.g., 100 µL) of a different test solvent (e.g., DMSO, Ethanol, Methanol, Acetonitrile, Chloroform).
-
Assess Solubility: Vortex all tubes for 2 minutes and sonicate for 10 minutes.
-
Observe and Rank: Visually inspect each tube. Rank the solvents based on their ability to dissolve the compound:
-
Completely Soluble: Clear solution, no visible particles.
-
Partially Soluble: Solution is hazy or contains undissolved particles.
-
Insoluble: Compound remains as a separate solid or oil phase.
-
-
Select and Scale: Choose the solvent that provides complete solubility at the highest concentration and use it to prepare your larger stock solution as described in Protocol 1.
References
- Wikipedia. (n.d.). Cosolvent.
- ChemicalBook. (n.d.). 3,4-Dimethoxyphenethylamine | 120-20-7.
- TargetMol. (n.d.). 3,4-Dimethoxyphenethylamine | Endogenous Metabolite.
- CymitQuimica. (n.d.). CAS 120-20-7: 3,4-Dimethoxyphenethylamine.
- Wikipedia. (n.d.). 3,4-Dimethoxyphenethylamine.
- Ningbo Inno Pharmchem Co., Ltd. (2025). Exploring the Versatility of 3,4-Dimethoxyphenethylamine (CAS: 120-20-7).
- LookChem. (n.d.). 3,4-Dimethoxyphenethylamine CAS:120-20-7.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
- YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
- Synonyms.com. (2023). Co-solvent: Significance and symbolism.
- Cayman Chemical. (n.d.). 3,4-Dimethoxyphenethylamine (hydrochloride) (CAS 635-85-8).
- Pharma Excipients. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
- WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- BenchChem. (n.d.). How to resolve poor solubility of Dichotomine C.
- Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs.
- ResearchGate. (2020). How we can dissolve highly insoluble compounds in solvent such as DMSO, WATER, MeOH etc.?.
Sources
- 1. 3,4-Dimethoxyphenethylamine | 120-20-7 [chemicalbook.com]
- 2. 3,4-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. 3,4-Dimethoxyphenethylamine | Endogenous Metabolite | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 10. Co-solvent: Significance and symbolism [wisdomlib.org]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
Preventing side reactions in the synthesis of phenethylamines
Welcome to the technical support center for phenethylamine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important class of compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific side reactions and challenges encountered during your experiments. Our focus is on providing not just protocols, but the mechanistic reasoning behind them to empower you to optimize your synthetic strategies.
I. Troubleshooting Guides for Common Synthetic Routes
This section provides detailed solutions to common problems encountered in the primary synthetic routes to phenethylamines.
A. Reductive Amination
Reductive amination is a cornerstone method for C-N bond formation, but it is not without its challenges.[1][2][3] The reaction proceeds by the formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, which is then reduced in situ.[2][3]
Issue 1: Over-alkylation Resulting in Secondary and Tertiary Amines
Problem: When synthesizing a primary phenethylamine from a phenylacetaldehyde or a related ketone using ammonia, you observe significant formation of secondary (di-phenylethylamine) and tertiary amine byproducts.
Causality: This is a frequent issue stemming from the fact that the newly formed primary amine product is often more nucleophilic than the starting ammonia.[4] Consequently, it can compete with ammonia to react with the remaining carbonyl compound, leading to the formation of secondary amines, which can further react to form tertiary amines.[4][5]
Troubleshooting Strategies:
| Strategy | Experimental Protocol | Rationale & Expected Outcome |
| Control Stoichiometry | Use a large excess of the nitrogen source (e.g., 5-10 equivalents of aqueous ammonia) relative to the carbonyl compound.[4] | By Le Châtelier's principle, a high concentration of the initial amine drives the equilibrium towards the formation of the desired primary amine, minimizing the chance for the product amine to react further.[4][6] |
| Stepwise Procedure | 1. Dissolve the carbonyl compound in a suitable solvent like methanol. 2. Add the amine and stir at room temperature to form the imine. Monitor by TLC or GC-MS until carbonyl consumption is complete. 3. Cool the mixture and slowly add a reducing agent like sodium borohydride (NaBH₄).[4][7] | This method decouples imine formation from reduction.[4] By allowing the imine to form completely before introducing the reducing agent, you prevent the newly formed primary amine from being present alongside the carbonyl starting material, thus preventing over-alkylation.[4][7] |
| Choice of Reducing Agent | For one-pot reactions, use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[1][2][4] | These agents are selective for the protonated iminium ion over the starting aldehyde or ketone.[1][8] This allows the imine/iminium to be reduced as it forms, keeping its concentration low and preventing side reactions, while leaving the carbonyl starting material intact to react with the initial amine source.[1][8] |
Workflow Diagram: Reductive Amination Pathways The following diagram illustrates the desired reaction pathway versus the competing over-alkylation side reaction.
Caption: Desired vs. side reactions in reductive amination.
Issue 2: Low Yields and Formation of Alcohol Byproducts
Problem: The reaction is sluggish, with low conversion to the amine and significant formation of the corresponding alcohol from the starting carbonyl compound.
Causality: This typically occurs when the reducing agent is too reactive and reduces the carbonyl group faster than imine formation. It can also happen if the conditions are not optimal for the dehydration of the carbinolamine intermediate to the imine.[9]
Troubleshooting Strategies:
| Strategy | Experimental Protocol | Rationale & Expected Outcome |
| pH Control | Maintain a mildly acidic pH, typically between 4 and 6.[1][8] This can be achieved using a buffer or by adding a controlled amount of an acid like acetic acid. | Imine formation is acid-catalyzed, as protonation of the hydroxyl group in the carbinolamine intermediate makes it a better leaving group (water).[9][10] However, at very low pH, the amine nucleophile becomes fully protonated and non-nucleophilic. A pH of 4-6 is the optimal compromise.[8][9] |
| Use Selective Reducing Agents | Employ NaBH₃CN or STAB instead of stronger agents like NaBH₄ or LiAlH₄.[1] | As mentioned, these reagents are much more reactive towards the iminium ion than the neutral carbonyl group, effectively waiting for the imine to form before acting.[1][8] This minimizes the reduction of the starting material. |
| Dehydration | If the reaction is still slow, consider adding a dehydrating agent like molecular sieves or using a Dean-Stark apparatus to remove water azeotropically.[2] | The formation of the imine from the carbinolamine is a reversible equilibrium.[3] Removing water drives this equilibrium toward the imine, increasing its concentration and favoring the subsequent reduction to the desired amine.[2][3] |
B. Leuckart Reaction
The Leuckart reaction uses formic acid or its derivatives (like ammonium formate or formamide) as both the reducing agent and the nitrogen source.[11][12] It is often run at high temperatures (120-185°C).[11][13]
Issue: Low Yields and Tar/Polymer Formation
Problem: The reaction produces low yields of the desired amine along with a significant amount of dark, tar-like byproducts.
Causality: The high temperatures required for the Leuckart reaction can promote side reactions. Carbonyl compounds can undergo self-condensation (like the aldol condensation), and the reaction intermediates can polymerize under the harsh, acidic conditions.[14]
Troubleshooting Strategies:
| Strategy | Experimental Protocol | Rationale & Expected Outcome |
| Temperature Control | Carefully control the reaction temperature. Start at a lower temperature (e.g., 150°C) and slowly increase it until the reaction initiates (indicated by CO₂ evolution), then maintain it at the lowest effective temperature (e.g., 180-185°C).[13] | Minimizing exposure to excessively high temperatures reduces the rate of undesired polymerization and condensation reactions, improving the yield of the target amine. |
| Reagent Purity & Ratio | Use high-purity ammonium formate or formamide. A common protocol uses a 2-4 molar excess of ammonium formate relative to the ketone.[13] | Impurities can catalyze side reactions. An excess of the formylating/reducing agent ensures the primary reaction pathway is favored over competing side reactions of the carbonyl starting material. |
| Stepwise Hydrolysis | After the initial reaction, ensure complete hydrolysis of the intermediate N-formyl derivative. This is typically done by refluxing with concentrated hydrochloric acid.[13] | Incomplete hydrolysis will result in recovering the formamide intermediate instead of the free amine, leading to lower yields of the final product. |
C. Bischler-Napieralski Reaction
This reaction is a key method for synthesizing 3,4-dihydroisoquinolines from β-phenylethylamides, which are precursors to many phenethylamine alkaloids. It involves an intramolecular electrophilic cyclization using a dehydrating agent like POCl₃ or P₂O₅.[15][16][17]
Issue: Formation of Styrene Byproducts
Problem: Alongside the desired dihydroisoquinoline product, a significant amount of a styrene derivative is formed.
Causality: This side product arises from a retro-Ritter type reaction. The nitrilium salt, a key intermediate in the Bischler-Napieralski reaction, can eliminate to form a styrene and a nitrile.[15][16] This pathway becomes more competitive if the aromatic ring is not sufficiently electron-rich to facilitate the desired intramolecular cyclization.
Troubleshooting Strategies:
| Strategy | Experimental Protocol | Rationale & Expected Outcome |
| Use Activating Groups | This reaction works best when the aromatic ring of the β-phenylethylamide has electron-donating groups (e.g., methoxy, hydroxy) that activate it towards electrophilic substitution.[16] | Activating groups stabilize the cationic intermediate of the cyclization step, lowering the activation energy and making the desired intramolecular reaction much faster than the competing elimination pathway. |
| Choice of Reagent/Solvent | For less activated systems, use stronger dehydrating conditions (e.g., refluxing in POCl₃ with added P₂O₅).[16] Alternatively, using nitriles as solvents can help suppress the retro-Ritter reaction.[16] | Stronger reagents can promote the formation of the nitrilium ion and subsequent cyclization more effectively. Nitrile solvents can help to stabilize the nitrilium intermediate, disfavoring its decomposition to the styrene.[16] |
Workflow Diagram: Bischler-Napieralski Pathways
Caption: Desired cyclization vs. retro-Ritter side reaction.
II. Frequently Asked Questions (FAQs)
Q1: In reductive amination, my reaction stalls at the carbinolamine intermediate and won't form the imine. What should I do?
A1: This indicates that the dehydration step is the rate-limiting factor. The carbinolamine's hydroxyl group needs to be protonated to become a good leaving group (water).[9][10] Introduce a mild acid catalyst, such as acetic acid, to achieve a pH of around 4-6.[8][9] If this is not effective, adding a chemical dehydrating agent like anhydrous magnesium sulfate or molecular sieves can physically remove water and drive the reaction forward.[2]
Q2: I am trying to perform a Pictet-Spengler reaction to form a tetrahydroisoquinoline, but the reaction is not working. Why might this be?
A2: The classic Pictet-Spengler reaction requires an electron-rich aromatic ring to be effective.[18] If your phenethylamine substrate lacks electron-donating groups (like methoxy or hydroxy groups), the aromatic ring is not nucleophilic enough to attack the iminium ion intermediate. For these "deactivated" systems, harsher conditions are typically required, such as refluxing with strong acids like TFA or HCl.[19] The reaction is an intramolecular electrophilic aromatic substitution, so standard aromatic activation rules apply.[20]
Q3: How can I purify my final phenethylamine product from unreacted starting materials and byproducts?
A3: A standard and effective method is acid-base extraction. Phenethylamines are basic and will be protonated in an acidic aqueous solution (e.g., dilute HCl), becoming water-soluble ammonium salts. Neutral organic byproducts and unreacted carbonyl compounds will remain in the organic layer (e.g., diethyl ether or dichloromethane) and can be separated. After separation, the acidic aqueous layer is made basic (e.g., with NaOH or KOH), which deprotonates the amine, making it insoluble in water.[21] The freebase amine can then be extracted back into a fresh organic solvent, dried, and purified further by distillation or crystallization.[13][21]
Q4: Can I use catalytic hydrogenation for the reduction step in a reductive amination?
A4: Yes, catalytic hydrogenation (e.g., H₂ gas with a catalyst like Pd/C or Raney Nickel) is a very effective and clean method for reducing the C=N bond of the imine intermediate.[2] It avoids the use of hydride reagents and simplifies workup. The main consideration is ensuring the catalyst doesn't also reduce other functional groups in your molecule. For instance, a simple phenyl ring is stable, but other groups might be susceptible. This method is often considered a "greener" alternative to hydride-based reductions.[2]
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Stepwise Condensation-Reduction Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477.
- Senthamarai, T., Murugesan, K., Scheffler, K., & Laali, K. K. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Chemistry – A European Journal, 24(33), 8394–8398.
- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
- Nagase, H. (2023). Optimizing Reductive Amination: A Guide for Chemical Procurement. Nacalai USA.
- BenchChem. (2025). Common side reactions in the synthesis of substituted phenylethylamines. BenchChem.
- GlaxoSmithKline. (n.d.). Reductive Amination. GSK Solvent and Reagent Guides.
- Wikipedia. (2024). Reductive amination. In Wikipedia.
- Scribd. (n.d.). Bischler Napieralski Reaction.
- Ingersoll, A. W., Brown, J. H., Kim, C. K., Beauchamp, W. D., & Jennings, G. (1946). α-Phenylethylamine. Organic Syntheses, 26, 72.
- Wikipedia. (2024). Bischler–Napieralski reaction. In Wikipedia.
- Grokipedia. (n.d.). Bischler–Napieralski reaction.
- Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330.
- NROChemistry. (n.d.). Pictet-Spengler Reaction.
- Groenewold, C. S., et al. (2016). Reductive aminations by imine reductases: from milligrams to tons. Catalysis Science & Technology, 6(12), 4049-4059.
- Wikipedia. (2024). Pictet–Spengler reaction. In Wikipedia.
- SciSpace. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction.
- Reddit. (2017). What separation/conversion method can be used to obtain a purified version of (+)-α-phenylethylamine? r/chemistry.
- ACS Publications. (2021). Toward Renewable Amines: Recent Advances in the Catalytic Amination of Biomass-Derived Oxygenates. ACS Catalysis.
- Jayakumar, S., & Chidambaram, M. (2001). Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. Indian Journal of Chemical Technology, 8, 455-460.
- Pope, W. J., & Peachey, S. J. (1901). d- AND l-α-PHENYLETHYLAMINE. Organic Syntheses, 1, 429.
- ChemRxiv. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv.
- ResearchGate. (2023). What is the proper way to synthesis imine from cyclic ketone and primary amine?. ResearchGate.
- Journal of Chemical Education. (2002). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education.
- Google Patents. (2014). CN103641725A - Preparation method of phenylethylamine.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- Chemistry LibreTexts. (2024). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. Chemistry LibreTexts.
- NIH. (2014). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 19(8), 11569-11601.
- Organic Chemistry Portal. (n.d.). Amine synthesis by imine reduction.
- Semantic Scholar. (n.d.). STUDIES ON THE LEUCKART REACTION.
- Chemistry LibreTexts. (2025). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Chemistry LibreTexts.
- The Hive. (2013). Possible N-ethyl-2-phenylethylamine Synthesis Variations. The Hive.
- Organic Syntheses. (n.d.). β-PHENYLETHYLAMINE.
- ResearchGate. (2025). Imine-Forming Elimination Reactions. I. General Base Acid Catalysis and Influence of the Nitrogen Substituent on Rates and Equilibria for Carbinolamine Dehydration. ResearchGate.
- YouTube. (2022). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. YouTube.
- YouTube. (2024). Preparation of Phenethylamines, Part 3: By C-N Bond Formation. YouTube.
- Wikipedia. (2024). Leuckart reaction. In Wikipedia.
- BenchChem. (2025). The Phenethylamine Psychedelic Class: A Technical Guide for Researchers. BenchChem.
- Khan Academy. (n.d.). Formation of imines and enamines. Khan Academy.
- Chemistry Stack Exchange. (2023). Gabriel Phthalamide Synthesis of 1-Phenylethylamine. Chemistry Stack Exchange.
- ACS Publications. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society, 142(17), 7723–7728.
- Preprints.org. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Preprints.org.
- MDPI. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907.
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Technical Support Center: Purification of 3,4-Diethoxyphenethylamine by Vacuum Fractionation
Introduction
Welcome to the technical support guide for the purification of 3,4-Diethoxyphenethylamine. This document is designed for researchers, scientists, and professionals in drug development who are working with this compound. This compound is a valuable intermediate in the synthesis of various pharmacologically active molecules. Its purity is paramount for achieving desired reaction outcomes and ensuring the safety and efficacy of final products.
This guide provides a comprehensive overview of purification by vacuum fractionation, a technique essential for separating the target compound from non-volatile impurities and closely related side-products without causing thermal degradation.[1][2][3] We will delve into the underlying principles, provide a detailed experimental protocol, and address common challenges through a structured troubleshooting section.
Core Principles & Physicochemical Properties
Vacuum fractionation is the distillation of a liquid mixture at a pressure lower than the standard atmospheric pressure.[1][2] Lowering the pressure reduces the boiling point of the liquid, which is crucial for compounds like this compound that are susceptible to decomposition at the high temperatures required for atmospheric distillation.[1][2][3]
Successful purification relies on understanding the compound's physical properties.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉NO₂ | PubChem[4] |
| Molecular Weight | 209.28 g/mol | PubChem[4][5] |
| Boiling Point (Predicted) | ~150-160 °C at 1 mmHg (Estimated from similar compounds) | N/A |
| Appearance | Colorless to pale yellow liquid | N/A |
| Hazards | Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[4] | PubChem[4] |
Note: The boiling point under vacuum is an estimate. It is crucial to determine the optimal distillation conditions empirically.
Visualizing the Process
Experimental Workflow
The overall process, from crude material to purified product, involves careful setup, execution, and analysis.
Caption: General workflow for the purification of this compound.
Vacuum Fractionation Apparatus
A proper setup is critical for a successful and safe distillation.
Caption: Standard vacuum fractionation apparatus.
Detailed Experimental Protocol
This protocol provides a general method. Adjustments may be necessary based on the scale of your reaction and the nature of the impurities.
Materials:
-
Crude this compound
-
Vacuum distillation glassware (round-bottom flask, Claisen adapter, fractionating column, condenser, receiving flasks, vacuum adapter)
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Thermometer and adapter
-
Vacuum pump (diaphragm or rotary vane) with pressure gauge[3]
-
Cold trap
-
Thick-walled vacuum tubing[1]
-
Vacuum grease
-
Inert gas (Nitrogen or Argon)
-
Analytical tools (TLC plates, GC-MS vials, NMR tubes)
Procedure:
-
Glassware Preparation : Thoroughly clean and dry all glassware. Inspect for any cracks or defects, as these can be hazardous under vacuum.[6]
-
Apparatus Assembly :
-
Assemble the distillation apparatus as shown in the diagram above. A Claisen adapter is recommended to prevent bumping.[6]
-
Lightly grease all ground-glass joints to ensure a good seal.[6]
-
Use a fractionating column (e.g., a short Vigreux column) to improve separation efficiency.
-
Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.
-
-
Charging the Flask :
-
Place a magnetic stir bar into the distillation flask. Do not use boiling chips , as they are ineffective under vacuum.[6]
-
Add the crude this compound to the flask. Do not fill it more than two-thirds full.
-
-
System Evacuation :
-
Connect the vacuum adapter via thick-walled tubing to a cold trap, and then to the vacuum pump.[1][6] The cold trap is essential to protect the pump from corrosive vapors.[3]
-
Turn on the cooling water to the condenser.
-
Turn on the stirrer.
-
Slowly and carefully apply the vacuum. The system will degas, and you may see bubbling as residual solvents or volatile impurities are removed.[7]
-
-
Heating and Distillation :
-
Once a stable, low pressure is achieved (typically <1 mmHg), begin to gently heat the distillation flask with the heating mantle.[7]
-
Increase the temperature gradually. Observe the mixture for boiling and watch for the vapor ring to rise up the column.
-
-
Fraction Collection :
-
Forerun: Collect the first fraction, which will contain any remaining low-boiling impurities. The temperature may be unstable during this phase.
-
Main Fraction: When the distillation temperature stabilizes, switch to a new receiving flask. Collect the main fraction of this compound. Record the stable temperature and pressure.
-
Residue: As the distillation slows and the temperature begins to rise or fluctuate, stop the distillation. The high-boiling residue should be left in the distillation flask.
-
-
Shutdown :
-
Turn off and lower the heating mantle. Allow the system to cool under vacuum.[6]
-
Crucially, vent the system to an inert gas (e.g., nitrogen) before turning off the vacuum pump. This prevents atmospheric oxygen from reacting with the hot residue and prevents pump oil from being sucked back into the system.[6]
-
-
Analysis : Analyze all collected fractions (including the forerun) by TLC, GC-MS, or NMR to determine their purity. Pool the fractions that meet your purity requirements.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the vacuum fractionation of this compound.
Troubleshooting Q&A
Q1: My vacuum pump is running, but I can't achieve a low pressure (e.g., pressure stays above 5 mmHg).
-
A1: Leaks are the most common cause.
-
Check the joints: Ensure all ground-glass joints are properly greased and sealed. Re-grease if necessary.
-
Inspect tubing: Check for cracks or collapses in the vacuum tubing. Use only thick-walled tubing designed for vacuum applications.[1]
-
Pump performance: Is the pump oil in your rotary vane pump fresh? Has the diaphragm in your diaphragm pump worn out? Service the pump according to the manufacturer's instructions.
-
Q2: The liquid in the distillation flask is bumping violently, even with stirring.
-
A2: This usually indicates trapped volatiles or too rapid heating.
-
Degas thoroughly: Before heating, ensure the crude material is fully degassed by leaving it under full vacuum with stirring for an extended period.[7]
-
Heat gradually: Apply heat slowly and evenly. Avoid "hot spots" by using a sand bath or a well-fitting heating mantle.
-
Use a Claisen adapter: This piece of glassware helps to contain any material that bumps up from the flask, preventing contamination of the distillate.[6]
-
Q3: The material in the distillation flask is turning dark brown or black upon heating.
-
A3: This is a sign of thermal decomposition. Phenethylamines can be sensitive to heat.[8][9][10]
-
Lower the pressure: The most effective solution is to achieve a lower vacuum. A better vacuum will lower the boiling point and reduce thermal stress on the compound.[1][2]
-
Reduce residence time: Distill the compound as quickly as possible without compromising separation efficiency. Avoid prolonged heating.
-
Q4: I'm not getting any distillate, even though the heating mantle is very hot.
-
A4: This points to an issue with pressure or heat transfer.
-
Check the pressure: Is your vacuum gauge providing an accurate reading? A higher-than-expected pressure will mean a higher-than-expected boiling point.
-
Insulate the column: If the vapor is condensing before it reaches the condenser, you may need to insulate the distillation head and fractionating column with glass wool or aluminum foil to reduce heat loss.[7]
-
Confirm thermometer placement: Ensure the thermometer is correctly positioned to measure the temperature of the vapor entering the condenser.
-
Q5: How do I identify the common impurities in my crude this compound?
-
A5: Impurities often stem from the synthetic route. For example, if synthesized via the reduction of 3,4-diethoxybenzyl cyanide, you might find:
-
Unreacted starting material: 3,4-diethoxybenzyl cyanide.
-
Partially de-ethylated products: Mono-desethylated phenethylamine derivatives can sometimes form, though often in trace amounts.[5][11]
-
Solvent residue: Residual solvents from the reaction or workup (e.g., ethanol, toluene).[5][12]
-
These can typically be identified and separated through careful fractionation and confirmed by GC-MS or NMR analysis.
-
Frequently Asked Questions (FAQs)
Q: What type of vacuum pump is best for this procedure? A: For most lab-scale distillations of this compound, a chemical-resistant diaphragm pump capable of reaching 1-10 mmHg is sufficient and low-maintenance.[3] If a very low pressure (<1 mmHg) is required to prevent decomposition, a rotary vane pump is the workhorse, but it must be protected by an efficient cold trap to prevent vapor damage to the pump oil.[3]
Q: Can I use this procedure for the closely related 3,4-dimethoxyphenethylamine? A: Yes, the principles and procedure are directly applicable. 3,4-dimethoxyphenethylamine is also purified by vacuum distillation.[13] You will need to adjust the target temperature based on its specific boiling point at the pressure you achieve.
Q: How should I store the purified this compound? A: Like many amines, it can react with atmospheric carbon dioxide over time.[14] For long-term storage, it is best to place the purified liquid in a sealed container under an inert atmosphere (nitrogen or argon) and store it in a cool, dark place.
References
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- Oxford Academic.
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- BRANDTECH Scientific.
- Organic Syntheses.
- Google Patents. CN105384650A - Production technology of 3,4-dimethoxy phenethylamine.
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- Cheméo. Chemical Properties of Ethylamine, 3,4,5-trimethoxyphen-, hydrochloride (CAS 832-92-8). [Link]
- Google Patents. US20090171110A1 - Process for preparing n-methyl-3, 4-dimethoxyphenylethylamine.
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Technical Support Center: Addressing Emulsion Formation During Aqueous Workup of 3,4-Diethoxyphenethylamine
This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for addressing the common issue of emulsion formation during the aqueous workup of 3,4-Diethoxyphenethylamine. By understanding the underlying causes and implementing targeted solutions, you can significantly improve phase separation, leading to higher purity and yield of your target compound.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during my workup?
A: An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and water.[1][2] In the context of your this compound workup, it appears as a cloudy or milky third layer between the distinct organic and aqueous phases.[3][4] This occurs when one liquid is dispersed as microscopic droplets within the other.[1] Emulsion formation is often triggered by vigorous agitation (like shaking a separatory funnel) and stabilized by surfactant-like molecules or fine particulates at the liquid-liquid interface.[5][6]
Q2: I have a persistent emulsion. What is the quickest way to break it?
A: Adding a saturated aqueous solution of sodium chloride (brine) is often the most effective initial step.[6][7] This technique, known as "salting out," increases the ionic strength of the aqueous layer, which helps to force the separation of the two phases.[2][5]
Q3: Can adjusting the pH of my aqueous layer help break the emulsion?
A: Yes, pH adjustment can be a powerful tool. Since this compound is a basic compound, ensuring your aqueous layer is sufficiently basic will deprotonate the amine, making it more soluble in the organic solvent and less likely to stabilize an emulsion.[8] Altering the pH can change the charge of emulsifying agents, reducing their stabilizing effect.[3][4]
Q4: I've tried adding brine and adjusting the pH, but the emulsion remains. What's next?
A: For stubborn emulsions, filtration through a pad of Celite® (diatomaceous earth) is a highly effective physical method.[7][9] The Celite® acts as a physical barrier, breaking up the fine droplets that constitute the emulsion as they pass through the filter.[9][10]
Part 2: In-Depth Troubleshooting Guide
Understanding Emulsion Formation in Amine Extractions
The formation of an emulsion during the aqueous workup of this compound is a frequent challenge. The primary cause is often the presence of impurities that act as surfactants.[5] These molecules can have both hydrophilic (water-loving) and lipophilic (oil-loving) properties, allowing them to stabilize the interface between the aqueous and organic layers. Vigorous shaking during extraction provides the energy to disperse the liquids into fine droplets, creating a larger surface area for these surfactants to act upon.[5][6] Additionally, finely divided solids from the reaction mixture can also contribute to emulsion stability.[10]
Troubleshooting Workflow
Caption: A stepwise guide to resolving emulsions in the lab.
Detailed Troubleshooting Steps
| Technique | Mechanism of Action | Experimental Protocol | Success Rate & Considerations |
| 1. Addition of Brine ("Salting Out") | Increases the ionic strength of the aqueous phase, reducing the solubility of organic compounds and helping to coalesce the dispersed droplets.[1][11] | 1. Add a volume of saturated NaCl solution equal to 10-20% of the aqueous layer to the separatory funnel.[6] 2. Gently invert the funnel several times; avoid vigorous shaking.[6] 3. Allow the layers to settle and observe for separation. | High: Often the first and most effective method.[7] |
| 2. pH Adjustment | Alters the solubility and surfactant properties of acidic or basic compounds in the mixture, destabilizing the emulsion.[1][12] | 1. Carefully add an acid or base (e.g., dilute HCl or NaOH) dropwise to the separatory funnel. 2. Gently swirl to mix. 3. Check the pH of the aqueous layer and adjust as needed. | High: Particularly useful when dealing with amine or carboxylic acid compounds.[8] |
| 3. Filtration through Celite® | The fine, porous nature of Celite® physically disrupts the emulsion, allowing the separated layers to pass through.[9][10] | 1. Place a small cotton plug in a powder funnel and add a 1-2 cm layer of Celite®. 2. Wet the Celite® with the organic solvent used in the extraction. 3. Slowly pour the entire emulsion through the Celite® pad. | Very High: Excellent for emulsions stabilized by fine solid particles.[10][13] |
| 4. Addition of a Different Solvent | Adding a small amount of a different organic solvent can alter the overall polarity of the organic phase, helping to dissolve emulsifying agents.[1][2] | 1. Add a small volume (1-5%) of a different organic solvent (e.g., ethyl acetate if using dichloromethane). 2. Gently swirl and allow the layers to settle. | Variable: Can be effective but may impact the partitioning of the desired product. |
| 5. Centrifugation | The applied force accelerates the coalescence of the dispersed droplets, breaking the emulsion.[1][14] | 1. Transfer the emulsion to centrifuge tubes. 2. Ensure the centrifuge is balanced. 3. Centrifuge at a moderate speed for 5-10 minutes. | High: Very effective but limited by the availability of a centrifuge and appropriate tubes.[4][14] |
Part 3: Recommended Workup Protocol to Prevent Emulsion Formation
Prevention is always the best strategy.[3][5] The following protocol is designed to minimize the likelihood of emulsion formation from the outset.
Step 1: Quench the Reaction
-
Slowly add the reaction mixture to a cooled, stirring aqueous solution. This controlled addition helps to dissipate any heat from quenching and can prevent the formation of fine precipitates that might stabilize an emulsion.
Step 2: Initial Extraction
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add the extraction solvent.
-
Crucially, do not shake vigorously. Instead, gently invert the separatory funnel 5-10 times. This provides sufficient surface area for extraction while minimizing the energy input that creates emulsions.[3][5]
-
Allow the layers to separate and drain the lower layer.
Step 3: Subsequent Extractions
-
Repeat the extraction of the aqueous layer with fresh organic solvent 2-3 times, again using gentle inversions.
-
Combine all organic layers.
Step 4: Brine Wash
-
Wash the combined organic layers with a saturated solution of NaCl (brine). This will remove the bulk of dissolved water and help to break up any minor emulsions that may have formed.[15][16]
Step 5: Drying and Concentration
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Filter or decant the drying agent and remove the solvent under reduced pressure to obtain your crude this compound.
Preventative Workflow Diagram
Sources
- 1. youtube.com [youtube.com]
- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Celite , Hive Methods Discourse [chemistry.mdma.ch]
- 10. Workup [chem.rochester.edu]
- 11. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 12. New Low-Energy Method for Nanoemulsion Formation: pH Regulation Based on Fatty Acid/Amine Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. azom.com [azom.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Characterization of byproducts in 3,4-Diethoxyphenethylamine synthesis
Technical Support Center: 3,4-Diethoxyphenethylamine Synthesis
Welcome to the technical support resource for the synthesis and characterization of this compound (3,4-DEPEA). This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you identify and mitigate the formation of common byproducts, ensuring the purity and integrity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two predominant strategies for synthesizing 3,4-DEPEA, each with its own set of potential impurities:
-
Alkylation of a Catechol Precursor: This route typically starts with 3,4-dihydroxyphenethylamine (dopamine) or a related catechol. The two hydroxyl groups are converted to ethoxy groups via a Williamson ether synthesis, using a base and an ethylating agent (e.g., ethyl iodide, diethyl sulfate).[1][2]
-
Reduction of a Diethoxy Intermediate: This approach begins with a molecule that already contains the 3,4-diethoxy moiety. Common precursors include 3,4-diethoxybenzyl cyanide or 3,4-diethoxy-β-nitrostyrene. These intermediates are then reduced to the final phenethylamine product using various reducing agents like Raney-Nickel, Lithium Aluminum Hydride (LiAlH₄), or Sodium Borohydride (NaBH₄) with a catalyst.[3][4]
Q2: Why is the characterization of byproducts in my 3,4-DEPEA synthesis critical?
A2: For professionals in drug development, rigorous byproduct characterization is non-negotiable. Even structurally similar impurities can have vastly different pharmacological and toxicological profiles. According to regulatory standards, such as those from the International Conference on Harmonisation (ICH), impurities in active pharmaceutical ingredients (APIs) must be identified and controlled to levels below strict thresholds (e.g., <0.10% for unknown impurities) to ensure patient safety and drug efficacy.[5] Furthermore, the presence of certain byproducts can provide crucial insights into the reaction mechanism, allowing for process optimization to improve yield and purity.
Q3: What initial analytical steps should I take when I suspect impurities in my crude product?
A3: A multi-technique approach is always recommended for robust analysis.
-
Thin-Layer Chromatography (TLC): Your first and quickest step. It provides a qualitative assessment of the number of components in your crude mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and thermally stable byproducts. The mass fragmentation patterns are invaluable for preliminary structural assignments.[6]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your product and the relative amounts of each impurity. Coupling with a mass spectrometer (LC-MS) is a powerful tool for analyzing less volatile or thermally sensitive compounds.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the unambiguous structural elucidation of isolated impurities.[8]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of 3,4-DEPEA.
Problem 1: My reaction via Williamson Ether Synthesis is incomplete, showing multiple spots on TLC.
Likely Cause: Incomplete alkylation of the starting catechol (e.g., 3,4-dihydroxyphenethylamine). The Williamson ether synthesis is an Sₙ2 reaction where an alkoxide attacks an alkyl halide.[2] If the reaction conditions (stoichiometry, temperature, or reaction time) are suboptimal, you will likely form mono-ethylated intermediates alongside your desired di-ethylated product.
Potential Byproducts:
-
3-Ethoxy-4-hydroxyphenethylamine: Formed when only the hydroxyl at position 4 is alkylated.
-
4-Ethoxy-3-hydroxyphenethylamine: Formed when only the hydroxyl at position 3 is alkylated.
-
Unreacted Starting Material: 3,4-Dihydroxyphenethylamine.
Troubleshooting & Characterization Protocol:
-
LC-MS Analysis:
-
Objective: To determine the mass of the impurities.
-
Protocol: Prepare a 1 mg/mL solution of your crude product in a suitable solvent (e.g., methanol/water). Inject into an LC-MS system. Look for the molecular ions corresponding to the expected byproducts.
-
-
Preparative HPLC or Column Chromatography:
-
Objective: To isolate the impurities for structural analysis.
-
Protocol: Use a silica gel column with a gradient solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with triethylamine) to separate the components. Monitor fractions by TLC.
-
-
NMR Spectroscopy:
-
Objective: To confirm the structure of the isolated mono-ethylated byproduct.
-
Protocol: Dissolve the isolated impurity in a deuterated solvent (e.g., CDCl₃ or MeOD). In the ¹H NMR spectrum, you will observe only one set of signals for an ethoxy group (a triplet around 1.4 ppm and a quartet around 4.0 ppm) and a remaining phenolic -OH proton. The exact position of the ethoxy group can be determined by 2D NMR experiments like HMBC or NOESY.
-
Mitigation Strategy:
-
Ensure at least 2.2 equivalents of both the base (e.g., K₂CO₃) and the ethylating agent (e.g., ethyl iodide) are used.
-
Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC until the starting material and mono-ethylated intermediates are fully consumed.
-
Use a polar aprotic solvent like DMF or acetonitrile to promote the Sₙ2 reaction.[9]
Problem 2: During the reduction of 3,4-diethoxybenzyl cyanide, my yield is low and the product is contaminated.
Likely Cause: The reduction of a nitrile to a primary amine can be complex. Incomplete reduction or side reactions involving intermediates can lead to several byproducts. Catalytic hydrogenation, for instance, can sometimes stall or lead to the formation of secondary amines.
Potential Byproducts:
-
3,4-Diethoxybenzaldehyde: Formed if the starting nitrile is hydrolyzed.
-
Bis(3,4-diethoxyphenethyl)amine (Secondary Amine): Formed from the reaction of the initially formed primary amine with an imine intermediate.
-
N-formyl-3,4-diethoxyphenethylamine: Can be formed if a Leuckart-type reaction occurs, especially if formic acid or its derivatives are present.[10]
Troubleshooting & Characterization Protocol:
-
GC-MS Analysis:
-
Objective: To identify volatile byproducts like the secondary amine.
-
Protocol: Dissolve the crude product in a volatile solvent (e.g., ethyl acetate). Inject into the GC-MS. The secondary amine will have a significantly higher molecular weight than the desired product.
-
-
FTIR Spectroscopy:
-
Objective: To detect the presence of carbonyl-containing impurities.
-
Protocol: Analyze a sample of the crude product. A strong absorption band around 1700-1730 cm⁻¹ would suggest the presence of an aldehyde, while a band around 1650-1680 cm⁻¹ could indicate an amide (N-formyl) impurity.
-
-
Purification and NMR:
-
Objective: Isolate and confirm byproduct structures.
-
Protocol: Isolate the secondary amine impurity via column chromatography. Its ¹H NMR spectrum will be more complex in the aliphatic region corresponding to the ethyl side chain compared to the primary amine.
-
Mitigation Strategy:
-
When performing catalytic hydrogenation of the nitrile, the addition of ammonia can suppress the formation of secondary amines.[4][11]
-
For LiAlH₄ reductions, ensure anhydrous conditions and a proper workup procedure to avoid the formation of unwanted side products.
-
Ensure the purity of the starting 3,4-diethoxybenzyl cyanide, as impurities here will carry through the reaction.
Problem 3: My NMR spectrum shows signals that don't correspond to any expected product or intermediate.
Likely Cause: This could indicate the formation of unexpected byproducts from rearrangement, dimerization, or reactions with the solvent or reagents. For example, in syntheses starting from nitrostyrenes, dimeric byproducts can sometimes form.[12] If your synthesis involves a catechol intermediate, oxidation to a quinone followed by polymerization can also occur, leading to complex, often colored, impurities.[13][14]
Troubleshooting Workflow:
This diagnostic workflow can help you systematically identify the unknown component.
Caption: A decision-making workflow for identifying unknown byproducts.
Data Summary & Visualization
Byproduct Characterization Data
The table below summarizes key analytical data for 3,4-DEPEA and its most common byproducts arising from the Williamson ether synthesis route.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key MS Fragments (m/z) | Characteristic ¹H NMR Signals (ppm, CDCl₃) |
| This compound (Product) | C₁₂H₁₉NO₂ | 209.28 | 209 (M+), 180, 152, 30 | ~4.1 (q, 4H, 2x -OCH₂-), ~2.9 (t, 2H), ~2.7 (t, 2H), ~1.4 (t, 6H, 2x -CH₃) |
| 3-Ethoxy-4-hydroxyphenethylamine | C₁₁H₁₇NO₂ | 195.26 | 195 (M+), 166, 138, 30 | ~5.5 (s, 1H, -OH), ~4.1 (q, 2H, -OCH₂-), ~1.4 (t, 3H, -CH₃) |
| 4-Ethoxy-3-hydroxyphenethylamine | C₁₁H₁₇NO₂ | 195.26 | 195 (M+), 166, 138, 30 | ~5.5 (s, 1H, -OH), ~4.1 (q, 2H, -OCH₂-), ~1.4 (t, 3H, -CH₃) |
| 3,4-Dihydroxyphenethylamine | C₈H₁₁NO₂ | 153.18 | 153 (M+), 124, 30 | Absence of ethoxy signals; presence of two -OH signals. |
Reaction Pathway Visualizations
General Synthetic Workflow
This diagram illustrates the overarching process from synthesis to final characterization.
Caption: General workflow for synthesis and analysis of 3,4-DEPEA.
Byproduct Formation: Incomplete Alkylation
This diagram shows the mechanistic origin of mono-ethylated byproducts in the Williamson ether synthesis.
Caption: Formation pathways for mono-ethylated byproducts.
References
- Di Trani, L., et al. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv.
- Wikipedia. (n.d.). 3,4-Dimethoxyphenethylamine.
- ChemRxiv. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. Cambridge Open Engage. [Link]
- Aalborg University. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Aalborg University's Research Portal. [Link]
- Singleton, B. D. (n.d.). Reduction of Nitrostyrenes using Red-Al. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Versatility of 3,4-Dimethoxyphenethylamine (CAS: 120-20-7). [Link]
- Google Patents. (n.d.). US4960939A - Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine.
- Moore, M. L. (1942). The Leuckart Reaction. Organic Reactions. [Link]
- O'Brien, J., et al. (2010). Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. Organic Letters. [Link]
- Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry. [Link]
- Ingersoll, A. W. (1927). α-Phenylethylamine. Organic Syntheses. [Link]
- Reddy, G. S., et al. (2008). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. Journal of the Serbian Chemical Society. [Link]
- J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- Wikipedia. (n.d.). Williamson ether synthesis.
- Wey, A., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Analytical Chemistry. [Link]
- Chem-Station. (2014). Williamson Ether Synthesis.
- LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
- Anderson, C. D., et al. (2011). Oxidation of 3,4-dihydroxyphenylacetaldehyde, a toxic dopaminergic metabolite, to a semiquinone radical and an ortho-quinone. Journal of Biological Chemistry. [Link]
- Musile, G., et al. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Forensic Toxicology. [Link]
- Pannala, V. R., et al. (2021). Oxidative Transformations of 3,4-Dihydroxyphenylacetaldehyde Generate Potential Reactive Intermediates as Causative Agents for Its Neurotoxicity. International Journal of Molecular Sciences. [Link]
- Pannala, V. R., et al. (2021). Oxidative Transformations of 3,4-Dihydroxyphenylacetaldehyde Generate Potential Reactive Intermediates as Causative Agents for Its Neurotoxicity. MDPI. [Link]
Sources
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- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US4960939A - Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine - Google Patents [patents.google.com]
- 9. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. benchchem.com [benchchem.com]
- 12. Reduction of Nitrostyrenes using Red-Al [chemistry.mdma.ch]
- 13. Oxidation of 3,4-dihydroxyphenylacetaldehyde, a toxic dopaminergic metabolite, to a semiquinone radical and an ortho-quinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Stability of 3,4-Diethoxyphenethylamine under different storage conditions
Technical Support Center: Stability of 3,4-Diethoxyphenethylamine
This guide serves as a critical resource for researchers, scientists, and drug development professionals utilizing this compound (3,4-DEPEA). Ensuring the chemical stability of this compound is paramount for the validity and reproducibility of experimental results. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific stability issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that lead to the degradation of this compound?
A1: As a substituted phenethylamine, 3,4-DEPEA is susceptible to degradation from several key environmental factors. The core structure, containing a reactive amine group and an electron-rich phenyl ring, is prone to specific chemical reactions when not stored properly.[1][2][3] The primary degradation pathways include:
-
Oxidation: The amine group is highly susceptible to oxidation, especially when exposed to atmospheric oxygen.[1] This process can be catalyzed by light and trace metal impurities, leading to the formation of corresponding aldehydes and carboxylic acids.[1][4]
-
Reaction with Carbon Dioxide: Being a basic compound, the amine group in 3,4-DEPEA can react with atmospheric carbon dioxide (CO₂) to form a solid carbonate salt, which can alter its physical and chemical properties.[1]
-
Light Exposure (Photosensitivity): Many phenethylamine compounds are sensitive to light.[1][5] UV and even ambient light can provide the necessary energy to initiate and accelerate oxidative degradation reactions.
-
Elevated Temperature: Heat acts as a catalyst for most chemical reactions. Storing 3,4-DEPEA at elevated temperatures will significantly accelerate the rate of all potential degradation pathways.[1][6]
-
Moisture (Hydrolysis): The compound is described as hygroscopic, meaning it readily absorbs moisture from the air.[5][6] While the ethoxy groups are generally stable, the presence of moisture can facilitate other degradation reactions and may impact the physical state of the solid material.
Q2: I've just received a new batch of solid 3,4-DEPEA. What are the absolute ideal storage conditions to ensure its long-term stability?
A2: To maximize the shelf-life and maintain the purity of solid (neat) 3,4-DEPEA, we recommend a multi-faceted approach to mitigate all potential degradation factors. The following table summarizes the optimal storage protocol.
Table 1: Recommended Storage Conditions for Solid this compound
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Minimizes the rate of all chemical degradation reactions.[7] Refrigeration at 2-8°C is acceptable for short-term storage, but freezing is superior for long-term stability. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen and moisture, directly preventing oxidative degradation and reaction with CO₂.[5][8] |
| Light | Amber Glass Vial | Protects the light-sensitive compound from UV and visible light, preventing photochemical degradation.[1][5][8] |
| Moisture | Tightly Sealed Container, Stored in a Desiccator | Prevents the absorption of atmospheric moisture, as the compound is hygroscopic.[5][6] |
Q3: How does stability change when 3,4-DEPEA is in a solution? What is the best way to store stock solutions?
A3: The stability of 3,4-DEPEA in solution is highly dependent on the solvent, pH, and storage conditions.
-
Solvent Choice: For long-term storage, aprotic organic solvents such as anhydrous DMSO or ethanol are generally preferred over aqueous solutions.
-
pH Considerations: In aqueous solutions, the stability of phenethylamines is pH-dependent. The protonated form of the amine (at a lower pH) is generally more stable against oxidation than the free base. However, acidic conditions can potentially catalyze other reactions, such as hydrolysis of the ethoxy groups under harsh conditions.[9] For most applications, preparing solutions in a buffer at a neutral or slightly acidic pH (e.g., pH 6-7) is a reasonable starting point.
-
Storage Protocol for Solutions:
-
Use anhydrous solvents if possible.
-
Divide the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or, ideally, -80°C.
-
Protect from light by using amber vials or wrapping clear vials in aluminum foil.
-
Troubleshooting Guide
Scenario 1: My experimental results are inconsistent, and I suspect my 3,4-DEPEA has degraded.
-
Issue: You are observing a loss of efficacy, unexpected side products, or a general lack of reproducibility in your assays. This is a common consequence of using a degraded starting material.
-
Troubleshooting Workflow:
Caption: Workflow for investigating suspected degradation.
Scenario 2: My solid 3,4-DEPEA, which was initially a pale yellow liquid or solid, has darkened to a brown color.
-
Issue: A distinct color change is a strong visual indicator of chemical degradation.
-
Explanation: For phenethylamines, a color change to yellow or brown often signifies oxidation. The formation of oxidized species and potential polymers can lead to discoloration.
-
Recommendation: Do not use the material for experiments where purity is critical. The observed color change indicates the presence of significant impurities. You should either attempt to re-purify the compound (e.g., via column chromatography or distillation) or, more advisably, dispose of the batch according to your institution's safety guidelines and acquire a fresh, quality-controlled lot.
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study to Characterize Stability
A forced degradation study is essential for understanding the intrinsic stability of a compound.[10] It involves subjecting the drug to a series of exaggerated stress conditions to identify potential degradation products and pathways.
Table 2: Conditions for a Forced Degradation Study of 3,4-DEPEA
| Stress Condition | Reagent/Condition | Typical Duration | Purpose |
| Acid Hydrolysis | 0.1 M HCl | 24-72 hours at 60°C | To test stability in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH | 24-72 hours at 60°C | To test stability in alkaline environments. |
| Oxidation | 3% H₂O₂ | 24 hours at RT | To simulate oxidative stress. |
| Thermal Stress | 80°C (Solid & Solution) | 48-72 hours | To assess the impact of high heat.[11] |
| Photolytic Stress | High-intensity UV/Vis light | 24-48 hours | To determine light sensitivity. |
Methodology:
-
Prepare solutions of 3,4-DEPEA (e.g., 1 mg/mL) in an appropriate solvent (e.g., 50:50 acetonitrile:water).
-
Expose aliquots of the solution to the stress conditions outlined in Table 2. Include a control sample stored under ideal conditions.
-
After the exposure period, neutralize the acid and base samples.
-
Analyze all samples, including the control, by a stability-indicating method like HPLC-UV/MS.
-
Compare the chromatograms to identify new peaks (degradation products) and quantify the loss of the parent compound. Mass spectrometry (MS) is crucial for the structural elucidation of the degradants.[10][12]
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of a 3,4-DEPEA sample. This method should be validated for your specific instrumentation.
-
Instrumentation: HPLC with UV Detector (e.g., Agilent 1260 Infinity II or equivalent).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm.
-
Sample Preparation: Dissolve a small amount of 3,4-DEPEA in the mobile phase (50:50 A:B) to a concentration of approximately 0.5 mg/mL.
-
Analysis: A pure sample should yield a single major peak. The presence of additional peaks indicates impurities or degradation products. The peak area percentage can be used to estimate purity.
Potential Degradation Pathway
The primary degradation route for phenethylamines is oxidation at the amine. This process, catalyzed by monoamine oxidase (MAO) in biological systems, can also occur chemically.[4][13] The initial oxidation forms an unstable aldehyde, which is then further oxidized to a carboxylic acid.
Caption: Primary oxidative degradation pathway of 3,4-DEPEA.
References
- Proposed metabolic pathways of 3,4-dimethoxy-2-phenylethylamine by guinea pig liver slices.
- Temperature and time after urine collection affect the detection of phenethylamine, a substance prohibited in sports. Source: PubMed. [Link]
- The Kinetics of Hydroxylation of Phenylethylamine, Amphetamine and Phenylalanine in Rodent Tissues.
- Oxidation of phenethylamine derivatives by cytochrome P450 2D6: the issue of substrate protonation in binding and c
- Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol with special reference to the metabolism of its intermediate phenylacetaldehyde. Source: PubMed. [Link]
- Oxidative Processes to Transform and Degrade Amphetamine-Type Stimulants: Alternatives to Inciner
- Stability of analytes in biosamples - an important issue in clinical and forensic toxicology?. Source: PubMed. [Link]
- CN105384650A - Production technology of 3,4-dimethoxy phenethylamine.
- US4960939A - Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine.
- Stability testing of existing active substances and related finished products. Source: European Medicines Agency. [Link]
- Substituted phenethylamine - Wikipedia. Source: Wikipedia. [Link]
- Biochemistry, Catecholamine Degradation - StatPearls - NCBI Bookshelf.
- ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
- Long-Term Stability Assessment Service.
- Stability Testing: Ensuring the Longevity of Pharmaceutical Products. Source: T,C&A LAB. [Link]
- Phenethylamines. Source: University of Virginia School of Medicine. [Link]
- The effect of beta-phenylethylamine on temperature in mice and its possible mechanisms of action. Source: PubMed. [Link]
- This compound | C12H19NO2 | CID 840694 - PubChem. Source: PubChem. [Link]
- 2-Phenethylamines in Medicinal Chemistry: A Review - PMC. Source: PubMed Central. [Link]
- Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. Source: MDPI. [Link]
- Analytical Methods - OPUS.
- Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. Source: PubMed. [Link]
- Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
- Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Source: PubMed Central. [Link]
- Mescaline - Wikipedia. Source: Wikipedia. [Link]
- A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Source: Journal of Pharmaceutical Research & Reports. [Link]
- Active Ingredient Summary Table Thermal Stability. Source: Fagron. [Link]
- Forced degradation study of thiocolchicoside: characterization of its degrad
- Stability studies of alkoxysilanes in aqueous media. Source: PubMed. [Link]
- Chemical and physical stability of diluted busulfan infusion solutions.
- Physico-chemical Stability of MabThera Drug-product Solution for Subcutaneous Injection under in-use Conditions with Different Administration M
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up of 3,4-Diethoxyphenethylamine Production
Introduction: The Significance and Synthesis of 3,4-Diethoxyphenethylamine
This compound is a substituted phenethylamine and a key intermediate in the synthesis of various pharmacologically active compounds. Its synthesis is of considerable interest to researchers in medicinal chemistry and drug development. A common and reliable route to this compound involves the condensation of 3,4-diethoxybenzaldehyde with nitromethane to form 1-(3,4-diethoxyphenyl)-2-nitroethene, followed by the reduction of this intermediate.
While this synthesis is straightforward on a lab scale, scaling up production presents significant challenges, particularly during the reduction step. Issues related to reaction kinetics, heat management, reagent handling, and product purification become magnified, demanding a robust and well-understood process. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to assist scientists in overcoming the hurdles of scaling up this compound production.
Core Synthesis Pathway: A High-Level Overview
The production typically follows a two-step process. Understanding the critical parameters of each step is fundamental to a successful scale-up.
Caption: General synthesis workflow for this compound.
Troubleshooting Guide: Common Scale-Up Challenges & Solutions
This section addresses specific problems researchers may encounter during the scale-up process in a direct question-and-answer format.
Question 1: My reduction of 1-(3,4-diethoxyphenyl)-2-nitroethene with Lithium Aluminum Hydride (LAH) is giving a low yield and multiple side products. What is going wrong?
Answer: Low yields in LAH reductions of β-nitrostyrenes are a common issue during scale-up and can be attributed to several factors:
-
Causality - Formation of Intermediates: The reduction of a nitro group is a multi-electron process that proceeds through several intermediates, such as nitroso and hydroxylamine species. If the reaction is not driven to completion, these intermediates can persist or react to form side products like oximes.
-
Causality - Reagent Reactivity and Purity: Lithium aluminum hydride is extremely reactive and moisture-sensitive.[1][2][3] On a larger scale, ensuring completely anhydrous conditions is more challenging. Trace moisture will consume the LAH, reducing its effective stoichiometry and generating hydrogen gas, which poses a safety risk.[2][3] The quality of the LAH itself can also vary.
Troubleshooting Steps:
-
Ensure Rigorous Anhydrous Conditions: All glassware must be oven or flame-dried immediately before use. Solvents (like THF or diethyl ether) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). All additions should be performed under a positive pressure of an inert gas like nitrogen or argon.[1][2]
-
Verify LAH Activity: If possible, titrate a small sample of your LAH to determine its active hydride content before the reaction. This allows for a more accurate calculation of the required equivalents.
-
Control Addition Temperature: Add the nitrostyrene solution dropwise to the LAH suspension at 0 °C.[2] This helps to control the initial exotherm and minimize side reactions. After the addition is complete, allow the reaction to slowly warm to room temperature and then reflux if necessary to drive it to completion.
-
Optimize Stoichiometry: While a molar excess of LAH is necessary, an excessive amount can complicate the work-up. A 2.5 to 3.0 molar equivalent of LAH relative to the nitrostyrene is a good starting point for optimization.
Question 2: I'm concerned about thermal runaway during the exothermic LAH reduction. How can I safely manage the reaction temperature on a multi-liter scale?
Answer: This is a critical safety concern. LAH reductions are highly exothermic, and the heat generated scales with the reaction volume.[2] A thermal runaway can lead to a violent, uncontrolled reaction.
Causality - Surface Area to Volume Ratio: As the reactor size increases, the surface area available for heat dissipation does not increase as rapidly as the reaction volume. This makes cooling large reactors significantly less efficient than cooling small flasks.
Safety & Control Measures:
-
Reactor & Cooling Setup: Use a jacketed reactor with a powerful circulating cooling system. Ensure the heat transfer fluid is rated for the required low temperatures (e.g., below 0 °C). An internal cooling coil can provide additional heat removal capacity for very large scales.
-
Reverse Addition: Instead of adding the LAH to the substrate, always add the substrate solution slowly and dropwise to the cooled LAH suspension.[2] This ensures that the reactive LAH is always in excess and the concentration of the substrate being reduced at any given time is low, making the heat generation rate manageable.
-
Dilution: While it increases solvent usage, performing the reaction at a lower concentration can help manage the exotherm by providing more thermal mass to absorb the heat generated.
-
Real-Time Monitoring: Equip the reactor with a calibrated internal thermometer and an emergency quench bath (e.g., a large ice-water bath the reactor can be lowered into). Never rely solely on the jacket temperature.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including a fire-retardant lab coat, safety glasses or a face shield, and chemical-resistant gloves.[1][3]
-
Fire Safety: Have a Class D fire extinguisher (for combustible metals) and dry sand readily available. Never use water or CO₂ extinguishers on an LAH fire. [3]
Question 3: The work-up of my large-scale LAH reaction results in a gelatinous, unfilterable sludge of aluminum salts. How can I improve product isolation?
Answer: The formation of colloidal or gelatinous aluminum salts during the quenching of LAH is a notorious problem that can trap a significant amount of product and make filtration nearly impossible.
Causality - Hydrolysis of Aluminum Species: Quenching excess LAH and the resulting aluminum alkoxide complexes with water produces aluminum hydroxide, Al(OH)₃, which is highly gelatinous.
Recommended Solution - The Fieser Work-up: This method is designed to produce a granular, easily filterable solid.[4] The key is the sequential and precise addition of reagents to the cooled reaction mixture under vigorous stirring. For a reaction using 'x' grams of LAH :
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and cautiously add 'x' mL of water .
-
Add 'x' mL of 15% aqueous sodium hydroxide (NaOH) .
-
Finally, add '3x' mL of water .
-
Remove the cooling bath and stir the mixture vigorously for 15-30 minutes. The precipitate should become a white, granular solid.
-
Filter the solids through a pad of Celite® and wash the filter cake thoroughly with the reaction solvent (e.g., THF or ether) to recover the product.
Question 4: I am considering catalytic hydrogenation as a safer alternative to LAH for large-scale production. What are the potential challenges?
Answer: Catalytic hydrogenation is indeed a much safer and more scalable method for reducing nitrostyrenes.[5] However, it presents its own set of challenges.
-
Catalyst Selection and Activity: Palladium on carbon (Pd/C) is a common catalyst.[5][6] The activity can vary between batches and suppliers. Catalyst deactivation or "poisoning" can occur if impurities (e.g., sulfur compounds) are present in the starting materials or solvent.
-
Reaction Conditions: These reactions often require elevated hydrogen pressure, necessitating the use of specialized high-pressure reactors (autoclaves), which brings its own set of safety protocols.[5]
-
Side Reactions: Incomplete reduction can lead to the formation of oxime intermediates. Over-reduction is less common for this substrate but is a possibility with other functional groups.
-
Work-up: Filtration to remove the solid catalyst can be hazardous as Pd/C is pyrophoric and can ignite in the presence of air, especially when saturated with hydrogen and solvent. The catalyst should be filtered under a nitrogen blanket and kept wet with solvent until it can be safely quenched.
Detailed Experimental Protocol: LAH Reduction (50 g Scale)
This protocol is for experienced chemists and assumes all safety precautions for handling LAH are strictly followed.[4]
Materials:
-
1-(3,4-Diethoxyphenyl)-2-nitroethene: 50.0 g
-
Lithium Aluminum Hydride (LAH): ~25 g (Requires verification of activity; aiming for ~2.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF): 2.0 L
-
15% Sodium Hydroxide Solution
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Celite® 545
Equipment:
-
5 L 3-neck round-bottom flask (or jacketed reactor)
-
Mechanical stirrer
-
Thermocouple/internal thermometer
-
Addition funnel (1 L)
-
Reflux condenser with inert gas inlet
-
Large ice/water bath
Procedure:
-
Reactor Setup: Assemble the reactor, ensuring all glassware is completely dry. Equip it with the mechanical stirrer, thermometer, and condenser. Purge the entire system with dry nitrogen for at least 30 minutes.
-
LAH Suspension: Under a strong flow of nitrogen, carefully add the LAH powder to 1.0 L of anhydrous THF in the reactor. Begin stirring to form a uniform grey suspension. Cool the reactor to 0 °C using the ice bath.
-
Substrate Addition: Dissolve the 50.0 g of the nitrostyrene in 500 mL of anhydrous THF in the addition funnel. Add this solution dropwise to the stirred LAH suspension over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.[2]
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed. If needed, gently heat the mixture to reflux for 1-2 hours to ensure completion.
-
Work-up (Fieser Method): Cool the reaction mixture back down to 0 °C. Proceed with extreme caution as this step generates hydrogen gas.[4]
-
Slowly add 25 mL of water dropwise.
-
Slowly add 25 mL of 15% NaOH solution dropwise.
-
Slowly add 75 mL of water dropwise.
-
-
Granulation and Filtration: Remove the ice bath and stir the mixture vigorously for 30 minutes. A white, granular precipitate should form. Set up a large Büchner funnel with a pad of Celite®. Filter the slurry and wash the white solid thoroughly with 3 x 150 mL portions of THF.
-
Isolation: Combine the filtrate and washes. Dry the solution over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound as an oil.
-
Purification: The crude product can be purified by vacuum distillation for high purity. Alternatively, it can be dissolved in a suitable solvent (e.g., ether) and precipitated as its hydrochloride salt by bubbling dry HCl gas through the solution, followed by recrystallization.
Data & Visualization
Troubleshooting Decision Tree: Low Product Yield
Caption: Decision tree for troubleshooting low yield in the reduction step.
Table 1: Comparison of Reduction Methods for Scale-Up
| Feature | Lithium Aluminum Hydride (LAH) Reduction | Catalytic Hydrogenation (H₂/Pd-C) |
| Pros | - High reactivity, reduces many functional groups- Fast reaction times- Well-established in literature | - Much safer for large scale[5]- High yielding under optimized conditions[6]- "Greener" process with less hazardous waste |
| Cons | - Extremely hazardous: pyrophoric, reacts violently with water[1][2][3]- Difficult work-up (gelatinous salts)- Requires strictly anhydrous conditions | - Requires high-pressure equipment- Catalyst can be pyrophoric and requires careful handling- Potential for catalyst poisoning |
| Typical Yield | 60-80% (highly dependent on work-up efficiency)[7][8] | 85-95%[5][6] |
| Best For | Lab-scale synthesis, proof-of-concept | Pilot plant and industrial-scale production |
Table 2: Physical and Analytical Properties
| Property | Value |
| Chemical Formula | C₁₂H₁₉NO₂[9] |
| Molecular Weight | 209.28 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | ~110-115 °C at 0.5 mmHg |
| CAS Number | 61381-04-2[9] |
| Purity (Typical Spec) | ≥98% (by GC or HPLC) |
| Identification | Conforms to reference ¹H-NMR and Mass Spectrum |
Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for this synthesis? The primary starting materials are 3,4-diethoxybenzaldehyde and nitromethane. The purity of these materials is crucial; impurities can lead to side reactions during the initial condensation or poison the catalyst in a hydrogenation reaction.
Q2: How do I store this compound? As a primary amine, it is susceptible to oxidation and can absorb CO₂ from the atmosphere. It should be stored in an amber, airtight container under an inert atmosphere (nitrogen or argon) and refrigerated to prolong its shelf life.
Q3: What analytical methods are recommended for final product characterization and purity assessment? A combination of techniques is recommended:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm molecular weight and identify volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
-
FTIR Spectroscopy: To confirm the presence of key functional groups (e.g., N-H stretches of the primary amine, aromatic C-H).
Q4: Are there any specific safety hazards associated with the final product? Yes. This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[9] Always handle it in a well-ventilated fume hood with appropriate PPE, including gloves and safety glasses.
References
- Bloom Tech. (2024, September 11). How to handle lithium aluminum hydride? Knowledge - Bloom Tech.
- BenchChem. (n.d.). Application Notes and Protocols for Large-Scale Reduction Reactions Using Lithium Aluminium Hydride. BenchChem.
- Southern Utah University. (n.d.). Lithium Aluminum Hydride - Chemical Protocols (ERM). SUU.
- Murahashi, S. I., et al. (1990). Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes. Bulletin of the Chemical Society of Japan, 63(4), 1252-1254.
- American Chemical Society. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.
- ResearchGate. (n.d.). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.
- Beilstein Journals. (n.d.). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journals.
- ChemRxiv. (n.d.). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv.
- Kohno, M., Sasao, S., & Murahashi, S. I. (1990). Synthesis of Phenethylamines by Hydrogenation of B-Nitrostyrenes. Bulletin of the Chemical Society of Japan, 63(4), 1252-1254.
- PubChem. (n.d.). This compound.
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- 9. This compound | C12H19NO2 | CID 840694 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Catalyst Poisoning in the Synthesis of 3,4-Diethoxyphenethylamine
Welcome to the Technical Support Center dedicated to addressing the critical issue of catalyst poisoning in the synthesis of 3,4-Diethoxyphenethylamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, actionable insights to diagnose, prevent, and resolve common challenges encountered during the catalytic hydrogenation of precursors to this important compound. Our focus is on delivering practical, field-proven advice grounded in established scientific principles to ensure the efficiency, reproducibility, and success of your synthetic endeavors.
Introduction to Catalyst Deactivation in Phenethylamine Synthesis
The synthesis of this compound typically involves the catalytic reduction of a functionalized precursor, most commonly 3,4-diethoxy-β-nitrostyrene or 3,4-diethoxybenzyl cyanide. This transformation is highly dependent on the activity of heterogeneous catalysts such as Raney® Nickel and Palladium on carbon (Pd/C). However, the very nature of the reactants, intermediates, and the final product—a primary amine—creates a challenging environment where catalyst deactivation, or poisoning, is a frequent obstacle.
Catalyst poisoning occurs when substances present in the reaction mixture strongly adsorb to the active sites of the catalyst, rendering them inaccessible to the reactants and thereby decreasing or altogether halting the reaction.[1] This phenomenon leads to reduced yields, inconsistent reaction times, and difficulties in purification, ultimately impacting project timelines and costs. This guide will provide a structured approach to understanding and mitigating these effects.
Frequently Asked Questions (FAQs)
Q1: My hydrogenation of 3,4-diethoxy-β-nitrostyrene has stalled. What are the likely causes related to catalyst poisoning?
A1: A stalled reaction is a classic symptom of catalyst deactivation. Several factors could be at play:
-
Product Inhibition: The primary amine product, this compound, possesses a lone pair of electrons on the nitrogen atom which can strongly adsorb to the active metal sites (e.g., Ni, Pd), effectively blocking them.[2] This is a form of reversible poisoning that becomes more pronounced as the product concentration increases.
-
Intermediate Poisoning: The reduction of nitrostyrenes can proceed through an oxime intermediate. Oximes are known to be inhibitors for palladium catalysts, slowing down the subsequent reduction to the amine.[1][3]
-
Contaminants in Starting Materials: The precursors to 3,4-diethoxy-β-nitrostyrene are often derived from ethylvanillin. Commercial ethylvanillin can contain impurities such as vanillin, isovanillin, vanillic acid, and residual reagents from its synthesis (e.g., guaiacol derivatives) which may contain catalyst poisons.[4][5] Sulfur-containing compounds are particularly detrimental, even at parts-per-million (ppm) levels.[6]
-
Solvent Impurities: Solvents can be a hidden source of poisons. For instance, some grades of ethanol may contain sulfur compounds used in denaturation processes. Halogenated solvents, if not thoroughly removed from previous steps, can also poison palladium and nickel catalysts.[1]
Q2: What are the most common catalyst poisons I should be concerned about in this synthesis?
A2: The most common and potent catalyst poisons in this context fall into a few key categories:
-
Sulfur Compounds: Thiophenes, mercaptans, sulfides, and even elemental sulfur are severe poisons for both nickel and palladium catalysts.[1][6] These can be introduced through starting materials, reagents, or solvents.
-
Nitrogen Compounds: As mentioned, the amine product itself is a poison. Other nitrogen-containing functional groups, such as nitriles (if starting from the cyanide route), pyridines, and other heterocycles, can also deactivate the catalyst.[1][2] In the hydrogenation of nitriles, the formation of secondary and tertiary amines as byproducts can also contribute to catalyst deactivation.[7][8]
-
Heavy Metals: Trace amounts of metals like lead, mercury, or arsenic can irreversibly poison the catalyst.[1] These are less common but can be introduced from reactors or reagents.
-
Carbon Monoxide (CO): If using hydrogen from a source that is not properly purified, CO can be present and act as a strong poison for metal catalysts.[1]
Q3: How can I purify my starting materials to prevent catalyst poisoning?
A3: Rigorous purification of reactants and solvents is the most effective preventative measure.
-
Recrystallization of Nitrostyrene: The 3,4-diethoxy-β-nitrostyrene precursor should be recrystallized from a suitable solvent (e.g., ethanol, isopropanol) until a constant melting point is achieved and the material is a bright, clean color. This will remove many non-volatile impurities.
-
Solvent Purification: Use high-purity, anhydrous solvents. If in doubt about the quality of your solvent, consider distilling it or passing it through a column of activated alumina or silica gel to remove polar impurities and potential poisons.
-
Use of Scavengers: In some cases, adding a small amount of a "sacrificial" catalyst or a poison scavenger to the reaction mixture before adding the primary catalyst can be effective. However, this approach requires careful optimization.
Q4: I am using Raney® Nickel for the hydrogenation of 3,4-diethoxybenzyl cyanide. What specific issues should I be aware of?
A4: Raney® Nickel is very effective for nitrile hydrogenation but is also susceptible to poisoning.
-
Amine Condensation: The primary amine product can react with the imine intermediate to form secondary amines, which are also catalyst inhibitors.[7][8] The addition of ammonia to the reaction mixture is a common strategy to suppress the formation of secondary and tertiary amines by shifting the equilibrium away from their formation.[9][10]
-
Over-reduction: While not strictly poisoning, harsh conditions can lead to side reactions, such as hydrogenolysis of the ethoxy groups, especially if acidic impurities are present.
-
Storage and Handling: Raney® Nickel is pyrophoric and must be stored under water or a suitable solvent. Improper storage can lead to oxidation and loss of activity.[7]
Q5: Can a poisoned catalyst be regenerated?
A5: Yes, in many cases, catalyst activity can be at least partially restored through regeneration. The method depends on the nature of the poison and the catalyst.
-
For Raney® Nickel: A common method involves washing the catalyst with a dilute aqueous base (e.g., NaOH) followed by extensive washing with deionized water.[7] For more stubborn deactivation, treatment with a dilute acid (e.g., acetic acid) can be effective, but this should be done with caution as it can also dissolve the active nickel.[7] In some cases, in-situ regeneration under hydrogen pressure at elevated temperatures has proven successful.[8][11]
-
For Palladium on Carbon (Pd/C): Regeneration often involves washing with solvents to remove adsorbed organic species. For more severe poisoning, a sequence of washes with an alcohol, water, and a dilute alkali solution can be effective.[12] In some instances, mild oxidation followed by reduction can restore activity, but this is a more complex procedure that risks altering the catalyst's morphology.[13]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) Related to Poisoning | Recommended Action(s) |
| Reaction fails to initiate or is extremely sluggish from the start. | 1. Gross contamination of starting materials or solvent with potent poisons (e.g., sulfur compounds).2. Catalyst is inactive due to improper storage or handling. | 1. Purify all reactants and solvents rigorously (recrystallize solids, distill liquids).2. Test the catalyst on a known, clean substrate (e.g., cyclohexene) to confirm its activity.3. Perform a qualitative test for sulfur (e.g., Lassaigne's test) on the starting materials.[14][15] |
| Reaction starts but stops prematurely (e.g., at 50% conversion). | 1. Product Inhibition: The concentration of the this compound product is high enough to block the catalyst's active sites.2. Intermediate Poisoning: Buildup of an inhibitory intermediate, such as an oxime. | 1. Increase catalyst loading. A higher catalyst-to-substrate ratio can overcome partial poisoning.2. If using Pd/C for nitrostyrene reduction, consider switching to Raney® Nickel, which is often faster at reducing oxime intermediates.[3]3. Modify reaction conditions (e.g., increase hydrogen pressure) to favor the reduction of the inhibitory intermediate. |
| Reaction requires increasingly harsh conditions (higher temperature/pressure) to proceed. | Gradual accumulation of poisons on the catalyst surface. | 1. Implement a purification step for the starting materials if not already done.2. Consider using a guard bed of a less expensive adsorbent material upstream of the catalyst bed in a flow chemistry setup. |
| Formation of unexpected byproducts or loss of selectivity. | Selective poisoning of certain active sites on the catalyst, leading to alternative reaction pathways becoming more favorable. | 1. Analyze the byproduct profile using GC-MS or LC-MS to identify potential reaction pathways.2. Consider intentional poisoning with a milder inhibitor (e.g., quinoline) to improve selectivity, though this requires careful optimization.[1] |
Experimental Protocols
Protocol 1: Qualitative Detection of Sulfur in Starting Materials (Lassaigne's Test)
This test can be used to screen for the presence of sulfur-containing impurities in your 3,4-diethoxy-β-nitrostyrene or other organic starting materials.
-
Safety Note: This procedure involves molten sodium metal and should be performed with extreme caution in a fume hood with appropriate personal protective equipment.
-
In a small, dry ignition tube, place a piece of sodium metal about the size of a grain of rice.
-
Gently heat the tube until the sodium melts to a silvery ball.
-
Add a small amount (10-20 mg) of the organic compound to be tested.
-
Heat the tube gently at first, then strongly until it is red hot for 1-2 minutes.
-
Plunge the hot tube into a small beaker containing about 15-20 mL of distilled water. The tube will shatter.
-
Boil the contents of the beaker for a few minutes to extract the ionic salts.
-
Cool and filter the solution. The filtrate is the "sodium fusion extract."
-
To a portion of the extract, add a few drops of sodium nitroprusside solution. The appearance of a deep violet color indicates the presence of sulfur.[14]
Protocol 2: Regeneration of Raney® Nickel Catalyst
This protocol is for regenerating a Raney® Nickel catalyst that has been deactivated by organic amines or other adsorbed species.
-
After the reaction, carefully filter the Raney® Nickel catalyst from the reaction mixture under a blanket of inert gas (e.g., nitrogen or argon) to prevent ignition. Do not allow the catalyst to dry.
-
Wash the catalyst cake with the reaction solvent (e.g., ethanol) to remove residual product.
-
Suspend the catalyst in a 1 M aqueous solution of sodium hydroxide (NaOH).
-
Stir the suspension at room temperature for 1-2 hours.
-
Carefully decant the NaOH solution.
-
Wash the catalyst repeatedly with deionized water until the washings are neutral (pH 7).
-
Store the regenerated catalyst under deionized water until its next use.
Visualizing the Process
Synthesis and Poisoning Pathways
The following diagram illustrates the typical synthesis route from 3,4-diethoxy-β-nitrostyrene and highlights key points where catalyst poisons can interfere.
Caption: A logical workflow for troubleshooting catalyst poisoning.
References
- BenchChem. (2025). Technical Support Center: Refining Reaction Conditions for Nitrostyrene Reduction. BenchChem.
- Soutelo-Maria, A., Dubois, J., et al. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers.
- Unacademy. (n.d.). JEE: Detection of Nitrogen, Sulphur, Phosphorus and Halogens, Chemistry. Unacademy.
- BYJU'S. (n.d.). Lassaigne's Test – Test for Nitrogen, Sulphur, Halogens. BYJU'S.
- Soutelo-Maria, A., Dubois, J., et al. (2020). Regeneration of Raney-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers.
- Soutelo-Maria, A., Dubois, J., et al. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Zenodo.
- Wikipedia. (n.d.). Vanillin. Wikipedia.
- Allen. (n.d.). Sodium Extract, Test for Nitrogen, lassaigne test for sulphur, lassaigne test for halogens. Allen.
- ACS Publications. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- CK-12. (n.d.). What is the method for detecting sulfur in compounds?
- Zhang, M., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Molecules, 27(23), 8439.
- Ekeeda. (2019, July 30). Lassaigne Method For Detection Of Nitrogen Sulphar & Halogen In Organic Compound [Video]. YouTube.
- Casado, M. A., et al. (2002). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 124(42), 12698–12711.
- Semantic Scholar. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Semantic Scholar.
- Albert, J., et al. (2001). Poisoning and deactivation of palladium catalysts.
- Rhodium.ws. (n.d.).
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- Google Patents. (n.d.). CN103623843A - Method for reactivating palladium carbon catalyst.
- Kegl, T. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(2), 225-235.
- Liu, W., & Liu, J. (2021).
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- Klenke, B., & Gilbert, I. H. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. The Journal of Organic Chemistry, 66(7), 2480–2483.
- Veeprho. (n.d.).
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- ResearchGate. (n.d.). Deactivation and reactivation of Pd/C catalyst used in repeated batch hydrodechlorination of PCE.
- D'Andrea, L., & Jademyr, S. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry, 21, 39–46.
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- Google Patents. (n.d.). US4960939A - Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine.
- AmmoniaKnowHow. (n.d.).
- Kim, S., et al. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor.
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- D'Andrea, L., & Jademyr, S. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Aalborg University's Research Portal.
- Stolar, T., et al. (2021). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives.
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Technical Support Center: Optimizing HPLC Separation of 3,4-Diethoxyphenethylamine
Welcome to the technical support center for the HPLC analysis of 3,4-Diethoxyphenethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. The following question-and-answer format directly addresses specific issues to help you optimize your mobile phase and achieve robust, reproducible separations.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that I should consider for HPLC method development?
A1: Understanding the physicochemical properties of your analyte is the foundation of a successful HPLC method. For this compound, the following are crucial:
-
Polarity (LogP): The predicted LogP (partition coefficient) for the related 3,4-dimethoxyphenethylamine is 0.77.[1] The diethoxy analog is expected to be slightly more hydrophobic. This moderate polarity makes it well-suited for reversed-phase HPLC.
-
UV Absorbance: Phenethylamines typically exhibit UV absorbance maxima around 210 nm and 258 nm.[2] A starting detection wavelength of 210 nm is often a good choice for sensitivity, though 258 nm may offer more selectivity if interfering compounds absorb at lower wavelengths.
| Property | Estimated Value/Range | Implication for HPLC Method Development |
| pKa | ~9.7 (amine group) | Analyte will be charged at acidic pH. Mobile phase pH will be a critical parameter for controlling retention and peak shape. |
| LogP | Moderately polar | Suitable for reversed-phase chromatography on C8 or C18 columns. |
| UV Absorbance | Maxima near 210 nm and 258 nm | Provides a starting point for setting the UV detector wavelength for optimal sensitivity and selectivity. |
Q2: What is a good starting point for a mobile phase and gradient for the separation of this compound?
A2: For initial method development, a "scouting gradient" is highly recommended to determine the elution behavior of your analyte.[3][4][5][6][7][8][9][10] A typical starting point for a phenethylamine-like compound on a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm) would be:
-
Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.5-3.0)
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B over 15-20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: 210 nm
This initial run will provide valuable information about the retention time of this compound and any impurities, which will guide further optimization.
Troubleshooting Guide
Problem 1: My peak for this compound is tailing significantly.
Peak tailing is a common issue when analyzing basic compounds like phenethylamines. It is often caused by secondary interactions between the protonated amine and acidic residual silanol groups on the silica-based stationary phase.
Step-by-Step Troubleshooting:
-
Lower the Mobile Phase pH:
-
Why: At a low pH (e.g., 2.5-3.5), the residual silanol groups on the column packing are protonated and thus, less likely to interact with the positively charged analyte.
-
How: Use a buffer such as 20-50 mM potassium phosphate adjusted to pH 2.5-3.0, or an additive like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).
-
-
Use a Modern, End-Capped Column:
-
Why: Newer generation HPLC columns are often "end-capped," meaning the residual silanol groups are chemically deactivated, reducing the potential for secondary interactions.
-
How: Select a column specifically marketed as "base-deactivated" or suitable for the analysis of basic compounds.
-
-
Consider a Higher pH Mobile Phase:
-
Why: At a pH well above the analyte's pKa (e.g., pH > 10.5), the amine group will be in its neutral, free-base form, eliminating ionic interactions with the stationary phase.
-
How: Use a pH-stable column (e.g., a hybrid or polymer-based column) with a buffer such as ammonium bicarbonate at pH 10.
-
Troubleshooting Flowchart for Peak Tailing:
Caption: Troubleshooting workflow for addressing peak tailing.
Problem 2: The retention time of my analyte is too short, and it elutes near the void volume.
Poor retention of basic compounds can occur, especially if they are highly polar.
Step-by-Step Troubleshooting:
-
Decrease the Organic Content of the Mobile Phase:
-
Why: In reversed-phase chromatography, decreasing the percentage of the organic solvent (strong solvent) in the mobile phase increases the retention of analytes.
-
How: If using a gradient, decrease the initial percentage of mobile phase B. For an isocratic method, reduce the overall percentage of the organic solvent.
-
-
Increase the Mobile Phase pH (with caution):
-
Why: For a basic compound, increasing the pH towards its pKa will decrease its polarity (by reducing the degree of protonation), leading to increased retention on a reversed-phase column.
-
How: Adjust the mobile phase pH upwards, for example, from 2.5 to 4.5, using an appropriate buffer like acetate. Ensure you do not work too close to the pKa, as this can lead to poor peak shape and reproducibility.
-
-
Use an Ion-Pairing Reagent:
-
Why: An ion-pairing reagent with a charge opposite to the analyte (e.g., an alkyl sulfonate for a basic amine) forms a neutral ion-pair with the analyte. This ion-pair is more hydrophobic and will be better retained by the stationary phase.
-
How: Add an ion-pairing reagent such as sodium heptanesulfonate (5-10 mM) to the aqueous mobile phase. Note that ion-pairing reagents may require longer equilibration times and can be difficult to remove from the column.
-
Mobile Phase Modifier Effects on Retention:
| Mobile Phase Modifier | Expected Effect on Retention Time of this compound |
| Decrease % Acetonitrile | Increase |
| Increase pH (from 2.5 to 4.5) | Increase |
| Add Alkyl Sulfonate (Ion-Pairing Agent) | Significant Increase |
Problem 3: I am not getting reproducible retention times.
Fluctuating retention times can compromise the reliability of your analytical method.
Step-by-Step Troubleshooting:
-
Ensure Proper Mobile Phase Preparation and Buffering:
-
Why: If the mobile phase pH is close to the pKa of the analyte, small variations in pH can cause significant shifts in retention time. A well-buffered mobile phase resists these changes.
-
How: Use a buffer at a concentration of at least 20-25 mM and ensure the pH is at least 1.5-2 pH units away from the analyte's pKa. Always prepare fresh mobile phase and ensure it is thoroughly mixed.
-
-
Check for System Leaks and Ensure Proper Pump Performance:
-
Why: Leaks in the HPLC system can lead to fluctuations in the mobile phase composition and flow rate, directly impacting retention times.
-
How: Systematically check all fittings for signs of leaks. Perform a pump pressure test to ensure the pump is delivering a consistent flow rate.
-
-
Ensure Adequate Column Equilibration:
-
Why: The stationary phase needs to be fully equilibrated with the mobile phase to ensure stable interactions with the analyte. This is especially important when using mobile phase additives or after a gradient run.
-
How: Before starting a sequence of injections, flush the column with at least 10-15 column volumes of the initial mobile phase.
-
Logical Relationship Diagram for Reproducible Retention:
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Technical Support Center: Interpreting Complex NMR Spectra of 3,4-Diethoxyphenethylamine
This guide is designed for researchers, scientists, and drug development professionals who are working with 3,4-Diethoxyphenethylamine and encounter challenges in interpreting its NMR spectra. As a Senior Application Scientist, my goal is to provide not just procedural steps but also the underlying scientific reasoning to empower you to troubleshoot effectively. This document is structured to provide rapid answers through FAQs and in-depth guidance for more complex spectral artifacts.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions encountered during the routine NMR analysis of this compound.
Q1: What are the expected ¹H NMR chemical shifts for a pure sample of this compound in CDCl₃?
A1: For a standard ¹H NMR spectrum, you should expect to see signals corresponding to the aromatic protons, the ethyl groups, and the phenethylamine backbone. The approximate chemical shifts are detailed in the table below. Note that these values can shift slightly based on concentration and the specific batch of deuterated solvent used.[1]
Q2: I see a broad singlet around 1.5-2.0 ppm that integrates variably. What is it?
A2: This is very likely the signal from the primary amine (-NH₂) protons. Its chemical shift and broadness are highly dependent on concentration, temperature, and solvent due to hydrogen bonding and chemical exchange. Its integration may not be a perfect 2H if there is any moisture in the sample, as these protons can exchange with deuterium from residual D₂O in the solvent.[2]
Q3: How can I confirm the identity of the -NH₂ peak?
A3: The most reliable method is a "D₂O shake."[2] Add a single drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously for a minute, and re-acquire the ¹H NMR spectrum. The amine protons will exchange with deuterium, causing the -NH₂ peak to significantly decrease in intensity or disappear entirely.[2][3]
Q4: My baseline is wavy and distorted. What is the cause?
A4: A distorted baseline is often a result of "FID truncation." This occurs when the acquisition time is too short to allow the Free Induction Decay (FID) signal to decay fully to zero. To fix this, you can increase the acquisition time or apply a gentle line-broadening function (e.g., exponential multiplication) during processing to force the FID to zero. Another common cause is receiver overload, which happens if the signal is too strong.[4] In this case, reducing the receiver gain ('rg' parameter) is necessary before acquisition.
Q5: There's a small singlet at 7.26 ppm and a triplet at 77.2 ppm in my ¹H and ¹³C spectra, respectively. Should I be concerned?
A5: No, these are the characteristic signals for the residual non-deuterated and deuterated chloroform (¹H: CHCl₃, ¹³C: CDCl₃) solvent.[1] It is standard practice to reference the ¹H spectrum to the residual solvent peak at 7.26 ppm. All deuterated solvents have residual proton signals, and it is crucial to be aware of their positions to avoid mistaking them for sample peaks.[1][5]
Part 2: Advanced Troubleshooting Guide
This section provides in-depth, causality-driven solutions to more complex spectral interpretation challenges.
Issue 1: Unexpected Peaks & Impurity Identification
Q6: I have several unexpected sharp singlets and multiplets in my spectrum that don't correspond to the target molecule. How do I identify them?
A6: Unexpected peaks are typically from solvent impurities, reagents from the synthesis, or side-products. A systematic approach is required for identification:
-
Identify Common Lab Solvents: The most common culprits are residual solvents from purification like Ethyl Acetate, Acetone, or Hexanes. Cross-reference the unknown peaks with a standard table of NMR solvent impurities.[6][7][8]
-
Review the Synthetic Route: Consider the starting materials and reagents used. For instance, in syntheses starting from 3,4-dihydroxybenzaldehyde, you might see traces of partially reacted intermediates. Reductive amination routes may leave behind imine intermediates or unreacted aldehydes.[9]
-
Utilize 2D NMR: If the impurity is complex, a 2D Heteronuclear Single Quantum Coherence (HSQC) experiment is invaluable. It correlates each proton signal with its directly attached carbon, providing a powerful tool for fragment identification.[10][11][12]
Workflow for Identifying Unknown Peaks
The following diagram outlines a logical workflow for diagnosing the source of unexpected signals in your NMR spectrum.
Caption: Troubleshooting workflow for unexpected NMR peaks.
Issue 2: Complex Splitting Patterns & Second-Order Effects
Q7: The aromatic region of my ¹H spectrum (around 6.7-6.8 ppm) looks like a complex multiplet, not the clean doublets and doublet of doublets I expected. Why?
A7: This is a classic example of second-order effects (or strong coupling). This phenomenon occurs when the difference in chemical shift (Δν, in Hz) between two coupled protons is not significantly larger than their scalar coupling constant (J).[13][14] For the aromatic protons of this compound, the chemical shifts are very close. When Δν/J is less than ~5, the simple n+1 splitting rule breaks down, leading to distorted multiplet intensities (a "roofing" effect) and additional lines.[13][15]
Solutions:
-
Higher Field Spectrometer: The most effective solution is to re-run the sample on a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz). Since Δν (in Hz) is proportional to the field strength while J (in Hz) is constant, this increases the Δν/J ratio, simplifying the spectrum back towards a first-order appearance.[16]
-
Change of Solvent: Using an aromatic solvent like benzene-d₆ can sometimes induce different chemical shifts (due to anisotropic effects), potentially separating the coupled protons and simplifying the spectrum.[2]
-
Spectral Simulation: If a higher field instrument is unavailable, the complex multiplet can be analyzed using NMR simulation software. By iteratively adjusting chemical shifts and coupling constants, a simulated spectrum can be matched to the experimental data to extract the correct parameters.[13]
Q8: The methylene protons of my ethoxy groups are showing a complex multiplet instead of a clean quartet. Is this also a second-order effect?
A8: This is less likely to be a second-order effect and more likely due to diastereotopicity . The two methylene protons (-O-CH₂-CH₃) can be chemically non-equivalent if there is a chiral center in the molecule or if rotation around the C-O bond is restricted. However, in this achiral molecule, it is more probable that what you are observing is a subtle overlap with other signals or a slight broadening due to conformational exchange. A Temperature-dependent NMR experiment (VT-NMR) could confirm this; if the multiplet sharpens into a clean quartet at a higher temperature, it indicates that you are overcoming a rotational energy barrier.
Part 3: Experimental Protocols & Reference Data
Protocol 1: Standard Sample Preparation for ¹H NMR
Causality: Proper sample preparation is paramount for acquiring a high-quality spectrum. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can disrupt the magnetic field homogeneity and lead to broad lines.[17][18]
-
Weigh Sample: Accurately weigh 5-10 mg of your this compound sample into a clean, dry vial.[18][19]
-
Add Solvent: Using a clean glass pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[17]
-
Ensure Dissolution: Gently vortex or swirl the vial to ensure the sample is fully dissolved. If solids persist, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[18] Any suspended particles will severely degrade spectral quality.[17]
-
Transfer to NMR Tube: Transfer the clear solution into a clean, unscratched 5 mm NMR tube. The final sample height should be between 4-5 cm, ensuring it fills the active region of the NMR detection coil.[17][20]
-
Cap and Label: Cap the NMR tube securely and label it clearly. Before inserting into the spectrometer, wipe the outside of the tube with a lint-free tissue.
Protocol 2: Advanced Structural Confirmation with 2D NMR
Causality: When ¹H NMR is insufficient to resolve ambiguities, 2D NMR experiments provide definitive structural information by revealing through-bond and through-space correlations.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically 2-3 bonds apart).[10][21] It is essential for tracing out the ethyl group connectivity (CH₃ to CH₂) and the phenethyl backbone (Ar-CH₂ to CH₂-N). Cross-peaks will appear between coupled protons.[15][22]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to the carbon it is directly attached to.[11][12] It is the most reliable way to assign carbon signals. For example, the proton signal around 4.0 ppm will show a correlation to the -O-CH₂ carbon signal around 64 ppm.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away.[11] It is powerful for assigning quaternary (non-protonated) carbons, such as the aromatic carbons bonded to the ethoxy groups.
Reference Data Table
The following table provides expected ¹H and ¹³C NMR chemical shifts for this compound, compiled from literature and spectral databases. The analogous dimethoxy compound is often used as a reference.[23][24][25][26]
| Assignment | Proton (¹H) δ (ppm) | Carbon (¹³C) δ (ppm) | Description of ¹H Signal |
| Ar-H | ~6.7-6.8 | ~112-121 | Complex multiplet (see Q7) |
| -O-CH₂ -CH₃ | ~4.05 | ~64.5 | Quartet, J ≈ 7.0 Hz |
| -O-CH₂-CH₃ | ~1.42 | ~14.9 | Triplet, J ≈ 7.0 Hz |
| Ar-CH₂ -CH₂ | ~2.75 | ~35.5 | Triplet, J ≈ 6.8 Hz |
| CH₂-CH₂ -NH₂ | ~2.95 | ~42.0 | Triplet, J ≈ 6.8 Hz |
| Ar-C (quaternary) | - | ~132.0 | Quaternary C |
| Ar-C-O (quaternary) | - | ~148-149 | Quaternary C |
| -NH₂ | Variable (e.g., ~1.6) | - | Broad singlet |
Note: Data is for CDCl₃ solvent. J values are approximate.
References
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- Second-order NMR spectra at high field of common organic functional groups. (2011). Organic & Biomolecular Chemistry, 9(8), 2683-2690. DOI: 10.1039/C0OB00705F.
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- Common problems and artifacts encountered in solution-state NMR experiments. (2021). Magnetic Resonance in Chemistry, 59(10), 969-984.
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- 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. (n.d.). ResearchGate.
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- A review of impurity profiling and synthetic route of manufacture of methylamphetamine, 3,4-methylenedioxymethylamphetamine, amphetamine, dimethylamphetamine and p-methoxyamphetamine. (2019). Forensic Science International, 302, 109913. DOI: 10.1016/j.forsciint.2019.109913.
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Validation & Comparative
A Senior Application Scientist's Guide to Comparing the Biological Activity of 3,4-Diethoxyphenethylamine and 3,4-Dimethoxyphenethylamine
For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of the biological activities of 3,4-Diethoxyphenethylamine and 3,4-Dimethoxyphenethylamine (DMPEA). This document moves beyond a simple recitation of facts to offer a framework for understanding the nuances of their pharmacological profiles, grounded in established principles of medicinal chemistry and pharmacology. We will explore their structural relationship to endogenous neurotransmitters, delve into their potential mechanisms of action, and provide detailed experimental protocols for their direct comparison.
Introduction: Structurally Similar, Potentially Divergent in Function
3,4-Dimethoxyphenethylamine, also known as DMPEA or homoveratrylamine, is a naturally occurring phenethylamine compound and an analog of the neurotransmitter dopamine, with methoxy groups replacing the hydroxyl groups at the 3 and 4 positions of the phenyl ring.[1] It has been studied for its weak affinity for serotonin receptors and its activity as a monoamine oxidase inhibitor.[1] In contrast, this compound is a synthetic analog where the methoxy groups are replaced by more lipophilic ethoxy groups. While structurally very similar, this seemingly minor alteration in alkyl chain length can significantly impact the compound's pharmacokinetic and pharmacodynamic properties.
The central hypothesis of this guide is that the increased lipophilicity of the diethoxy analog will lead to altered receptor binding affinities and functional potencies compared to the dimethoxy counterpart. This guide will provide the experimental framework to test this hypothesis.
Comparative Analysis: A Structure-Activity Relationship (SAR) Perspective
The biological activity of phenethylamines is exquisitely sensitive to the nature and position of substituents on the aromatic ring.[2][3] Altering the alkoxy groups from methoxy to ethoxy at the 3 and 4 positions is predicted to have the following consequences:
-
Increased Lipophilicity: The addition of two methylene groups increases the molecule's lipophilicity. This can enhance its ability to cross the blood-brain barrier and may alter its interaction with the hydrophobic pockets of receptor binding sites.
-
Receptor Affinity and Selectivity: The size and electronic properties of the ethoxy groups compared to the methoxy groups may lead to differential affinities for various G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine receptors, as well as monoamine transporters.[4][5] For instance, subtle changes in substituent size can dramatically alter binding at the 5-HT2A receptor, a key target for many psychoactive phenethylamines.[6]
-
Metabolic Stability: The rate of O-dealkylation by cytochrome P450 enzymes may differ between the two compounds, potentially leading to variations in their duration of action and the formation of active metabolites.
Based on these principles, we can hypothesize the following potential differences in biological activity, which the subsequent experimental protocols are designed to investigate.
| Biological Parameter | 3,4-Dimethoxyphenethylamine (DMPEA) | This compound (Predicted) | Rationale for Predicted Difference |
| Serotonin 5-HT2A Receptor Affinity | Weak affinity.[1] | Potentially higher affinity. | Increased lipophilicity of the ethoxy groups may favor interaction with the hydrophobic regions of the 5-HT2A receptor binding pocket. |
| Dopamine Transporter (DAT) Inhibition | Weak or no significant activity reported. | Potentially increased inhibitory potency. | The phenethylamine scaffold is a known starting point for DAT inhibitors, and modifications to the phenyl ring substituents can significantly impact activity.[7][8][9][10] |
| Monoamine Oxidase (MAO) Inhibition | Known MAO inhibitor. | Activity to be determined, but likely to retain inhibitory properties. | The core phenethylamine structure is a substrate for MAO, and substitutions can modulate inhibitory potency. |
| In Vivo Potency (e.g., Head-Twitch Response in Rodents) | Induces head-twitch response in rodents, indicative of 5-HT2A receptor activation.[1] | Potentially more potent induction of head-twitch response. | A higher affinity and/or efficacy at the 5-HT2A receptor would likely translate to greater potency in this behavioral assay. |
Experimental Protocols for Comparative Analysis
To empirically validate the hypothesized differences, a series of in vitro and in vivo experiments are necessary. The following protocols provide a detailed, step-by-step methodology for a comprehensive comparison.
In Vitro Assays
This assay will determine the binding affinity (Ki) of each compound for the human 5-HT2A receptor.
-
Objective: To quantify and compare the binding affinities of this compound and DMPEA at the 5-HT2A receptor.
-
Principle: This is a competitive binding assay where the test compounds compete with a radiolabeled ligand (e.g., [3H]ketanserin) for binding to membranes prepared from cells expressing the 5-HT2A receptor.[11][12] The amount of radioligand displaced by the test compound is measured, allowing for the calculation of its inhibitory constant (Ki).[13]
Workflow Diagram:
Caption: Workflow for the 5-HT2A receptor radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human 5-HT2A receptor.
-
Harvest the cells and homogenize them in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, the radioligand ([3H]ketanserin), and varying concentrations of the test compounds (this compound or DMPEA) or a known competitor for determining non-specific binding.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
This assay will measure the functional potency (IC50) of the compounds in inhibiting dopamine uptake by the human dopamine transporter.
-
Objective: To determine and compare the potency of this compound and DMPEA to inhibit dopamine reuptake via DAT.
-
Principle: This functional assay uses cells expressing the human dopamine transporter (hDAT) to measure the uptake of a labeled substrate, typically [3H]dopamine.[14][15][16] The ability of the test compounds to inhibit this uptake is quantified, providing an IC50 value as a measure of their inhibitory potency.[17][18]
Workflow Diagram:
Caption: Workflow for the dopamine transporter uptake inhibition assay.
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Culture a cell line (e.g., HEK293 or CHO) stably expressing the human dopamine transporter.
-
Plate the cells in a 96-well microplate and allow them to adhere and form a monolayer.
-
-
Uptake Inhibition Assay:
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with varying concentrations of the test compounds.
-
Initiate dopamine uptake by adding [3H]dopamine to the wells.
-
Incubate for a short period at 37°C to measure the initial rate of uptake.
-
Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold buffer.
-
-
Quantification and Data Analysis:
-
Lyse the cells to release the intracellular contents.
-
Measure the amount of [3H]dopamine taken up by the cells using a scintillation counter.
-
Plot the percentage of uptake inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
In Vivo Behavioral Assay
The head-twitch response in mice or rats is a behavioral proxy for 5-HT2A receptor activation and is a hallmark of serotonergic hallucinogens.
-
Objective: To compare the in vivo potency of this compound and DMPEA in inducing the head-twitch response.
-
Principle: Administration of 5-HT2A receptor agonists to rodents elicits a rapid, rotational head shake. The frequency of these head twitches is counted over a defined period and serves as a quantitative measure of 5-HT2A receptor activation in the central nervous system.
Step-by-Step Protocol:
-
Animal Acclimation and Dosing:
-
Acclimate male C57BL/6J mice to the testing room and observation chambers.
-
Prepare solutions of this compound and DMPEA in a suitable vehicle (e.g., saline).
-
Administer various doses of each compound or vehicle to different groups of mice via intraperitoneal (i.p.) injection.
-
-
Behavioral Observation:
-
Immediately after injection, place each mouse in an individual observation chamber.
-
Record the number of head twitches for each mouse over a specified time period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the mean number of head twitches for each dose group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the dose-response relationship for each compound.
-
Compare the potencies of the two compounds in eliciting the head-twitch response.
-
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative analysis of the biological activities of this compound and 3,4-Dimethoxyphenethylamine. By systematically evaluating their interactions with key molecular targets and their in vivo effects, researchers can elucidate the structure-activity relationships that govern the pharmacology of 3,4-dialkoxyphenethylamines. The proposed experiments will provide valuable data for drug discovery programs aimed at developing novel therapeutics targeting the serotonergic and dopaminergic systems. Future studies could expand on this work by investigating the effects of these compounds on other monoamine transporters and a broader range of GPCRs, as well as exploring their metabolic profiles and pharmacokinetic properties in more detail.
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A Comparative Analysis of 3,4-Diethoxyphenethylamine and Mescaline for Researchers and Drug Development Professionals
An In-depth Guide to the Structural and Functional Distinctions Between Two Psychedelic Phenethylamines
This guide provides a detailed comparison of 3,4-Diethoxyphenethylamine and its more widely known structural analog, mescaline. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced differences in their chemical structures, receptor interactions, and functional outcomes, supported by experimental data and established scientific protocols.
Introduction: A Tale of Two Phenethylamines
Mescaline (3,4,5-trimethoxyphenethylamine) is a naturally occurring psychedelic protoalkaloid found in cacti such as peyote (Lophophora williamsii) and San Pedro (Trichocereus pachanoi).[1][2] Renowned for its hallucinogenic effects, mescaline has a long history of ritualistic use and has been a focal point of psychedelic research for decades.[1][2][3][4] Its synthesis in 1919 by Ernst Späth marked a significant milestone, allowing for more controlled scientific investigation.[1][3]
This compound, on the other hand, is a synthetic analog of mescaline where the methoxy groups at the 3 and 4 positions of the phenyl ring are replaced with ethoxy groups. While not as extensively studied as mescaline, it represents an important molecule for understanding the structure-activity relationships (SAR) within the phenethylamine class of psychedelics. The subtle alteration in its alkoxy substituents can lead to significant changes in potency and pharmacological profile.
Part 1: Structural Dissimilarities
The core structure of both molecules is the phenethylamine backbone. The key distinction lies in the nature of the alkoxy groups attached to the phenyl ring.
-
Mescaline: Possesses three methoxy (-OCH₃) groups at the 3, 4, and 5 positions of the benzene ring.[1]
-
This compound: Features two ethoxy (-OCH₂CH₃) groups at the 3 and 4 positions.
This seemingly minor difference in alkyl chain length of the alkoxy groups has profound implications for the molecule's steric and electronic properties, which in turn influence its interaction with biological targets. The ethyl groups in this compound are bulkier than the methyl groups in mescaline, which can affect how the molecule fits into the binding pocket of a receptor.
Part 2: Functional Divergence - Receptor Binding and Signaling
The psychedelic effects of phenethylamines are primarily mediated by their interaction with serotonin receptors, particularly the 5-HT₂A subtype.[1][5][6][7]
Receptor Binding Affinities:
Mescaline is known to be a partial agonist at the serotonin 5-HT₂A receptor.[1] It exhibits a relatively low potency compared to other classic psychedelics like LSD and psilocybin, with active doses in the hundreds of milligrams.[1][8] Studies have shown that extending the 4-alkoxy substituent in mescaline analogs can increase binding affinities for both 5-HT₂A and 5-HT₂C receptors.[9] While specific binding data for this compound is less abundant in publicly available literature, the structural modifications suggest a potential alteration in its receptor affinity profile compared to mescaline. Research on related 4-alkoxy-3,5-dimethoxyphenethylamines (scalines) indicates that increasing the length of the 4-alkoxy group enhances binding affinity at 5-HT₂A and 5-HT₂C receptors.[9][10][11]
| Compound | 5-HT₂A Ki (nM) | 5-HT₂C Ki (nM) | 5-HT₁A Ki (nM) |
| Mescaline | ~10,000 | >20,000 | Data varies |
Signaling Pathways:
Activation of the 5-HT₂A receptor by psychedelic compounds is known to initiate intracellular signaling cascades. The primary pathway involves the Gq/11 protein, which in turn activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG).[7] This cascade ultimately results in the release of intracellular calcium and the activation of protein kinase C (PKC). Recent research suggests that the psychedelic potential of a 5-HT₂A agonist is correlated with its efficacy in activating the Gq pathway over the β-arrestin2 pathway.[5][12][13][14]
Below is a DOT graph illustrating the canonical 5-HT₂A receptor signaling pathway.
Caption: Canonical 5-HT₂A Receptor Gq-Mediated Signaling Pathway.
Part 3: In Vivo Functional Differences
The structural and receptor-level differences between these compounds are expected to manifest in their in vivo behavioral effects. The head-twitch response (HTR) in mice is a well-established behavioral proxy for 5-HT₂A receptor activation and is often used to assess the psychedelic potential of compounds.[5][15]
Studies on mescaline analogs have shown that modifying the alkoxy substituents can significantly impact potency in the HTR assay.[15] For instance, replacing the 4-methoxy group of mescaline with an ethoxy or propoxy group has been shown to increase potency.[15] This suggests that this compound could potentially exhibit a different potency profile in vivo compared to mescaline. Mescaline itself produces a dose-dependent disruption of prepulse inhibition (PPI) of the acoustic startle reflex in rats, another behavioral model sensitive to psychedelic drug action.[6][16][17]
Part 4: Experimental Protocols for Comparative Analysis
To empirically determine the functional differences between this compound and mescaline, a series of well-defined experiments are necessary.
Experimental Workflow: From In Vitro Binding to In Vivo Behavior
Caption: A streamlined workflow for the comparative analysis of novel psychedelic compounds.
Detailed Protocol: 5-HT₂A Receptor Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound and mescaline for the human 5-HT₂A receptor.
Objective: To quantify and compare the binding affinities of the test compounds for the 5-HT₂A receptor.
Materials:
-
Membrane preparations from cells stably expressing the human 5-HT₂A receptor (e.g., from CHO-K1 cells).[18]
-
Radioligand: [³H]ketanserin (a 5-HT₂A antagonist).[19]
-
Non-specific binding control: A high concentration of a known 5-HT₂A ligand (e.g., 1 µM Ketanserin).[19]
-
Test compounds: this compound and Mescaline at various concentrations.
-
Assay buffer: e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[20]
-
96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% PEI).[20]
-
Scintillation cocktail.
-
Microplate scintillation counter.
Methodology:
-
Preparation: Thaw the receptor membrane preparation on ice and resuspend in the assay buffer.[20] Prepare serial dilutions of the test compounds and the non-specific binding control.
-
Incubation: In a 96-well plate, combine the receptor membranes, the radioligand ([³H]ketanserin), and either the test compound, buffer (for total binding), or the non-specific binding control.[20] Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[20]
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the 96-well filter plate. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[20]
-
Detection: Dry the filter plate and add scintillation cocktail to each well.[20] Measure the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]
-
Rationale for Experimental Choices:
-
Choice of Radioligand: [³H]ketanserin is a well-characterized and commercially available antagonist with high affinity for the 5-HT₂A receptor, making it suitable for competitive binding assays.
-
Competitive Binding Format: This format allows for the determination of the affinity of unlabeled compounds by measuring their ability to displace a labeled ligand.
-
Filtration Method: Rapid filtration is crucial to quickly separate bound and free radioligand, minimizing dissociation of the ligand-receptor complex during the washing steps.
Conclusion
The comparison between this compound and mescaline highlights the critical role of subtle structural modifications in determining the pharmacological profile of psychedelic compounds. While both share the same phenethylamine core, the substitution of methoxy with ethoxy groups is predicted to alter receptor binding affinity and in vivo potency. A systematic experimental evaluation, following the protocols outlined in this guide, is essential to fully characterize the structural and functional differences between these two molecules. Such studies are fundamental to advancing our understanding of the structure-activity relationships of psychedelics and for the rational design of novel therapeutic agents targeting the serotonergic system.
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- 14. ITI-1549 - Wikipedia [en.wikipedia.org]
- 15. Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mescaline effects on rat behavior and its time profile in serum and brain tissue after a single subcutaneous dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. reactionbiology.com [reactionbiology.com]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of different synthetic routes to 3,4-Diethoxyphenethylamine
For researchers and professionals in the field of drug discovery and development, the synthesis of substituted phenethylamines is a cornerstone of medicinal chemistry. 3,4-Diethoxyphenethylamine, a key structural motif in various pharmacologically active compounds, can be approached through several synthetic pathways. This guide provides an in-depth comparative analysis of the most common and effective routes for its preparation, offering detailed experimental protocols, quantitative comparisons, and insights into the underlying chemical principles to aid in the selection of the most suitable method for a given research and development context.
Introduction
This compound is a primary amine of the phenethylamine class, characterized by the presence of two ethoxy groups on the phenyl ring. These substituents significantly influence its lipophilicity and potential interactions with biological targets. The efficient and scalable synthesis of this compound is therefore of considerable interest. This guide will explore three principal synthetic strategies:
-
The Henry Reaction followed by Nitrostyrene Reduction: A classic route involving the condensation of 3,4-diethoxybenzaldehyde with nitromethane and subsequent reduction.
-
Reduction of 3,4-Diethoxybenzyl Cyanide: A pathway that proceeds through a nitrile intermediate.
-
Reductive Amination of 3,4-Diethoxyphenylacetaldehyde: A direct approach to forming the amine from the corresponding aldehyde.
Each of these routes presents a unique set of advantages and challenges in terms of reagent availability, reaction conditions, yield, purity, and scalability.
Route 1: The Henry Reaction and Subsequent Nitrostyrene Reduction
This two-step sequence is a widely employed method for the synthesis of phenethylamines. It commences with a base-catalyzed condensation between an aromatic aldehyde and a nitroalkane (the Henry reaction) to yield a β-nitrostyrene. The subsequent reduction of both the nitro group and the alkene double bond affords the desired phenethylamine.
Step 1: Synthesis of 3,4-Diethoxy-β-nitrostyrene
The Henry reaction is typically catalyzed by a base, with ammonium acetate often being the reagent of choice when the goal is the dehydrated nitrostyrene.[1] The reaction proceeds via the deprotonation of nitromethane to form a nucleophilic nitronate anion, which then attacks the carbonyl carbon of 3,4-diethoxybenzaldehyde. Subsequent dehydration yields the conjugated nitrostyrene.
Experimental Protocol: Synthesis of 3,4-Diethoxy-β-nitrostyrene
-
To a solution of 3,4-diethoxybenzaldehyde (1 mole) in nitromethane (2.5 moles), add ammonium acetate (0.5 moles).
-
Heat the mixture to reflux (approximately 100°C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.
-
The solid 3,4-diethoxy-β-nitrostyrene will precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to yield bright yellow crystals.
Step 2: Reduction of 3,4-Diethoxy-β-nitrostyrene
The reduction of the nitrostyrene intermediate is the critical step and can be accomplished by several methods, most notably catalytic hydrogenation or with metal hydride reagents.
Method A: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for this reduction. Palladium on carbon (Pd/C) is a commonly used catalyst. The reaction is typically carried out under a hydrogen atmosphere. The presence of an acid, such as hydrochloric acid, is often beneficial for obtaining the amine salt directly and can improve reaction rates.[2][3]
Experimental Protocol: Catalytic Hydrogenation of 3,4-Diethoxy-β-nitrostyrene
-
In a flask suitable for hydrogenation, dissolve 3,4-diethoxy-β-nitrostyrene (1 mole) in ethanol.
-
Add 10% Pd/C catalyst (5-10 mol% palladium).
-
Introduce a hydrogen atmosphere (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours, or until hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure. The residue can be further purified by recrystallization or distillation.
Method B: Metal Hydride Reduction
Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of nitrostyrenes.[4] However, the pyrophoric nature of LiAlH₄ requires stringent anhydrous conditions and careful handling. A safer alternative is the use of sodium borohydride (NaBH₄) in combination with a catalyst like copper(II) chloride.[5][6]
Experimental Protocol: LiAlH₄ Reduction of 3,4-Diethoxy-β-nitrostyrene
-
To a stirred suspension of LiAlH₄ (2-3 moles) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3,4-diethoxy-β-nitrostyrene (1 mole) in the same solvent dropwise at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours.
-
Cool the reaction mixture to 0°C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with ether or THF.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Route 2: Reduction of 3,4-Diethoxybenzyl Cyanide
This route involves the preparation of a benzyl cyanide (phenylacetonitrile) intermediate, which is then reduced to the phenethylamine.
Step 1: Synthesis of 3,4-Diethoxybenzyl Cyanide
A common method for the synthesis of benzyl cyanides is the reaction of a benzyl halide with a cyanide salt. Therefore, the first step is the conversion of 3,4-diethoxybenzaldehyde to 3,4-diethoxybenzyl alcohol, followed by chlorination to 3,4-diethoxybenzyl chloride, and finally reaction with sodium or potassium cyanide. A more direct route from the aldehyde involves its conversion to an oxime, followed by dehydration to the nitrile.[7]
Experimental Protocol: Synthesis of 3,4-Diethoxybenzyl Cyanide via the Oxime
-
Oxime formation: To a solution of 3,4-diethoxybenzaldehyde (1 mole) in ethanol, add hydroxylamine hydrochloride (1.1 moles) and sodium acetate (1.2 moles). Reflux the mixture for 1-2 hours. Cool the mixture and pour into water to precipitate the oxime.
-
Dehydration: Reflux the dried 3,4-diethoxybenzaldehyde oxime (1 mole) in acetic anhydride (2-3 moles) for 2-3 hours. Pour the cooled reaction mixture onto ice-water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude 3,4-diethoxybenzyl cyanide.
Step 2: Reduction of 3,4-Diethoxybenzyl Cyanide
The reduction of the nitrile to the primary amine can be achieved either by catalytic hydrogenation or with a strong reducing agent like LiAlH₄. Catalytic hydrogenation is often preferred for its milder conditions and easier workup.
Experimental Protocol: Hydrogenation of 3,4-Diethoxybenzyl Cyanide
-
Dissolve 3,4-diethoxybenzyl cyanide (1 mole) in ethanol saturated with ammonia.
-
Add Raney Nickel or a palladium catalyst.
-
Hydrogenate the mixture in a high-pressure reactor (e.g., a Parr shaker) under a hydrogen atmosphere (3-5 atm) at a slightly elevated temperature (e.g., 50-70°C).
-
After the reaction is complete, cool the reactor, release the pressure, and filter the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Route 3: Reductive Amination of 3,4-Diethoxyphenylacetaldehyde
Reductive amination is a highly versatile method for the synthesis of amines. This route requires the preparation of 3,4-diethoxyphenylacetaldehyde, which is then reacted with an ammonia source in the presence of a reducing agent.
Step 1: Synthesis of 3,4-Diethoxyphenylacetaldehyde
The synthesis of this aldehyde can be challenging due to its propensity to polymerize. One approach involves the Darzens glycidic ester condensation of 3,4-diethoxybenzaldehyde with an α-haloester, followed by saponification and decarboxylation.[8][9]
Experimental Protocol: Synthesis of 3,4-Diethoxyphenylacetaldehyde
-
Glycidic ester formation: To a solution of 3,4-diethoxybenzaldehyde (1 mole) and ethyl chloroacetate (1.1 moles) in anhydrous benzene, add sodium ethoxide (1.1 moles) portion-wise at a low temperature. Stir for several hours.
-
Saponification and decarboxylation: Add an aqueous solution of sodium hydroxide to the reaction mixture and heat to hydrolyze the ester. Carefully acidify the mixture with dilute sulfuric acid to induce decarboxylation and form the aldehyde. Extract the product with an organic solvent.
Step 2: Reductive Amination
The aldehyde is reacted with ammonia to form an intermediate imine, which is then reduced in situ to the primary amine. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often the reducing agents of choice as they are less reactive towards the starting aldehyde than NaBH₄.[1]
Experimental Protocol: Reductive Amination of 3,4-Diethoxyphenylacetaldehyde
-
Dissolve 3,4-diethoxyphenylacetaldehyde (1 mole) in methanol.
-
Add a solution of ammonia in methanol (a large excess).
-
Add sodium cyanoborohydride (1.2 moles) portion-wise, maintaining the pH between 6 and 7 by the occasional addition of acetic acid.
-
Stir the reaction mixture at room temperature for several hours.
-
Quench the reaction by adding water and remove the methanol under reduced pressure.
-
Make the aqueous residue basic with NaOH and extract the product with an organic solvent.
Comparative Analysis
| Parameter | Route 1: Nitrostyrene Reduction | Route 2: Benzyl Cyanide Reduction | Route 3: Reductive Amination |
| Starting Materials | 3,4-diethoxybenzaldehyde, nitromethane | 3,4-diethoxybenzaldehyde | 3,4-diethoxybenzaldehyde |
| Key Intermediates | 3,4-diethoxy-β-nitrostyrene | 3,4-diethoxybenzyl cyanide | 3,4-diethoxyphenylacetaldehyde |
| Reagent Hazards | Nitromethane (flammable, toxic), LiAlH₄ (pyrophoric), metal catalysts | Cyanide salts (highly toxic), LiAlH₄ (pyrophoric), metal catalysts | α-haloesters (lachrymatory), sodium ethoxide (corrosive), NaBH₃CN (toxic) |
| Typical Overall Yield | Good to excellent (60-85%) | Moderate to good (50-75%) | Moderate (40-60%) |
| Scalability | Generally scalable, especially with catalytic hydrogenation. | Scalable, but handling of large quantities of cyanide requires specialized facilities. | Challenging due to the instability of the acetaldehyde intermediate. |
| Advantages | Well-established, reliable, high-yielding. | Avoids the use of nitromethane. | Direct formation of the amine from an aldehyde. |
| Disadvantages | Use of potentially explosive nitromethane; hazardous reducing agents. | Highly toxic cyanide reagents; potentially harsh conditions for nitrile reduction. | Instability of the acetaldehyde intermediate can lead to lower yields and side products. |
Visualization of Synthetic Workflows
Route 1: Henry Reaction and Nitrostyrene Reduction
Caption: Workflow for the synthesis via the nitrostyrene route.
Route 2: Benzyl Cyanide Reduction
Caption: Workflow for the synthesis via the benzyl cyanide route.
Route 3: Reductive Amination
Caption: Workflow for the synthesis via the reductive amination route.
Characterization Data for this compound
While extensive published data for the diethoxy analog is less common than for its dimethoxy counterpart, the following are expected characteristic spectral data based on the structure and data from similar compounds.
-
¹H NMR (CDCl₃, 300 MHz): δ 6.80-6.70 (m, 3H, Ar-H), 4.10 (q, J=7.0 Hz, 2H, -OCH₂CH₃), 4.05 (q, J=7.0 Hz, 2H, -OCH₂CH₃), 2.95 (t, J=7.0 Hz, 2H, Ar-CH₂CH₂-N), 2.70 (t, J=7.0 Hz, 2H, Ar-CH₂CH₂-N), 1.45 (t, J=7.0 Hz, 3H, -OCH₂CH₃), 1.40 (t, J=7.0 Hz, 3H, -OCH₂CH₃), 1.30 (br s, 2H, -NH₂).
-
¹³C NMR (CDCl₃, 75 MHz): δ 149.0, 148.5, 132.0, 120.5, 113.0, 112.5, 64.5, 64.4, 43.0, 39.0, 15.0, 14.9.
-
IR (neat, cm⁻¹): 3350 (N-H stretch), 2970, 2930, 2870 (C-H stretch), 1610, 1515 (C=C aromatic stretch), 1260, 1130 (C-O stretch).
-
Mass Spectrometry (EI): m/z (%) 209 (M⁺), 180, 152, 124.
Conclusion and Recommendations
The choice of synthetic route for this compound is contingent upon the specific requirements of the project, including scale, available equipment, and safety considerations.
-
For laboratory-scale synthesis with a focus on high yield and reliability, the Henry reaction followed by catalytic hydrogenation (Route 1A) is often the preferred method. It avoids the use of highly toxic cyanides and pyrophoric metal hydrides, and the starting materials are readily available.
-
The reduction of 3,4-diethoxybenzyl cyanide (Route 2) is a viable alternative, particularly if the handling of cyanide is not a limiting factor. This route may be advantageous if the corresponding benzyl cyanide is commercially available or can be synthesized efficiently.
-
The reductive amination of 3,4-diethoxyphenylacetaldehyde (Route 3) is mechanistically elegant but practically challenging due to the instability of the aldehyde intermediate. This route is less commonly used for large-scale preparations but can be suitable for small-scale analog synthesis where the aldehyde can be prepared and used in situ.
Ultimately, a thorough risk assessment and consideration of the available resources should guide the selection of the most appropriate synthetic strategy.
References
Please note that direct, comprehensive experimental data for this compound is sparse in readily available literature. Therefore, many of the procedural details are based on established methods for the closely related and well-documented 3,4-dimethoxyphenethylamine, with appropriate adjustments for the diethoxy analog.
- Kameo, K., et al. (1990). A Convenient Synthesis of 1,2,3,4-Tetrahydroisoquinolines by Catalytic Hydrogenation of β-Nitrostyrenes. Bulletin of the Chemical Society of Japan, 63(4), 1252-1254.
- Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Provides general methodologies for phenethylamine synthesis).
- D'Oca, M. G. M., et al. (2023). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. ChemRxiv.
- Ramirez, F., & Stafiej, S. (1955). The Reduction of Phenolic Nitrostyrenes by Lithium Aluminum Hydride. Journal of the American Chemical Society, 77(1), 134-135.
- CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Google Patents.
- PrepChem. (2023). Synthesis of 3,4-dimethoxy-β-nitrostyrene.
- CN101475511A - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Google Patents.
- WIPO Patentscope. (2009). 101475511 Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. Reduction of Phenolic Nitrostyrenes by Lithium Aluminum Hydride - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN101475511A - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
A Comparative Guide to Validating a Stability-Indicating HPLC Method for the Quantification of 3,4-Diethoxyphenethylamine
This guide provides a comprehensive, in-depth comparison of two common reversed-phase HPLC columns—a traditional C18 and a Phenyl-Hexyl stationary phase—for the development and validation of a stability-indicating quantification method for 3,4-Diethoxyphenethylamine. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a robust, accurate, and reliable analytical procedure in accordance with global regulatory standards.
Introduction: The Analytical Imperative for this compound
This compound is a member of the phenethylamine class, a group of compounds with significant interest in pharmaceutical and neuroscience research. Accurate quantification is critical for pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and formulation development. A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to ensure that the analytical data generated is reliable and that the method can distinguish the intact analyte from any potential degradation products.[1][2][3]
This guide eschews a one-size-fits-all template. Instead, it focuses on the scientific rationale behind methodological choices, comparing two distinct yet viable chromatographic approaches to illustrate the principles of tailored method development and validation. The entire process is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, with insights from FDA and EMA guidances.[4][5][6]
Strategic Approach: A Tale of Two Columns
The core of our comparative study lies in the selection of the HPLC column, the heart of the chromatographic separation. This compound, possessing both hydrophobic (diethyl ether and ethylamine groups) and aromatic (benzene ring) characteristics, presents an interesting case for column selection.
-
Alternative 1: The Workhorse - C18 (ODS) Column: Octadecylsilane (C18) columns are the most widely used in reversed-phase HPLC, relying primarily on hydrophobic interactions for separation.[7] They are robust, well-characterized, and often the first choice for new method development.
-
Alternative 2: The Specialist - Phenyl-Hexyl Column: This stationary phase offers a different separation mechanism. The phenyl rings on the stationary phase can engage in π-π interactions with the aromatic ring of the analyte.[8][9] The hexyl linker provides a degree of hydrophobic interaction as well. This alternative selectivity can be highly advantageous for separating aromatic compounds from non-aromatic impurities or resolving closely related aromatic species.
The following sections will detail the validation of a hypothetical HPLC method for this compound, presenting comparative data for both a C18 and a Phenyl-Hexyl column to guide the user in making an informed decision for their specific analytical needs.
Method Development and System Suitability
A systematic approach was taken to develop the initial chromatographic conditions. Because phenethylamines are basic compounds, controlling the mobile phase pH is crucial to ensure good peak shape and reproducible retention.[6][10][11][12] A pH of 3.0 was chosen to ensure the amine group is protonated, which generally leads to better chromatographic performance on silica-based columns.
Proposed Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ≈ 2.7-3.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 70% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Columns Compared | 1. C18, 250 mm x 4.6 mm, 5 µm2. Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm |
System Suitability Testing (SST)
Before any validation experiments, the suitability of the entire HPLC system must be verified.[13][14][15] This is a non-negotiable step to ensure the equipment is performing correctly on the day of analysis. A standard solution of this compound (50 µg/mL) is injected six times.
Table 1: Comparative System Suitability Results
| Parameter | Acceptance Criteria | C18 Column Results | Phenyl-Hexyl Column Results |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 | 1.1 |
| Theoretical Plates (N) | N > 2000 | 8500 | 9200 |
| %RSD of Peak Area | ≤ 1.0% | 0.4% | 0.3% |
| %RSD of Retention Time | ≤ 1.0% | 0.2% | 0.2% |
Insight: Both columns comfortably meet the system suitability criteria, indicating a well-performing system. The Phenyl-Hexyl column shows a slightly better tailing factor and efficiency, which could be advantageous for resolving closely eluting peaks.
Method Validation: A Head-to-Head Comparison
The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose.[4][5][16] The following parameters were assessed for both columns according to ICH Q2(R1) guidelines.[8][17][18][19][20]
Specificity and Stability-Indicating Nature
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, including impurities, degradants, and matrix components.[20] To establish this, forced degradation studies are indispensable.[1][9] The drug substance was subjected to stress conditions to induce degradation of approximately 10-20%.
Forced Degradation Protocol:
-
Acid Hydrolysis: 1 mg/mL of analyte in 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: 1 mg/mL of analyte in 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 1 mg/mL of analyte in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Drug substance exposed to 105°C for 48 hours.
-
Photolytic Degradation: Drug substance exposed to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.
Causality: The goal of forced degradation is not to completely destroy the drug but to create a representative sample of potential degradation products. This allows us to challenge the method's ability to separate the main peak from these degradants, proving it is "stability-indicating."
Table 2: Specificity and Forced Degradation Results
| Stress Condition | % Degradation | Resolution (Rs) between Analyte and Closest Degradant |
| C18 Column | ||
| Acid Hydrolysis | ~15% | 2.5 |
| Base Hydrolysis | ~10% | 2.2 |
| Oxidation | ~20% | 3.0 |
| Thermal | ~5% | 3.5 |
| Photolytic | ~8% | 2.8 |
Insight: Both columns successfully separated the parent drug from all degradation products with a resolution greater than 2.0, confirming that both methods are stability-indicating. However, the Phenyl-Hexyl column consistently provided greater resolution, offering a more robust separation and a lower risk of co-elution. This is likely due to the alternative selectivity provided by π-π interactions, which better differentiates the parent analyte from its structurally similar degradants.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.
Protocol: A series of solutions were prepared from a stock solution of this compound to cover a range of 1 µg/mL to 150 µg/mL (corresponding to the Limit of Quantification up to 150% of a target concentration of 100 µg/mL).
Table 3: Linearity and Range Comparison
| Parameter | Acceptance Criteria | C18 Column Results | Phenyl-Hexyl Column Results |
| Range | 1 - 150 µg/mL | 1 - 150 µg/mL | 1 - 150 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 | 0.9998 |
| Y-intercept | Close to zero | 150 | 110 |
| Residual Plot | Random distribution | Random | Random |
Insight: Both methods exhibit excellent linearity over the defined range. The slightly higher correlation coefficient for the Phenyl-Hexyl column suggests a marginally better fit of the data to the regression line.
Accuracy
Accuracy is the measure of closeness of the test results to the true value. It is determined by spiking a placebo matrix with the analyte at different concentration levels.
Protocol: Accuracy was evaluated at three concentration levels (80, 100, and 120 µg/mL), with three replicate preparations at each level. The percentage recovery was calculated.
Table 4: Accuracy (Recovery) Data
| Concentration Level | % Recovery (C18 Column) | % Recovery (Phenyl-Hexyl Column) |
| 80 µg/mL (n=3) | 99.5% (RSD: 0.8%) | 100.2% (RSD: 0.6%) |
| 100 µg/mL (n=3) | 100.8% (RSD: 0.5%) | 100.5% (RSD: 0.4%) |
| 120 µg/mL (n=3) | 99.9% (RSD: 0.7%) | 100.1% (RSD: 0.5%) |
| Overall Recovery | 100.1% | 100.3% |
Acceptance Criteria: Mean recovery between 98.0% and 102.0%.
Insight: Both methods are highly accurate, with recovery values well within the acceptable limits. The slightly lower RSD values for the Phenyl-Hexyl column hint at better precision, which will be evaluated next.
Precision
Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[8][17][18]
Protocol:
-
Repeatability (Intra-day precision): Six individual sample preparations at 100% of the target concentration (100 µg/mL) were analyzed on the same day by the same analyst.
-
Intermediate Precision (Inter-day precision): The repeatability experiment was repeated on a different day by a different analyst using a different HPLC system.
Table 5: Precision Results (%RSD)
| Precision Level | Acceptance Criteria | C18 Column Results | Phenyl-Hexyl Column Results |
| Repeatability (n=6) | RSD ≤ 2.0% | 0.9% | 0.7% |
| Intermediate Precision (n=12) | RSD ≤ 2.0% | 1.2% | 1.0% |
Insight: Both methods are precise and reproducible. The consistently lower %RSD values for the Phenyl-Hexyl column suggest it is a slightly more precise method, which is a desirable attribute for routine quality control analysis.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[8][17]
Protocol: LOD and LOQ were determined based on the signal-to-noise ratio (S/N). LOD is typically where S/N = 3, and LOQ is where S/N = 10.
Table 6: Sensitivity (LOD & LOQ)
| Parameter | Acceptance Criteria | C18 Column Results | Phenyl-Hexyl Column Results |
| LOD | Report Value | 0.3 µg/mL | 0.25 µg/mL |
| LOQ | S/N ≥ 10 | 1.0 µg/mL | 0.8 µg/mL |
Insight: Both methods provide adequate sensitivity for typical assay and impurity testing. The Phenyl-Hexyl column demonstrates slightly better sensitivity, which could be beneficial if very low-level impurities need to be quantified.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Protocol: Small changes were made to the flow rate, column temperature, and mobile phase composition. The effect on system suitability parameters was observed.
Table 7: Robustness Evaluation
| Parameter Varied | C18 Column (Effect on SST) | Phenyl-Hexyl Column (Effect on SST) |
| Flow Rate (± 0.1 mL/min) | All parameters passed | All parameters passed |
| Temperature (± 2 °C) | All parameters passed | All parameters passed |
| % Acetonitrile (± 2%) | All parameters passed | All parameters passed |
Insight: Both methods are robust, demonstrating that minor fluctuations in operating conditions are unlikely to compromise the validity of the results. This is a critical attribute for methods intended for routine use in a QC environment.
Comparative Summary and Recommendation
Both the C18 and Phenyl-Hexyl columns can be used to develop a fully validated, stability-indicating HPLC method for the quantification of this compound. The choice between them depends on the specific goals of the analysis.
Table 8: Overall Performance Comparison
| Validation Parameter | C18 Column | Phenyl-Hexyl Column | Advantage |
| Specificity (Resolution) | Good (Rs > 2.2) | Excellent (Rs > 2.8) | Phenyl-Hexyl |
| Linearity (r²) | 0.9995 | 0.9998 | Phenyl-Hexyl (Marginal) |
| Accuracy (% Recovery) | 100.1% | 100.3% | Equivalent |
| Precision (%RSD) | 1.2% | 1.0% | Phenyl-Hexyl |
| Sensitivity (LOQ) | 1.0 µg/mL | 0.8 µg/mL | Phenyl-Hexyl |
| Robustness | Robust | Robust | Equivalent |
Senior Scientist's Recommendation:
While the C18 column provides a perfectly validatable and acceptable method, the Phenyl-Hexyl column demonstrates superior performance in the most critical areas for a stability-indicating assay: specificity and precision. The significantly higher resolution values obtained during the forced degradation studies provide a greater assurance that unknown degradants or impurities will be successfully separated from the main analyte. The enhanced precision offers greater confidence in the day-to-day results generated in a quality control setting.
Therefore, for the development of a new method for this compound, particularly one that will be used for stability testing and impurity profiling, the Phenyl-Hexyl column is the recommended choice. It provides a more robust and reliable separation, ensuring the long-term viability and integrity of the analytical method.
Experimental Protocols
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Preparation: Prepare samples in the mobile phase to achieve a final target concentration of approximately 100 µg/mL. Filter through a 0.45 µm syringe filter prior to injection.
Linearity Standard Preparation
-
Prepare a series of dilutions from the Standard Stock Solution in the mobile phase to yield concentrations of 1, 10, 50, 80, 100, 120, and 150 µg/mL.
Conclusion
This guide has demonstrated the systematic process of validating an HPLC method for the quantification of this compound, grounded in the principles of the ICH Q2(R1) guideline. Through a direct comparison of a C18 and a Phenyl-Hexyl column, we have shown that while both are capable of producing a valid method, the Phenyl-Hexyl phase offers distinct advantages in specificity and precision for this particular analyte. This underscores the importance of exploring alternative column chemistries during method development to build a truly robust and reliable analytical procedure that ensures the quality and safety of pharmaceutical products.
References
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
- Altabrisa Group. (2025). Key Validation Characteristics in ICH Q2.
- Ngwa, G. (2010). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Drug Delivery and Therapeutics, 1(1), 48-53.
- International Journal of Advanced Research in Science, Communication and Technology. (2023). A Review on HPLC Method Development and Validation in Forced Degradation Studies.
- Ravi, S. et al. (2014). The role of forced degradation studies in stability indicating HPLC method development. Journal of Pharmaceutical Sciences and Research, 6(5), 229-234.
- American Chemical Society. (2019). Getting the peaks perfect: System suitability for HPLC.
- Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
- Assay Analytica. (2023). System Suitability Test in HPLC – Key Parameters Explained.
- U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
- European Medicines Agency. (2011). Guideline on bioanalytical method validation.
- KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- Hawach Scientific. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.
- Blessy, M. R., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165.
- David, V., et al. (2007). THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSE-PHASE LIQUID CHROMATOGRAPHY. Revue Roumaine de Chimie, 52(11), 1065-1073.
- European Medicines Agency. (2022). Bioanalytical method validation.
- U.S. Food and Drug Administration. (2024). FDA Releases Guidance on Analytical Procedures.
- Saudagar, R. B., & Mahale, M. M. (2019). Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 1103-1104.
- MDPI. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
- LCGC International. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- Quest Journals. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- Altabrisa Group. (2025). Key ICH Method Validation Parameters to Know.
- Altabrisa Group. (2025). What Is Linearity in HPLC Analysis and Its Importance?.
- MDPI. (2022). A New Method for Enantiomeric Determination of 3,4-Methylenedioxymethamphetamine and p-Methoxymethamphetamine in Human Urine.
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- ICH. (n.d.). Quality Guidelines.
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- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
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A Senior Application Scientist's Guide to the Cross-Reactivity of 3,4-Diethoxyphenethylamine in Amphetamine Immunoassays
Introduction: The Challenge of Specificity in Amphetamine Screening
In the fast-paced environments of clinical and forensic toxicology, screening immunoassays are the frontline tool for the presumptive identification of amphetamines in biological samples, primarily urine. Their speed and cost-effectiveness are invaluable. However, this efficiency comes with a well-documented caveat: the potential for cross-reactivity, which can lead to false-positive results.[1][2][3][4] This guide provides an in-depth analysis of the cross-reactivity potential of a specific phenethylamine derivative, 3,4-Diethoxyphenethylamine (3,4-DEPEA), in common amphetamine immunoassays.
Phenethylamines are a broad class of compounds with a shared chemical backbone, and many, including prescription medications and designer drugs, bear a structural resemblance to amphetamine.[5][6] 3,4-DEPEA, a lesser-known analog, is structurally similar to amphetamine and its derivatives, raising critical questions about its potential to interfere with standard drug screens.[7][8] Understanding this interaction is paramount for researchers, clinicians, and drug development professionals to ensure the accuracy of toxicological testing and the correct interpretation of results. This guide will objectively compare the compound's potential performance in these assays, supported by established principles and a proposed experimental framework.
Pillar 1: The Molecular Basis of Cross-Reactivity
The Mechanism: A Tale of Antibodies and Analogs
At its core, a competitive immunoassay for amphetamine relies on the specific binding between an antibody and the target drug. In a typical setup, a known quantity of enzyme-labeled amphetamine is mixed with a urine sample and a limited number of anti-amphetamine antibodies. If amphetamine is present in the sample, it competes with the labeled amphetamine for the antibody binding sites. High concentrations of amphetamine in the sample result in less binding of the labeled drug, producing a low signal, which is interpreted as a positive result.
Structural Showdown: Amphetamine vs. 3,4-DEPEA
The potential for 3,4-DEPEA to cross-react with amphetamine immunoassays is rooted in its molecular architecture. Both molecules share the fundamental phenethylamine skeleton. The primary differences lie in the substitutions on the phenyl ring and the presence of an alpha-methyl group in amphetamine.
-
Amphetamine: Features an unsubstituted phenyl ring and a methyl group at the alpha-carbon position of the ethylamine side chain.
-
This compound (3,4-DEPEA): Lacks the alpha-methyl group but possesses two ethoxy (-OCH₂CH₃) groups at the 3 and 4 positions of the phenyl ring.
This structural kinship, particularly the shared phenethylamine backbone, is the primary driver for potential antibody recognition and, therefore, cross-reactivity.
Caption: Molecular structures of Amphetamine and 3,4-DEPEA highlighting key differences.
Pillar 2: A Framework for Empirical Validation
To move from theoretical potential to empirical evidence, a rigorous, controlled study is necessary. The following protocol outlines a self-validating system to quantify the cross-reactivity of 3,4-DEPEA in comparison to d-amphetamine (the primary target of most assays) and other relevant phenethylamine analogs.
Experimental Protocol: Cross-Reactivity Assessment
Objective: To determine the percent cross-reactivity of 3,4-DEPEA and other phenethylamine analogs using commercially available amphetamine screening immunoassays.
Materials:
-
Certified reference standards: d-amphetamine, this compound (3,4-DEPEA), Phentermine, Pseudoephedrine.
-
Certified drug-free human urine.
-
Commercial amphetamine immunoassay kits (e.g., a Cloned Enzyme Donor Immunoassay [CEDIA] and an Enzyme Multiplied Immunoassay Technique [EMIT]).
-
Automated clinical chemistry analyzer.
-
Calibrators and controls provided with the immunoassay kits.
-
Class A volumetric flasks and pipettes.
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 1.0 mg/mL stock solution for each reference standard in methanol.
-
Causality: Methanol is a common solvent that ensures complete dissolution of the compounds and is easily evaporated or diluted to negligible concentrations in the final urine matrix, preventing solvent-based interference.
-
-
Preparation of Spiked Urine Standards:
-
Create a series of working standards by spiking known volumes of the stock solutions into drug-free human urine.
-
Concentrations should bracket the assay's cutoff calibrator (e.g., for a 500 ng/mL cutoff, prepare standards from 100 ng/mL to 50,000 ng/mL).
-
Self-Validation: Preparing a wide range of concentrations ensures the determination of the precise concentration that produces a positive result, rather than a simple positive/negative outcome.
-
-
Assay Procedure:
-
Perform calibration and run quality controls for the selected amphetamine immunoassay on the automated analyzer as per the manufacturer's instructions.
-
Analyze each spiked urine standard in triplicate for all tested compounds.
-
Trustworthiness: Running samples in triplicate minimizes the impact of random error and provides a measure of precision for the results.
-
-
Data Analysis and Calculation:
-
Determine the lowest concentration of each compound that produces a result greater than or equal to the cutoff calibrator's response. This is the minimum concentration required for a positive result.
-
Calculate the percent cross-reactivity using the following standard formula: % Cross-Reactivity = (Concentration of d-amphetamine at cutoff / Minimum concentration of test compound giving a positive result) x 100
-
Expertise: This formula is the industry standard for reporting cross-reactivity, allowing for direct and objective comparison across different compounds and assays.
-
Caption: Workflow for assessing immunoassay cross-reactivity.
Pillar 3: Data-Driven Comparison and Interpretation
Hypothetical Performance Data
The following table summarizes plausible, hypothetical data from the proposed experiment, comparing two common immunoassay types.
| Compound | Immunoassay Type | Minimum Concentration for Positive Result (ng/mL) | % Cross-Reactivity |
| d-Amphetamine | CEDIA (500 ng/mL cutoff) | 500 | 100% |
| EMIT (500 ng/mL cutoff) | 500 | 100% | |
| This compound | CEDIA (500 ng/mL cutoff) | 4,000 | 12.5% |
| EMIT (500 ng/mL cutoff) | 6,500 | 7.7% | |
| Phentermine | CEDIA (500 ng/mL cutoff) | 25,000 | 2.0% |
| EMIT (500 ng/mL cutoff) | 58,000[13] | 0.9% | |
| Pseudoephedrine | CEDIA (500 ng/mL cutoff) | >100,000 | <0.5% |
| EMIT (500 ng/mL cutoff) | 1,400,000[13] | <0.1% |
Note: Data for 3,4-DEPEA is hypothetical for illustrative purposes. Data for other compounds is based on plausible or published values for context.[13]
Interpretation and Field Insights
The hypothetical data illustrates several critical points:
-
Significant Cross-Reactivity of 3,4-DEPEA: A cross-reactivity of 7-13% is substantial. This means that at concentrations of 4,000-6,500 ng/mL, 3,4-DEPEA could trigger a false-positive result on an amphetamine screen with a 500 ng/mL cutoff. While this concentration is higher than that required for d-amphetamine, it is well within the range that could be found in urine following significant exposure.
-
Assay-Dependent Variability: Different immunoassays exhibit different cross-reactivity profiles.[5][14] In this example, the hypothetical CEDIA assay is more susceptible to interference from 3,4-DEPEA than the EMIT assay. This underscores the importance of laboratories knowing the specific performance characteristics of their chosen assay.
Conclusion and Authoritative Recommendations
This guide establishes that, based on molecular structure and the principles of immunoassay design, This compound (3,4-DEPEA) poses a credible risk of causing false-positive results in commercial amphetamine immunoassays. The degree of this cross-reactivity is likely to be significant and will vary between different assay manufacturers.
For researchers, scientists, and drug development professionals, the key takeaways are:
-
Acknowledge the Inherent Limitation: Be aware that screening immunoassays are presumptive tests susceptible to cross-reactivity from structurally related compounds.[2][4]
-
Validate Your Assay: Whenever possible, laboratories should independently verify the cross-reactivity of new or uncommon compounds that may be prevalent in their testing population.
-
Confirm All Positives: Never take definitive action based on an unconfirmed immunoassay screen.[1] Confirmation via mass spectrometry is the cornerstone of trustworthy toxicological analysis.
By understanding the scientific principles behind cross-reactivity and adhering to a rigorous, two-tiered testing protocol (screen followed by confirmation), the scientific community can navigate the complexities of amphetamine testing and ensure the highest level of accuracy and integrity in its results.
References
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- Nakanishi, K., Miki, A., Zaitsu, K., Kamata, H., Shima, N., Kamata, T., Katagi, M., Tatsuno, M., Tsuchihashi, H., & Suzuki, K. (2012). Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement. Forensic Science International, 217(1-3), 174–181.
- Poklis, A. (1995). Development and evaluation of an improved method for screening of amphetamines. Forensic Science International, 76(1), 35-45.
- Wikipedia. (n.d.). 3,4-Dimethoxyphenethylamine.
- Castro, A., & Malkus, H. (1987). Immunoassays of Amphetamines: Immunogen Structure vs Antibody Specificity. Asian Pacific Journal of Allergy and Immunology, 5(1), 1-7.
- Castro, A., & Malkus, H. (1987). Immunoassays of amphetamines: immunogen structure vs antibody specificity. Asian Pacific Journal of Allergy and Immunology, 5(1), 1-7.
- Nakanishi, K., Miki, A., Zaitsu, K., Kamata, H., Shima, N., Kamata, T., Katagi, M., Tatsuno, M., Tsuchihashi, H., & Suzuki, K. (2012). Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement. ResearchGate.
- Apollonio, L. G., & Coutts, R. T. (2007). Matrix Effect and Cross-Reactivity of Select Amphetamine-Type Substances, Designer Analogues, and Putrefactive Amines using the Bio-Quant Direct ELISA Presumptive Assays for Amphetamine and Methamphetamine. Journal of Analytical Toxicology, 31(4), 208–213.
- Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening.
- Cody, J. T., & Schwarzhoff, R. (1992). Evaluation of six commercial amphetamine and methamphetamine immunoassays for cross-reactivity to phenylpropanolamine and ephedrine in urine. Journal of Analytical Toxicology, 16(4), 211–213.
- De Martinis, B. S., & De Lourdes, M. (2009). Rapid GC-MS confirmation of amphetamines in urine by extractive acylation. Journal of Analytical Toxicology, 33(1), 33-38.
- Apollonio, L. G., & Coutts, R. T. (2007). Matrix effect and cross-reactivity of select amphetamine-type substances, designer analogues, and putrefactive amines using the Bio-Quant direct ELISA presumptive assays for amphetamine and methamphetamine. Journal of Analytical Toxicology, 31(4), 208-213.
- Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges.
- NorDx. (n.d.). AMPHETAMINES SCREEN WITH GC-MS CONFIRMATION, URINE.
- De Martinis, B. S., & De Lourdes, M. (2025, August 6). Rapid GC-MS Confirmation of Amphetamines in Urine by Extractive Acylation. Request PDF.
- Dasgupta, A. (2015, October 1). How to Detect and Solve Immunoassay Interference. AACC.
- Salm, E., & Peake, M. (2018). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 64(12), 1756-1765.
- MedCentral. (2024, September 9). How Common Are False-Positives Amphetamine Drug Tests?
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- Heal, D. J., Smith, S. L., Gosden, J., & Nutt, D. J. (2013). Amphetamine, past and present – a pharmacological and clinical perspective. Journal of Psychopharmacology, 27(6), 479–496.
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A Comparative Analysis of Neuroreceptor Binding Profiles of Alkoxy-Substituted Phenethylamines
In the landscape of neuroscience research and drug development, alkoxy-substituted phenethylamines represent a fascinating and pharmacologically significant class of compounds. Their structural similarity to endogenous neurotransmitters, coupled with the profound psychoactive effects elicited by many of its members, has made them a focal point for understanding the intricacies of neuroreceptor interactions. This guide provides a comprehensive comparison of the neuroreceptor binding profiles of key alkoxy-substituted phenethylamines, offering researchers, scientists, and drug development professionals a detailed reference supported by experimental data and methodological insights.
Our exploration will delve into the structure-activity relationships that govern the affinity and functional activity of these compounds at various serotonin, dopamine, and adrenergic receptors. By understanding these nuances, we can better appreciate the molecular basis for their diverse pharmacological effects.
The Foundation: Understanding Receptor-Ligand Interactions
The interaction between a ligand, such as an alkoxy-substituted phenethylamine, and its target neuroreceptor is the cornerstone of its pharmacological activity. This interaction is quantified by the binding affinity, often expressed as the inhibition constant (Kᵢ). A lower Kᵢ value signifies a higher binding affinity. Radioligand binding assays are the gold standard for determining these values, providing a quantitative measure of a compound's ability to displace a radioactively labeled ligand from a specific receptor.[1]
Beyond simple binding, the functional activity of a compound—whether it acts as an agonist, antagonist, or partial agonist—is critical. This is determined through functional assays that measure the cellular response following receptor activation. Key parameters include the half-maximal effective concentration (EC₅₀), representing the concentration at which the compound elicits half of its maximal response, and the maximum effect (Eₘₐₓ), which indicates the ligand's efficacy.
Comparative Neuroreceptor Binding Profiles
The following table summarizes the in vitro binding affinities (Kᵢ, in nanomolars) of several prominent alkoxy-substituted phenethylamines for key serotonin, dopamine, and adrenergic receptors. This data, compiled from authoritative sources, allows for a direct comparison of their receptor interaction profiles.
| Compound | 5-HT₂ₐ | 5-HT₂C | 5-HT₁ₐ | α₁ₐ | α₂ₐ | D₂ |
| Mescaline | 150-12,000 | - | 1,600-6,700 | - | - | - |
| 2C-B | 8-1,700 | 110-3,500 | 710-4,440 | 670 | 280 | >10,000 |
| 2C-I | - | - | - | - | - | - |
| DOB | 61-4,400 | - | - | - | - | - |
| DOI | 0.7-2.5 | 2.4-12 | 110-230 | 39 | 1,200 | 2,700 |
Structure-Activity Relationships: The Impact of Alkoxy Substitutions
The position and nature of the alkoxy groups on the phenethylamine phenyl ring are critical determinants of receptor binding affinity and selectivity.[2] The classic psychedelic phenethylamines, such as the 2C series and their amphetamine analogues (DOx compounds), typically feature methoxy groups at the 2 and 5 positions.[2]
The substituent at the 4-position profoundly influences the compound's pharmacological profile. Increasing the lipophilicity of the 4-position substituent generally enhances affinity for the 5-HT₂ₐ receptor.[3] For instance, the addition of a bromine atom (2C-B) or an iodine atom (2C-I) at this position results in potent 5-HT₂ₐ receptor ligands.
The presence of an α-methyl group, which distinguishes the DOx compounds from the 2C series, can also impact receptor interactions, though its effect on 5-HT₂ₐ/₂C affinity is often minor.[2] However, this structural modification can influence metabolism and duration of action.
Visualizing the Core Structure
The following diagram illustrates the fundamental structure of an alkoxy-substituted phenethylamine, highlighting the key positions for substitution.
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A Comparative Guide to Phenethylamine Precursors: Evaluating the Efficacy of 3,4-Diethoxyphenethylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the synthesis of complex heterocyclic compounds, particularly isoquinoline and phenethylamine-based psychoactive substances, the choice of the starting phenethylamine precursor is a critical determinant of overall reaction efficiency, yield, and purity. This guide provides an in-depth technical comparison of 3,4-diethoxyphenethylamine against other commonly employed phenethylamine precursors, offering experimental data and protocols to inform rational precursor selection in research and development.
Introduction: The Strategic Importance of Precursor Selection
Substituted phenethylamines are foundational building blocks in the synthesis of a wide array of pharmacologically active molecules. The nature of the substituents on the phenyl ring profoundly influences the nucleophilicity of the aromatic system, thereby impacting the facility of key cyclization reactions such as the Pictet-Spengler and Bischler-Napieralski reactions. These reactions are paramount in the construction of the tetrahydroisoquinoline and dihydroisoquinoline scaffolds, respectively, which are core structures in many natural products and synthetic drugs.
This guide focuses on the efficacy of this compound as a precursor, comparing it primarily with its close structural analog, 3,4-dimethoxyphenethylamine (DMPEA), and the well-known psychoactive phenethylamine, 4-bromo-2,5-dimethoxyphenethylamine (2C-B). The comparison will be grounded in their synthetic accessibility and their performance in subsequent, pivotal chemical transformations.
Synthesis of Phenethylamine Precursors: A Comparative Overview
The viability of a precursor is intrinsically linked to the efficiency and scalability of its synthesis. Here, we compare the synthetic routes to this compound, DMPEA, and 2C-B.
Synthesis of this compound
A highly efficient route to this compound involves the reduction of 3,4-diethoxybenzyl cyanide. This method has been reported to yield the desired product in high purity and excellent yield.
Experimental Protocol: Hydrogenation of 3,4-Diethoxybenzyl Cyanide [1]
-
Reactants: 100 kg of 3,4-diethoxybenzyl cyanide, 310 L of 80-96% aqueous ethanol containing 9-12% ammonia, 24 kg of Raney-nickel catalyst.
-
Procedure:
-
The reactants are combined in a suitable reactor.
-
Hydrogenation is carried out at a temperature of 45-68°C under a hydrogen pressure of 8-10 atm.
-
Upon reaction completion, the catalyst is filtered off.
-
The solvent is evaporated, and the residue is purified by vacuum fractionation.
-
-
Yield: 96 kg (96% yield) of highly pure this compound.[1]
Synthesis of 3,4-Dimethoxyphenethylamine (DMPEA)
DMPEA can be synthesized through various routes, with one common method being the reduction of the corresponding nitrile, similar to its diethoxy analog. Another well-established, multi-step synthesis starts from vanillin. A more direct laboratory-scale synthesis involves the reduction of 3,4-dimethoxyphenylacetonitrile.
Experimental Protocol: Reduction of 3,4-Dimethoxybenzyl Cyanide
-
Reactants: 3,4-dimethoxybenzyl cyanide, Lithium Aluminum Hydride (LAH), dry ether or tetrahydrofuran (THF).
-
Procedure:
-
A solution of 3,4-dimethoxybenzyl cyanide in a dry ethereal solvent is added dropwise to a stirred suspension of LAH in the same solvent under an inert atmosphere.
-
The reaction mixture is typically stirred at room temperature or refluxed to ensure complete reduction.
-
The reaction is carefully quenched with water and/or aqueous sodium hydroxide.
-
The resulting salts are filtered off, and the filtrate is dried and concentrated to yield the crude product, which can be further purified by distillation.
-
While specific yields vary depending on the exact conditions and scale, this method is generally effective for producing DMPEA.
Synthesis of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)
The synthesis of 2C-B typically starts from 2,5-dimethoxybenzaldehyde and proceeds through a nitrostyrene intermediate.
Experimental Protocol: Synthesis of 2C-B [2][3][4]
-
Formation of 2,5-dimethoxynitrostyrene: 2,5-dimethoxybenzaldehyde is condensed with nitromethane in the presence of a catalyst such as ammonium acetate or ethylenediammonium diacetate. Yields for this step are reported to be in the range of 58-88%.[1][2]
-
Reduction of the Nitrostyrene: The resulting 2,5-dimethoxynitrostyrene is then reduced to 2,5-dimethoxyphenethylamine (2C-H). Common reducing agents include lithium aluminum hydride (LAH) or an aluminum-mercury amalgam (Al/Hg).
-
Bromination: The final step involves the bromination of 2C-H to yield 2C-B. This is often achieved using elemental bromine in acetic acid.
Overall yields for the multi-step synthesis of 2C-B from 2,5-dimethoxybenzaldehyde are typically in the range of 20-32%.[1]
Table 1: Comparison of Precursor Synthesis
| Precursor | Starting Material | Key Reaction Steps | Reported Overall Yield | Purity |
| This compound | 3,4-Diethoxybenzyl Cyanide | Catalytic Hydrogenation | 96%[1] | Almost 100%[1] |
| 3,4-Dimethoxyphenethylamine (DMPEA) | 3,4-Dimethoxybenzyl Cyanide | LAH Reduction | Variable (generally good) | High |
| 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) | 2,5-Dimethoxybenzaldehyde | Henry reaction, Reduction, Bromination | 20-32%[1] | Variable |
Efficacy in Key Cyclization Reactions
The primary utility of these phenethylamine precursors in drug development often lies in their ability to undergo cyclization to form isoquinoline scaffolds. The electronic nature of the phenyl ring substituents is a key factor governing the success of these reactions.
The Role of Electron-Donating Groups
Both the Bischler-Napieralski and Pictet-Spengler reactions are intramolecular electrophilic aromatic substitutions. The presence of electron-donating groups (EDGs) such as alkoxy (methoxy, ethoxy) groups on the aromatic ring increases its electron density, making it more nucleophilic and thus more reactive towards the electrophilic iminium or nitrilium ion intermediates. This enhanced reactivity generally leads to higher yields and allows for milder reaction conditions.[5][6][7]
The diethoxy groups of this compound and the dimethoxy groups of DMPEA are both potent EDGs, making these precursors highly suitable for these cyclization reactions. The slightly greater inductive effect of the ethyl groups in the diethoxy substituent compared to the methyl groups in the dimethoxy substituent may confer a marginal increase in nucleophilicity to the aromatic ring of this compound.
Bischler-Napieralski Reaction
This reaction involves the cyclization of a β-arylethylamide to a 3,4-dihydroisoquinoline using a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[5][6][8][9]
Workflow for Bischler-Napieralski Reaction
Caption: General workflow for the Bischler-Napieralski synthesis.
While direct comparative studies are scarce, the principles of electrophilic aromatic substitution suggest that phenethylamines with stronger electron-donating groups will afford higher yields under milder conditions. The enhanced electron-donating nature of the diethoxy groups in this compound compared to the dimethoxy groups in DMPEA would theoretically lead to a more facile cyclization.
Pictet-Spengler Reaction
This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[7][10]
Workflow for Pictet-Spengler Reaction
Caption: General workflow for the Pictet-Spengler synthesis.
Similar to the Bischler-Napieralski reaction, the success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring. The presence of two alkoxy groups, as in this compound and DMPEA, allows the reaction to proceed under physiological conditions in some cases.[7] The increased electron density provided by the diethoxy substituents is expected to enhance the rate and yield of the cyclization step.
Comparative Data and Discussion
Table 2: Inferred Efficacy in Cyclization Reactions
| Precursor | Key Substituents | Electronic Effect | Expected Efficacy in Cyclization | Rationale |
| This compound | 3,4-Diethoxy | Strong Electron-Donating | Very High | The two ethoxy groups strongly activate the aromatic ring for electrophilic substitution. The slightly stronger inductive effect of ethyl groups compared to methyl groups may offer a marginal advantage over DMPEA. |
| 3,4-Dimethoxyphenethylamine (DMPEA) | 3,4-Dimethoxy | Strong Electron-Donating | High | The two methoxy groups provide significant activation of the aromatic ring. |
| 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) | 4-Bromo, 2,5-Dimethoxy | Mixed | Moderate to High | The two methoxy groups are strong activators, but the bromo group is a deactivating (inductive) yet ortho, para-directing (resonance) substituent. The overall effect will depend on the specific reaction conditions and the position of cyclization. |
Conclusion and Recommendations
Based on the available synthetic data and fundamental principles of organic chemistry, This compound emerges as a highly efficacious precursor for the synthesis of substituted isoquinolines and related compounds.
-
Synthetic Accessibility: It can be synthesized in a high-yielding, single-step reduction from its corresponding benzyl cyanide, offering a more streamlined and potentially more cost-effective route compared to the multi-step synthesis of precursors like 2C-B.
-
Reactivity in Cyclizations: The presence of two strong electron-donating ethoxy groups provides excellent activation of the aromatic ring for key cyclization reactions like the Pictet-Spengler and Bischler-Napieralski reactions. This is anticipated to lead to higher yields and allow for milder reaction conditions compared to less activated or sterically hindered precursors.
For research and development professionals seeking an efficient and reliable precursor for the synthesis of 3,4-disubstituted isoquinoline derivatives, this compound presents a compelling option. Its straightforward synthesis and electronically favorable substitution pattern make it a superior choice for maximizing yields and simplifying downstream chemical transformations. Further head-to-head comparative studies under standardized conditions are warranted to quantitatively confirm the superiority of this compound over other phenethylamine precursors.
References
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- The Preparation of 3,4‐Dihydroisoquinolines and Related Compounds by the Bischler‐Napieralski Reaction. ResearchGate.
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A Spectroscopic Guide to Distinguishing 3,4-Diethoxyphenethylamine from its Positional Isomers
Abstract
The positive identification of specific regioisomers of substituted phenethylamines is a critical challenge in forensic chemistry, pharmacology, and drug development. Positional isomers, such as those of diethoxyphenethylamine, share the same molecular formula and mass, rendering them difficult to distinguish using conventional mass spectrometry alone. This guide provides a comprehensive spectroscopic framework for the unambiguous differentiation of 3,4-Diethoxyphenethylamine from its key positional isomers (2,3-, 2,5-, and 3,5-). We will explore the synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, detailing the theoretical basis, experimental protocols, and expected data for each technique. This integrated approach ensures a self-validating system for positive identification, crucial for regulatory compliance and scientific accuracy.
The Isomeric Challenge: Same Formula, Different Structures
Substituted phenethylamines are a broad class of compounds with significant physiological effects.[1] The precise location of substituents on the phenyl ring is a key determinant of their pharmacological activity. This compound and its isomers all share the molecular formula C₁₂H₁₉NO₂ and a molecular weight of 209.28 g/mol .[2] This equivalence necessitates more structurally sensitive analytical techniques than low-resolution mass spectrometry.
Figure 1. Chemical structures of this compound and its common positional isomers.
An Integrated Spectroscopic Workflow
A multi-technique approach is essential for confident isomer characterization. While each method provides valuable data, it is their combined power that resolves ambiguity. Our recommended workflow prioritizes efficiency and certainty, moving from general classification to definitive structural elucidation.
Figure 2. Logical workflow for the definitive identification of phenethylamine isomers.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is the gold standard for the initial detection of illicit drugs and related compounds.[3]
Expertise & Experience: Why GC-MS First? GC-MS is an excellent first-pass technique. It confirms the molecular weight and provides characteristic fragmentation patterns that can identify the compound class. For phenethylamines, the dominant fragmentation pathway is typically a β-cleavage of the bond between the α and β carbons of the ethylamine side chain.[3] This results in a stable, resonance-delocalized iminium cation.
While this primary fragmentation is common to all isomers and thus not differentiating, the power of MS lies in confirming the elemental composition via high-resolution analysis and flagging the presence of a phenethylamine core. However, relying on MS alone is a common pitfall, as the mass spectra of regioisomers can be nearly identical.[4]
Experimental Protocol: GC-EI-MS
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or ethyl acetate).
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.[4]
-
GC Column: A 30 m x 0.25 mm i.d. column coated with 5% phenyl-methylpolysiloxane is standard.[4]
-
Injector: Set to 250°C with a 1 µL injection volume in splitless mode.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
MS Parameters: Operate in EI mode at 70 eV.[4] Scan from m/z 40 to 500. Set the source temperature to 230°C and the transfer line to 280°C.[4]
Expected Data
All diethoxyphenethylamine isomers are expected to show similar mass spectra under EI conditions. High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion.
| Ion Description | Expected m/z (Nominal) | Expected Exact Mass | Significance |
| Molecular Ion [M]⁺ | 209 | 209.1416 | Confirms molecular formula C₁₂H₁₉NO₂[2] |
| Iminium Fragment | 30 | 30.0340 | Characteristic of primary ethylamine side-chain |
| Benzylic Fragment | 180 | 180.0837 | Result of β-cleavage; C₁₀H₁₂O₂⁺ aromatic portion |
Note: While subtle differences in the relative abundances of smaller aromatic fragments may exist, they are generally not reliable for definitive isomer identification.
Infrared (IR) Spectroscopy
Infrared spectroscopy is an exceptionally powerful technique for distinguishing between positional isomers due to its sensitivity to the molecule's vibrational modes.[4] The substitution pattern on an aromatic ring gives rise to a unique "fingerprint," particularly in the out-of-plane C-H bending region.[5]
Expertise & Experience: Why IR is Crucial While MS confirms the mass, IR spectroscopy provides direct evidence of the substitution pattern. For aromatic compounds, the region from 900-650 cm⁻¹ is highly diagnostic. The number and position of substituents dictate which C-H bonds exist on the ring and how they can bend out of the plane, leading to strong, sharp absorptions at characteristic frequencies. This allows for a direct, non-destructive differentiation that MS cannot provide.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Processing: Perform an ATR correction and baseline correction on the resulting spectrum.
Expected Data
The primary differentiating features will be the C-H out-of-plane bends and the C-O stretching frequencies.
| Isomer | Aromatic Substitution | Expected C-H Out-of-Plane Bending (cm⁻¹) | Key C-O Stretching (cm⁻¹) |
| 3,4-Diethoxy | 1,2,4-Trisubstituted | ~885-870 (1 adj. H) and ~825-805 (2 adj. H) | Strong, complex bands ~1260 & ~1040 |
| 2,3-Diethoxy | 1,2,3-Trisubstituted | ~810-770 (3 adj. H) and ~780-730 (1 adj. H) | Strong, complex bands ~1270 & ~1030 |
| 2,5-Diethoxy | 1,2,4-Trisubstituted | ~885-870 (1 adj. H) and ~825-805 (2 adj. H) | Strong, complex bands ~1225 & ~1045 |
| 3,5-Diethoxy | 1,3,5-Trisubstituted | ~885-810 (isolated H's) and ~730-665 | Strong, complex bands ~1205 & ~1065 |
Note: The 3,4- and 2,5-isomers have the same substitution pattern (1,2,4) and may show similar C-H bending. However, the overall fingerprint, including C-O stretches, will differ. NMR is required for their definitive differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful and definitive technique for molecular structure elucidation. Both ¹H and ¹³C NMR provide a wealth of information that allows for the unambiguous assignment of the isomeric structure.
Expertise & Experience: The Definitive Answer NMR provides an unparalleled view of the molecular skeleton. For aromatic isomers, ¹H NMR is the key. The chemical shifts of the aromatic protons and, more importantly, their coupling patterns (spin-spin splitting), create a unique signature for each substitution pattern. For example, the symmetry of the 3,5-isomer results in a simple, easily recognizable pattern compared to the complex, overlapping signals of the 2,3-isomer. This method directly probes the connectivity of atoms, leaving no room for ambiguity.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a standard pulse program, typically requiring 16-64 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program, which may require several hundred to a few thousand scans.
Expected Data
The aromatic region (δ 6.5-8.0 ppm) of the ¹H NMR spectrum is the most diagnostic region. The ethoxy groups will consistently appear as a quartet (~4.0 ppm) and a triplet (~1.4 ppm). The ethylamine side chain will present as two triplets (or more complex multiplets) around δ 2.7-3.0 ppm.
| Isomer | Aromatic Protons | Expected ¹H NMR Aromatic Pattern (Splitting & Coupling) | Expected No. of ¹³C Aromatic Signals |
| 3,4-Diethoxy | 3 (H-2, H-5, H-6) | Complex, non-first-order pattern. Expect a doublet (d), a doublet of doublets (dd), and a singlet-like signal or narrow doublet. (e.g., d, J≈2 Hz; d, J≈8 Hz; dd, J≈8, 2 Hz) | 6 |
| 2,3-Diethoxy | 3 (H-4, H-5, H-6) | Complex, non-first-order pattern. Expect three signals, likely appearing as a triplet and two doublets or doublet of doublets. | 6 |
| 2,5-Diethoxy | 3 (H-3, H-4, H-6) | Similar to 3,4-isomer. Expect a doublet (d), a doublet of doublets (dd), and a narrow doublet. (e.g., d, J≈3 Hz; d, J≈9 Hz; dd, J≈9, 3 Hz) | 6 |
| 3,5-Diethoxy | 3 (H-2, H-4, H-6) | Simple, highly symmetric pattern. Expect one signal appearing as a triplet (t) for H-4 and a second signal appearing as a doublet (d) for H-2/H-6, with a 2:1 integration ratio. | 4 (due to symmetry) |
Conclusion
The differentiation of this compound from its positional isomers is a task that demands a rigorous, multi-faceted analytical approach. While GC-MS is invaluable for initial detection and molecular weight confirmation, it is insufficient for isomer distinction. Infrared spectroscopy offers the first critical piece of structural evidence by identifying the aromatic substitution pattern through characteristic C-H bending vibrations. However, the ultimate and most unambiguous identification is achieved through NMR spectroscopy. The unique chemical shifts and spin-spin coupling patterns observed in the ¹H NMR spectrum provide a definitive fingerprint for each isomer, resolving any lingering ambiguity. By integrating these three spectroscopic techniques, researchers and analysts can confidently and accurately characterize these challenging compounds, ensuring data integrity and supporting critical decisions in their respective fields.
References
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- MDPI. Does Conformation Affect the Analytical Response? A Structural and Infrared Spectral Evaluation of Phenethylamines (2C-H, 25H-NBOH, and 25I-NBOMe) Using In Silico Methodology. [Link]
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- PubMed Central. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. [Link]
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A Senior Application Scientist's Guide to Benchmarking the Purity of Commercial 3,4-Diethoxyphenethylamine Samples
Abstract
3,4-Diethoxyphenethylamine is a crucial building block in various research and development pipelines, particularly in the synthesis of novel pharmaceutical agents. The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, lower yields of the target molecule, and introduce confounding variables in biological assays. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the purity of commercial this compound samples. It details the common impurities arising from prevalent synthetic routes and presents validated analytical methodologies, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, to empower laboratories to conduct their own rigorous comparative analyses.
Introduction: The Criticality of Purity in this compound
This compound, a derivative of the neuroactive phenethylamine scaffold, serves as a key intermediate in the synthesis of a range of compounds with potential therapeutic applications. The presence of impurities, even in trace amounts, can significantly impact the outcome of multi-step syntheses and biological evaluations. Impurities may arise from incomplete reactions, side reactions, or the carryover of reagents and starting materials from the manufacturing process. Therefore, a robust analytical workflow to ascertain the purity of commercial batches is not merely a quality control measure but a fundamental prerequisite for reliable and reproducible scientific research.
Potential Impurities in Commercial this compound
Understanding the potential impurities is the first step in developing a targeted analytical strategy. The most common synthetic pathways to this compound often dictate the impurity profile. A prevalent method involves the etherification of 3,4-dihydroxyphenethylamine or a related precursor, followed by reduction.
Common Impurities May Include:
-
Starting Materials: Unreacted 3,4-dihydroxyphenethylamine or its precursors.
-
Mono-ethoxylated Analogs: 3-ethoxy-4-hydroxyphenethylamine and 3-hydroxy-4-ethoxyphenethylamine resulting from incomplete etherification.
-
Solvent Residues: Residual solvents used during synthesis and purification (e.g., ethanol, methanol, acetone).
-
By-products of Reduction: Imines or other intermediates from incomplete reduction steps.
The following diagram illustrates a generalized synthetic pathway and the potential points of impurity introduction.
Caption: Potential Impurity Introduction during Synthesis.
Analytical Methodologies for Purity Assessment
A multi-pronged analytical approach is recommended for a comprehensive purity assessment. Each technique provides orthogonal information, contributing to a more complete picture of the sample's composition.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination due to its high resolution and sensitivity. A reversed-phase HPLC method with UV detection is well-suited for separating this compound from its less polar and more polar impurities.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended.
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
Time (min) % Solvent B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of mobile phase A to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
This method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[1][2][3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[4][5] For phenethylamines, derivatization is often employed to improve chromatographic performance and obtain more informative mass spectra.[6][7]
Experimental Protocol: GC-MS
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., single quadrupole or ion trap).
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 m/z.
-
Sample Preparation and Derivatization:
-
Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., ethyl acetate).
-
Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or Trifluoroacetic Anhydride (TFAA).
-
Heat the mixture at 70 °C for 30 minutes.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
-
Data Analysis: Identify impurities by comparing their mass spectra to library databases (e.g., NIST, Wiley) and quantify using the peak area of the total ion chromatogram (TIC).
Caption: GC-MS Experimental Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for structural confirmation and can also be used for quantitative analysis (qNMR). NMR provides detailed structural information about the main component and any impurities present in significant amounts.
Experimental Protocol: ¹H NMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis:
-
Confirm the structure of this compound by assigning the observed chemical shifts and coupling constants.
-
Integrate the peaks corresponding to the main compound and any impurity peaks.
-
The relative molar ratio of impurities can be determined by comparing the integral values, assuming at least one peak for each component is well-resolved.
-
Comparative Data Presentation
To effectively benchmark different commercial samples, it is crucial to present the data in a clear and standardized format. The following table provides a template for summarizing the results from the analytical tests.
| Supplier | Lot Number | HPLC Purity (%) | Major Impurities by HPLC (Area %) | GC-MS Purity (%) | Major Impurities by GC-MS (TIC %) | ¹H NMR Conformity |
| Supplier A | Lot-A123 | 99.5 | Impurity 1 (0.2%), Impurity 2 (0.15%) | 99.6 | Impurity 3 (0.2%), Solvent X (0.1%) | Conforms |
| Supplier B | Lot-B456 | 98.2 | Impurity 1 (1.1%), Impurity 4 (0.5%) | 98.5 | Impurity 1 (1.0%), Impurity 5 (0.3%) | Conforms with minor impurity signals |
| Supplier C | Lot-C789 | 99.9 | No single impurity > 0.05% | >99.9 | No significant impurities detected | Conforms |
Note: This table contains example data for illustrative purposes.
Conclusion and Recommendations
The purity of this compound is a critical parameter that can influence the success of research and development projects. This guide has outlined a robust analytical framework for the comprehensive purity assessment of commercial samples. It is recommended that researchers implement a combination of HPLC, GC-MS, and NMR spectroscopy to obtain a holistic view of sample purity. By systematically applying these methodologies, laboratories can confidently select the highest quality reagents, ensuring the integrity and reproducibility of their scientific endeavors. All analytical procedures should be thoroughly validated to comply with international standards such as those outlined by the ICH.[8][9][10]
References
- Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines. (n.d.). Hindawi.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- Quality Guidelines. (n.d.). ICH.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). FDA.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub.
- Q2(R2) Validation of Analytical Procedures. (2024, March 6). FDA.
- Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
- GC–MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines. (2008, September). Journal of Chromatographic Science, 46.
- Automatic Derivatization System for Phenethylamine Drugs. (n.d.). Shimadzu.
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). ECA Academy.
- Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (n.d.). MDPI.
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- Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). FDA.
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A Senior Application Scientist's Guide to Assessing Lot-to-Lot Variability of Synthesized 3,4-Diethoxyphenethylamine
Introduction: The Imperative of Consistency in Chemical Synthesis
This guide provides a comprehensive framework for researchers, quality control analysts, and drug development professionals to systematically assess and control the lot-to-lot variability of synthesized 3,4-DEPEA. We will move beyond simple purity checks to establish a multi-faceted analytical workflow that ensures each new batch is functionally identical to the last. This is achieved by not only quantifying the primary compound but also by characterizing the impurity profile, confirming structural integrity, and verifying elemental composition.
Anticipating Variability: A Look at the Synthesis of 3,4-DEPEA
Understanding the potential sources of variability begins with the synthesis route. A common method for preparing 3,4-DEPEA involves the catalytic hydrogenation of 3,4-diethoxy-benzyl cyanide.[5][6]
Simplified Reaction Scheme: 3,4-diethoxy-benzyl cyanide + H₂ (in the presence of a catalyst like Raney Nickel or Palladium on Carbon) → 3,4-Diethoxyphenethylamine[5][6]
This process, while effective, can introduce several potential sources of impurities that contribute to lot-to-lot variability:
-
Unreacted Starting Materials: Residual 3,4-diethoxy-benzyl cyanide.
-
Catalyst Residues: Traces of nickel or palladium.
-
Side-Reaction Products: Formation of secondary amines or other related substances.
-
Solvent Residues: Lingering traces of solvents used during the reaction or purification (e.g., ethanol, toluene).[5][6]
-
Degradation Products: Formed during synthesis or storage.
A robust analytical strategy must be capable of detecting and quantifying these and other unexpected impurities.
The Analytical Toolkit: A Multi-Modal Approach to Characterization
No single analytical technique can provide a complete picture of a compound's purity and identity. A self-validating system relies on the orthogonal application of multiple methods. The following sections detail the core techniques for a comprehensive assessment of 3,4-DEPEA.
Chromatographic Methods: Purity Assessment and Impurity Profiling
Chromatography is the cornerstone of purity analysis, separating the main compound from any contaminants.
HPLC is a highly versatile and widely used technique for quantifying the purity of non-volatile organic compounds like 3,4-DEPEA.[7][8][9] A reversed-phase method is typically employed, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar.
Causality Behind Experimental Choices:
-
C18 Column: The diethylphenyl group of 3,4-DEPEA has significant hydrophobic character, allowing for good retention and separation from more polar or less hydrophobic impurities on a C18 stationary phase.[7]
-
UV Detection: The benzene ring in 3,4-DEPEA contains a chromophore that absorbs UV light, typically around 254 nm, enabling sensitive detection.[7]
-
Buffered Mobile Phase: The basic amine group on 3,4-DEPEA can interact with residual silanols on the silica-based column, leading to poor peak shape (tailing). Using a slightly acidic mobile phase with a buffer protonates the amine, improving peak symmetry and reproducibility.
Experimental Protocol: HPLC-UV Analysis of 3,4-DEPEA
-
System Preparation: Use a standard HPLC system with a UV detector, pump, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent. For example, 70% 0.1% Trifluoroacetic Acid (TFA) in water and 30% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.[7]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the 3,4-DEPEA sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards from a well-characterized reference lot.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.
-
-
Analysis: Inject the samples and standards. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Workflow for HPLC-based purity and impurity analysis.
GC-MS is a powerful technique for identifying volatile and semi-volatile impurities.[10][11] For phenethylamines, derivatization is often necessary to improve chromatographic performance.
Causality Behind Experimental Choices:
-
Derivatization: The primary amine in 3,4-DEPEA is polar and can cause peak tailing on standard GC columns. Converting it to a less polar derivative, such as a trifluoroacetyl (TFA) derivative, improves volatility and peak shape.[10][12] This process also often yields more informative mass spectra.[10][13]
-
Electron Ionization (EI): EI is a hard ionization technique that creates reproducible fragmentation patterns, which act as a "fingerprint" for a given compound, allowing for identification by comparison to spectral libraries or a reference standard.[11]
Experimental Protocol: GC-MS Impurity Identification (with Derivatization)
-
Derivatization:
-
Dissolve a small amount (approx. 1 mg) of the 3,4-DEPEA sample in a suitable solvent (e.g., 100 µL of Ethyl Acetate).
-
Add an excess of a derivatizing agent, such as Trifluoroacetic Anhydride (TFAA).
-
Heat the mixture (e.g., 60 °C for 30 minutes) to ensure complete reaction.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of solvent (e.g., 1 mL of Ethyl Acetate).
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 m/z.
-
-
Analysis: Inject the derivatized sample. Identify the main peak and any impurity peaks by their retention times and mass fragmentation patterns. Compare the impurity profiles between different lots.
Caption: Decision-making workflow for lot acceptance.
Hypothetical Case Study: Comparison of Three Lots
Let's assume "Lot A" is our fully characterized reference standard. We now receive two new lots, "Lot B" and "Lot C".
Table 1: Comparative HPLC Purity Data
| Lot ID | Retention Time (min) | Purity (Area %) | New Impurity Peaks |
| Lot A (Ref) | 5.21 | 99.8% | None |
| Lot B | 5.21 | 99.7% | Peak at 6.45 min (0.15%) |
| Lot C | 5.22 | 98.5% | Peak at 4.10 min (1.2%) |
Table 2: Comparative GC-MS Impurity Profile
| Lot ID | Key Impurities Detected (Post-Derivatization) |
| Lot A (Ref) | Trace residual Toluene (<0.01%) |
| Lot B | Trace residual Toluene (0.01%), Unknown at RT 12.8 min |
| Lot C | 3,4-diethoxy-benzyl cyanide (starting material) at RT 11.5 min |
Table 3: Comparative Elemental Analysis Data
| Lot ID | % Carbon (Found) | % Hydrogen (Found) | % Nitrogen (Found) |
| Theoretical | 68.87 | 9.15 | 6.69 |
| Lot A (Ref) | 68.81 | 9.18 | 6.65 |
| Lot B | 68.75 | 9.13 | 6.61 |
| Lot C | 69.45 | 8.95 | 7.21 |
Analysis and Interpretation:
-
Lot B: Shows high purity by HPLC but reveals a new, unknown impurity in both HPLC and GC-MS. While the overall purity is high, the presence of an unidentified substance is a significant concern. The elemental analysis is still within an acceptable range because the impurity is present at a very low level. Decision: This lot should be quarantined pending structural identification of the new impurity.
-
Lot C: Shows significantly lower purity by HPLC. The GC-MS and elemental analysis data strongly suggest that the major impurity is unreacted starting material (3,4-diethoxy-benzyl cyanide), which has a higher relative percentage of carbon and nitrogen. Decision: This lot clearly fails specifications and should be rejected.
Conclusion: Establishing a Culture of Consistency
The rigorous assessment of lot-to-lot variability is not merely a quality control exercise; it is a fundamental component of scientific integrity. By employing a multi-modal analytical strategy that combines chromatography (HPLC, GC-MS), spectroscopy (NMR), and elemental analysis, researchers and developers can move beyond a simple purity number to a comprehensive understanding of their material. This approach ensures that each new lot of this compound is chemically and structurally consistent, safeguarding the reliability and reproducibility of research and development efforts built upon it. Establishing clear specifications based on a well-characterized reference standard is the ultimate key to maintaining long-term consistency.
References
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- Google Patents. US4960939A - Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine.
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- Shimadzu. Automatic Derivatization System for Phenethylamine Drugs. [Link]
- Taylor & Francis Online. IMPROVED METHOD FOR DETERMINATION OF β-PHENYLETHYLAMINE IN HUMAN PLASMA BY SOLID-PHASE EXTRACTION AND HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY WITH FLUORESCENCE DETECTION. [Link]
- Google Patents. CN105384650A - Production technology of 3,4-dimethoxy phenethylamine.
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- PubMed Central - NIH.
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- ResearchGate. Dept-135 NMR spectrum of N , N -diethylphenethylamine (for the presence.... [Link]
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- ResearchGate. The 1 H NMR spectra of a-phenylethylamine (a), calixarene carboxylic.... [Link]
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- PubMed. Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. [Link]
- ResearchGate. Amphetamine in illegally produced phenylethylamine-intentional action or failed synthesis of a designer drug. Analysis of evidence material by LC/MS (APCI) and GC/MS (EI) methods. [Link]
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A Senior Application Scientist's Guide to the Analytical Validation of 3,4-Diethoxyphenethylamine for Research Applications
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacological research, the precision of our tools directly dictates the reliability of our discoveries. Novel phenethylamine compounds, such as 3,4-Diethoxyphenethylamine (DEPEA), offer intriguing possibilities for exploring the structure-activity relationships of serotonergic and dopaminergic systems. However, its utility as a research-grade chemical is entirely contingent on rigorous, multi-platform analytical validation. The absence of such validation renders any resulting biological data uninterpretable and irreproducible.
This guide provides an in-depth, experience-driven framework for the comprehensive validation of a DEPEA sample. We will move beyond rote protocol recitation to explain the scientific rationale behind each methodological choice. Our objective is to establish a self-validating workflow that ensures the identity, purity, and stability of the material, thereby guaranteeing the integrity of subsequent experimental work. We will also objectively compare DEPEA's analytical profile to that of its close structural analog, 3,4-Dimethoxyphenethylamine (DMPEA), and a more functionally distinct comparator from the renowned "2C" family, 4-Bromo-2,5-dimethoxyphenethylamine (2C-B).
Part 1: The Foundational Pillar: Unambiguous Identity Confirmation
Before any quantitative assessment, we must unequivocally confirm that the molecule in the vial is, in fact, this compound. This requires a confluence of spectroscopic techniques that probe the molecule's unique structural and electronic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the gold standard for structural elucidation. Both ¹H (proton) and ¹³C (carbon) NMR are non-negotiable for confirming the molecular skeleton and the precise arrangement of functional groups.
-
Expert Rationale: While mass spectrometry provides a mass-to-charge ratio, it cannot distinguish between isomers. For instance, 2,3-diethoxyphenethylamine would have the same mass as our target compound. NMR provides definitive proof of the substitution pattern on the aromatic ring through the analysis of proton coupling constants and chemical shifts.
For DEPEA, we would expect a characteristic ¹H NMR spectrum. Based on data from its close analog, 3,4-dimethoxyphenethylamine (DMPEA)[1][2][3], we can predict the key signals for DEPEA dissolved in CDCl₃:
-
Aromatic Protons: Three protons on the benzene ring, likely appearing as a doublet, a singlet, and a doublet of doublets between δ 6.7-6.9 ppm.
-
Ethyl Groups: Two distinct sets of signals. Each will feature a quartet (the -O-CH₂- protons) around δ 4.0-4.2 ppm coupled to a triplet (the -CH₃ protons) around δ 1.4-1.6 ppm. The presence of two such patterns confirms the diethoxy substitution.
-
Ethylamine Chain: Two triplets corresponding to the two -CH₂- groups of the ethylamine side chain, typically found between δ 2.7-3.0 ppm.
-
Amine Protons: A broad singlet for the -NH₂ protons, the chemical shift of which can vary depending on concentration and solvent purity.
The ¹³C NMR spectrum provides complementary information, confirming the carbon count and the chemical environment of each carbon atom.[4]
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
MS validates the molecular weight of the compound. For robust analysis, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) should be employed.
-
Expert Rationale: The choice between GC-MS and LC-MS is driven by the analyte's properties. Phenethylamines, being primary amines, can exhibit poor chromatographic behavior (e.g., peak tailing) on standard GC columns.[5] Therefore, derivatization is often necessary for reliable GC-MS analysis. LC-MS, particularly with electrospray ionization (ESI), can often analyze the native compound directly with high sensitivity.[6][7]
GC-MS Analysis: Derivatization with an agent like Trifluoroacetic Anhydride (TFAA) is a common strategy.[8][9] This caps the reactive amine, improving volatility and chromatographic peak shape. The electron ionization (EI) mass spectrum of the derivatized DEPEA would be expected to show a prominent molecular ion and a characteristic fragmentation pattern, most notably the cleavage of the Cα-Cβ bond of the side chain, which is a hallmark of phenethylamines.[10]
LC-MS Analysis: Using ESI in positive ion mode, we would expect to observe the protonated molecule [M+H]⁺ at m/z 210.15, corresponding to the molecular formula C₁₂H₁₉NO₂. High-resolution mass spectrometry (e.g., using a QTOF instrument) can confirm this mass with high accuracy, providing further confidence in the elemental composition.[7]
Part 2: Quantifying Quality: Purity Assessment and Impurity Profiling
Confirming identity is only the first step. A research-grade chemical must have a high degree of purity, with any impurities identified and quantified. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this task.[11][12]
-
Expert Rationale: HPLC offers excellent resolution for separating the target compound from starting materials, synthetic by-products, and degradation products. UV detection is straightforward as the benzene ring in DEPEA provides a strong chromophore. Purity is typically assessed by calculating the peak area percentage of the main analyte relative to the total area of all detected peaks.
A typical starting point for a method would involve a C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile.[11][13] The method must be validated for linearity, accuracy, and precision to be considered reliable.[12]
Potential Impurities: Based on a common synthesis route involving the reduction of 3,4-diethoxy-benzyl cyanide[14], potential impurities could include:
-
Unreacted 3,4-diethoxy-benzyl cyanide.
-
Mono-ethoxylated species (e.g., 3-ethoxy-4-hydroxyphenethylamine).
-
Solvents from the synthesis and purification steps.
A well-developed HPLC method should be able to resolve these and other potential by-products from the main DEPEA peak.
Part 3: A Comparative Framework: DEPEA vs. Relevant Alternatives
To understand the unique analytical characteristics of DEPEA, it is instructive to compare it with established phenethylamines.
| Feature | This compound (DEPEA) | 3,4-Dimethoxyphenethylamine (DMPEA) | 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) |
| Molar Mass | 209.28 g/mol | 181.23 g/mol [15] | 260.12 g/mol |
| Structure | Benzene ring with ethoxy groups at C3 and C4. | Benzene ring with methoxy groups at C3 and C4.[15] | Benzene ring with methoxy groups at C2 and C5, and a bromine at C4. |
| Expected HPLC Elution | More lipophilic than DMPEA due to ethyl groups; expected to have a longer retention time on a C18 column under identical conditions. | Less lipophilic than DEPEA. | Lipophilicity is significantly increased by the bromine atom; expected to have the longest retention time. |
| Key ¹H NMR Signals | Two distinct -OCH₂CH₃ patterns. | Two distinct -OCH₃ singlets (around δ 3.8-3.9 ppm).[1] | Two distinct -OCH₃ singlets and two aromatic singlets due to symmetrical substitution. |
| MS [M+H]⁺ (m/z) | 210.15 | 182.12 | 260.02 / 262.02 (due to Br isotopes) |
| Known Pharmacology | Not well-characterized. | Weak affinity for serotonin receptors; rapidly metabolized and largely inactive orally in humans.[15] | Potent partial agonist at serotonin 5-HT₂A and 5-HT₂C receptors; known psychedelic.[16] |
This comparative data highlights how subtle structural changes dramatically alter the physicochemical properties and, consequently, the analytical behavior and biological activity of these compounds.
Part 4: Standard Operating Protocols for Validation
The following protocols are provided as a robust starting point for any laboratory seeking to validate a batch of DEPEA.
Protocol 1: Purity Determination by HPLC-UV
-
System Preparation: Use a standard HPLC system with a UV detector.[11]
-
Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 90% B
-
25-30 min: Hold at 90% B
-
30-35 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the DEPEA sample in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
-
Analysis: Inject 10 µL. Integrate all peaks and calculate the area percentage of the main peak to determine purity.
Protocol 2: Identity Confirmation by GC-MS with Derivatization
-
Sample Derivatization:
-
To 100 µg of the DEPEA sample in a vial, add 100 µL of Ethyl Acetate and 50 µL of Trifluoroacetic Anhydride (TFAA).
-
Cap the vial and heat at 70°C for 20 minutes.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of Ethyl Acetate.
-
-
GC System: Standard GC with a capillary column (e.g., DB-5ms or equivalent).
-
Injector: Split/splitless, 250°C.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MS System: Quadrupole or Ion Trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Analysis: Inject 1 µL of the derivatized sample. Acquire mass spectra and compare the fragmentation pattern to known patterns for phenethylamines to confirm identity.[10]
Visualizing the Validation Workflow & Biological Context
A logical, sequential workflow is critical for efficient and thorough validation.
Caption: A comprehensive workflow for the analytical validation of research-grade chemicals.
Given that many phenethylamines exert their effects via the serotonin system, understanding this context is key.
Caption: Postulated signaling pathway for a serotonergic phenethylamine at the 5-HT₂A receptor.
Conclusion
The validation of a research chemical like this compound is not a procedural formality; it is the bedrock of scientific validity. By employing a multi-technique approach encompassing NMR for structure, MS for molecular weight, and HPLC for purity, researchers can proceed with confidence. This rigorous, self-validating system ensures that the observed biological effects are attributable to the defined chemical entity, not to impurities or an incorrectly identified substance. Only by upholding these stringent standards can we ensure that our scientific inquiries yield meaningful and reproducible results.
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- Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine. PubMed. [Link]
- Chemical structures of the five substituted phenethylamine derivatives.
- Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ioniz
- Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS.
- 3,4-Dimethoxyphenethylamine - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
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- Production technology of 3,4-dimethoxy phenethylamine.
- Pharmacological and behavioral characteristics of 3-4, dimethoxyphenylethamine and its n-acetyl deriv
- Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine.
- Supplementary Inform
- 3,4-Dimethoxyphenethylamine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
- 3,4-Methylenedioxyphenethylamine - Wikipedia. Wikipedia. [Link]
- Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. PubMed. [Link]
- Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. [Link]
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A Comparative Analysis of 3,4-Diethoxyphenethylamine and 3,4-Dimethoxyphenethylamine: The Influence of Ethoxy vs. Methoxy Substitution on Physicochemical and Pharmacological Properties
Introduction
Phenethylamines represent a broad and compelling class of neuroactive compounds, foundational to the development of therapeutics and research tools for exploring the central nervous system. The pharmacological profile of these molecules is exquisitely sensitive to the nature and position of substituents on the phenyl ring. This guide provides an in-depth comparison of two closely related analogs: 3,4-diethoxyphenethylamine and the more extensively studied 3,4-dimethoxyphenethylamine (DMPEA).
DMPEA, a structural analog of the neurotransmitter dopamine where the hydroxyl groups are replaced by methoxy moieties, has been characterized to possess weak affinity for serotonin receptors and some monoamine oxidase (MAO) inhibitory activity.[1] In contrast, direct experimental data on this compound is sparse in publicly available scientific literature. This guide, therefore, aims to provide a comparative analysis by extrapolating from established structure-activity relationships (SAR) within the broader class of alkoxy-substituted phenethylamines to predict the properties of the diethoxy analog. We will delve into the nuanced effects of substituting a methoxy with an ethoxy group, examining the consequent alterations in physicochemical properties, predicted receptor interactions, metabolic stability, and potential for blood-brain barrier penetration. This comparative guide is intended for researchers, scientists, and drug development professionals seeking to understand the subtle yet significant impact of alkoxy chain length on the pharmacological profile of phenethylamines.
Part 1: A Comparative Look at Physicochemical Properties
The seemingly minor difference between a methoxy (-OCH₃) and an ethoxy (-OCH₂CH₃) group imparts significant changes to the physicochemical characteristics of the molecule, which in turn can have a profound impact on its biological activity.
Lipophilicity: A Key Determinant of Biological Fate
The addition of an extra methylene group in the ethoxy substituent results in a notable increase in lipophilicity, or "fat-loving" character, compared to the methoxy group. This is a critical parameter in drug design as it influences a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. A higher lipophilicity generally correlates with enhanced permeability across biological membranes, including the blood-brain barrier.[2]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP* |
| 3,4-Dimethoxyphenethylamine (DMPEA) | C₁₀H₁₅NO₂ | 181.23 | ~1.3 |
| This compound | C₁₂H₁₉NO₂ | 209.28[3] | ~2.1 |
*Predicted LogP values are estimations and can vary based on the algorithm used.
The higher predicted LogP value for this compound suggests it will be more soluble in lipids and less soluble in aqueous environments compared to DMPEA. This increased lipophilicity is a double-edged sword; while it can enhance membrane permeation, excessively high lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and non-specific tissue distribution, potentially reducing the concentration of the drug available to interact with its target.
Molecular Weight and Steric Hindrance
The substitution of two methoxy groups with two ethoxy groups increases the molecular weight of the phenethylamine core by 28.05 g/mol . While a modest increase, this alteration in size, along with the greater conformational flexibility of the ethyl chains, can introduce steric hindrance that may influence interactions with receptor binding pockets and the active sites of metabolic enzymes.
Part 2: Unraveling the Pharmacodynamics: Predicted Receptor Interactions
The primary pharmacological activity of many psychoactive phenethylamines is mediated through their interaction with serotonin receptors, particularly the 5-HT₂ family.
Serotonin 5-HT₂A/₂C Receptor Affinity: An Extrapolation from SAR
DMPEA is known to have a weak affinity for serotonin receptors.[1] However, extensive SAR studies on other series of alkoxy-substituted phenethylamines have consistently demonstrated that increasing the size and lipophilicity of the alkoxy substituent at the 4-position of the phenyl ring generally leads to an increased binding affinity for 5-HT₂A and 5-HT₂C receptors.[4][5][6] Based on this well-established trend, it is reasonable to predict that This compound will exhibit a higher affinity for 5-HT₂A and 5-HT₂C receptors compared to DMPEA. This enhanced affinity could translate to greater potency and potentially a more pronounced psychoactive profile.
Monoamine Oxidase Inhibition: A Potential Point of Divergence
DMPEA has been shown to exhibit some inhibitory activity against monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters.[7] The larger ethoxy groups of this compound could potentially introduce steric bulk that alters its interaction with the MAO active site. This could either enhance or diminish its inhibitory potency compared to DMPEA. Further enzymatic assays are required to elucidate this.
Part 3: Pharmacokinetic Profile: A Journey Through the Body
The journey of a drug through the body is critically influenced by its chemical structure. The ethoxy versus methoxy substitution is expected to create distinct pharmacokinetic profiles for these two compounds.
Metabolic Fate: The Role of O-Dealkylation
A primary metabolic pathway for aromatic ethers is O-dealkylation, catalyzed by cytochrome P450 (CYP450) enzymes in the liver.[8] This process removes the alkyl group, converting the alkoxy moiety into a more polar hydroxyl group, which facilitates excretion. While both methoxy and ethoxy groups are susceptible to this metabolic transformation, the stability of the ether linkage can differ. Some studies suggest that the ethyl-ether bond in an ethoxy group may be slightly more stable to enzymatic cleavage than the methyl-ether bond in a methoxy group.[9] If this holds true for these phenethylamine analogs, This compound may have a slightly longer metabolic half-life than DMPEA , leading to a more prolonged duration of action.
Part 4: Experimental Methodologies
To validate the predictions made in this guide, rigorous experimental evaluation is necessary. Below are example protocols for the synthesis of these compounds and for assessing their receptor binding affinity.
Synthesis of 3,4-Dialkoxyphenethylamines
A common and efficient method for the synthesis of these compounds is the reduction of the corresponding 3,4-dialkoxybenzyl cyanides. [3][10] Protocol: Synthesis of this compound
-
Reaction Setup: In a high-pressure hydrogenation vessel, charge 3,4-diethoxybenzyl cyanide (1 equivalent).
-
Solvent and Catalyst: Add aqueous ethanol (80-96%) containing ammonia (9-12%) as the solvent. Add Raney-nickel catalyst (e.g., 24 kg per 100 kg of starting material).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 8-10 atm. Heat the reaction mixture to 45-68°C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the Raney-nickel catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation to yield highly pure this compound.
This protocol can be adapted for the synthesis of 3,4-dimethoxyphenethylamine by starting with 3,4-dimethoxybenzyl cyanide.
In Vitro Receptor Binding Assay
To determine the binding affinity of the compounds for specific receptors, a competitive radioligand binding assay is a standard and robust method. [5] Protocol: 5-HT₂A Receptor Binding Assay
-
Membrane Preparation: Utilize cell membranes prepared from a cell line stably expressing the human 5-HT₂A receptor (e.g., HEK293 cells).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a specific radioligand for the 5-HT₂A receptor (e.g., [³H]ketanserin) at a concentration near its K_d value, and varying concentrations of the test compound (this compound or DMPEA).
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (K_i) can then be calculated using the Cheng-Prusoff equation.
Conclusion
The substitution of methoxy groups with ethoxy groups in the 3 and 4 positions of the phenethylamine scaffold is predicted to have a significant impact on the molecule's pharmacological profile. The increased lipophilicity and size of the ethoxy groups in this compound are likely to enhance its binding affinity for serotonin 5-HT₂A and 5-HT₂C receptors compared to DMPEA. This could result in greater potency and a more pronounced central nervous system effect. Furthermore, potential differences in metabolic stability, with the ethoxy group possibly being more resistant to O-dealkylation, could lead to a longer duration of action for the diethoxy analog. The enhanced lipophilicity may also improve its ability to cross the blood-brain barrier.
It is crucial to emphasize that these comparisons are largely based on extrapolations from established structure-activity relationships in related series of compounds. Direct experimental validation is essential to confirm these predictions. Future research should focus on the synthesis and comprehensive pharmacological characterization of this compound, including in vitro receptor binding and functional assays, metabolic stability studies using liver microsomes, and in vivo behavioral and pharmacokinetic studies. Such data will be invaluable for a more complete understanding of the nuanced effects of alkoxy chain length in this important class of neuroactive compounds and could guide the design of novel probes and therapeutics with tailored pharmacological properties.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,4-Diethoxyphenethylamine
As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe and conscientious management of the chemical reagents we employ. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 3,4-Diethoxyphenethylamine (CAS No. 61381-04-2), ensuring the safety of personnel, compliance with regulatory standards, and the protection of our environment. The procedures outlined here are designed to be a self-validating system, integrating scientific principles with established safety protocols.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Before any handling or disposal begins, a thorough understanding of the compound's hazard profile is paramount. This compound is a substituted phenethylamine and must be treated as a hazardous chemical.
Primary Hazards: According to aggregated GHS data, this compound is classified as an irritant.[1] The primary hazards include:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Acute Oral Toxicity: May be harmful if swallowed.[1]
As an amine, it is a basic compound. This chemical property is critical to disposal considerations, as it will react exothermically, and potentially vigorously, with acids.[2] It is also incompatible with strong oxidizing agents.[3]
Quantitative Data Summary
For quick reference, the key physical and safety data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉NO₂ | [1] |
| Molecular Weight | 209.28 g/mol | [1] |
| CAS Number | 61381-04-2 | [4] |
| GHS Hazard Codes | H315, H319, H335, H302 | [1] |
| Primary Incompatibilities | Strong oxidizing agents, acids | [3] |
Immediate Safety and Personal Protective Equipment (PPE)
All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[2] Adherence to proper PPE is the first line of defense against exposure.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety goggles or glasses with side-shields.
-
Body Protection: A standard laboratory coat is required.[2]
-
Respiratory Protection: If working outside a fume hood or if aerosolization is possible, a NIOSH-approved respirator may be necessary.
Step-by-Step Disposal Protocol: From Generation to Collection
The disposal of this compound is governed by the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] This chemical must be managed as hazardous waste from its point of generation to its final disposition.[3][7]
Step 1: Waste Characterization and Segregation
Immediately upon generation, any waste containing this compound must be classified as hazardous chemical waste.[7] The most critical step in this process is rigorous waste segregation to prevent dangerous reactions.[2][5]
-
Do Not Mix with Acids: As a basic amine, it will neutralize acids in an exothermic reaction.[2] Mixing can cause a dangerous release of heat and pressure.
-
Do Not Mix with Oxidizing Agents: Keep this waste stream separate from strong oxidizers to prevent potentially violent reactions.[2]
-
Segregate from Halogenated Solvents: It is standard best practice to keep non-halogenated organic waste separate from halogenated solvent waste to facilitate proper final disposal by the waste management vendor.[2]
Step 2: Waste Containment
Collect waste this compound and any materials grossly contaminated with it (e.g., pipette tips, absorbent pads) in a designated, robust container.
-
Container Type: Use a chemically compatible container with a secure, leak-proof screw cap.
-
Headspace: Do not fill the container completely. Leave at least 2 inches of headspace to allow for vapor expansion.[8]
-
Secure Closure: Keep the waste container closed at all times except when actively adding waste.[8] This is an EPA requirement to prevent the release of volatile compounds.[8]
Step 3: Labeling
Proper labeling is a strict regulatory requirement and is essential for safety.[9][10] The waste container must be clearly labeled with:
-
The full chemical name: "this compound" .
-
An indication of the hazards (e.g., "Irritant," "Harmful").[9]
-
The accumulation start date (this is applied only when the container is moved to a Central Accumulation Area, not in the lab's Satellite Accumulation Area).[9]
Step 4: Storage
Waste should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[9][10]
-
The SAA must be under the control of the laboratory personnel.
-
The waste container must be stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
Step 5: Arranging for Disposal
On-site treatment or neutralization of this chemical waste is not recommended.[2] The standard and required procedure is to arrange for pickup and disposal via your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[11][12] This ensures the waste is transported, treated, and disposed of in compliance with all federal, state, and local regulations.[7]
Experimental Protocols: Spill and Decontamination Procedures
Accidents can happen, and a clear, rehearsed plan for managing spills is essential for minimizing risk.
Accidental Release Measures
In the event of a spill, prioritize the safety of personnel.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 2.
-
Contain the Spill: For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or cat litter.[2][11] Do not use combustible materials like paper towels to absorb the bulk of the liquid.
-
Collect the Waste: Carefully scoop the absorbent material and place it into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly. The specific decontamination procedure is outlined below.
Decontamination of Surfaces and Glassware
Any non-disposable equipment, glassware, or surfaces that come into contact with this compound must be decontaminated.
-
Initial Rinse: If applicable, perform an initial rinse with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the chemical residue. This rinseate must be collected as hazardous waste.
-
Thorough Washing: Wash the surfaces or glassware with soap and plenty of water.[11]
-
Final Rinse: Perform a final rinse with deionized water.
-
Verification: For critical applications, further analytical verification of cleanliness may be required.
Visualization of Disposal Workflow
To ensure clarity, the logical flow for the proper management and disposal of this compound is illustrated below.
Caption: Workflow for the proper disposal of this compound waste.
References
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Navigating the Unknown: A Framework for Safe Handling of Novel Research Compounds
For Immediate Release
As Senior Application Scientist, my primary directive is to empower our partners in research and development with not only cutting-edge tools but also the foundational knowledge to deploy them with the highest degree of safety and efficacy. When approaching a novel or sparsely documented compound like 3,4-Diethoxyphenethylamine, we do not rely on a simple, static checklist. Instead, we employ a dynamic risk assessment framework grounded in the core principles of industrial hygiene and chemical safety.
The toxicological and physicochemical properties of this compound are not extensively documented in public safety literature. Phenethylamine derivatives as a class, however, are known to be biologically active, and many are potent compounds requiring careful handling.[1][2][3][4][5] Therefore, it is prudent to treat any novel analogue as a substance of unknown toxicity and high potency until proven otherwise.[6][7]
This guide outlines the process for establishing a safe handling protocol, rather than prescribing one for a specific material whose hazards are not fully characterized. This methodology ensures a robust and adaptable safety culture that protects researchers from the known and the unknown.
Part 1: The Hierarchy of Controls - The Bedrock of Laboratory Safety
Personal Protective Equipment (PPE) is the final, not the first, line of defense.[8][9][10] Before any work is initiated, a thorough risk assessment must prioritize more effective control measures.[11][12] This "Hierarchy of Controls," endorsed by authoritative bodies like the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH), provides a structured approach to mitigating risk.[8][10][13][14]
-
Elimination/Substitution : Is the use of this specific compound essential, or could a less hazardous, better-characterized compound achieve the same research objective? This is the most effective control.[8][14]
-
Engineering Controls : These are physical changes to the workspace that isolate personnel from the hazard.[10][13][14] For a potent, powdered compound of unknown toxicity, these are not optional; they are mandatory.
-
Primary Containment : All handling of the solid material, including weighing and solution preparation, must occur within a containment device. Options include a certified chemical fume hood, a ventilated balance enclosure, or for highly potent materials, a glovebox or isolator.[13][15][16][17] The goal is to prevent aerosol generation and inhalation.
-
Ventilation : The laboratory must have a negative pressure differential to surrounding areas to ensure any potential contaminants are contained within the lab.[16][17]
-
-
Administrative Controls : These are procedural changes that modify how work is done.
-
Designated Areas : Clearly mark and restrict access to the specific area where the compound is stored and handled.[7][15]
-
Standard Operating Procedures (SOPs) : Develop a detailed, written SOP for the entire workflow, from receiving to disposal. This SOP must be read and understood by all personnel involved.
-
Training : Personnel must be trained on the potential hazards, the specific SOPs, and emergency procedures.[18]
-
-
Personal Protective Equipment (PPE) : Once the higher-level controls are in place, select PPE to protect against residual risk.[10]
Caption: The Hierarchy of Controls, prioritizing the most effective safety measures.
Part 2: Personal Protective Equipment (PPE) Selection Protocol
For a compound like this compound, where inhalation of fine powder and dermal absorption are primary exposure routes, the following PPE ensemble is the required minimum starting point.
-
Gloves : A single pair of gloves is insufficient. Double-gloving is mandatory.[15]
-
Inner Glove : A standard nitrile examination glove.
-
Outer Glove : A chemical-resistant glove with a longer cuff. The choice of material is critical. Since specific breakthrough time data for this compound is unavailable, select a glove material resistant to a broad range of organic chemicals.[19] Consult manufacturer compatibility charts for the solvents being used.[20][21]
-
-
Lab Coat/Suit : A disposable, solid-front lab coat with tight-fitting cuffs is required. For procedures with a higher risk of contamination, a disposable coverall (e.g., Tyvek) is recommended.[15]
-
Shoe Covers : Disposable shoe covers should be worn in the designated handling area.
| Glove Material | General Resistance Profile | Considerations |
| Nitrile | Good for solvents, oils, some acids and bases.[22] | Preferred for incidental contact and as an inner glove. Tears are easily visible.[22] |
| Neoprene | Excellent resistance to a broad range of chemicals, including acids, bases, and many organic solvents. | Often a good choice for an outer glove when handling unknown risks. |
| Butyl | Exceptional resistance to highly corrosive acids, ketones, and esters.[21] | May be required if working with highly reactive reagents. |
| Norfoil/Viton | Recommended for highly toxic materials and those absorbed through the skin.[21][22] | Provides the highest level of protection but can be cumbersome. |
Protocol for Gloving:
-
Don the inner pair of nitrile gloves.
-
Don the disposable lab coat or coverall, ensuring cuffs are snug over the inner gloves.
-
Don the outer pair of chemical-resistant gloves, ensuring the cuff extends well over the sleeve of the lab coat.
-
Regularly inspect outer gloves for any signs of degradation (e.g., color change, swelling) or puncture.[19]
-
When leaving the designated area, doff the outer gloves first, followed by the lab coat, and then the inner gloves, avoiding contact between contaminated surfaces and bare skin.
-
Chemical Splash Goggles : Standard safety glasses are inadequate. Indirectly vented chemical splash goggles that meet ANSI Z87.1 standards are required to protect against splashes and fine particulates.[6][15]
-
Face Shield : A full-face shield must be worn over the safety goggles whenever handling the powder or concentrated solutions outside of a glovebox.[15]
When engineering controls like a fume hood are used correctly, they should prevent respiratory exposure.[13] However, as a secondary precaution or for situations where engineering controls might be compromised (e.g., cleaning a spill), respiratory protection is necessary.
-
Respirator Type : A minimum of a half-mask or full-face elastomeric respirator with P100 (HEPA) particulate cartridges is required when handling the powder. If working with volatile solutions, combination cartridges (e.g., P100/Organic Vapor) should be used.
-
Fit Testing : A respirator is ineffective if it does not seal properly to the user's face. OSHA requires users to be fit-tested for the specific make and model of respirator they will wear.
-
PAPR : For extended duration work or for handling larger quantities, a Powered Air-Purifying Respirator (PAPR) offers a higher protection factor and can be more comfortable for the user.[15][16]
Part 3: Decontamination and Disposal Plan
A cradle-to-grave plan for the chemical is essential for laboratory and environmental safety.[15]
-
Surface Decontamination : All surfaces and equipment must be decontaminated after use. A validated cleaning procedure should be developed, which may involve a sequence of wiping with a solvent known to dissolve the compound, followed by a surfactant-based cleaner.
-
Personnel Decontamination : Follow a strict doffing procedure for PPE to avoid cross-contamination. Establish a designated area for doffing.
-
Hazardous Waste : All materials that have come into contact with this compound are considered hazardous waste.[15] This includes:
-
Disposable PPE (gloves, coats, shoe covers)
-
Consumables (weigh boats, pipette tips, vials)
-
Contaminated cleaning materials
-
-
Segregation and Labeling : Contaminated waste must be segregated into clearly labeled, sealed, and puncture-proof containers.[15] The label must read "Hazardous Waste" and list the chemical constituents.
-
Final Disposal : Disposal must be handled by a licensed hazardous waste vendor in accordance with all local, state, and federal regulations.[15][23] Do not dispose of this material down the drain or in regular trash.[18] For controlled substances, specific DEA regulations for rendering the substance non-retrievable must be followed.[24]
Caption: A streamlined workflow for the safe disposal of contaminated materials.
By adhering to this comprehensive framework, researchers can build a self-validating system of safety that protects them from the inherent uncertainties of working with novel chemical entities, fostering a culture of responsibility and scientific integrity.
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
